molecular formula C10H6BrNO2 B1341342 7-Bromoquinoline-3-carboxylic acid CAS No. 892874-34-9

7-Bromoquinoline-3-carboxylic acid

Cat. No.: B1341342
CAS No.: 892874-34-9
M. Wt: 252.06 g/mol
InChI Key: SNZFKPMLLXPGME-UHFFFAOYSA-N
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Description

7-Bromoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZFKPMLLXPGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588866
Record name 7-Bromoquinoline-3-carboxylic acid
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Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-34-9
Record name 7-Bromoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoquinoline-3-carboxylic acid
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Foundational & Exploratory

7-Bromoquinoline-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromoquinoline-3-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthetic pathways leading to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the nuances of its synthesis is paramount for the efficient generation of novel derivatives and lead compounds. This document moves beyond simple protocols to dissect the underlying chemical principles, offering field-proven insights into optimizing reaction conditions and navigating potential synthetic challenges.

Strategic Overview: Retrosynthetic Analysis

The synthesis of a substituted quinoline carboxylic acid can be approached from several angles. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for multi-step sequences versus potential challenges in regioselectivity. For this compound, two primary retrosynthetic disconnections are most viable:

  • The Cyclization Approach (Gould-Jacobs): Building the quinoline core from a pre-brominated aniline precursor. This strategy offers excellent control over the bromine's position but requires a multi-step sequence, including a potentially challenging final dehydroxylation.

  • The Direct Functionalization Approach: Introducing the bromine atom onto a pre-formed quinoline-3-carboxylic acid core. This route is more atom-economical but hinges on controlling the regioselectivity of the electrophilic bromination.

G cluster_0 Pathway 1: Cyclization (Gould-Jacobs) cluster_1 Pathway 2: Direct Functionalization Target This compound P1_Step1 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Target->P1_Step1 P2_Step1 Quinoline-3-carboxylic acid Target->P2_Step1 Regioselective Bromination P1_Step2 Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate P1_Step1->P1_Step2 Dehydroxylation P1_Step3 Diethyl (3-bromoanilino)methylenemalonate P1_Step2->P1_Step3 Saponification P1_Step4 3-Bromoaniline + EMME P1_Step3->P1_Step4 Cyclization

Caption: Retrosynthetic analysis of this compound.

Pathway 1: The Gould-Jacobs Synthesis Route

The Gould-Jacobs reaction is a robust and widely employed method for synthesizing 4-hydroxyquinoline derivatives.[1] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal or acid-catalyzed cyclization.[2][3] This pathway provides unambiguous placement of the bromine substituent at the 7-position by starting with 3-bromoaniline.

Workflow Overview

G A 3-Bromoaniline + Diethyl Ethoxymethylenemalonate (EMME) B Condensation (Ethanol, Reflux) A->B C Diethyl (3-bromoanilino)methylenemalonate B->C D Thermal Cyclization (Dowtherm A, ~250°C) C->D E Ethyl 7-Bromo-4-hydroxy- quinoline-3-carboxylate D->E F Saponification (NaOH, H₂O/EtOH) E->F H Chlorination (POCl₃, Reflux) E->H G 7-Bromo-4-hydroxy- quinoline-3-carboxylic acid F->G I Ethyl 7-Bromo-4-chloro- quinoline-3-carboxylate H->I J Reductive Dehalogenation (H₂, Pd/C, Et₃N) I->J K Ethyl 7-Bromoquinoline- 3-carboxylate J->K L Saponification (NaOH, H₂O/EtOH) K->L M 7-Bromoquinoline- 3-carboxylic acid L->M

Caption: Step-wise workflow for the Gould-Jacobs based synthesis.

Step 2.1: Condensation of 3-Bromoaniline and EMME

Causality: This initial step is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, displacing ethanol. The reaction is typically driven to completion by heating under reflux, which facilitates the removal of the ethanol byproduct. Microwave irradiation has been shown to significantly reduce reaction times for this step.[4]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

  • Add absolute ethanol to serve as a solvent (approx. 3-5 mL per gram of aniline).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline spot is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product, diethyl (3-bromoanilino)methylenemalonate, by vacuum filtration, wash with cold ethanol, and dry.

Step 2.2: Thermal Cyclization

Causality: This is the core ring-forming step. At high temperatures (~250 °C), the anilinomethylenemalonate undergoes a 6-electron electrocyclization, followed by the elimination of ethanol to form the aromatic quinolone ring. A high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is essential to achieve the required temperature.[3] Alternatively, Eaton's reagent (P₂O₅ in methanesulfonic acid) can catalyze the cyclization at much lower temperatures (80-100 °C).[4]

Experimental Protocol (Thermal):

  • In a flask suitable for high-temperature reactions, add Dowtherm A. Heat the solvent to 250 °C under a nitrogen atmosphere.

  • Slowly add the dried diethyl (3-bromoanilino)methylenemalonate from the previous step to the hot solvent.

  • Maintain the temperature for 15-30 minutes. The product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate from the hot solution.

  • Allow the mixture to cool to approximately 100 °C, then add hexane to dilute the Dowtherm A and facilitate filtration.

  • Filter the solid product, wash thoroughly with hexane to remove the solvent, and then with ethanol. Dry the product.

Step 2.3: Dehydroxylation and Final Saponification

Causality: The 4-hydroxy group (or its 4-oxo tautomer) is not part of the final target molecule and must be removed. A reliable method for this transformation is a two-step process: conversion of the hydroxyl group to a better leaving group (chloride), followed by reductive removal. The 4-hydroxyl is first converted to a 4-chloro substituent using a strong chlorinating agent like phosphorus oxychloride (POCl₃). Subsequently, the 4-chloro group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst, and a base like triethylamine (Et₃N) is added to neutralize the HCl generated during the reduction. Finally, the ethyl ester is hydrolyzed (saponified) under basic conditions to yield the target carboxylic acid.[5]

Experimental Protocol:

  • Part A: Chlorination

    • Suspend ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

    • Heat the mixture to reflux for 2-3 hours. The solution should become homogeneous.

    • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 7-bromo-4-chloroquinoline-3-carboxylate.

  • Part B: Reductive Dechlorination

    • Dissolve the 4-chloro intermediate in ethanol or ethyl acetate.

    • Add triethylamine (1.5 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate to yield crude ethyl 7-bromoquinoline-3-carboxylate.

  • Part C: Saponification

    • Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the solution and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with 2M hydrochloric acid (HCl) to precipitate the product.

    • Collect the solid this compound by vacuum filtration, wash with water, and dry.

Data Summary: Gould-Jacobs Pathway
StepKey ReagentsTypical ConditionsExpected YieldKey Challenge
Condensation 3-Bromoaniline, EMME, EthanolReflux, 2-4 h85-95%Ensuring complete reaction.
Cyclization Dowtherm A or Eaton's Reagent250 °C or 100 °C70-90%Handling high temperatures or corrosive reagents.
Chlorination POCl₃Reflux, 2-3 h80-90%Quenching of excess POCl₃ is highly exothermic.
Reduction H₂, Pd/C, Et₃NRT, 1 atm H₂75-85%Ensuring catalyst is not poisoned.
Saponification NaOH, HClReflux, 1-2 h>90%Achieving complete precipitation of the product.

Pathway 2: Direct Regioselective Bromination

This pathway is conceptually simpler, involving the direct functionalization of the readily available quinoline-3-carboxylic acid. The success of this approach depends entirely on controlling the regiochemistry of the electrophilic aromatic substitution.

Mechanistic Rationale

The quinoline ring system presents two rings for electrophilic substitution: the pyridine ring and the benzene ring. The pyridine ring is electron-deficient and generally deactivated towards electrophiles. The benzene ring is more electron-rich and is the preferred site of substitution.[6] The existing -COOH group at the 3-position is an electron-withdrawing, deactivating group. In electrophilic aromatic substitution, such groups direct incoming electrophiles to the meta positions relative to themselves. On the quinoline scaffold, this translates to positions 5 and 7, making a mixture of 5-bromo and 7-bromo isomers highly probable.

G cluster_0 Direct Bromination Start Quinoline-3-carboxylic acid Reagents Br₂ / H₂SO₄ or NBS / TFA Start->Reagents Products Mixture of: - 7-Bromo Isomer (Target) - 5-Bromo Isomer Reagents->Products Separation Purification (e.g., Fractional Crystallization or Chromatography) Products->Separation Target This compound Separation->Target

Sources

physicochemical properties of 7-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromoquinoline-3-carboxylic Acid

Introduction: The Significance of a Versatile Scaffold

This compound belongs to the quinoline class of heterocyclic aromatic compounds, a scaffold that is a cornerstone in medicinal chemistry and drug development.[1] The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a recognized pharmacophore present in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[2][3] Derivatives of quinoline are instrumental in the development of therapeutics for cancer, malaria, and various microbial infections.[1][4][5]

A thorough understanding of the physicochemical properties of any novel compound is a non-negotiable prerequisite for its advancement in a research or drug development pipeline. For this compound, properties such as solubility, acidity (pKa), and lipophilicity govern its behavior in biological systems, influencing everything from absorption and distribution to target engagement. This guide provides a detailed examination of the known properties of this compound and outlines authoritative, field-proven protocols for the experimental determination of its key physicochemical characteristics.

Core Physicochemical Data

The following table summarizes the fundamental computed and reported properties of this compound. It is important to note that while computational predictions are valuable, experimentally determined values for properties like melting point, solubility, and pKa are essential for definitive characterization.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 892874-34-9[6][7]
Molecular Formula C₁₀H₆BrNO₂[8]
Molecular Weight 252.06 g/mol [7]
SMILES C1=CC(=CC2=NC=C(C=C21)C(=O)O)Br[6][8]
Predicted XLogP3 2.4 - 2.5[8][9]
Hydrogen Bond Donor Count 2[9]

Experimental Determination of Key Properties

The true utility of a compound in drug discovery is revealed through empirical measurement. The following sections detail the causality behind experimental choices and provide robust, self-validating protocols for characterizing this compound.

Melting Point Determination: A Criterion for Purity

The melting point is one of the most fundamental physical properties of a solid crystalline compound. A sharp melting range (typically 0.5-1.0°C) is a strong indicator of high purity, whereas a depressed and broad melting range suggests the presence of impurities.[10] The capillary method is the universally accepted standard for this determination.[11][12]

This protocol describes the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous.

    • If the sample consists of coarse crystals, finely crush it into a powder using an agate or glass mortar and pestle.[11] This ensures efficient and uniform heat transfer.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Initial Rapid Determination:

    • To save time, first perform a rapid determination to find the approximate melting point.[10] Use a fast ramp rate (e.g., 10°C/min).

  • Accurate Measurement:

    • Set the starting temperature on the apparatus to 5-10°C below the approximate melting point found in the previous step.[11]

    • Insert a new, properly prepared capillary tube into the heating block.

    • Set the heating ramp rate to a slow value, typically 1-2°C/minute, for an accurate measurement.[10]

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).

    • Repeat the accurate measurement at least twice to ensure the values are consistent and reproducible.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry Sample Prep2 Crush to Fine Powder Prep1->Prep2 Prep3 Pack Capillary Tube Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Prepared Sample Measure2 Set Start T & Ramp Rate Measure1->Measure2 Measure3 Observe & Record Range Measure2->Measure3 Output Purity Assessment Measure3->Output Melting Range Data

Caption: Workflow for determining melting point via the capillary method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium, a factor of immense importance given the pH variations in the gastrointestinal tract.[4] The shake-flask method is a gold-standard technique for determining equilibrium solubility.

  • Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. To remove any remaining suspended solids, filter the supernatant through a 0.22 µm syringe filter or centrifuge at high speed.

  • Concentration Analysis:

    • Accurately dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC).

    • Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A standard calibration curve of the compound must be generated to ensure accurate quantification.

  • Data Reporting: Report the solubility at each pH value in units of mg/mL or µg/mL.

Spectroscopic Characterization: Confirming Molecular Identity

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques used for the unambiguous structural elucidation of organic molecules.[13]

  • ¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton in the aromatic region, plus a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm).[14] The proton-decoupled ¹³C NMR spectrum should display ten signals, one for each unique carbon atom.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. A key feature for this compound will be the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost identical intensity, separated by two mass units.[13] This provides definitive evidence for the presence of a single bromine atom in the molecule.

StructuralElucidation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR Data_H Data_H H_NMR->Data_H Proton Environment C_NMR ¹³C NMR Data_C Data_C C_NMR->Data_C Carbon Skeleton MS High-Resolution MS Data_MS Data_MS MS->Data_MS Molecular Weight & Isotopic Pattern Compound 7-Bromoquinoline- 3-carboxylic Acid Compound->H_NMR Compound->C_NMR Compound->MS Final_Structure Confirmed Structure Data_H->Final_Structure Data_C->Final_Structure Data_MS->Final_Structure

Caption: Synergistic workflow for structural confirmation of the target compound.

Conclusion: The Role of Physicochemical Properties in Drug Discovery

The are not mere data points; they are critical predictors of its potential as a therapeutic agent. The quinoline-3-carboxylic acid scaffold has been shown to be a key starting point for designing highly selective antiproliferative agents.[15] The carboxylic acid moiety is particularly significant, as its protonation in the acidic microenvironment of tumor tissues can increase the drug's lipophilicity, promoting selective absorption and concentration within cancer cells.[5] Therefore, the experimental determination of properties like pKa and pH-dependent solubility is essential for validating this mechanism and guiding further structure-activity relationship (SAR) studies. The robust protocols outlined in this guide provide the necessary framework for researchers to generate the high-quality, reproducible data needed to unlock the full therapeutic potential of this promising molecular scaffold.

References

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  • Kumar, D., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.
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  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.
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An In-depth Technical Guide to the Crystal Structure Analysis of 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Molecular Architecture

Part 1: Synthesis and Crystallization – From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway: A Modified Doebner-von Miller Reaction

A plausible and efficient route to 7-Bromoquinoline-3-carboxylic acid involves a variation of the Doebner-von Miller reaction, a classic method for quinoline synthesis.[4]

Experimental Protocol:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline in a 2:1 mixture of glycerol and concentrated sulfuric acid.

  • Reaction Initiation: Slowly add pyruvic acid to the mixture. The reaction is exothermic and should be controlled in an ice bath.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 3-4 hours. The color of the reaction mixture will darken significantly.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium carbonate solution until a precipitate forms.

  • Purification: Filter the crude product, wash it with copious amounts of distilled water, and then recrystallize it from a suitable solvent system, such as a mixture of ethanol and water, to yield pure this compound.[5][6]

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound Reactants 3-Bromoaniline, Pyruvic Acid, Glycerol, H2SO4 Reaction Doebner-von Miller Reaction (Reflux, 3-4h) Reactants->Reaction Workup Quenching on Ice & Neutralization (Na2CO3) Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

The Art of Crystallization: Cultivating Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount.[7]

Solvent Screening and Crystallization Protocol:

  • Solubility Testing: Assess the solubility of the purified compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and N,N-dimethylformamide (DMF)). A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[7]

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a "poor" solvent (an anti-solvent in which the compound is insoluble). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature. Further slow cooling in a refrigerator can also be attempted. To avoid "oiling out," where the compound separates as a liquid phase, a more dilute solution and a slower cooling rate are recommended.[7]

Troubleshooting Common Crystallization Issues:

IssuePotential CauseRecommended Solution
No Crystals Form Compound is too soluble.Try a less polar solvent or a binary solvent system with an anti-solvent.[7]
"Oiling Out" Solution is too concentrated; cooling is too rapid.Use a more dilute solution and allow for slower cooling.[7]
Poor Crystal Quality Rapid crystal growth.Slow down the crystallization process (slower evaporation, slower cooling).

Part 2: Single-Crystal X-ray Diffraction – Visualizing the Molecular Framework

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8]

Experimental Workflow:

G cluster_xray Single-Crystal X-ray Diffraction Workflow Crystal_Mounting Mount a suitable single crystal on a goniometer head Data_Collection Data Collection on a Diffractometer (e.g., Bruker APEX II) Crystal_Mounting->Data_Collection Data_Processing Data Integration and Scaling (e.g., SAINT, SADABS) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF file) Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-rays are diffracted by the crystal, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXT.[3] The atomic positions and other parameters are then refined using a least-squares method with software like SHELXL to best fit the experimental data.[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

Part 3: Analysis of the Crystal Structure – Deciphering Intermolecular Interactions

The final crystal structure provides a wealth of information about bond lengths, bond angles, and, most importantly, the intermolecular interactions that dictate the crystal packing.

Crystallographic Data (Hypothetical and Based on a Related Structure)

Based on the analysis of similar quinoline carboxylic acid derivatives, we can anticipate the key structural features. For the purpose of a detailed analysis, we will refer to the data for 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3]

Table of Crystallographic Data for a Related Compound:

ParameterValue
Chemical FormulaC₁₄H₁₂BrNO₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.4134(5)
b (Å)9.5365(6)
c (Å)9.6154(7)
α (°)60.728(2)
β (°)83.130(2)
γ (°)66.331(2)
Volume (ų)613.52(7)
Z2
R(F)0.0393
wR(F²)0.0709
Key Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions.[10][11]

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. We can anticipate the formation of hydrogen-bonded dimers or chains, a common motif in carboxylic acid crystal structures.[12]

  • Halogen Bonding: The bromine atom at the 7-position can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the quinoline ring or the oxygen atoms of the carboxylic acid.[13] This type of interaction is increasingly recognized as a significant force in crystal engineering.[10]

  • π-π Stacking: The planar quinoline ring system is prone to π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

Visualization of Potential Intermolecular Interactions:

G cluster_interactions Key Intermolecular Interactions cluster_hbond Hydrogen Bonding cluster_halogen Halogen Bonding cluster_pi π-π Stacking Molecule1 7-Bromoquinoline- 3-carboxylic Acid (Molecule A) H_Bond O-H···O=C Molecule1->H_Bond forms dimer with Halogen_Bond C-Br···N Molecule1->Halogen_Bond interacts with Pi_Stacking Quinoline Ring A ↔ Quinoline Ring B Molecule1->Pi_Stacking stacks with Molecule2 7-Bromoquinoline- 3-carboxylic Acid (Molecule B) H_Bond->Molecule2 Halogen_Bond->Molecule2 Pi_Stacking->Molecule2

Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice.

Hirshfeld Surface Analysis

To quantitatively analyze the intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[9][14] This method maps the close contacts of a molecule in a crystal, allowing for the visualization and quantification of different types of intermolecular interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions, with distinct regions corresponding to hydrogen bonds, halogen bonds, and other close contacts.[14]

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the crystal structure analysis of this compound, from synthesis to the detailed interpretation of intermolecular interactions. The elucidation of its crystal structure is a critical step in understanding its solid-state properties and will undoubtedly aid in the rational design of new pharmaceuticals and functional materials. The methodologies and analytical approaches detailed herein are broadly applicable to the characterization of other novel molecular solids, providing a robust foundation for researchers in the field. The interplay of hydrogen bonding, halogen bonding, and π-π stacking in this system presents a fascinating case study in crystal engineering, and further computational studies could provide deeper insights into the energetics of these interactions.

References

  • BenchChem. (n.d.). Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Technical Support Center.
  • Yang, L., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4). DOI:10.1515/ncrs-2017-0430. Retrieved from [Link]

  • Google Patents. (1990). Process for the preparation of a quinoline carboxylic acid. EP0351889A1.
  • Google Patents. (2015). The crystallization of quinoline. CN103664892B.
  • Hryhoriv, O. D., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1151. Retrieved from [Link]

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 8), o453–o454. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1994). Process for the preparation of a quinoline carboxylic acid. EP0351889B1.
  • PubChemLite. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • Faraday Discussions. (2017). Intermolecular interactions in molecular crystals: what's in a name? Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing 7-bromoisoquinoline. CN102875465A.
  • MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • ResearchGate. (2015). The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-3-hydroxyquinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

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1H NMR and 13C NMR spectral data of 7-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Bromoquinoline-3-carboxylic Acid

Introduction: The Role of NMR in Heterocyclic Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity, making unambiguous structural characterization an indispensable step in the drug development pipeline.[2] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for molecular structure elucidation in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound, a key heterocyclic building block. As direct experimental spectra for this specific compound are not widely published, this guide will present a detailed, expert-predicted spectral analysis. This predictive approach, grounded in established principles of NMR spectroscopy and data from closely related analogues, serves as a robust framework for researchers encountering this or similar molecular scaffolds. We will delve into the rationale behind experimental design, the interpretation of spectral features, and the influence of the bromo and carboxyl substituents on the quinoline core.

Molecular Structure and Electronic Effects

To interpret the NMR spectrum of this compound, we must first consider the electronic environment of each nucleus. The molecule consists of a quinoline ring system substituted with a bromine atom at the C7 position and a carboxylic acid group at the C3 position.

  • Quinoline Core: The quinoline ring is an aromatic system composed of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative and significantly influences the chemical shifts of nearby protons and carbons, particularly H2 and H4.

  • Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and deshields nearby nuclei. Its effect will be most pronounced on the pyridine-part of the ring system, especially on H2 and H4.

  • Bromine Atom (-Br): As a halogen, bromine is an electronegative, electron-withdrawing group via induction, but it can also donate electron density through resonance. Its net effect is deactivating. It will primarily influence the chemical shifts of the protons on the carbocyclic (benzene) ring, namely H5, H6, and H8.

A diagram of the molecular structure with standardized numbering is presented below.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: Best Practices for Sample Preparation and Data Acquisition

The quality and reliability of NMR data are critically dependent on a robust experimental protocol. The following procedure is optimized for compounds like this compound.

1. Solvent Selection: The choice of a deuterated solvent is paramount.[3][4] For this molecule, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent. The rationale is twofold:

  • Solubility: DMSO-d₆ is a polar aprotic solvent capable of dissolving a wide range of organic molecules, including polar compounds and those with hydrogen-bonding functionalities like carboxylic acids.[3]

  • Proton Exchange: The acidic proton of the carboxylic acid group is exchangeable. In DMSO-d₆, this proton typically appears as a very broad singlet at a downfield chemical shift (often >12 ppm), allowing for its observation.[5] In contrast, using solvents like D₂O would lead to its exchange with deuterium, rendering it invisible in the ¹H NMR spectrum.[6]

2. Sample Preparation:

  • For ¹H NMR: Accurately weigh 5-10 mg of this compound.

  • For ¹³C NMR: Accurately weigh 20-50 mg of the sample to compensate for the lower natural abundance of the ¹³C isotope.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D) in a clean, dry vial.

  • Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added. The residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can also be used as a secondary reference.

3. NMR Data Acquisition: The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter ¹H NMR Value ¹³C NMR Value Rationale
Spectral Width 16 ppm220 ppmTo encompass the full range of expected proton and carbon chemical shifts.
Number of Scans 16-641024-4096Averaging multiple scans improves the signal-to-noise ratio, crucial for the less sensitive ¹³C nucleus.
Relaxation Delay (d1) 2.0 s2.0 sAllows for adequate relaxation of nuclei between pulses, ensuring quantitative signal integration (more critical for ¹H).
Acquisition Time ~2 s~1 sDetermines the digital resolution of the spectrum.
Pulse Width Calibrated 90° pulseCalibrated 90° pulseEnsures maximum signal intensity for each scan.
Decoupling N/ABroadband Proton DecouplingSimplifies the spectrum by collapsing C-H coupling, resulting in a single peak for each unique carbon atom.[7]

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is anticipated to show five signals in the aromatic region (7.5-9.5 ppm) and one very broad signal for the carboxylic acid proton at a significantly downfield shift (>13 ppm). The aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H2~9.35dJ ≈ 2.2 HzMost downfield proton due to deshielding by adjacent N1 and C3-COOH group. Shows small four-bond coupling to H4.
H4~9.05dJ ≈ 2.2 HzStrongly deshielded by N1 and C3-COOH. Shows small four-bond coupling to H2.
H8~8.45dJ ≈ 1.8 HzDeshielded by proximity to N1. Appears as a narrow doublet due to meta-coupling with H6 across the bromine-substituted C7.
H6~8.20ddJ ≈ 8.9, 1.8 HzExhibits ortho-coupling to H5 and meta-coupling to H8.
H5~7.90dJ ≈ 8.9 HzExhibits ortho-coupling to H6.
COOH>13.0br sN/AHighly deshielded, exchangeable proton. Appears as a broad singlet due to hydrogen bonding and chemical exchange.[5][8]

Predicted ¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, as all carbon atoms in the molecule are chemically non-equivalent. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Br, O) and the overall aromatic system.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon Predicted δ (ppm) Rationale for Assignment
C=O~166.5Carboxyl carbon, characteristically deshielded.[6]
C2~152.0Deshielded by adjacent nitrogen.
C4~149.5Deshielded by adjacent nitrogen.
C8a~147.0Quaternary carbon at the ring fusion, adjacent to nitrogen.
C6~134.0Aromatic CH carbon.
C4a~130.0Quaternary carbon at the ring fusion.
C5~129.5Aromatic CH carbon.
C8~129.0Aromatic CH carbon.
C3~128.0Carbon attached to the COOH group.
C7~122.0Carbon directly attached to bromine (ipso-carbon); its shift is significantly influenced by the halogen.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides the foundational data, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. For this compound, the following experiments would be key:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to confirm the connectivity of the protons on the carbocyclic ring. A key expected correlation is between H5 and H6.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the definitive assignment of the protonated carbons (C2, C4, C5, C6, C8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for assigning the quaternary (non-protonated) carbons (C3, C4a, C7, C8a, and the carboxyl C=O) by observing their long-range couplings to known protons. For example, H2 and H4 would show HMBC correlations to C3 and C4a.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. This guide provides a detailed, predictive framework for the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns are logically derived from the influence of the nitrogen heteroatom and the electron-withdrawing bromo and carboxyl substituents. By following the outlined experimental protocols and interpretive strategies, researchers and drug development professionals can confidently characterize this molecule and its analogues, ensuring the scientific integrity of their work and accelerating the discovery process.

References

  • Benchchem. Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
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  • ACS Publications. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

  • ACS Publications. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. [Link]

  • ResearchGate. Figure S3. 1 H NMR spectrum of 3b. [Link]

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  • University of Colorado Boulder. Spectroscopy Tutorial: Carboxylic Acids. [Link]

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  • Semantic Scholar. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. [Link]

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  • Mediterranean Journal of Chemistry. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • PubMed. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. [Link]

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Structural Elucidation of 7-Bromoquinoline-3-carboxylic acid: A Correlative FT-IR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

7-Bromoquinoline-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and functional materials necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the compound using two complementary analytical techniques: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each method, present detailed experimental protocols grounded in best practices, and offer a comprehensive interpretation of the spectral data. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for the characterization of complex aromatic compounds.

Part 1: Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum provides a unique molecular fingerprint. For this compound, FT-IR is indispensable for confirming the presence of the carboxylic acid moiety and the quinoline ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For solid samples like this compound, ATR is the preferred sampling technique due to its simplicity, speed, and minimal sample preparation. The causality behind this choice lies in its ability to acquire high-quality spectra from even opaque samples by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with the sample.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR crystal (typically diamond or germanium) are clean. A background spectrum of the empty ATR crystal should be collected to subtract atmospheric (CO₂ and H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount (1-2 mg) of the crystalline this compound powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a strong, well-resolved spectrum.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

  • Post-Acquisition: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe to prevent cross-contamination.

FT-IR Experimental Workflow

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Acquire Spectrum (16-32 scans) apply_pressure->collect_spectrum process_data Process Data (Baseline Correction, Normalization) collect_spectrum->process_data interpret Interpret Spectrum process_data->interpret clean_up Clean Crystal interpret->clean_up end End clean_up->end

Caption: Workflow for FT-IR analysis using an ATR accessory.

Spectral Interpretation

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The analysis relies on identifying peaks corresponding to the O-H and C=O stretches of the carboxylic acid, the C=C and C=N stretches of the quinoline ring, and the C-Br stretch.

Key Spectral Features:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region.[1] This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[1] This band will overlap with the C-H stretching vibrations.

  • C-H Stretch (Aromatic): Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds of the quinoline ring.

  • C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band should appear between 1760-1690 cm⁻¹.[1][2] Its precise position can be influenced by conjugation with the quinoline ring, likely shifting it to the lower end of this range.

  • C=C and C=N Stretches (Aromatic Ring): The quinoline ring will produce a series of medium to strong absorptions in the 1650-1450 cm⁻¹ region.[3][4] These peaks arise from the complex skeletal vibrations of the fused aromatic system.

  • C-O Stretch and O-H Bend (Carboxylic Acid): A medium-intensity C-O stretching band is expected between 1320-1210 cm⁻¹, coupled with O-H in-plane bending vibrations around 1440-1395 cm⁻¹.[1]

  • C-Br Stretch: The carbon-bromine bond vibration is expected to produce a medium to strong absorption in the fingerprint region, typically between 680-515 cm⁻¹.

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid
3100-3000Medium, SharpC-H StretchAromatic (Quinoline)
~1710Strong, SharpC=O StretchCarboxylic Acid
1620-1450Medium-StrongC=C and C=N StretchesAromatic (Quinoline)
1320-1210MediumC-O StretchCarboxylic Acid
1440-1395MediumO-H BendCarboxylic Acid
680-515Medium-StrongC-Br StretchBromo-Aromatic

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a definitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, invaluable structural information. For this compound, MS is critical for confirming the molecular formula and mapping the connectivity of the atoms.

Theoretical Principles: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV).[5] This process imparts significant energy, reliably generating a molecular ion (M⁺•) and a reproducible pattern of fragment ions.[5] This "molecular fingerprint" is crucial for structural elucidation.

A key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[6] Consequently, any ion containing a bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[6] This provides an unmistakable marker for the presence of bromine in the molecule and its fragments.

Experimental Protocol: MS via Direct Insertion Probe
  • Sample Preparation: Load a microgram quantity of the sample into a capillary tube.

  • Instrument Setup: Insert the capillary into the direct insertion probe. The mass spectrometer should be set to EI mode (70 eV).

  • Data Acquisition: Insert the probe into the ion source of the mass spectrometer. Gradually heat the probe to volatilize the sample directly into the ionization chamber. Acquire mass spectra over a scan range of m/z 50-350.

  • Analysis: Identify the molecular ion peak (M⁺•) and its corresponding M+2 isotope peak. Analyze the major fragment ions to deduce the fragmentation pathway.

MS Experimental Workflow

MS_Workflow Mass Spectrometry (EI) Workflow cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_post Data Interpretation start Start load_sample Load Sample into Capillary start->load_sample insert_probe Insert into Direct Probe load_sample->insert_probe volatilize Heat Probe to Volatilize Sample insert_probe->volatilize ionize Electron Ionization (70 eV) volatilize->ionize mass_analyzer Separate Ions by m/z ionize->mass_analyzer detect Detect Ions mass_analyzer->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum identify_M Identify M⁺• and M+2 Peaks generate_spectrum->identify_M analyze_fragments Analyze Fragmentation Pattern identify_M->analyze_fragments end End analyze_fragments->end

Caption: Workflow for Mass Spectrometry analysis using a direct insertion probe.

Spectral Interpretation and Fragmentation

The molecular weight of this compound (C₁₀H₆BrNO₂) is approximately 266.96 g/mol (using ⁷⁹Br) and 268.96 g/mol (using ⁸¹Br).

  • Molecular Ion (M⁺•): The mass spectrum should exhibit a strong molecular ion region with a doublet of peaks at m/z 267 and m/z 269 , in a roughly 1:1 intensity ratio, corresponding to [C₁₀H₆⁷⁹BrNO₂]⁺• and [C₁₀H₆⁸¹BrNO₂]⁺•.

  • Primary Fragmentation: The most common fragmentation pathways for aromatic carboxylic acids involve cleavages adjacent to the carbonyl group.[7][8]

    • Loss of •OH (M-17): A doublet at m/z 250/252 resulting from the loss of a hydroxyl radical.

    • Loss of •COOH (M-45): A prominent doublet at m/z 222/224 from the cleavage of the entire carboxylic acid group, yielding a 7-bromoquinoline cation. This is often a very stable and thus abundant ion.[7][9]

    • Loss of Br• (M-79/81): A peak at m/z 188 corresponding to the loss of a bromine radical from the molecular ion.

Proposed Fragmentation Pathway

Fragmentation M [C₁₀H₆BrNO₂]⁺• m/z 267/269 M_minus_OH [C₁₀H₅BrNO]⁺ m/z 250/252 M->M_minus_OH - •OH M_minus_COOH [C₉H₅BrN]⁺• m/z 222/224 M->M_minus_COOH - •COOH M_minus_Br [C₁₀H₆NO₂]⁺ m/z 188 M->M_minus_Br - Br• M_minus_COOH_minus_HCN [C₈H₄Br]⁺ m/z 179/181 M_minus_COOH->M_minus_COOH_minus_HCN - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Table 2: Predicted Mass Fragments for this compound

m/z (⁷⁹Br/⁸¹Br)Relative IntensityProposed FragmentFormula
267/269HighMolecular Ion [M]⁺•[C₁₀H₆BrNO₂]⁺•
250/252Medium[M - OH]⁺[C₁₀H₅BrNO]⁺
222/224High[M - COOH]⁺•[C₉H₅BrN]⁺•
188Medium[M - Br]⁺[C₁₀H₆NO₂]⁺
179/181Low[M - COOH - HCN]⁺[C₈H₄Br]⁺

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of this compound. FT-IR confirms the presence of the key carboxylic acid and quinoline functional groups through their characteristic vibrational modes. Mass spectrometry complements this by providing the exact molecular weight and crucial structural details through its distinct fragmentation pattern, with the bromine isotope doublet serving as an unambiguous marker. Together, these techniques form a self-validating system, ensuring the structural integrity and identity of this important chemical intermediate for researchers in the pharmaceutical and materials science fields.

References

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  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

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An In-depth Technical Guide to the Solubility of 7-Bromoquinoline-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 7-Bromoquinoline-3-carboxylic acid, a key heterocyclic compound with relevance in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers both theoretical insights and practical methodologies for researchers and scientists. While extensive quantitative solubility data for this specific molecule is not widely published, this guide synthesizes established chemical principles and provides a robust experimental framework for its determination.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the viability of a compound in numerous applications. In the realm of drug development, poor solubility can lead to low bioavailability, hindering a promising therapeutic candidate from reaching its target in efficacious concentrations.[1][2] Therefore, a thorough understanding and accurate measurement of a compound's solubility profile across a range of solvents is an indispensable step in early-stage research and development.[1][3]

This compound presents a unique structural combination: a rigid, aromatic quinoline core, a polar, acidic carboxylic acid group, and a lipophilic bromine atom. This amalgamation of functionalities suggests a complex solubility behavior that is highly dependent on the nature of the chosen solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The polarity of this compound is influenced by several factors:

  • The Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[6][7]

  • The Quinoline Ring: This heterocyclic aromatic system contains a nitrogen atom, which can act as a hydrogen bond acceptor, contributing to its solubility in certain polar solvents.[8][9] However, the fused benzene ring portion is nonpolar and hydrophobic.

  • The Bromine Atom (-Br): The bromo-substituent adds to the molecular weight and introduces a degree of lipophilicity, which can enhance solubility in less polar or nonpolar solvents.

Based on these structural features, we can anticipate the following qualitative solubility trends for this compound:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of alcohols.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. DMSO is often a powerful solvent for many organic compounds.[2][10]
Nonpolar Hexane, Toluene, Diethyl EtherLow to InsolubleThe overall polarity of the molecule, dominated by the carboxylic acid, is too high to be effectively solvated by nonpolar solvents.[4][11]
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have a moderate polarity and may offer some solubility, but are unlikely to be as effective as highly polar options.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[10][12] This technique involves agitating an excess amount of the solid compound in the solvent of choice for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clean, dry vial (e.g., a 2 mL glass vial). The key is to ensure that undissolved solid remains at the end of the experiment.[12]

    • Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vial securely.

    • Place the vial in a shaker or rotator set to a consistent agitation speed (e.g., 300 RPM) and a controlled temperature (e.g., 25 °C).[12]

    • Allow the mixture to equilibrate for a period of 24 to 72 hours. This extended time is crucial to ensure that thermodynamic equilibrium is reached.[1][12]

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vial and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial at high speed or filter the solution using a syringe filter (e.g., 0.22 µm PTFE filter). This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[12]

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[1][2]

  • Calculation:

    • Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Weigh excess This compound B Add precise volume of organic solvent A->B C Seal vial and agitate (24-72 hours at constant temp) B->C D Centrifuge or filter to remove excess solid C->D E Dilute saturated filtrate D->E F Quantify concentration (e.g., by HPLC) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Trustworthiness and Self-Validation in the Protocol

The described shake-flask protocol incorporates several self-validating checks to ensure the generation of reliable and trustworthy data:

  • Presence of Excess Solid: Visually confirming the presence of undissolved solid at the end of the equilibration period is a simple yet crucial validation step. It ensures that the solution is indeed saturated.[12]

  • Equilibrium Confirmation: To be rigorously certain that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it provides strong evidence of equilibrium.[12]

  • Reproducibility: Performing the experiment in triplicate for each solvent provides statistical confidence in the results and helps to identify any anomalous measurements.

Conclusion

References

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Biological Activity Screening of 7-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone scaffold in medicinal chemistry.[1] Its derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects.[2][3] This versatility stems from the quinoline's unique electronic properties and its ability to be functionalized at multiple positions, allowing for the fine-tuning of its biological profile. The compound of interest, 7-Bromoquinoline-3-carboxylic acid, combines this privileged scaffold with a bromine atom at the 7-position and a carboxylic acid at the 3-position. The halogenation can enhance lipophilicity and membrane permeability, while the carboxylic acid group can act as a critical hydrogen bonding partner, often essential for interacting with biological targets.

This guide provides a comprehensive framework for the systematic biological activity screening of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for a multi-tiered screening cascade designed to efficiently identify and characterize its therapeutic potential.

Section 1: Anticancer Activity Screening

Quinoline derivatives have emerged as a significant class of anticancer agents, often acting through the inhibition of critical enzymes like tyrosine kinases and topoisomerases, or by inducing apoptosis and cell cycle arrest.[4][5] Our initial screening strategy is designed to first establish broad cytotoxic potential and then to elucidate the specific mechanism of action.

Primary Screening: General Cytotoxicity Assessment

The first step is to determine if this compound has a general cytotoxic effect on cancer cells. The MTT assay is a robust, high-throughput colorimetric method ideal for this initial pass.

Causality: The assay's principle is the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7] This provides a reliable proxy for cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[8]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium.

  • Controls: Include wells for:

    • Negative Control: Cells treated with vehicle (DMSO) at the same final concentration as the highest compound dose.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Culture medium without cells.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC50 value.

Anticancer Screening Workflow

cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Target Identification start 7-Bromoquinoline- 3-carboxylic acid mtt MTT Assay (Broad Cytotoxicity vs. Multiple Cancer Cell Lines) start->mtt ic50 Determine IC50 Values mtt->ic50 flow Cell Cycle Analysis (Flow Cytometry) ic50->flow If Potent (low IC50) apop Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apop dna DNA Interaction Studies (e.g., DAPI Staining) ic50->dna target Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) flow->target apop->target dna->target cluster_followup Follow-up Characterization cluster_target Mechanism of Action start 7-Bromoquinoline- 3-carboxylic acid mic Broth Microdilution Assay (vs. Gram+ & Gram- Bacteria) start->mic mic_result Determine MIC Values mic->mic_result mbc Determine MBC (Minimum Bactericidal Concentration) mic_result->mbc If Active (low MIC) target DNA Gyrase Inhibition Assay mic_result->target timekill Time-Kill Kinetics Assay mbc->timekill

Caption: Systematic workflow for antimicrobial activity assessment.

Data Presentation: Hypothetical Antimicrobial Activity
MicroorganismGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive160.5
Bacillus subtilisPositive80.25
Escherichia coliNegative640.015
Pseudomonas aeruginosaNegative>1280.25

Section 3: Targeted Enzyme Inhibition Assays

The results from the primary screens can guide the selection of more specific, target-based assays. Enzyme inhibition assays are crucial for understanding the molecular mechanism of a compound and are foundational for any drug discovery program. [11][12]Based on the quinoline scaffold's known targets, two high-priority enzyme families are bacterial DNA gyrase and protein tyrosine kinases.

DNA Gyrase Inhibition Assay

Causality: Since the compound is a quinoline derivative, a primary hypothesis is that it may inhibit bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. [13]This enzyme introduces negative supercoils into DNA. [14]An in vitro assay can directly measure the inhibition of this supercoiling activity.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, relaxed plasmid DNA (e.g., pBR322) as the substrate, and purified DNA gyrase enzyme (E. coli or S. aureus). [14]2. Inhibitor Addition: Add varying concentrations of this compound. Include a positive control (Ciprofloxacin) and a no-inhibitor control.

  • Initiation: Start the reaction by adding ATP. Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a quench buffer (containing SDS and proteinase K).

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA migrate at different rates. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-inhibitor control. [15]6. Quantification: Quantify the band intensities to calculate the IC50 of inhibition.

Tyrosine Kinase Inhibition Assay

Causality: Many quinoline derivatives are potent inhibitors of protein tyrosine kinases (PTKs), which are often dysregulated in cancer and play key roles in cell signaling pathways for growth and proliferation. [5]An in vitro kinase assay can determine if our compound directly inhibits the activity of a specific kinase (e.g., EGFR, VEGFR-2).

  • Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. Less ADP means more inhibition. [16][17]2. Reaction Setup: In a 384-well plate, combine the kinase reaction buffer, the specific tyrosine kinase (e.g., EGFR), and its peptide substrate.

  • Inhibitor Addition: Add serial dilutions of this compound. Include a positive control inhibitor (e.g., Gefitinib) and a no-inhibitor control.

  • Initiation: Add ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated into ATP, and then uses the new ATP in a luciferase/luciferin reaction to produce light.

  • Measurement: Read the luminescence on a plate reader. A lower signal indicates greater inhibition of the kinase. Calculate the IC50 from the dose-response curve.

Hypothetical Kinase Signaling Pathway Inhibition

cluster_pathway Tyrosine Kinase Signaling Pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras RAS receptor->ras P raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation & Survival erk->prolif inhibitor 7-Bromoquinoline- 3-carboxylic acid inhibitor->receptor

Caption: Potential inhibition of a receptor tyrosine kinase signaling cascade.

Conclusion and Forward Outlook

This guide outlines a logical, multi-tiered strategy for the comprehensive biological screening of this compound. The proposed workflow is designed to be efficient, moving from broad phenotypic assays (cytotoxicity, antimicrobial MIC) to more specific, mechanism-of-action and target-based assays. The causality-driven approach, emphasizing the inclusion of appropriate controls and benchmarks, ensures the generation of robust and interpretable data. The results from this screening cascade will provide a solid foundation for determining the therapeutic potential of this novel quinoline derivative and will guide subsequent hit-to-lead optimization efforts in a targeted drug discovery program.

References

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An In-Depth Technical Guide to 7-Bromoquinoline-3-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its numerous derivatives, 7-bromoquinoline-3-carboxylic acid and its analogs have emerged as a particularly promising class of molecules, exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of these compounds. We will delve into the intricacies of their preparation, with a focus on the Gould-Jacobs reaction, and explore their mechanisms of action, particularly in the context of oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Quinoline Core in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties. The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets, making it a highly adaptable scaffold for the development of novel therapeutics.

The 3-carboxylic acid moiety is a key feature in many biologically active quinolines, often playing a crucial role in the compound's interaction with its biological target. The addition of a bromine atom at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency and selectivity. This guide will focus specifically on the synthesis and application of this compound and its derivatives, with a particular emphasis on their potential as anticancer agents.

Synthesis of this compound and its Analogs

The most common and effective method for the synthesis of the 7-bromo-4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction .[1][2] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

The Gould-Jacobs Reaction: A Step-by-Step Approach

The synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid typically proceeds in two main steps: the formation of the ethyl ester precursor via the Gould-Jacobs reaction, followed by hydrolysis to the final carboxylic acid.

Step 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This step involves the reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM). The reaction can be carried out under conventional heating or, for improved yields and shorter reaction times, using microwave irradiation.[3][4]

  • Reaction: 3-Bromoaniline + Diethyl ethoxymethylenemalonate → Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

  • Mechanism: The reaction begins with a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group of DEEMM, followed by the elimination of ethanol to form an intermediate. This intermediate then undergoes a thermally induced intramolecular cyclization to form the quinoline ring system.[1]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [3][5]

  • In a microwave-safe vial, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Seal the vial and heat the mixture using microwave irradiation at 250°C for 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, will often precipitate out of the reaction mixture.

  • Collect the solid by filtration and wash with a cold solvent such as ethanol or diethyl ether to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, typically under basic or acidic conditions.

  • Reaction: Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate + H₂O → 7-Bromo-4-hydroxyquinoline-3-carboxylic acid + Ethanol

  • Conditions: The hydrolysis can be achieved by refluxing the ester in an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).[6]

Experimental Protocol: Basic Hydrolysis

  • Suspend ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Gould_Jacobs_Synthesis cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis 3-Bromoaniline 3-Bromoaniline Intermediate Anilinomethylenemalonate Intermediate 3-Bromoaniline->Intermediate + DEEMM (Microwave, 250°C) DEEMM Diethyl ethoxymethylenemalonate DEEMM->Intermediate Ester Ethyl 7-bromo-4-hydroxyquinoline- 3-carboxylate Intermediate->Ester Thermal Cyclization Carboxylic_Acid 7-Bromo-4-hydroxyquinoline- 3-carboxylic acid Ester->Carboxylic_Acid + NaOH(aq), then HCl(aq)

Caption: Synthetic pathway for 7-bromo-4-hydroxyquinoline-3-carboxylic acid.

Synthesis of Analogs and Derivatives

The versatile quinoline core allows for the synthesis of a wide range of analogs and derivatives. Modifications can be introduced at various positions to modulate the compound's biological activity. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups. The bromine atom can be replaced with other halogens or functional groups through various cross-coupling reactions.

Physicochemical Properties and Characterization

This compound is a solid at room temperature. Its physicochemical properties, such as solubility, lipophilicity (logP), and pKa, are important determinants of its pharmacokinetic and pharmacodynamic behavior. These properties can be predicted using computational models and confirmed experimentally.

Characterization Data for this compound:

  • Molecular Formula: C₁₀H₆BrNO₂[7]

  • Molecular Weight: 268.06 g/mol [8]

  • Appearance: White to off-white solid

  • Spectroscopic Data: Characterization is typically performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.[9]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad range of biological activities, with their anticancer properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of brominated quinoline derivatives against a variety of cancer cell lines.[10][11] The mechanism of action is often multifaceted and can involve the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis.

Table 1: In Vitro Cytotoxicity of Brominated Quinoline Derivatives

Compound ID/NameCancer Cell LineIC₅₀ (µM)Reference CompoundReference
6,8-dibromo-4(3H)quinazolinone deriv.MCF-7 (Breast)1.7 µg/mLDoxorubicin[10]
6-Bromo quinazoline derivative (8a)MCF-7 (Breast)15.85 ± 3.32Erlotinib[12]
6-Bromo quinazoline derivative (8a)SW480 (Colon)17.85 ± 0.92Erlotinib[12]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 µg/mL-[13]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)8.2 µg/mL-[13]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)9.5 µg/mL-[13]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Mechanism of Action in Cancer

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit protein kinases. Kinases are a class of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[14]

The PI3K/Akt/mTOR Signaling Pathway:

One of the key signaling pathways implicated in cancer is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[15][16][17][18][19] This pathway is frequently overactive in cancer, leading to uncontrolled cell growth and proliferation. Several quinoline-based compounds have been shown to inhibit one or more kinases in this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription Akt->Transcription regulates S6K p70S6K mTORC1->S6K promotes eIF4E 4E-BP1 mTORC1->eIF4E promotes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis leads to eIF4E->Protein_Synthesis leads to Cell_Growth_Proliferation Cell Growth & Proliferation Transcription->Cell_Growth_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK 7-Bromoquinoline_Derivative 7-Bromoquinoline-3- carboxylic acid derivative 7-Bromoquinoline_Derivative->PI3K inhibits 7-Bromoquinoline_Derivative->Akt inhibits 7-Bromoquinoline_Derivative->mTORC1 inhibits Protein_Synthesis->Cell_Growth_Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

To determine if a compound directly inhibits a specific kinase, a variety of biochemical assays can be used. These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of the test compound. The amount of product formed is then measured.[20][21]

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect_Signal Analyze_Data Analyze Data and Calculate IC₅₀ Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the structure of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that are essential for activity. For example, studies have shown that the nature and position of substituents on the quinoline ring can have a significant impact on the compound's anticancer and antimicrobial properties.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic accessibility of the quinoline scaffold, coupled with the ability to fine-tune its properties through chemical modification, makes it an attractive platform for the development of novel drug candidates. Future research in this area will likely focus on:

  • The synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

  • A deeper understanding of the molecular mechanisms of action, including the identification of specific kinase targets and their downstream signaling effects.

  • The evaluation of these compounds in preclinical and clinical studies to assess their safety and efficacy in vivo.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective therapies for a range of diseases.

References

  • Ökten, S., et al. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • Google Patents. (n.d.). CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Recent Patents on Anti-Cancer Drug Discovery. (n.d.). Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. [Link]

  • Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors. [Link]

  • National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • National Center for Biotechnology Information. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • MDPI. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

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An In-depth Technical Guide to the Reactivity and Chemical Stability of 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinoline-3-carboxylic acid is a halogenated quinoline derivative that holds significant interest for the pharmaceutical and agrochemical industries. The quinoline scaffold itself is a privileged structure, forming the core of numerous bioactive compounds. The presence of a bromine atom at the 7-position and a carboxylic acid at the 3-position provides two key points for synthetic modification, allowing for the generation of diverse molecular architectures. Understanding the reactivity and chemical stability of this core structure is paramount for its effective use in drug discovery and development, ensuring the synthesis of robust molecules and predicting their shelf-life and degradation pathways. This guide provides a comprehensive overview of the chemical behavior of this compound, drawing upon established principles of heterocyclic chemistry and data from related compounds.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for quinoline ring formation. While a specific, high-yield protocol for this exact molecule is not extensively documented in readily available literature, established synthetic routes for quinoline-3-carboxylic acids can be adapted. The most probable pathways involve the Doebner-von Miller, Combes, or Gould-Jacobs reactions, starting from appropriately substituted anilines.

A plausible synthetic approach is the Doebner reaction , which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] For the synthesis of this compound, this would involve the reaction of 3-bromoaniline with an appropriate aldehyde and pyruvic acid under acidic conditions.

Another viable method is the Gould-Jacobs reaction .[2][3] This synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation can yield the desired quinoline core, although for a 3-carboxylic acid derivative, the decarboxylation step would be omitted. The starting material for this approach would be 3-bromoaniline.[2][3][4]

The Combes quinoline synthesis offers another alternative, involving the acid-catalyzed condensation of an aniline with a β-diketone.[5]

It is important to note that the regioselectivity of these reactions can be influenced by the nature and position of the substituents on the aniline starting material. Therefore, careful optimization of reaction conditions would be necessary to achieve the desired 7-bromo isomer in high yield.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the bromine substituent on the quinoline ring and the carboxylic acid group. The bromine atom is a versatile handle for cross-coupling and nucleophilic substitution reactions, while the carboxylic acid group can undergo typical acid-catalyzed reactions and may influence the reactivity of the quinoline ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[6][7] this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate 7-arylquinoline-3-carboxylic acid derivatives. The electron-withdrawing nature of the quinoline ring and the carboxylic acid group can facilitate the oxidative addition step of the catalytic cycle.[8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines

ParameterConditionReference
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃[9][10]
Ligand PPh₃, dppf, Buchwald ligands (e.g., XPhos, SPhos)[9]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄[9][10]
Solvent Dioxane/H₂O, THF, DMF, Toluene[9][10]
Temperature 80-120 °C[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (General Procedure)

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture with stirring at a temperature between 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic acid Arylboronic acid Arylboronic acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent & Heat Solvent & Heat Solvent & Heat->Reaction Mixture 7-Arylquinoline-3-carboxylic acid 7-Arylquinoline-3-carboxylic acid Reaction Mixture->7-Arylquinoline-3-carboxylic acid Suzuki Coupling

Suzuki-Miyaura Coupling Workflow

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[11][12] This reaction can be used to introduce a wide range of primary and secondary amines at the 7-position of this compound, leading to a diverse library of 7-aminoquinoline derivatives. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination of this compound (General Procedure)

  • In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.) in a reaction vessel.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring at a temperature typically between 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reaction Mixture Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent & Heat Solvent & Heat Solvent & Heat->Reaction Mixture 7-Aminoquinoline-3-carboxylic acid 7-Aminoquinoline-3-carboxylic acid Reaction Mixture->7-Aminoquinoline-3-carboxylic acid Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow
Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are highly efficient, classical nucleophilic aromatic substitution (SNAr) reactions may also be possible at the 7-position, particularly with strong nucleophiles and under forcing conditions. The electron-withdrawing nature of the quinoline ring system can activate the C-Br bond towards nucleophilic attack. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic example that can be employed for the formation of C-N, C-O, and C-S bonds.[15][16][17]

Chemical Stability

The chemical stability of this compound is a critical parameter for its storage, handling, and application in drug development. Stability is assessed under various stress conditions, including light, heat, humidity, and different pH values.

Photostability

Substituted quinolines can be susceptible to photodegradation. A systematic approach to photostability testing involves exposing the compound, both as a solid and in solution, to a light source that emits both UV and visible light.[18] A control sample should be kept in the dark to differentiate between photolytic and thermal degradation. Analysis of the samples at various time points by a stability-indicating HPLC method can quantify the extent of degradation and identify any photoproducts.[3][19]

Thermal Stability

The thermal stability of this compound can be assessed by exposing the solid compound to elevated temperatures over time. The decomposition of carboxylic acids can proceed via decarboxylation at high temperatures.[20][21][22] Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature and kinetics.[23]

Hydrolytic Stability

The hydrolytic stability of this compound should be evaluated across a range of pH values (e.g., acidic, neutral, and basic conditions) to mimic physiological conditions and potential formulation environments.[24] The carboxylic acid group is generally stable to hydrolysis. However, the overall stability of the molecule may be pH-dependent. Forced degradation studies, where the compound is exposed to acidic and basic solutions at elevated temperatures, can reveal potential degradation pathways.[25]

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature to 60 °C
Base Hydrolysis 0.1 M NaOH, room temperature to 60 °C
Oxidative Degradation 3% H₂O₂, room temperature
Thermal Degradation 60-80 °C (solid or in solution)
Photolytic Degradation Exposure to UV and visible light
Oxidative Stability

The quinoline ring system can be susceptible to oxidation. The oxidative stability of this compound can be tested by exposing it to an oxidizing agent, such as hydrogen peroxide.[25] The reaction can be monitored over time by HPLC to determine the rate of degradation and identify any oxidation products.

Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately assessing the chemical stability of this compound. High-performance liquid chromatography (HPLC) with UV detection is the most common technique for this purpose.[8]

Experimental Protocol: Stability-Indicating HPLC Method Development (General Approach)

  • Column Selection: A C18 reversed-phase column is typically a good starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be optimized to ensure good peak shape for the carboxylic acid.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

  • Forced Degradation: Subject the compound to forced degradation conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Optimization: Develop a gradient or isocratic elution method that effectively separates the parent compound from all degradation products and any process-related impurities.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[26]

Conclusion

This compound is a valuable building block in medicinal chemistry, offering multiple avenues for synthetic diversification. Its reactivity is dominated by the versatile bromine atom, which readily participates in modern cross-coupling reactions, and the carboxylic acid moiety. A thorough understanding of its chemical stability under various stress conditions is crucial for its successful application. While specific experimental data for this exact molecule is limited, this guide provides a comprehensive framework based on the known chemistry of related quinoline derivatives, offering valuable insights for researchers and drug development professionals working with this important scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemeo. (n.d.). 7-bromo-3-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Unknown. (n.d.). HYDROLYSIS.
  • Wikipedia. (2023). Doebner reaction. In Wikipedia. Retrieved from [Link]

  • PhotochemCAD. (n.d.). E. Heterocycles E11. 8-Quinoline carboxylic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. In Wikipedia. Retrieved from [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2022). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • National Institutes of Health. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Pyrolysis of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • ResearchGate. (2019). Hydrothermal stability of aromatic carboxylic acids | Request PDF. Retrieved from [Link]

  • S3waas. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan | PDF | Alkane | Alkene. Retrieved from [Link]

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Introduction: The Convergence of Computational Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 7-Bromoquinoline-3-carboxylic Acid

This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand the electronic structure, reactivity, and potential pharmacological relevance of this molecule.

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific functionalization of the quinoline scaffold is a key determinant of its biological activity. The subject of this guide, this compound, is a functionalized quinoline derivative whose bromine and carboxylic acid moieties are expected to significantly influence its physicochemical and interactive properties.

Quantum chemical calculations offer a powerful, non-experimental method to elucidate the fundamental electronic and structural properties of molecules. By solving the Schrödinger equation (or approximations thereof), we can derive a wealth of information, including molecular geometry, vibrational frequencies, and electronic properties like orbital energies and charge distributions. In the context of drug development, these insights are invaluable for predicting a molecule's reactivity, stability, and potential interaction with biological targets, thereby guiding the synthesis and selection of promising new drug candidates.[2][3]

This whitepaper details the theoretical basis and practical application of Density Functional Theory (DFT), a robust and widely-used quantum chemical method, to characterize this compound.

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains a conjugated aromatic system, a heteroatom (nitrogen), a heavy atom (bromine), and an acidic functional group, a careful selection is paramount.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry DFT has emerged as the predominant method for computational studies of medium to large organic molecules due to its excellent balance of computational cost and accuracy.[4][5] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.

Choice of Functional: B3LYP Within the DFT framework, numerous functionals exist. For this study, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate:

  • Expertise & Experience: B3LYP is a hybrid functional, meaning it incorporates a portion of the exact Hartree-Fock exchange. This mixing often corrects for some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of molecular geometries and electronic properties for a wide range of organic compounds.[6][7]

  • Proven Track Record: It has been extensively validated and has demonstrated high reliability for calculations involving heterocyclic and halogenated aromatic systems.[7]

Choice of Basis Set: 6-311++G(d,p) The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this molecule:

  • 6-311G: This is a triple-zeta valence basis set, which provides a more flexible and accurate description of the valence electrons involved in chemical bonding compared to smaller basis sets.

  • ++G: The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, such as the carboxylic acid group in our molecule.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately representing the bonding in a conjugated pi-system and the electron distribution around the bromine atom.[8]

Computational Methodology: A Validated Workflow

The following protocol outlines a self-validating system for the computational analysis of this compound.

G cluster_workflow Computational Workflow A Step 1: 3D Structure Input (SMILES or 2D Sketch) B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Analysis (Validation of Minimum Energy) B->C Find lowest energy state D Step 4: Property Calculations (HOMO/LUMO, MEP, NBO) C->D Confirm true minimum (No imaginary frequencies) E Step 5: Data Analysis & Interpretation D->E

Caption: Numbering scheme for this compound.

The optimization will likely show a planar quinoline ring system, with the carboxylic acid group potentially exhibiting a slight twist depending on intramolecular hydrogen bonding possibilities.

Table 1: Predicted Optimized Geometrical Parameters (Selected)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C7-Br12 ~1.90 C6-C7-C8 ~120
C3-C9 ~1.49 C2-C3-C9 ~121
C9=O10 ~1.21 O10=C9-O11 ~123

| C9-O11 | ~1.35 | C7-C8-C8a | ~120 |

Electronic Properties

The electronic properties are central to understanding the molecule's reactivity and potential as a drug candidate.

Table 2: Predicted Electronic Properties

Property Predicted Value (eV) Significance
HOMO Energy ~ -6.5 Represents electron-donating ability
LUMO Energy ~ -2.0 Represents electron-accepting ability

| HOMO-LUMO Gap (ΔE) | ~ 4.5 | Indicator of chemical stability and reactivity |

A relatively small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more polarizable and likely to engage in chemical reactions. [6] Molecular Electrostatic Potential (MEP) The MEP map is expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the carboxylic acid oxygen atoms and the nitrogen atom of the quinoline ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Located around the carboxylic acid hydrogen and the hydrogens on the aromatic ring. These are sites for nucleophilic attack.

  • Neutral/Slightly Positive (Green): The bromine atom's effect will be nuanced; while electronegative, it contributes to the overall electronic landscape and can participate in halogen bonding. The effect of bromination on electronic properties is highly dependent on its position. [5]

Global Reactivity Descriptors

These descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity.

Table 3: Predicted Global Reactivity Descriptors

Descriptor Formula Predicted Value Interpretation
Ionization Potential (I) -EHOMO ~ 6.5 eV Energy required to remove an electron
Electron Affinity (A) -ELUMO ~ 2.0 eV Energy released when an electron is added
Chemical Hardness (η) (I - A) / 2 ~ 2.25 eV Resistance to change in electron distribution

| Electrophilicity (ω) | (I + A)2 / (8η) | ~ 3.8 eV | Propensity to accept electrons |

These values help in comparing the reactivity of this compound with other known compounds or derivatives in a quantitative structure-activity relationship (QSAR) study. [5]

Conclusion and Future Directions

This guide outlines a robust and scientifically sound protocol for the quantum chemical analysis of this compound using DFT. The calculations are designed to yield critical insights into the molecule's structural, electronic, and reactivity properties. The resulting data—including optimized geometry, HOMO-LUMO gap, MEP maps, and reactivity descriptors—provide a powerful foundation for understanding its chemical behavior.

For drug development professionals, this information is instrumental. It can guide further derivatization to enhance activity, predict potential metabolic pathways, and inform molecular docking studies by identifying key interaction sites. [3]By integrating these computational predictions with experimental validation, researchers can significantly accelerate the discovery and optimization of novel quinoline-based therapeutic agents.

References

  • Zabalov, M., et al. (2005). A DFT Investigation of Alkyne Bromination Reactions. The Journal of Organic Chemistry, 70(23), 9175-9184. Available at: [Link]

  • Banjare, M. K., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1263-1279. Available at: [Link]

  • Verma, J., & Katti, S. B. (2012). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 21(9), 2073-2083. Available at: [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Available at: [Link]

  • Avesis. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Journal of Molecular Structure, 1302, 137453. Available at: [Link]

  • Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]

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7-Bromoquinoline-3-carboxylic acid mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Bromoquinoline-3-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of this compound. As a member of the quinoline class of compounds, this molecule holds significant potential for therapeutic development, given the broad-spectrum of biological activities associated with this scaffold, including anti-cancer, anti-malarial, and anti-inflammatory properties.[1][2][3][4] The carboxylic acid moiety at the 3-position is a critical feature, often essential for the compound's interaction with its biological targets.[2][5] This document outlines a systematic, multi-faceted approach to not only identify the molecular target(s) of this compound but also to validate these interactions and elucidate the downstream signaling pathways.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on extensive MoA studies, a foundational understanding of the compound's biological effects is paramount. This initial phase aims to generate robust, testable hypotheses regarding its potential targets and pathways.

Phenotypic Screening

The first step is to characterize the phenotypic response induced by this compound in relevant biological systems. The choice of assays will depend on the therapeutic area of interest.

  • Anti-Proliferative Activity: For oncology applications, a broad screen against a panel of cancer cell lines (e.g., the NCI-60 panel) can reveal differential sensitivity and provide initial clues about the mechanism.[6]

  • Anti-Inflammatory Effects: In immunology, assays measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages can be employed.[7]

  • Antimicrobial Activity: For infectious disease research, determining the minimum inhibitory concentration (MIC) against a panel of relevant bacterial or fungal strains is a standard starting point.[8]

Computational Target Prediction

In parallel with phenotypic screening, computational methods can be leveraged to generate initial hypotheses about potential protein targets.[9][10] These in silico approaches compare the structure of this compound to databases of known bioactive molecules and their targets.

  • Chemical Similarity-Based Approaches: Algorithms can identify known drugs or tool compounds with similar structures, suggesting that this compound might share a similar target.

  • Pharmacophore Modeling and Docking: If a specific target family is suspected (e.g., kinases, dehydrogenases), molecular docking simulations can predict the binding affinity and mode of interaction with various proteins within that family.[1][11]

The outputs of these computational predictions should be treated as hypotheses that require experimental validation.

Part 2: Target Identification: From Unbiased Screening to Direct Binding

With initial phenotypic data and computational hypotheses in hand, the next phase focuses on identifying the direct molecular target(s) of this compound. A combination of unbiased and targeted approaches is often the most effective strategy.

Unbiased (Omics-Based) Approaches

These methods survey the entire proteome or kinome to identify potential binding partners without prior assumptions.

Given that a significant number of quinoline derivatives exhibit kinase inhibitory activity, kinome profiling is a high-priority experiment.[1][4] This involves screening this compound against a large panel of purified kinases to determine its potency and selectivity.[12][13]

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Format: Choose a reputable service provider offering kinome profiling services. These services typically use formats like TR-FRET, ADP-Glo, or continuous (kinetic) assays.[14][15]

  • Screening Concentration: Initially, screen the compound at a single high concentration (e.g., 10 µM) against the entire kinase panel.

  • Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

  • Dose-Response Analysis: For the identified hits, perform follow-up assays with a range of compound concentrations to determine the IC50 value for each kinase.

  • Selectivity Analysis: Quantify the selectivity of the compound using metrics like the selectivity entropy (Ssel), where a lower value indicates higher selectivity.[16]

Data Presentation: Kinome Profiling Results

Kinase TargetIC50 (nM)% Inhibition at 10 µM
Kinase A5095%
Kinase B50070%
Kinase C>10,00010%
.........

Affinity-based methods utilize an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[6][17]

Experimental Workflow: Affinity Chromatography

G cluster_prep Probe Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis A Synthesize Linker-Modified This compound B Immobilize on Solid Support (e.g., Agarose Beads) A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Separate Proteins (e.g., SDS-PAGE) E->F G Identify Proteins by Mass Spectrometry (LC-MS/MS) F->G

Caption: Workflow for affinity-based target identification.

Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker at a position that does not interfere with its biological activity. This often requires preliminary structure-activity relationship (SAR) studies.[17]

  • Immobilization: Covalently attach the linker-modified compound to a solid support, such as agarose beads.

  • Incubation: Incubate the affinity matrix with a complex protein mixture, such as a cell lysate.

  • Washing: Perform extensive washing steps to remove proteins that bind non-specifically to the matrix.

  • Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound as a competitor.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Part 3: Target Validation and Pathway Elucidation

Identifying a potential target is a critical milestone, but it must be followed by rigorous validation to confirm that the interaction occurs in a cellular context and is responsible for the observed phenotype.

Cellular Target Engagement

It is essential to confirm that this compound directly binds to its putative target within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[18][19] CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[18][20]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G A Treat Intact Cells with Compound or Vehicle B Heat Cell Suspensions to a Range of Temperatures A->B C Lyse Cells and Separate Soluble vs. Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) C->D E Plot Soluble Protein vs. Temperature to Generate Melting Curves D->E G Compound 7-Bromoquinoline- 3-carboxylic acid Target Identified Target (e.g., Kinase A) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Pathway (e.g., Proliferation Pathway) Substrate->Pathway Phenotype Cellular Phenotype (e.g., Apoptosis) Pathway->Phenotype

Caption: Hypothetical signaling pathway affected by the compound.

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a complex but essential undertaking in drug discovery. The systematic approach outlined in this guide, which integrates phenotypic screening, computational prediction, unbiased target identification, cellular target validation, and downstream pathway analysis, provides a robust framework for success. By meticulously applying these state-of-the-art techniques, researchers can build a comprehensive understanding of how this promising molecule exerts its biological effects, paving the way for its further development as a potential therapeutic agent.

References

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. Available from: [Link]

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  • MedChemComm. Affinity-based target identification for bioactive small molecules. Available from: [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

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  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

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  • National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link]

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  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available from: [Link]

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7-Bromoquinoline-3-carboxylic Acid: A Linchpin in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinoline-3-carboxylic acid has emerged as a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics across a spectrum of diseases. This guide provides a comprehensive exploration of its discovery, the evolution of its synthetic methodologies, and its critical applications in contemporary drug development. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights grounded in established scientific literature.

Introduction: The Enduring Importance of the Quinoline Core

The quinoline framework is a well-established "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic pharmaceuticals. Its unique heterocyclic structure imparts favorable physicochemical properties and the ability to engage with a diverse array of biological targets. Within this important class of molecules, this compound stands out as a particularly valuable building block. The strategic placement of a bromine atom at the 7-position offers a reactive handle for a variety of cross-coupling reactions, enabling extensive structural diversification. Concurrently, the carboxylic acid at the 3-position provides a crucial anchor point for amide bond formation and other key derivatizations, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of quinoline synthesis. While early named reactions like the Skraup and Doebner-von Miller syntheses paved the way for accessing the quinoline core, the targeted synthesis of specifically substituted analogues like this compound evolved with the growing demands of the pharmaceutical industry. The impetus for its synthesis can be traced to the relentless pursuit of new antimicrobial, antiviral, and anticancer agents, where the quinoline scaffold has consistently demonstrated significant potential.

The development of robust and regioselective synthetic routes was a critical step in unlocking the potential of this molecule. Early methodologies often involved multi-step sequences, starting with appropriately substituted anilines and employing classic cyclization strategies. The refinement of these methods over time has been driven by the need for greater efficiency, scalability, and functional group tolerance.

The Evolving Landscape of Synthesis

The synthetic approaches to this compound have matured significantly, transitioning from classical, often harsh, reaction conditions to more sophisticated and milder catalytic methods.

Foundational Synthetic Strategies: The Gould-Jacobs Reaction

A cornerstone in the synthesis of 4-hydroxyquinoline-3-carboxylates, which are key precursors to this compound, is the Gould-Jacobs reaction. This powerful transformation provides a reliable method for constructing the quinoline ring system.

Detailed Experimental Protocol: A Representative Gould-Jacobs Synthesis

  • Condensation: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This initial step involves the formation of an enamine intermediate and is typically carried out at elevated temperatures (100-140 °C) to drive the reaction to completion.

  • Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is subjected to high temperatures (often exceeding 250 °C) in a high-boiling point solvent such as Dowtherm A. This induces an intramolecular cyclization to form the quinoline ring, yielding ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, typically aqueous sodium hydroxide, followed by acidic workup to protonate the carboxylate.

  • Deoxygenation: The 4-hydroxy group is first converted to a more reactive leaving group, commonly a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent removal of the 4-chloro substituent is achieved through catalytic hydrogenation, affording the final product, this compound.

Workflow Diagram: Gould-Jacobs Synthesis

gould_jacobs_workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Deoxygenation A 3-Bromoaniline C Anilinomethylenemalonate Intermediate A->C B Diethyl Ethoxymethylenemalonate B->C D Thermal Cyclization C->D E Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate D->E F Saponification (NaOH) E->F G 7-Bromo-4-hydroxyquinoline-3-carboxylic acid F->G H Chlorination (POCl₃) G->H I 7-Bromo-4-chloroquinoline-3-carboxylic acid H->I J Catalytic Hydrogenation I->J K This compound J->K

Caption: Step-wise workflow of the Gould-Jacobs reaction for the synthesis of this compound.

Modern Synthetic Advances

Contemporary organic synthesis has introduced a range of more efficient and versatile methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have become invaluable for constructing the quinoline core from pre-functionalized building blocks. Furthermore, late-stage C-H activation and halogenation techniques offer alternative pathways to introduce the bromine atom with high regioselectivity, often under milder conditions and with greater functional group compatibility. These modern approaches provide researchers with a broader toolkit for accessing this compound and its derivatives.

Pivotal Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules.[1]

Table: Therapeutic Areas and Corresponding Molecular Targets

Therapeutic AreaMolecular Target ExamplesRationale for Quinoline Scaffold
Oncology Protein Kinases (e.g., EGFR, VEGFR), TopoisomerasesPlanar quinoline ring can mimic the adenine region of ATP, enabling potent kinase inhibition. Intercalation into DNA is a known mechanism for quinoline-based topoisomerase inhibitors.
Infectious Diseases Bacterial DNA Gyrase, HIV-1 Integrase, Malarial Parasite EnzymesThe quinoline core is a key pharmacophore in many established antibacterial and antimalarial drugs. It can effectively target enzymes essential for pathogen replication.[2]
Neuroscience NMDA Receptors, Serotonin ReceptorsThe rigid quinoline scaffold can be appropriately functionalized to achieve high-affinity and selective binding to neurotransmitter receptors.
Case Study: Development of Selective Antiproliferative Agents

Quinoline-3-carboxylic acids have shown significant promise as highly selective antiproliferative agents.[3] A key aspect of their mechanism is the exploitation of the acidic tumor microenvironment. The carboxylic acid moiety can become protonated in this acidic environment, leading to an increase in the drug's lipophilicity. This, in turn, enhances its selective absorption and accumulation within cancer cells (such as MCF-7 breast cancer cells) compared to non-cancerous cells.[2] This pH-dependent targeting strategy can lead to potent inhibition of cancer cell proliferation with a favorable therapeutic window.[3]

Diagram: General Synthetic Pathway to Bioactive Amides

bioactive_amide_synthesis A This compound B Amide Coupling Reagents (e.g., HATU, EDC) A->B D 7-Bromoquinoline-3-carboxamide Intermediate B->D C Primary/Secondary Amine (R₁R₂NH) C->B E Further Functionalization (e.g., Suzuki Coupling) D->E G Final Bioactive Molecule E->G F Organoboron Reagent (R₃B(OR)₂) F->E

Sources

Unlocking the Potential of 7-Bromoquinoline-3-carboxylic Acid: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties. Within this privileged structural class, 7-Bromoquinoline-3-carboxylic acid emerges as a molecule of significant untapped potential. While research has extensively explored various substituted quinolines, this particular derivative remains a relatively uncharted territory, offering a fertile ground for novel discoveries. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising research avenues for this compound. By synthesizing data from structurally related compounds and projecting future applications, we aim to catalyze innovative research in oncology, immunology, and materials science. This document outlines key research directives, proposes detailed experimental workflows, and provides the foundational logic for embarking on the exploration of this intriguing molecule.

Introduction: The Quinoline Core and the Promise of Halogenation

The quinoline ring system is a recurring motif in a vast array of pharmacologically active compounds and functional materials. Its derivatives are known to exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The carboxylic acid moiety at the 3-position is particularly noteworthy, as it has been identified as a key pharmacophore in the development of various enzyme inhibitors.[3][4]

The introduction of a bromine atom at the 7-position further enhances the molecule's potential. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The bromo-substituent can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Moreover, bromoquinolines serve as versatile synthetic intermediates, readily participating in cross-coupling reactions to generate a diverse library of derivatives.[1][5] This guide will delve into the most promising research trajectories for this compound, leveraging the known attributes of its core structures to illuminate a path for future investigation.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The structural alerts within this compound strongly suggest its potential as a foundational scaffold for the development of novel therapeutic agents. The primary areas of investigation in this domain are oncology and inflammation, with a focus on kinase inhibition.

Anticancer Drug Discovery

The quinoline core is a hallmark of numerous anticancer agents.[1][6] Notably, derivatives of quinoline-3-carboxylic acid have demonstrated significant antiproliferative activity.[6] Furthermore, studies on bromoquinolines have revealed that substitutions at the C-5 and C-7 positions can lead to potent inhibition of cancer cell proliferation.[2] This convergence of evidence strongly supports the investigation of this compound as a potential anticancer therapeutic.

2.1.1. Kinase Inhibitor Development

A significant body of research has focused on quinoline-3-carboxylic acid derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

  • Casein Kinase 2 (CK2) Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a key player in cell growth, proliferation, and survival.[3]

  • Sirtuin 3 (SIRT3) Inhibition: 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been discovered as potent SIRT3 inhibitors, showing promise in the treatment of leukemia.[7]

  • Diacylglycerol O-Acyltransferase 1 (DGAT1) Inhibition: Novel quinoline carboxylic acid series have been developed as inhibitors of DGAT1, an enzyme involved in triglyceride synthesis and a potential target in metabolic diseases and cancer.[4]

Proposed Research Workflow: Kinase Inhibitor Screening and Optimization

A systematic approach to evaluating this compound as a kinase inhibitor would involve a multi-step process.

Caption: Kinase inhibitor development workflow.

Experimental Protocols:

  • Initial Kinase Panel Screening: Screen this compound against a broad panel of human kinases to identify initial "hits."

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the carboxylic acid and bromo-substituent to explore the chemical space and improve potency and selectivity. This can be achieved through standard amide coupling reactions at the carboxylic acid and Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromo-position.

  • In Vitro Assays: Conduct enzymatic assays to determine the IC50 values of the synthesized compounds against the target kinase(s). Cellular assays using relevant cancer cell lines will be crucial to assess antiproliferative activity.

  • Lead Optimization: Further refine the lead compounds to improve their drug-like properties, including solubility, metabolic stability, and cell permeability.

  • In Vivo Efficacy Studies: Evaluate the optimized lead compounds in animal models of cancer to assess their therapeutic potential.

2.1.2. Topoisomerase Inhibition

Bromoquinoline derivatives have also been implicated as topoisomerase inhibitors, enzymes that are essential for DNA replication and repair.[1][2] This presents another exciting avenue for anticancer drug development.

Proposed Research:

  • Topoisomerase I and II Inhibition Assays: Evaluate the ability of this compound and its derivatives to inhibit human topoisomerase I and II.

  • DNA Intercalation Studies: Investigate the potential of these compounds to intercalate into DNA, a common mechanism of action for topoisomerase inhibitors.

Anti-inflammatory Drug Development

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Quinoline-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting that this compound could be a valuable starting point for the development of novel anti-inflammatory agents.[8]

Proposed Research Workflow: Anti-inflammatory Agent Development

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Validation A This compound B LPS-stimulated Macrophage Assay (Measure NO, PGE2, Cytokines) A->B C COX-1/COX-2 Inhibition Assays A->C D NF-κB and MAPK Pathway Analysis (Western Blot, Reporter Assays) B->D E Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) D->E

Caption: Workflow for anti-inflammatory drug discovery.

Experimental Protocols:

  • In Vitro Anti-inflammatory Assays: Assess the ability of the compound to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Mechanism of Action Studies: Investigate the underlying molecular mechanisms by examining the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

  • In Vivo Models of Inflammation: Evaluate the in vivo efficacy of promising compounds in established animal models of inflammation.

Chemical Biology: Probes for Target Identification and Validation

Beyond its direct therapeutic potential, this compound can be developed into valuable chemical probes to explore complex biological systems. The carboxylic acid and bromo-substituents provide convenient handles for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies.

Proposed Research:

  • Synthesis of Photoaffinity Probes: Synthesize photoaffinity-based probes by incorporating a diazirine or benzophenone moiety. These probes can be used to covalently label binding partners in cell lysates or living cells, enabling their identification by mass spectrometry.

  • Development of Fluorescent Probes: Attach a fluorophore to the quinoline scaffold to create fluorescent probes for visualizing biological processes or for use in high-throughput screening assays.[9]

Materials Science: Building Blocks for Functional Materials

The unique electronic and optical properties of the quinoline ring system make it an attractive building block for the development of novel organic materials. Bromoquinolines, in particular, are valuable precursors for the synthesis of polymers and other materials with tailored properties.[5][9][10]

Proposed Research Areas:

  • Organic Light-Emitting Diodes (OLEDs): The quinoline scaffold can be incorporated into organic molecules designed for use in OLEDs. The bromo-substituent allows for further functionalization to tune the emission color and improve device efficiency.

  • Chemosensors: The quinoline core is known for its metal-ion chelating properties.[2] This suggests that derivatives of this compound could be developed as fluorescent chemosensors for the detection of specific metal ions.

  • Conducting Polymers: Polymerization of functionalized this compound monomers could lead to the formation of novel conducting polymers with potential applications in electronics and energy storage.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available, the following table summarizes the reported activities of structurally related compounds, providing a benchmark for future studies.

Compound ClassTarget/ActivityReported IC50/EC50Reference
3-Quinoline Carboxylic Acid DerivativesProtein Kinase CK20.65 - 18.2 µM[3]
Bromo-derivatives of 8-substituted quinolinesAnticancer (C6, HeLa, HT29 cells)6.7 - 25.6 µg/mL[1]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineAnticancer (C6, HeLa, HT29 cells)5.45 - 9.6 µg/mL[2]
Quinoline Carboxylic Acid DerivativesDiacylglycerol O-Acyltransferase 1 (DGAT1)Potent inhibition reported[4]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)Sirtuin 3 (SIRT3)7.2 µM[7]
Quinoline-3-carboxylic acidAnti-inflammatory (LPS-stimulated macrophages)Appreciable activity reported[8]

Conclusion

This compound stands at the intersection of several exciting fields of research. Its structural features suggest a high probability of success in the development of novel therapeutics, particularly in the areas of oncology and inflammation. Furthermore, its utility as a versatile synthetic intermediate opens up possibilities in chemical biology and materials science. The research directions outlined in this guide are not exhaustive but are intended to provide a solid foundation and a clear rationale for initiating new research programs centered on this promising molecule. The exploration of this compound is a journey with the potential for significant scientific and clinical impact.

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An In-depth Technical Guide to the Safe Handling of 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 7-Bromoquinoline-3-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. Given the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact compound, this guide synthesizes data from structurally analogous quinoline derivatives and established principles for handling halogenated carboxylic acids. The core focus is on fostering a proactive safety culture through a deep understanding of the compound's potential hazards, the implementation of robust engineering and administrative controls, and the correct use of personal protective equipment. This document outlines detailed protocols for risk assessment, safe handling and storage, emergency procedures for spills and exposures, and compliant waste disposal. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.

Introduction and Hazard Identification

This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are prevalent scaffolds in medicinal chemistry. The presence of a bromine atom and a carboxylic acid moiety dictates its reactivity and toxicological profile. While specific toxicological data for this compound is not extensively documented, data from similar compounds such as 2-Amino-7-bromoquinoline-3-carboxylic acid and 3-Bromoquinoline-5-carboxylic acid suggest that it should be handled with care.[1][2]

1.1. GHS Classification (Inferred)

Based on analogous compounds, this compound is anticipated to fall under the following GHS classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

Table 1: Hazard Identification for this compound (Inferred)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This data is inferred from structurally similar compounds and should be treated as a guideline pending specific toxicological studies.

Risk Assessment: A Proactive Approach

A thorough risk assessment is paramount before commencing any work with this compound. This involves a systematic evaluation of the planned experimental procedures to identify potential hazards and implement appropriate control measures.

RiskAssessment cluster_procedure Experimental Procedure Review cluster_hazards Hazard Identification cluster_controls Control Measures P1 Identify Quantity of This compound H1 Review Inferred Hazards (Skin/Eye/Respiratory Irritant) P1->H1 P2 Review Experimental Steps (e.g., weighing, dissolution, reaction) H2 Consider Reaction Hazards (e.g., exotherms, gas evolution) P2->H2 P3 Identify Potential for Aerosolization or Dust Formation P3->H1 C1 Engineering Controls (Fume Hood, Ventilation) H1->C1 H2->C1 C2 Administrative Controls (SOPs, Training) C1->C2 C3 Personal Protective Equipment (Gloves, Goggles, Lab Coat) C1->C3

Figure 1: A logical workflow for conducting a risk assessment prior to handling this compound.

Engineering and Administrative Controls

The primary line of defense against chemical exposure is the implementation of robust engineering and administrative controls.

3.1. Engineering Controls

  • Ventilation: All manipulations of solid this compound that could generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood.[2] The fume hood provides critical protection against inhalation of airborne particles.

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible and tested regularly.[1] Immediate flushing is crucial in the event of eye or skin contact.

3.2. Administrative Controls

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling of this compound must be written and approved. These SOPs should include step-by-step instructions for all procedures, from receipt of the chemical to its final disposal.

  • Training: All personnel who will handle the compound must receive documented training on its potential hazards, the relevant SOPs, and emergency procedures.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionRationale and Specifications
Eyes and Face Safety Goggles and Face ShieldChemical splash goggles are mandatory to protect against dust and splashes.[2] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[4]
Hands Nitrile or Butyl Rubber GlovesNitrile gloves provide good resistance to a range of chemicals and are suitable for incidental contact.[4][5] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber are recommended. Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately after contamination.[2]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened to protect the skin and personal clothing from contamination.
Respiratory N95 Respirator (as needed)For procedures with a high likelihood of generating dust that cannot be adequately controlled by a fume hood, a NIOSH-approved N95 respirator may be necessary.[4] The use of a respirator requires prior medical clearance and fit-testing.

Handling and Storage Protocols

5.1. Safe Handling

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling, even if gloves were worn.[1][2]

  • Weighing and Transferring: As a solid, this compound should be weighed and transferred in a fume hood to minimize the risk of inhalation. Use a spatula for transfers and avoid creating dust clouds.

  • Dissolution: When dissolving the compound, add it slowly to the solvent. Be aware of any potential for exothermic reactions.

5.2. Storage

  • Container: Store in a tightly closed, properly labeled container.[1][7]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Incompatibilities: Avoid storing with strong oxidizing agents and bases.[1][8] As a carboxylic acid, it can react with bases in a neutralization reaction. It is also advisable to avoid storage in metal cabinets which can corrode.[8]

Spill and Emergency Response

Prompt and correct response to a spill or exposure is critical to minimizing harm.

EmergencyResponse cluster_assessment Initial Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Chemical Spill Occurs Alert Alert others in the area Spill->Alert Assess Assess the spill size and immediate risk Alert->Assess MinorPPE Don appropriate PPE Assess->MinorPPE Minor Spill Evacuate Evacuate the area Assess->Evacuate Major Spill Contain Contain the spill with absorbent material MinorPPE->Contain Cleanup Sweep up solid material Contain->Cleanup DisposeMinor Place in a labeled hazardous waste container Cleanup->DisposeMinor Notify Notify emergency services and EH&S Evacuate->Notify Secure Secure the area and prevent entry Notify->Secure

Figure 2: A decision-making workflow for responding to a chemical spill of this compound.

6.1. Spill Cleanup Procedure (for a minor spill)

  • Alert Personnel: Immediately alert others in the vicinity.[9]

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles.

  • Containment: For a solid spill, you can carefully sweep it up and place it into a designated, labeled hazardous waste container.[10] Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.[11]

  • Waste Disposal: The collected spill debris must be disposed of as hazardous waste.[9]

For major spills, evacuate the area immediately and contact your institution's emergency response team.[10][12]

6.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1][2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[13][14] Collect in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[15][16]

Conclusion

While this compound is a valuable compound in research and development, it possesses potential hazards that demand respect and careful handling. By integrating the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness into all laboratory workflows, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource, and it is imperative that it is supplemented with institution-specific training and a commitment to a strong safety culture.

References

  • Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (n.d.). Austin Community College District. Retrieved January 12, 2026, from [Link]

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  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]

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  • 3-Bromoquinoline-5-carboxylic acid Safety Data Sheet. (2025, August 1). Angene Chemical. Retrieved January 12, 2026, from [Link]

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  • Spill Control/Emergency Response. (2025-2026). EHSO Manual. Retrieved January 12, 2026, from [Link]

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Methodological & Application

The Synthetic Versatility of 7-Bromoquinoline-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of 7-Bromoquinoline-3-carboxylic Acid

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic placement of functional groups on this bicyclic heterocycle allows for the fine-tuning of its biological activity and physicochemical properties. This compound has emerged as a particularly valuable and versatile precursor in organic synthesis. Its structure incorporates three key features for molecular diversification: a reactive aryl bromide at the 7-position, a carboxylic acid at the 3-position for amide bond formation or further derivatization, and the quinoline nitrogen, which influences the reactivity of the ring system.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for utilizing this compound as a starting material for a variety of synthetic transformations. The focus is on palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Core Synthetic Strategies: Unleashing the Potential of the 7-Bromo Substituent

The bromine atom at the 7-position of the quinoline core is the primary handle for introducing molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the installation of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. The following sections detail the application of key cross-coupling methodologies to this compound.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[1] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 7-position, a common strategy in the development of kinase inhibitors and other targeted therapeutics.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to form the new C-C bond and regenerate the active catalyst.[2] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Arylboronic acid - Palladium catalyst - Base prep_glassware Prepare Glassware: - Dry Schlenk flask - Magnetic stir bar setup_add Add solid reagents to flask prep_glassware->setup_add setup_inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) setup_add->setup_inert setup_solvent Add degassed solvent setup_inert->setup_solvent setup_heat Heat to reaction temperature (e.g., 80-100 °C) setup_solvent->setup_heat workup_cool Cool to room temperature setup_heat->workup_cool workup_extract Aqueous work-up (e.g., EtOAc/water extraction) workup_cool->workup_extract workup_dry Dry organic layer (e.g., Na2SO4) workup_extract->workup_dry workup_purify Purify by column chromatography workup_dry->workup_purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of 7-Phenylquinoline-3-carboxylic acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-phenylquinoline-3-carboxylic acid.

ParameterValueReference
Catalyst Loading 2-5 mol%[3]
Base K₂CO₃, Cs₂CO₃[3][4]
Solvent Toluene/H₂O, Dioxane/H₂O[2][5]
Temperature 80-110 °C[2][5]
Typical Yield 70-95%[3][5]
Table 1. Comparative Data for Suzuki-Miyaura Coupling Reactions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[6] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 7-position of the quinoline scaffold, providing access to a wide array of potential drug candidates.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired arylamine and regenerate the palladium(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing undesired side reactions.[8]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Amine - Palladium precatalyst & Ligand - Base prep_glassware Prepare Glassware: - Dry Schlenk tube or vial setup_add Add solid reagents to tube prep_glassware->setup_add setup_inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) setup_add->setup_inert setup_solvent Add degassed solvent setup_inert->setup_solvent setup_heat Heat to reaction temperature (e.g., 100-120 °C) setup_solvent->setup_heat workup_cool Cool to room temperature setup_heat->workup_cool workup_filter Filter through Celite workup_cool->workup_filter workup_extract Aqueous work-up workup_filter->workup_extract workup_purify Purify by column chromatography or crystallization workup_extract->workup_purify

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Protocol 2: Synthesis of 7-(Morpholino)quinoline-3-carboxylic acid

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube equipped with a stir bar.

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed toluene followed by morpholine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Carefully add water to the filtrate and separate the layers. The product may be in the aqueous layer as a salt, so acidification with dilute HCl may be necessary to precipitate the product, which can then be extracted with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 7-(morpholino)quinoline-3-carboxylic acid.

ParameterValueReference
Catalyst System Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃[8][9]
Solvent Toluene, Dioxane[7][8]
Temperature 100-120 °C[9]
Typical Yield 65-95%[9]
Table 2. Comparative Data for Buchwald-Hartwig Amination Reactions.

Further Diversification: Heck and Sonogashira Couplings

Beyond the Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed couplings can be employed to further functionalize the 7-position of the quinoline nucleus.

  • Heck Coupling: This reaction allows for the introduction of alkenyl substituents by coupling with an alkene.[10][11] The Heck reaction is a valuable tool for synthesizing precursors to more complex molecules through further transformations of the newly installed double bond.[12]

  • Sonogashira Coupling: This coupling reaction introduces alkynyl moieties by reacting with a terminal alkyne.[13][14] The resulting alkynylated quinolines are versatile intermediates that can undergo a variety of subsequent reactions, including click chemistry, cyclizations, and further cross-coupling reactions.[15]

Modifying the 3-Position: The Versatility of the Carboxylic Acid

The carboxylic acid at the 3-position is another key functional group for derivatization. It can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of the 7-bromoquinoline scaffold.

Functional Group Interconversions:

  • Amide Formation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is a common strategy in drug discovery to modulate solubility, cell permeability, and target engagement.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via activation of the carboxylic acid will yield the corresponding ester.[16]

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).[17]

  • Curtius or Schmidt Rearrangement: These reactions can be used to convert the carboxylic acid to an amine via an isocyanate intermediate.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategically placed functional groups allow for selective and diverse modifications through a variety of modern synthetic methodologies. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and reliable protocols for the synthesis of a wide range of novel quinoline derivatives with potential applications in drug discovery, materials science, and beyond. The ability to further derivatize the carboxylic acid at the 3-position adds another layer of synthetic flexibility, making this precursor an indispensable tool for the modern organic chemist.

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The Strategic Application of 7-Bromoquinoline-3-carboxylic Acid in the Synthesis of Potent Protein Kinase CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the "Master Regulator" Kinase CK2

Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical player in a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is implicated in numerous human diseases, most notably cancer, where it functions as a "master regulator" by phosphorylating a wide range of substrates involved in oncogenic signaling pathways.[1][2] The unique, highly conserved ATP-binding site of CK2, characterized by the presence of key residues like Val66, makes it a compelling target for the design of specific inhibitors.[3][4] The development of potent and selective CK2 inhibitors is therefore a significant focus in medicinal chemistry and drug discovery. Among the scaffolds explored, quinoline derivatives have emerged as a particularly promising class of ATP-competitive inhibitors.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 7-bromoquinoline-3-carboxylic acid as a core scaffold in the synthesis of novel protein kinase CK2 inhibitors. We will delve into the rationale behind its selection, provide detailed synthetic protocols, and discuss the structure-activity relationships that govern the inhibitory potency of its derivatives.

The Quinoline Scaffold: A Privileged Structure for CK2 Inhibition

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including kinases.[5] For CK2, the quinoline core provides a rigid framework that can be appropriately functionalized to engage in key interactions within the ATP-binding pocket.

Rationale for this compound as a Starting Point

The selection of this compound as a foundational molecule for CK2 inhibitor synthesis is based on several key empirical and modeling-based observations:

  • The Carboxylic Acid Moiety: The 3-carboxylic acid group is crucial for anchoring the inhibitor within the CK2 active site. Molecular docking studies have revealed that this group forms critical hydrogen bonds with the side chains of Lys68 and Asp175, two key residues in the ATP-binding pocket.[6] This bidentate interaction provides a strong energetic contribution to the binding affinity.

  • The Bromine Substituent: The bromine atom at the 7-position plays a significant role in enhancing inhibitory potency through favorable halogen bonding and hydrophobic interactions.[6][7] It can interact with the backbone of the hinge region and the gatekeeper residue Phe113, contributing to both affinity and selectivity.[7]

  • Synthetic Tractability: The quinoline core, and specifically the 7-bromo-3-carboxylic acid derivative, offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Competitive Inhibition of ATP Binding

Inhibitors derived from the this compound scaffold act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of CK2, preventing the natural substrate, ATP, from binding and subsequent phosphotransfer to protein substrates.

Synthetic Workflows and Protocols

The synthesis of CK2 inhibitors from this compound typically involves the modification of the carboxylic acid group, often through amide bond formation, and potentially further substitutions on the quinoline ring. A key precursor, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has been identified as a valuable hit compound for further optimization.[6]

Diagram: General Synthetic Workflow

G A Starting Material: 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid B Activation of Carboxylic Acid (e.g., SOCl2, EDCI/HOBt) A->B Step 1 C Amide Coupling with Diverse Amines (R-NH2) B->C Step 2 D Final Products: 7-Bromoquinoline-3-carboxamide Derivatives C->D Step 3 E Biological Evaluation: CK2 Inhibition Assay (IC50) D->E Step 4

Caption: General workflow for the synthesis of 7-bromoquinoline-3-carboxamide inhibitors of CK2.

Protocol 1: Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid

This protocol is a representative synthesis based on established methods for related quinoline derivatives.[6]

Materials:

  • Substituted p-bromoacetanilide

  • Vilsmeier reagent (prepared from DMF and POCl3)

  • Silver nitrate (AgNO3)

  • Sodium hydroxide (NaOH)

  • Acetic acid

  • Water

  • Standard laboratory glassware and purification equipment (column chromatography, recrystallization)

Procedure:

  • Synthesis of 2-chloro-7-bromoquinoline-3-carbaldehyde:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) to ice-cold dimethylformamide (DMF) with stirring.

    • Add the substituted p-bromoacetanilide to the Vilsmeier reagent and heat the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter, wash with water, and dry the crude 2-chloro-7-bromoquinoline-3-carbaldehyde.

  • Oxidation to 2-chloro-7-bromoquinoline-3-carboxylic acid:

    • Dissolve the 2-chloro-7-bromoquinoline-3-carbaldehyde in a suitable solvent mixture (e.g., ethanol/water).

    • Add a solution of silver nitrate in aqueous sodium hydroxide.

    • Heat the mixture under reflux. Monitor the reaction by TLC.

    • After completion, filter the hot solution to remove silver salts.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the crude 2-chloro-7-bromoquinoline-3-carboxylic acid.

  • Hydrolysis to 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid:

    • Suspend the 2-chloro-7-bromoquinoline-3-carboxylic acid in a mixture of acetic acid and water.

    • Heat the mixture to boiling. The hydrolysis of the 2-chloro group to a 2-oxo group will occur.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Filter the solid, wash with water, and dry to yield 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxamide Derivatives

Materials:

  • 7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl2) or a coupling agent like EDCI/HOBt

  • A diverse library of primary and secondary amines (R1R2NH)

  • A suitable aprotic solvent (e.g., DMF, CH2Cl2)

  • A base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Activation of the Carboxylic Acid (Method A: Acid Chloride Formation):

    • Suspend 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an excess of thionyl chloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture under reflux until the solid dissolves and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in a dry aprotic solvent (e.g., CH2Cl2).

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and a base like triethylamine (1.2 equivalents) in the same solvent.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Activation of the Carboxylic Acid (Method B: Peptide Coupling):

  • Dissolve 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, the desired amine (1.1 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq.), and 1-hydroxybenzotriazole (HOBt, 1.2 eq.) in a dry aprotic solvent (e.g., DMF).
  • Add a base such as diisopropylethylamine (DIPEA, 2.0 eq.).
  • Stir the reaction at room temperature until completion.
  • Work-up and purify as described in Method A.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold has yielded valuable insights into the SAR for CK2 inhibition.[6][8]

Table 1: SAR Summary of this compound Derivatives
Position of ModificationMoietyImpact on CK2 InhibitionRationale
Position 3 CarboxamideGenerally maintains or improves activityAllows for probing of different regions of the active site through diverse amine substituents.
Position 7 BromoHigh PotencyForms favorable halogen and hydrophobic interactions.
Position 2 OxoActiveParticipates in the overall electronic and steric profile for binding.
Position 2 AminoCan lead to highly potent inhibitorsThe amino group can act as a hydrogen bond donor, potentially forming additional interactions.
Benzene Ring (B) Hydrophobic SubstituentsCan increase potencyEnhances hydrophobic interactions with residues like Ile95, Phe113, Ile174, Val66, and Met163.[6]
Diagram: Key Interactions in the CK2 Active Site

G cluster_0 CK2 Active Site cluster_1 This compound Inhibitor Lys68 Lys68 Asp175 Asp175 Hydrophobic_Pocket Hydrophobic Pocket (Val66, Ile95, Phe113, Met163, Ile174) Inhibitor Quinoline Scaffold Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction Carboxylic_Acid 3-COOH Inhibitor->Carboxylic_Acid Bromo 7-Br Inhibitor->Bromo Carboxylic_Acid->Lys68 H-Bond Carboxylic_Acid->Asp175 H-Bond Bromo->Hydrophobic_Pocket Halogen/Hydrophobic Interaction

Caption: Key interactions of a this compound-based inhibitor with the CK2 active site.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting point for the development of potent and selective protein kinase CK2 inhibitors. The clear structure-activity relationships and the well-defined interactions within the CK2 active site provide a rational basis for further lead optimization. Future efforts in this area will likely focus on fine-tuning the substituents on the carboxamide moiety and the quinoline ring to enhance cell permeability, improve pharmacokinetic profiles, and achieve even greater selectivity, ultimately paving the way for the development of novel therapeutics targeting CK2-driven diseases.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Haddach, M., Pierre, F., Regan, C. F., Borsan, C., Michaux, J., Stefan, E., ... & Ryckman, D. M. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48. [Link]

  • Sarno, S., Papinutto, E., Franchin, C., Bain, J., Elliott, M., Meggio, F., & Pinna, L. A. (2011). Novel potent pyrimido[4,5-c]quinoline inhibitors of protein kinase CK2: SAR and preliminary assessment of their analgesic and anti-viral properties. Bioorganic & Medicinal Chemistry, 19(15), 4598-4607. [Link]

  • Brehmer, D., B-Rao, C., Wölfle, D., & Nien-Tzu, C. (2021). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. International Journal of Molecular Sciences, 22(7), 3467. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Lolli, G., Cozza, G., Mazzorana, M., Tibaldi, E., & Pinna, L. A. (2014). The development of CK2 inhibitors: from traditional pharmacology to in silico rational drug design. Current Pharmaceutical Design, 20(4), 565-577. [Link]

  • Haddach, M., Pierre, F., Regan, C. F., Borsan, C., Michaux, J., Stefan, E., ... & Ryckman, D. M. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. PubMed. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., & El-Elimat, T. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Sarno, S., Papinutto, E., Franchin, C., Bain, J., Elliott, M., Meggio, F., & Pinna, L. A. (2011). Novel potent pyrimido[4,5-c]quinoline inhibitors of protein kinase CK2: SAR and preliminary assessment of their analgesic and anti-viral properties. PubMed. [Link]

  • Niefind, K., Yde, C. W., Ermakova, I., & Issinger, O. G. (2011). Discovery of 7, 9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Journal of medicinal chemistry, 54(23), 8046-8057. [Link]

  • Pagano, M. A., Andrzejewska, M., Ruzzene, M., Sarno, S., Cesaro, L., Meggio, F., ... & Pinna, L. A. (2004). A new class of potent and selective inhibitors of protein kinase CK2. Journal of medicinal chemistry, 47(25), 6239-6247. [Link]

  • Eldirany, S. A., & Abuelizz, H. A. (2024). Recent Advances in the Discovery of CK2 Inhibitors. Molecules, 29(9), 2154. [Link]

  • Cozza, G., & Pinna, L. A. (2014). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Current pharmaceutical design, 20(4), 565-577. [Link]

  • Wells, C. I., Varghese, S., Cacho, M., Tumber, A., Gileadi, C., Elkins, J. M., ... & Structural Genomics Consortium. (2020). SGC-CK2-1: A Potent and Selective Chemical Probe for Protein Kinase CK2. Journal of medicinal chemistry, 63(15), 8432-8446. [Link]

  • Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 14-26. [Link]

  • Gyenis, L., Litchfield, D. W., & Gloor, G. B. (2011). An unbiased evaluation of CK2 inhibitors by chemoproteomics: characterization of inhibitor effects on CK2 and identification of novel inhibitor targets. Molecular & cellular proteomics, 10(12), M111.010537. [Link]

Sources

Application Notes and Protocols for the Development of Novel Antimicrobial Agents Using 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinolone core is a well-established pharmacophore in the realm of antibacterial agents, with numerous clinically successful drugs belonging to this class.[1][2] These synthetic bactericidal compounds exert their effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for modulating DNA topology during replication, transcription, and cell division.[3][4] By inhibiting the ligase activity of these type II topoisomerases, quinolones trap them in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[5]

7-Bromoquinoline-3-carboxylic acid emerges as a promising starting scaffold for the development of a new generation of antimicrobial agents. The presence of the bromine atom at the 7-position offers a versatile handle for synthetic modification, allowing for the introduction of diverse chemical moieties through reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.[6][7][8] These modifications can significantly influence the compound's antibacterial spectrum, potency, and pharmacokinetic properties.[2][5] The carboxylic acid at the 3-position is crucial for the interaction with the target enzymes and is a key feature of the quinolone pharmacophore.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to leverage this compound in the design, synthesis, and evaluation of novel antimicrobial agents. We will delve into detailed protocols for chemical synthesis, antimicrobial susceptibility testing, and mechanistic studies to elucidate the mode of action of newly developed compounds.

Part 1: Synthesis of Novel 7-Substituted Quinolone-3-Carboxylic Acid Derivatives

The bromine atom at the 7-position of the quinolone ring is amenable to various chemical transformations, enabling the creation of a library of diverse analogs. The primary synthetic strategies revolve around nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Rationale for Synthetic Modifications

The substituent at the 7-position of the quinolone ring plays a critical role in determining the antibacterial spectrum and potency of the compound.[2][5] By introducing different functional groups, researchers can modulate the molecule's interaction with the target enzymes and its ability to penetrate the bacterial cell wall. For instance, the introduction of basic amines, such as piperazine or pyrrolidine derivatives, has been shown to enhance activity against Gram-negative bacteria by facilitating entry through porin channels.[4][5]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial screening of novel antimicrobial agents derived from this compound.

Synthetic and Screening Workflow A This compound (Starting Material) B Chemical Modification (e.g., Pd-catalyzed coupling, Nucleophilic Substitution) A->B Reaction Setup C Library of Novel Quinolone Derivatives B->C Synthesis D Purification & Characterization (HPLC, NMR, MS) C->D Isolation E Primary Screening: Antimicrobial Susceptibility Testing (MIC) D->E Biological Evaluation F Hit Compound(s) Selection E->F Data Analysis

Caption: A generalized workflow from starting material to the identification of hit compounds.

Protocol: Synthesis of 7-Amino-substituted Quinolone Derivatives via Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed cross-coupling reaction to introduce a variety of amine functionalities at the 7-position.

Materials:

  • This compound

  • Desired amine (e.g., piperazine, morpholine, substituted anilines)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).

  • Add the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 7-amino-substituted quinolone-3-carboxylic acid derivative.

Part 2: In Vitro Antimicrobial Activity Assessment

The initial evaluation of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains. This provides a quantitative measure of their potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is considered the gold standard for quantitative antimicrobial susceptibility testing.[2][9]

Materials:

  • Synthesized quinolone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + bacteria)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the test compounds and the positive control antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the test compounds and controls.

  • The final volume in each well will be 100 µL.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2][9]

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[2]

Data Presentation

Summarize the MIC and MBC values in a clear and concise table for easy comparison of the activity of the synthesized derivatives.

Compound IDR-Group at 7-positionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. faecalis MIC (µg/mL)
7-BrQ-COOH -Br>128>128>128>128
Derivative 1 e.g., -NH-piperazine1643264
Derivative 2 e.g., -NH-morpholine32864128
Ciprofloxacin (Control)0.50.0150.251

Part 3: Elucidation of the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. For quinolone derivatives, the primary expected mechanism is the inhibition of DNA gyrase and/or topoisomerase IV. Additionally, assessing the compound's effect on bacterial cell membrane integrity can provide valuable insights.

Workflow for Mechanism of Action Studies

Mechanism of Action Workflow A Hit Compound(s) from Primary Screening B DNA Gyrase Supercoiling Inhibition Assay A->B C Cell Membrane Integrity Assay A->C D Determination of Primary Target B->D C->D E Further Mechanistic Studies (e.g., Topoisomerase IV inhibition, resistance studies) D->E

Caption: A workflow for investigating the mechanism of action of hit compounds.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[10]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl2, and other necessary components)

  • Test compounds and positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control.

  • Initiate the reaction by adding DNA gyrase to each mixture.

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Stain the gel with a DNA stain and visualize under UV light.

  • Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound.

Protocol: Bacterial Cell Membrane Integrity Assay

This assay determines if a compound disrupts the bacterial cell membrane, leading to the leakage of intracellular components. A common method involves using fluorescent dyes that differentiate between cells with intact and compromised membranes.

Materials:

  • Bacterial culture

  • Test compounds

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide)

  • Fluorescence microscope or microplate reader

Procedure:

  • Treat a mid-log phase bacterial culture with various concentrations of the test compound for a specified duration.

  • Prepare a control sample with untreated bacteria and a positive control treated with a membrane-disrupting agent (e.g., ethanol).

  • Stain the bacterial samples with a mixture of SYTO® 9 and propidium iodide according to the manufacturer's protocol.

  • SYTO® 9 will stain all bacteria green, while propidium iodide will only enter cells with damaged membranes and stain them red.

  • Analyze the samples using a fluorescence microscope to visualize the stained cells or a microplate reader to quantify the fluorescence.

  • An increase in the red fluorescence signal indicates a loss of cell membrane integrity.

Conclusion

This compound represents a valuable and versatile starting point for the discovery of novel antimicrobial agents. By employing the synthetic strategies and detailed evaluation protocols outlined in this guide, researchers can systematically design, synthesize, and characterize new quinolone derivatives with potent antibacterial activity. A thorough investigation of the structure-activity relationship and the mechanism of action will be instrumental in optimizing lead compounds and advancing the development of the next generation of antimicrobial therapies to combat the growing threat of antibiotic resistance.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Correia, S., Poeta, P., Igrejas, G., & Torres, C. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Hooper, D. C. (1999). Mechanism of action of quinolones. Chest, 116(6 Suppl), 490S–495S. [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719–1739. [Link]

  • Ezeokonkwo, M. A., Eze, C. C., Okafor, S. N., Onoabedje, E. A., Godwin-Nwakwasi, E. U., & Ibeanu, F. N. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 15(2), 99-112. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • CLSI. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute. [Link]

  • Johansson, A. M., & Collén, A. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals. IntechOpen. [Link]

  • Cheenpracha, S., Ritthiwigrom, T., Laphookhieo, S., & Pyne, S. G. (2013). Synthesis and antibacterial activity of some new 2-phenyl-quinoline-4-carboxylic acid derivatives. Molecules, 18(11), 14048–14057. [Link]

  • Maxwell, A., & Lawson, D. M. (2003). The bacterial DNA gyrase. Sub-cellular biochemistry, 37, 103–133. [Link]

Sources

Application Notes & Protocols: 7-Bromoquinoline-3-carboxylic Acid as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3][4] This guide focuses on 7-bromoquinoline-3-carboxylic acid, a strategically functionalized building block poised for the efficient construction of diverse molecular architectures. The presence of an amide-forming carboxylic acid at the C-3 position and a reactive bromine handle at the C-7 position offers orthogonal reactivity, enabling sequential and targeted modifications. This document provides an in-depth exploration of its synthetic utility, detailing field-proven protocols for key transformations such as amide bond formation and palladium-catalyzed cross-coupling reactions, and discusses the potential applications of the resulting derivatives in drug discovery and development.

Introduction: The Strategic Advantage of this compound

In the quest for novel therapeutics, the ability to rapidly generate and test diverse chemical entities is paramount. This compound serves as an exemplary scaffold for this purpose. Its inherent functionality provides two distinct and highly valuable reaction sites:

  • The C-3 Carboxylic Acid: This group is an ideal handle for forming robust amide bonds. Quinoline-3-carboxamides are a well-established class of compounds with a wide spectrum of biological activities, including potent anticancer and kinase inhibitory properties.[2][5][6] The direct derivatization at this position allows for the exploration of the "deep" pocket of target proteins, modulating potency and selectivity.

  • The C-7 Bromo Group: The bromine atom is a superb leaving group for modern palladium-catalyzed cross-coupling reactions.[1][7] This enables the introduction of a vast array of substituents—including aryl, heteroaryl, alkyl, and amino groups—onto the quinoline core. Such modifications are crucial for tuning physicochemical properties (e.g., solubility, lipophilicity) and exploring structure-activity relationships (SAR) to optimize drug-like characteristics.

This dual functionality allows researchers to build molecular libraries with complexity radiating from a common, reliable core, making it an indispensable tool for lead discovery and optimization.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[8][]
CAS Number 892874-34-9[8][][10]
Molecular Formula C₁₀H₆BrNO₂[]
Molecular Weight 252.07 g/mol
SMILES C1=CC(=CC2=NC=C(C=C21)C(=O)O)Br[8]

Core Synthetic Transformations & Protocols

The true power of this compound is realized through its application in robust and versatile chemical reactions. The following sections provide detailed, self-validating protocols for its most critical transformations.

Amide Bond Formation: Accessing Quinoline-3-Carboxamides

Causality & Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[11] To overcome this thermodynamic sink, the carboxylic acid must be "activated" using a coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) convert the hydroxyl of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine to form the desired amide bond.[12] This method is broadly applicable and tolerant of a wide range of functional groups.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 7-bromoquinoline- 3-carboxylic acid in anhydrous DMF B Add amine coupling partner (1.05 eq) A->B C Add coupling reagent (e.g., EDC, 1.2 eq) and activator (e.g., HOBt, 1.2 eq) B->C D Add base (e.g., DIPEA, 2.0 eq) C->D E Stir at room temperature for 12-24 hours D->E F Monitor reaction by TLC or LC-MS E->F G Quench with water and extract with ethyl acetate F->G H Wash organic layer with brine, dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: General workflow for EDC-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or amine of choice (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: Add the desired amine (1.05 eq), followed by HOBt (1.2 eq) and EDC (1.2 eq). The mixture may become a slurry.

  • Initiation: Slowly add DIPEA (2.0 eq) to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification (Aqueous): Combine the organic layers, wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Suzuki-Miyaura Coupling: Forging C-C Bonds at the C-7 Position

Causality & Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[14][15] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[16] For a substrate like 7-bromoquinoline, this reaction allows for the installation of aryl or vinyl groups, which are critical components of many kinase inhibitors and other biologically active molecules. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[16][17]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)Br Pd0->PdII_complex Oxidative Addition A OxAdd Oxidative Addition PdII_diaryl L₂Pd(II)(Ar)Ar' PdII_complex->PdII_diaryl Transmetalation B Transmetal Transmetalation ArBOH2 Ar'-B(OH)₂ + Base Borate [Ar'-B(OH)₃]⁻ ArBOH2->Borate PdII_diaryl->Pd0 Reductive Elimination C Product Ar-Ar' PdII_diaryl->Product RedElim Reductive Elimination ArylHalide Ar-Br (7-Bromoquinoline)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the carboxylic acid product. If the product is soluble, extract with an organic solvent like ethyl acetate.

  • Purification: Filter the precipitated solid and wash with water and a small amount of cold diethyl ether. Alternatively, if extracted, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.

  • Validation: Confirm the structure and purity of the 7-arylquinoline-3-carboxylic acid product by NMR and MS analysis.

Buchwald-Hartwig Amination: Constructing C-N Bonds at the C-7 Position

Causality & Rationale: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[18][19] This reaction has broad scope, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[20][21] The key to success lies in the use of a palladium precursor and a sterically hindered, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[18][22] For this compound, this reaction opens the door to novel 7-aminoquinoline derivatives, which are valuable for probing SAR in many drug discovery programs.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine Ligand (e.g., Xantphos or X-Phos, 5-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Addition of Reagents: Add the this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with water and adjust the pH to ~7.

  • Purification: Extract the mixture with ethyl acetate or another suitable organic solvent. The carboxylic acid product may be poorly soluble; in this case, acidifying the aqueous layer (as in Protocol 2.2) may precipitate the product. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Chromatography): Purify the crude material by flash column chromatography.

  • Validation: Characterize the final product by NMR and HRMS to confirm its identity and purity.

Application in Medicinal Chemistry: From Building Block to Bioactive Leads

The synthetic pathways detailed above transform this compound from a simple starting material into a diverse library of complex heterocyclic compounds. Each class of derivatives has potential applications in drug discovery.

  • Quinoline-3-carboxamides: These compounds are frequently investigated as kinase inhibitors. For example, derivatives have been synthesized and tested as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA damage response pathway, making them potential agents for sensitizing cancer cells to radiation therapy.[5]

  • 7-Arylquinolines: The addition of an aryl group at the C-7 position can significantly impact biological activity. SAR studies have shown that substitution patterns on the quinoline ring are critical for anticancer potency, with modifications at the C-7 position influencing the compound's interaction with targets like tyrosine kinases or topoisomerases.[2][23]

  • 7-Aminoquinolines: The introduction of an amino group at C-7 provides a new vector for molecular interactions, particularly hydrogen bonding. This modification can enhance binding affinity and selectivity for various biological targets.

G cluster_derivatives Primary Derivatives cluster_applications Potential Applications Start 7-Bromoquinoline- 3-carboxylic Acid Amide Quinoline-3-Carboxamides Start->Amide Amide Coupling Aryl 7-Arylquinolines Start->Aryl Suzuki Coupling Amino 7-Aminoquinolines Start->Amino Buchwald-Hartwig Amination App Kinase Inhibitors (e.g., ATM, EGFR) Anticancer Agents Antimicrobial Agents Amide->App Aryl->App Amino->App

Caption: Strategic diversification from a central building block to potential therapeutic applications.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides a streamlined entry into diverse and medicinally relevant heterocyclic compounds. The orthogonal reactivity of its carboxylic acid and bromo-substituents allows for predictable and high-yielding transformations using modern synthetic methods. The protocols outlined in this guide serve as a robust starting point for researchers in drug discovery and organic synthesis to generate novel compound libraries for biological screening. Future work will likely focus on expanding the repertoire of cross-coupling reactions at the C-7 position and employing these derivatives in the synthesis of complex natural products, functional materials, and next-generation therapeutic agents.

References

  • Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • Ambeed.com. 7-Bromoquinoline | Quinolines.
  • Wikipedia.
  • PubMed.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Benchchem. biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
  • Chemistry Stack Exchange. Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Oriental Journal of Chemistry.
  • PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
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  • PubMed.
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  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
  • ResearchGate. (PDF)
  • J&K Scientific LLC. This compound | 892874-34-9.
  • Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BLD Pharm. 892874-34-9|this compound.
  • Sigma-Aldrich. This compound.
  • BOC Sciences. CAS 892874-34-9 this compound.

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Application Notes & Protocols: High-Throughput Screening Strategies for the Quinoline-3-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Core in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] This heterocyclic aromatic compound is the foundational structure for numerous molecules with significant therapeutic activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] Within this class, derivatives featuring a carboxylic acid at the 3-position are of particular interest. The carboxyl group is often a critical pharmacophore, essential for interacting with enzyme active sites or binding to DNA, and can be crucial for inhibitory activity.[1][4][5]

7-Bromoquinoline-3-carboxylic acid represents a key starting point for chemical library synthesis. The bromine atom at the 7-position provides a versatile handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a diverse library of analogues. The core structure itself holds potential for biological activity, making it an ideal candidate for initial screening campaigns.

This document provides detailed application notes and protocols for a two-stage high-throughput screening (HTS) workflow designed to identify and characterize the bioactivity of compound libraries derived from the this compound scaffold. We will first outline a primary HTS assay to assess general antiproliferative activity, followed by a secondary, mechanism-of-action assay to investigate apoptosis induction. This tiered approach is a robust and efficient strategy in modern drug discovery.[6][7]

Application Note 1: Primary HTS for Antiproliferative Activity using a Luminescent ATP-Based Assay

Principle: The initial step in screening for potential anticancer agents is to assess their ability to inhibit cell proliferation or induce cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is a direct indicator of metabolic activity.[8] The assay involves adding a single reagent directly to cells, which causes cell lysis and generates a luminescent signal proportional to the ATP concentration. This method is highly amenable to HTS due to its simplicity, sensitivity, and robustness.[9]

Rationale for Assay Choice: An ATP-based assay is selected for primary screening due to its superior sensitivity and dynamic range compared to colorimetric methods like MTT.[10] Its "add-mix-read" format minimizes plate handling steps, reducing the potential for errors and making it ideal for automated, high-throughput workflows.[6]

Experimental Workflow: Primary Antiproliferative Screen

HTS_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout cluster_analysis Data Analysis seed 1. Seed Cells in 384-well plates incubate1 2. Incubate Overnight (Allow cell adherence) seed->incubate1 compound 3. Add Compounds (e.g., 7-Bromoquinoline- 3-carboxylic acid library) incubate1->compound incubate2 4. Incubate for 72h compound->incubate2 reagent 5. Add CellTiter-Glo® Reagent incubate2->reagent incubate3 6. Incubate & Stabilize Signal (10 min) reagent->incubate3 read 7. Read Luminescence incubate3->read normalize 8. Normalize Data (% Inhibition) read->normalize zprime 9. Calculate Z'-Factor normalize->zprime hits 10. Identify Hits zprime->hits

Caption: Workflow for a primary HTS antiproliferative screen.

Detailed Protocol: CellTiter-Glo® Viability Assay

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)[11]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, solid-bottom assay plates

  • This compound and its derivatives, dissolved in DMSO

  • Positive Control: Doxorubicin or another known cytotoxic agent

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer capable of reading 384-well plates

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (yielding 4,000 cells/well).

    • Causality Note: Seeding density is optimized to ensure cells remain in the exponential growth phase throughout the experiment, providing a robust window to measure antiproliferative effects.

  • Plate Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of the this compound library compounds in DMSO. A common HTS concentration is 10 µM.

    • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 100 nL of compound solution to the appropriate wells. This results in a final DMSO concentration of 0.25%, which is typically well-tolerated by most cell lines.

    • Controls:

      • Negative Control (0% Inhibition): Add 100 nL of pure DMSO.

      • Positive Control (100% Inhibition): Add 100 nL of a high concentration of Doxorubicin (e.g., 50 µM).

  • Treatment Incubation:

    • Return the plates to the 37°C, 5% CO2 incubator for 72 hours.

    • Causality Note: A 72-hour incubation period is a standard duration that allows for multiple cell doubling times, making it suitable for observing effects on cell proliferation.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

1. Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 is considered excellent for HTS.

  • Formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg| ]

  • Where Avg is the average and SD is the standard deviation of the positive and negative controls.

2. Normalization to Percent Inhibition:

  • Formula: % Inhibition = 100 * [ (RLU_neg - RLU_sample) / (RLU_neg - RLU_pos) ]

  • Where RLU is the Relative Luminescence Unit for the negative control, sample, and positive control wells.

3. Hit Identification: A "hit" is a compound that demonstrates a statistically significant effect. A common threshold is a percent inhibition greater than three times the standard deviation of the negative controls (Inhibition > 3 * SD_neg).

Parameter Example Value Description
Avg. Negative Control (RLU)850,000Signal from wells with DMSO (viable cells).
SD Negative Control (RLU)42,500Variation in the negative control signal.
Avg. Positive Control (RLU)15,000Signal from wells with Doxorubicin (dead cells).
SD Positive Control (RLU)3,000Variation in the positive control signal.
Calculated Z'-Factor 0.79 Indicates an excellent assay window.
Hit Threshold (% Inhibition)> 15%Example threshold for identifying active compounds.

Application Note 2: Secondary HTS for Apoptosis Induction

Principle: After identifying compounds that reduce cell viability, the next logical step is to determine the mechanism of cell death. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[12] This process is executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases that are activated during apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures caspase-3/7 activity. The reagent contains a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Rationale for Assay Choice: This assay is chosen for its high sensitivity, HTS compatibility, and mechanistic relevance. It directly measures a hallmark of apoptosis and uses the same instrumentation as the primary screen, simplifying the workflow. Its multiplexing capability (it can be performed on the same wells previously used for a viability assay) further enhances its utility.

Apoptosis Signaling Pathway

Apoptosis_Pathway Compound Quinoline Compound (e.g., Hit from Primary Screen) Stress Cellular Stress Compound->Stress Mito Mitochondrial Pathway (Intrinsic) Stress->Mito Casp9 Pro-Caspase-9 Mito->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Casp37 Pro-Caspase-3/7 aCasp9->Casp37 aCasp37 Active Caspase-3/7 Casp37->aCasp37 Cleavage Apoptosis Apoptosis (Cell Death) aCasp37->Apoptosis Assay Caspase-Glo® 3/7 Assay Measures this activity aCasp37->Assay

Caption: Simplified intrinsic apoptosis pathway targeted by the secondary screen.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and plates treated as in the primary screen.

  • Positive Control: Doxorubicin or Staurosporine (known apoptosis inducers).

  • Caspase-Glo® 3/7 Assay Kit.

  • Luminometer.

Procedure:

  • Cell Culture and Treatment:

    • Follow steps 1-4 of the primary screening protocol. A shorter incubation time (e.g., 24 or 48 hours) may be optimal for detecting apoptosis, as it often precedes the complete loss of metabolic activity. This should be determined empirically.

  • Assay Readout:

    • Equilibrate the assay plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 50 µL of Caspase-Glo® 3/7 reagent directly to the 50 µL of cell culture in each well.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Causality Note: This incubation allows for the enzymatic reaction to proceed to completion, ensuring a stable and maximal luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

Data is typically expressed as Fold Induction over the negative (DMSO) control.

  • Formula: Fold Induction = RLU_sample / Avg_RLU_neg

Compounds that show a significant fold-induction in caspase-3/7 activity (e.g., > 2-fold) are confirmed as apoptosis inducers. This provides crucial mechanistic insight into the hits identified in the primary screen.

Compound ID Primary Screen (% Inhibition) Secondary Screen (Fold Caspase Activation) Classification
7-Br-Quin-3-COOH12%1.1Inactive
Derivative A85%5.8Hit - Apoptotic
Derivative B79%1.3Hit - Non-Apoptotic/Cytostatic
Derivative C9%0.9Inactive
Doxorubicin (Control)98%8.2Positive Control

This two-tiered HTS approach provides a powerful and efficient method for screening a library of compounds, such as those derived from this compound. The primary viability screen effectively identifies all compounds with antiproliferative or cytotoxic effects. The secondary apoptosis assay then rapidly categorizes these hits based on a key anticancer mechanism of action.

Hits that induce apoptosis (like "Derivative A") are prioritized for further studies, including:

  • Dose-response curves to determine IC50 (potency).

  • Further mechanistic studies (e.g., cell cycle analysis, western blotting for apoptosis markers).[11][12]

  • Structure-Activity Relationship (SAR) analysis to guide the synthesis of more potent analogues.[1]

This structured screening cascade ensures that research efforts are focused on the most promising compounds, accelerating the journey from an initial chemical scaffold to a potential drug candidate.

References

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  • High-Throughput Screening Assays | Department of Molecular Biology - Princeton University. [Source: molbio.princeton.edu]
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  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Source: pubmed.ncbi.nlm.nih.gov]
  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent" - PubMed. [Source: pubmed.ncbi.nlm.nih.gov]

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Application Notes & Protocols: 7-Bromoquinoline-3-carboxylic Acid in the Development of Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility and ability to interact with various biological targets have led to the development of numerous therapeutic agents.[1][4] In oncology, quinoline derivatives have emerged as a significant class of compounds with a broad spectrum of antiproliferative activities.[5][6] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[4][6][7]

The 7-bromoquinoline-3-carboxylic acid core represents a particularly promising platform for the design of novel antiproliferative agents. The bromine atom at the 7-position can enhance the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.[8][9] The carboxylic acid group at the 3-position provides a key site for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity and selectivity.[10][11][12] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of this compound derivatives as potential anticancer agents, complete with detailed protocols for researchers in the field.

Synthesis of the this compound Scaffold

The construction of the this compound core is most commonly achieved through the Gould-Jacobs reaction.[13][14][15][16] This versatile method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system.[13][17]

A general synthetic scheme is outlined below:

Step 1: Condensation

3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form the intermediate diethyl anilinomethylenemalonate. This reaction is typically carried out by heating the reactants, either neat or in a solvent such as ethanol.[17]

Step 2: Cyclization

The intermediate is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether or by using a catalyst such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), to yield the ethyl ester of 7-bromo-4-hydroxyquinoline-3-carboxylic acid.[14][17]

Step 3: Hydrolysis

Finally, the ethyl ester is hydrolyzed to the desired this compound, typically by treatment with an aqueous base like sodium hydroxide, followed by acidification.[12][13]

cluster_synthesis General Synthesis via Gould-Jacobs Reaction A 3-Bromoaniline C Condensation Intermediate (Diethyl anilinomethylenemalonate) A->C Reflux in Ethanol or Microwave Irradiation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate C->D High Temperature Cyclization (e.g., Diphenyl ether, Eaton's Reagent) E 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid D->E Base Hydrolysis (e.g., NaOH) then Acidification

Caption: General synthetic workflow for this compound.

Mechanisms of Antiproliferative Activity

Derivatives of the this compound scaffold can exert their anticancer effects through multiple mechanisms, often targeting pathways that are dysregulated in cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of action for many quinoline-based compounds is the induction of programmed cell death, or apoptosis.[5][18] These compounds can trigger the apoptotic cascade through both intrinsic and extrinsic pathways, leading to the activation of caspases and the subsequent dismantling of the cell.[18] Furthermore, derivatives of quinoline carboxylic acids have been shown to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell proliferation.[18][19]

Inhibition of Key Signaling Pathways and Enzymes

The antiproliferative activity of these compounds is also attributed to their ability to inhibit critical signaling pathways that are often hyperactive in cancer.[19] Many quinoline derivatives function as inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival.[1][4] Additionally, some quinoline compounds can inhibit topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[6][18][20]

cluster_moa Potential Mechanisms of Action A 7-Bromoquinoline-3-carboxylic Acid Derivative B Inhibition of Protein Kinases (e.g., Pim-1, VEGFR) A->B C Topoisomerase Inhibition A->C D Induction of Apoptosis A->D E Cell Cycle Arrest (e.g., G2/M Phase) A->E F Disruption of Cell Proliferation & Survival Signaling B->F G DNA Damage C->G H Cancer Cell Death D->H E->H F->H G->H

Caption: Key antiproliferative mechanisms of quinoline derivatives.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the in vitro evaluation of this compound derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)[21][22][23]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[19]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the distribution of cells in the different phases of the cell cycle.[24]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compounds

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[24]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data and Structure-Activity Relationships (SAR)

The antiproliferative potency of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and on the carboxylic acid moiety.[12][25]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioma)9.6 µg/mL[21]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical)5.45 µg/mL[21]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colon)8.2 µg/mL[21]
Quinoline-3-carboxylic acid (general)MCF-7 (Breast)Not specified[22][26]
Quinoline-3-carboxylic acid (general)HeLa (Cervical)Not specified[22][26]
2,4-disubstituted quinoline-3-carboxylic acid (2f)MCF-7 (Breast)Micromolar range[10][11]
2,4-disubstituted quinoline-3-carboxylic acid (2l)K562 (Leukemia)Micromolar range[10][11]

Key SAR Insights:

  • Position 2: Bulky, hydrophobic substituents at the C2 position are often required for potent activity.[25]

  • Position 3: The carboxylic acid group is crucial for activity, and its conversion to an ester can sometimes enhance potency, depending on the specific derivative and target.[12][25]

  • Benzo Ring (Positions 5, 6, 7, 8): The presence and position of substituents on the benzo portion of the quinoline ring, such as the bromine at C7, significantly influence the antiproliferative effects.[21][25] The introduction of additional bromine atoms or other functional groups can modulate the compound's activity.[21]

Experimental Workflow Visualization

cluster_workflow General Experimental Workflow A Synthesis & Characterization of 7-Bromoquinoline-3-carboxylic Acid Derivatives B In Vitro Antiproliferative Screening (e.g., MTT/SRB Assay) against a panel of cancer cell lines A->B C Determination of IC50 Values B->C D Lead Compound Selection C->D E Mechanism of Action Studies D->E I In Vivo Efficacy Studies (Xenograft Models) D->I F Cell Cycle Analysis E->F G Apoptosis Assays (e.g., Annexin V/PI Staining) E->G H Target Identification & Validation (e.g., Kinase Assays, Western Blot) E->H

Caption: A typical workflow for evaluating novel antiproliferative agents.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel antiproliferative agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent anticancer activity through various mechanisms. The protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the design of next-generation quinoline-based cancer therapeutics with improved efficacy and selectivity.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

  • Kaur, M., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 103, 117681. [Link]

  • Musiał, A., & Włodarczyk, M. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(6), 577–592. [Link]

  • Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets. [Link]

  • Mao, Y., Soni, K., Sangani, C., & Yao, Y. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current topics in medicinal chemistry, 20(28), 2599–2633. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]

  • Vaidya, A., et al. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets. [Link]

  • Musiol, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 26(21), 6649. [Link]

  • Kumar, S., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5154. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). Gould-Jacobs Reaction. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Navarrete-Vázquez, G., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20554-20567. [Link]

  • Cholekar, D. G., & Deorukhkar, O. J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 102-110. [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17765–17778. [Link]

  • Waldeck-Vargas, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(18), 5629. [Link]

  • Nanolive. (2022). Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. [Link]

  • Rehman, A. U., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4933. [Link]

  • Turkson, J., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS medicinal chemistry letters, 8(10), 1031–1036. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714. [Link]

  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • ResearchGate. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. [Link]

  • Frontiers. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. [Link]

  • MDPI. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • NIH. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • Russian Journal of Oncology. (2025). [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • MDPI. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. [Link]

  • NIH. (2018). Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa. [Link]

  • ACS Publications. (2026). Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. [Link]

  • NIH. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

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Protocol for the esterification of 7-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocols for the Esterification of 7-Bromoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of esters from this compound, a key heterocyclic scaffold. The quinoline core is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of therapeutics, particularly in the fields of antimalarial and anticancer research. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation used to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, or to serve as a key intermediate for further synthetic elaboration.

This guide presents two robust and widely applicable esterification methods: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between these protocols depends on the stability of the substrate, the desired scale, and the available reagents. Each protocol is detailed with step-by-step instructions, explanations of the underlying chemistry, and methods for purification and characterization.

Choosing the Appropriate Esterification Strategy

The selection of an esterification method is critical and is dictated by the substrate's characteristics.

  • Fischer-Speier Esterification : This is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is often performed using the alcohol as the solvent to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[3][4] While economical and effective for simple alcohols, the requisite strong acid and high temperatures can be detrimental to sensitive functional groups.

  • Steglich Esterification : This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions.[5][6][7] It is particularly advantageous for substrates that are sensitive to acid or heat and for coupling sterically hindered components.[8][9] The reaction proceeds through an O-acylisourea intermediate, which is then intercepted by the alcohol.[8] DMAP accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[6][8]

Protocol 1: Fischer-Speier Esterification

This protocol is ideal for producing simple alkyl esters (e.g., methyl, ethyl) on a larger scale where the starting material is stable to heat and strong acid.

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds via a series of equilibrium steps.[1][10] The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[11][12] Subsequent proton transfers and elimination of water yield the ester.[2][10]

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Dehydration & Product Formation RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid Protonation H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int Attack by R'-OH ROH Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton Transfer & -H₂O Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation H2O H₂O Steglich_Esterification cluster_activation Acid Activation cluster_catalysis Catalytic Acyl Transfer cluster_coupling Ester Formation RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC Acyl_Pyridinium Acylpyridinium Ion O_Acylisourea->Acyl_Pyridinium Attack by DMAP DCU DCU (byproduct) DMAP DMAP Ester Ester Acyl_Pyridinium->Ester Attack by Alcohol ROH Alcohol Workflow Start 7-Bromoquinoline- 3-carboxylic Acid + Alcohol Reaction Esterification Reaction (Fischer or Steglich) Start->Reaction Workup Aqueous Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Product Pure Ester Product Characterization->Product

Sources

Application Notes & Protocols: Amide Coupling Reactions with 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Bromoquinoline-3-carboxamides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, derivatives of 7-Bromoquinoline-3-carboxylic acid are key intermediates in the synthesis of compounds with diverse biological activities, including potential anticancer and antimicrobial properties.[1][2] The formation of an amide bond at the 3-position carboxylic acid is one of the most pivotal and frequently employed reactions in the development of these novel chemical entities.[3][4] This functionalization allows for the exploration of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments.

However, the coupling of amines to this compound is not without its challenges. The quinoline ring system is inherently electron-deficient, which can decrease the nucleophilicity of the carboxylate and render the activation step more difficult compared to simple aliphatic or benzoic acids.[3][5] Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieve high yields, minimize side reactions, and ensure the integrity of the final product.

This guide provides a comprehensive overview of the mechanistic principles, reagent selection strategies, and detailed experimental protocols for the successful amide coupling of this compound, tailored for researchers in synthetic chemistry and drug development.

Mechanistic Overview: The Logic of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[6][7] The core principle of all amide coupling reactions is the in situ activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This creates a highly electrophilic acyl species that is readily attacked by the nucleophilic amine.[4][8]

The general process can be visualized as a two-step sequence:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a reactive intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride).

  • Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the activated intermediate, leading to a tetrahedral intermediate which then collapses to form the stable amide bond and release the leaving group.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation Acid R-COOH (this compound) Intermediate Activated Intermediate (R-CO-X) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + R'-NH2 Amine R'-NH2 Amide Amide Product (R-CO-NHR') Tetrahedral->Amide - HX

Caption: Generalized mechanism of amide bond formation.

Selecting the Right Coupling Reagent: A Strategic Choice

The success of coupling with an electron-deficient substrate like this compound hinges on the potency of the activating agent. Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

Reagent ClassExamplesMechanism & Key FeaturesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] Often used with additives like HOBt to suppress racemization and increase efficiency.[9]Cost-effective; EDC's urea byproduct is water-soluble, simplifying workup.Can lead to racemization; DCC's urea byproduct is insoluble and difficult to remove; may be insufficient for challenging couplings.[10]
Phosphonium Salts PyBOP, BOPForm active HOBt/HOAt esters in situ.High coupling efficiency with low racemization risk.[8]More expensive; BOP generates a carcinogenic byproduct (HMPA).[10]
Uronium/Aminium Salts HATU , HBTU, COMUThe most powerful class. They react with the deprotonated carboxylic acid to form a highly reactive OAt- or OBt-active ester.[11][12][13]Excellent for sterically hindered or electron-deficient substrates; fast reaction rates; low side-product formation.[8][9]Higher cost; require a non-nucleophilic base (e.g., DIPEA).

Expert Recommendation: For this compound, standard carbodiimide methods may prove sluggish.[3] It is highly recommended to start with a potent uronium salt like HATU to ensure efficient and clean conversion, especially when working with valuable or complex amines.

Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Experimental_Workflow A 1. Reagent Preparation - Dry solvents - Weigh reactants B 2. Reaction Setup - Dissolve acid & amine - Add base (if needed) - Cool to 0 °C A->B C 3. Add Coupling Reagent - Add HATU or EDC/HOBt - Stir at 0 °C then warm to RT B->C D 4. Monitor Reaction - Thin-Layer Chromatography (TLC) - LC-MS C->D E 5. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash & dry D->E F 6. Purification - Column Chromatography E->F G 7. Characterization - NMR, MS F->G

Caption: Standard workflow for an amide coupling reaction.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for reliable and high-yielding synthesis of 7-bromoquinoline-3-carboxamides.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for 4-16 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Classic Carbodiimide Coupling using EDC/HOBt

This method is a more economical alternative, suitable for less sterically hindered and more reactive amines.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equivalents)

  • HOBt (Hydroxybenzotriazole) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA (if amine is provided as a salt)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Note: If the amine is an HCl or TFA salt, add 1.1-1.2 equivalents of a tertiary base like TEA or DIPEA to neutralize it.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) in one portion to the stirred solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may be slower than the HATU protocol.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation of the carboxylic acid.2. Poorly nucleophilic amine.3. Inactive reagents (hydrolyzed).1. Switch from EDC/HOBt to HATU or another potent uronium salt.[9]2. Increase reaction temperature (e.g., to 40-50 °C).3. Use fresh, high-quality coupling reagents and anhydrous solvents.
Formation of Side Products 1. Racemization (if amine is chiral).2. N-acylurea formation with carbodiimides.[9]3. Side reactions with unprotected functional groups on the amine.1. Ensure an additive like HOBt or HOAt is used; conduct the reaction at 0 °C.2. Use HOBt to trap the O-acylisourea as an active ester.[3]3. Protect reactive functional groups (e.g., -OH, -SH, other -NH₂) on the amine substrate before coupling.
Difficult Purification 1. Residual DMF in the product.2. Insoluble dicyclohexylurea (DCU) byproduct if DCC was used.3. Co-elution of product and unreacted starting material.1. Perform washes with aqueous LiCl solution during work-up.2. Use EDC or DIC, whose byproducts are more soluble.[10]3. Ensure the reaction goes to completion; optimize chromatography conditions.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). ProteoGenix.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020, December 21). YouTube. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). National Institutes of Health. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019, September 29). ResearchGate. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved from [Link]

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Suzuki coupling reactions of 7-Bromoquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 7-Bromoquinoline-3-carboxylic Acid Derivatives for Pharmaceutical Research

Introduction: The Quinoline Scaffold and the Power of C-C Bond Formation

Quinoline-3-carboxylic acid derivatives represent a class of "privileged scaffolds" in medicinal chemistry and drug development. These core structures are prevalent in a multitude of compounds exhibiting a wide array of biological activities, including potent anticancer, antibacterial, anti-inflammatory, and antiproliferative properties[1][2][3][4][5]. The ability to strategically modify the quinoline ring system is paramount for fine-tuning a molecule's pharmacological profile, enhancing its efficacy, and improving its selectivity for biological targets[3][6].

Among the most powerful and versatile tools for achieving such structural diversification is the Suzuki-Miyaura cross-coupling reaction. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges a carbon-carbon single bond between an organohalide and an organoboron compound, typically a boronic acid or its ester[7][8]. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids have established it as an indispensable method in both academic and industrial laboratories[9][10][11].

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to this compound derivatives. We will explore the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss key considerations for optimizing these crucial synthetic transformations.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is critical for rational troubleshooting and optimization of reaction conditions. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[7][12][13][14].

  • Oxidative Addition: The cycle begins with the addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a new organopalladium(II) species[13][14]. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[13] For substrates like 7-bromoquinoline, this step is generally efficient.

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is critically dependent on activation by a base[7][8]. The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide[7][15].

  • Reductive Elimination: In the final step, the two organic groups (the quinoline and the group from the boronic acid) on the palladium(II) complex couple and are eliminated from the metal center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue[7][14].

Suzuki_Mechanism Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. pd0 Pd(0)Ln pd2_ox R¹-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition center pd2_trans R¹-Pd(II)Ln-R² pd2_ox->pd2_trans Transmetalation product R¹-R² pd2_trans->product Reductive Elimination aryl_halide R¹-X (7-Bromoquinoline) aryl_halide->pd2_ox boronic_acid R²-B(OH)₂ + Base boronic_acid->pd2_trans catalyst_regen Catalyst Regeneration catalyst_regen->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components and Considerations

The success of coupling this compound derivatives hinges on the judicious selection of four key components: the palladium catalyst system, the boronic acid coupling partner, the base, and the solvent.

Palladium Catalyst System (Precatalyst and Ligand)

The combination of a palladium source (precatalyst) and a ligand is crucial for catalytic activity and stability.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf)[9][16]. Pd(OAc)₂ is often favored for its stability and cost-effectiveness, but it requires reduction in situ to the active Pd(0) state, often facilitated by phosphine ligands.

  • Ligands: Ligands stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and modulate its electronic and steric properties to facilitate the catalytic cycle.

    • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides, and can often be used at low catalyst loadings.[9]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, offering high stability and reactivity due to being strong σ-donors.[7][8]

Boronic Acid Coupling Partners

A vast range of aryl, heteroaryl, vinyl, and even alkyl boronic acids are commercially available or readily synthesized[17][18].

  • Stability: A key challenge with some boronic acids, particularly certain heterocyclic derivatives, is their propensity to undergo protodeboronation (replacement of the C-B bond with a C-H bond) or decomposition under reaction conditions[19].

  • Boronic Acid Surrogates: To overcome stability issues, air-stable surrogates can be employed.

    • Potassium Trifluoroborates (R-BF₃K): These are crystalline, bench-stable solids that release the boronic acid in situ.

    • MIDA Boronates: These N-methyliminodiacetic acid protected boronates are exceptionally stable to storage and chromatography. They undergo slow hydrolysis under basic aqueous conditions, providing a "slow release" of the unstable boronic acid that kinetically favors cross-coupling over decomposition.[19][20]

The Role of the Base

The base is not merely an additive; it is essential for the transmetalation step. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex[7][15]. The presence of the carboxylic acid moiety on the quinoline substrate adds a layer of complexity, as the base will also deprotonate it.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used due to their moderate basicity and good solubility in aqueous/organic mixtures. Cesium carbonate is more basic and often more effective for challenging couplings.

  • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with sterically hindered substrates or less reactive aryl chlorides.

  • Hydroxides (NaOH, Ba(OH)₂): Strong bases that can be effective but may promote side reactions if sensitive functional groups are present.[13]

Solvent System

Suzuki couplings are typically performed in a biphasic mixture of an organic solvent and water. The organic solvent solubilizes the substrates and catalyst, while the aqueous phase dissolves the inorganic base.[20]

  • Common Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, and Dimethylformamide (DMF) are frequently used in combination with water.[14]

  • Degassing: It is imperative to thoroughly degas the solvent mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[21]

Experimental Protocols and Application Data

The following section provides a generalized, step-by-step protocol for the Suzuki coupling of a this compound derivative. This procedure should be seen as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Workflow A 1. Reaction Setup Combine solids (bromoquinoline, boronic acid, base, catalyst) in a Schlenk flask. B 2. Inert Atmosphere Seal flask. Evacuate and backfill with Argon or Nitrogen (repeat 3x). A->B C 3. Solvent Addition Inject degassed solvent mixture (e.g., Dioxane/Water) via syringe. B->C D 4. Reaction Heat mixture to desired temperature (e.g., 90-100 °C) with vigorous stirring for 12-24h. C->D E 5. Work-up Cool to RT. Quench with water/acid. Extract with organic solvent (e.g., EtOAc). D->E F 6. Purification Wash, dry, and concentrate organic layers. Purify crude product via column chromatography. E->F G 7. Analysis Characterize final product (NMR, LC-MS, HRMS). F->G

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%)

  • Ligand (e.g., SPhos, 2–10 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or pressure vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[21]

  • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Place the flask in a preheated oil bath and heat the reaction mixture to 90–100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final 7-arylquinoline-3-carboxylic acid product.

Comparative Data for Reaction Conditions

The choice of catalyst, ligand, and base can significantly impact reaction efficiency. The following table summarizes representative conditions for optimizing the coupling.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Outcome
1Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O100Good yields for simple arylboronic acids.
2Pd(OAc)₂ (2%)PPh₃ (8%)Cs₂CO₃ (2.5)Toluene/H₂O110Effective, but may require higher temperatures.
3Pd₂(dba)₃ (1.5%)SPhos (6%)K₃PO₄ (3.0)Dioxane/H₂O90Excellent for hindered or electron-rich/poor partners.
4PdCl₂(dppf) (3%)-K₂CO₃ (2.0)DMF/H₂O90Robust system, often used for heteroaryl couplings.

Troubleshooting and Expert Insights

  • Low or No Conversion: If the reaction fails, consider a more active catalyst system. Switching from a PPh₃-based system to one with a Buchwald ligand (like SPhos) can dramatically increase reactivity.[9] Also, ensure that all reagents and solvents are anhydrous (where appropriate) and that the system was properly degassed, as catalyst deactivation is a common failure mode.

  • Protodeboronation Side Product: If significant amounts of quinoline-3-carboxylic acid (the debrominated starting material) are observed, this indicates that the boronic acid is decomposing faster than it is coupling. To mitigate this, try using a stronger base like K₃PO₄, which can accelerate transmetalation, or switch to a more stable boronic acid surrogate like a MIDA boronate.[19][20]

  • Formation of Homocoupled Biaryl (R²-R²): This side reaction arises from the boronic acid coupling with itself. It can often be suppressed by ensuring a truly anaerobic environment and by using the boronic acid in only a slight excess (1.1–1.2 equivalents).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of 7-arylquinoline-3-carboxylic acid derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently generate large libraries of novel compounds for biological screening. A thorough understanding of the reaction mechanism and potential pitfalls enables the rational optimization of these transformations, accelerating the discovery of new therapeutic agents. The protocols and insights provided herein serve as a robust foundation for scientists working to harness the synthetic power of this cornerstone reaction in the pursuit of innovative drug candidates.

References

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Practical C-H Functionalization of Quinones with Boronic Acids. Organic Chemistry Portal. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. PubMed Central. Available at: [Link]

  • A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ResearchGate. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. PubMed. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

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Application Notes and Protocols: 7-Bromoquinoline-3-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 7-Bromoquinoline-3-carboxylic Acid in Functional Materials

This compound is a bifunctional organic molecule poised for significant applications in materials science. Its rigid quinoline core, a nitrogen-containing heterocyclic aromatic system, imparts desirable photophysical and electronic properties, while the carboxylic acid group provides a versatile coordination site for binding with metal ions. The strategic placement of the bromine atom at the 7-position offers a valuable synthetic handle for post-synthetic modification, allowing for the fine-tuning of the material's properties.

This guide provides an in-depth exploration of the application of this compound as a building block for advanced functional materials, with a primary focus on luminescent Metal-Organic Frameworks (MOFs) for chemical sensing. We will also explore its potential in the burgeoning field of Organic Light-Emitting Diodes (OLEDs), drawing insights from the broader class of quinoline derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the foundational knowledge to innovate with this promising compound.

Core Applications in Materials Science

The unique structural and electronic features of this compound make it an excellent candidate for several classes of advanced materials:

  • Luminescent Metal-Organic Frameworks (MOFs): The quinoline moiety is inherently fluorescent. When incorporated as an organic linker in a MOF architecture, its luminescence can be sensitive to the presence of specific analytes, making it a promising platform for chemical sensors. The porous nature of MOFs allows for the diffusion of analytes into the framework, leading to a measurable change in the luminescent output.

  • Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely recognized for their excellent electron-transporting properties and are frequently used as electron-transporting materials (ETMs) or as hosts for emissive dopants in OLEDs.[1][2] The high thermal stability and good film-forming characteristics of these compounds are crucial for the longevity and efficiency of OLED devices.[2] Certain quinoline derivatives also exhibit strong fluorescence, making them suitable as emissive materials themselves.[1][3]

  • Chemical Sensors: Beyond MOF-based sensing, individual molecular sensors based on quinoline derivatives have been developed for the detection of metal ions, such as Fe(III).[4][5] The mechanism often involves the coordination of the metal ion to the quinoline nitrogen and the carboxylate group, leading to a quenching of the molecule's fluorescence.

Application I: Luminescent MOFs for Chemical Sensing

The construction of MOFs from luminescent organic linkers is a powerful strategy for creating highly sensitive and selective chemical sensors. The rigid framework of the MOF can prevent aggregation-caused quenching that is often observed with fluorescent molecules in the solid state. Furthermore, the pores of the MOF can be tailored to selectively adsorb certain analytes, enhancing the specificity of the sensor.

Scientific Rationale: The "Turn-Off" Sensing Mechanism

Many quinoline-based luminescent MOFs operate on a "turn-off" or fluorescence quenching mechanism. The high luminescence of the pristine MOF is diminished upon interaction with a specific analyte. This quenching can occur through several pathways, most notably:

  • Photoinduced Electron Transfer (PET): The analyte, upon interaction with the excited state of the quinoline linker, can accept an electron, leading to a non-radiative decay pathway and thus quenching the fluorescence.

  • Förster Resonance Energy Transfer (FRET): If the absorption spectrum of the analyte overlaps with the emission spectrum of the MOF, energy can be transferred from the excited linker to the analyte, resulting in fluorescence quenching.

The choice of metal node and the topology of the MOF can significantly influence the sensing performance by altering the electronic environment of the quinoline linker and the accessibility of the pores to the analyte.

Protocol: Solvothermal Synthesis of a Representative Luminescent MOF

While a specific MOF structure based on this compound is not yet prevalent in published literature, the following solvothermal protocol is a robust and widely adopted method for the synthesis of quinoline-based MOFs and is presented here as a representative procedure. This protocol is adapted from established methods for synthesizing luminescent MOFs with similar dicarboxylic acid linkers.[1]

Materials and Reagents:

  • This compound (Ligand)

  • Zirconium(IV) chloride (ZrCl₄) or Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Trifluoroacetic acid (Modulator - for Zr-MOFs) or Acetic Acid (Modulator - for Zn-MOFs)

  • Methanol and Acetone (for solvent exchange)

  • High-purity water

Equipment:

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Oven

  • Centrifuge

  • Schlenk line or vacuum oven for activation

  • Powder X-ray Diffractometer (PXRD)

  • Thermogravimetric Analyzer (TGA)

  • FT-IR Spectrometer

  • Fluorescence Spectrometer

Step-by-Step Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the chosen metal salt (e.g., ZrCl₄ or Zn(NO₃)₂) in 10 mL of DMF.

  • Addition of Modulator (Optional but Recommended): For Zr-based MOFs, add 10 equivalents of trifluoroacetic acid to the solution. For Zn-based MOFs, a smaller amount of a modulator like acetic acid can be beneficial for crystal quality. The modulator helps to control the nucleation and growth of the MOF crystals.

  • Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to 120 °C for 72 hours. The slow heating and sustained pressure of the solvothermal method facilitate the formation of well-ordered crystalline MOFs.

  • Isolation and Washing: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the crystalline product by centrifugation or filtration. Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the product in a volatile solvent like methanol or acetone. Replace the solvent every 12 hours for a period of 2-3 days. This step is crucial for the "activation" of the MOF, making the pores accessible to analytes.

  • Activation: After solvent exchange, dry the product under high vacuum at a moderately elevated temperature (e.g., 120 °C) for 24 hours. This will remove the residual solvent from the pores, yielding the activated MOF.

  • Characterization:

    • PXRD: Confirm the phase purity and crystallinity of the synthesized MOF. The resulting pattern should be compared to simulated patterns if a single crystal structure is obtained.

    • TGA: Determine the thermal stability of the MOF and confirm the removal of solvent molecules after activation.

    • FT-IR: Verify the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency.

Data Presentation: Key Synthesis Parameters
ParameterZr-based MOF (Representative)Zn-based MOF (Representative)
Metal SourceZrCl₄Zn(NO₃)₂·6H₂O
LigandThis compoundThis compound
SolventDMFDMF
ModulatorTrifluoroacetic acidAcetic Acid
Temperature120 °C120 °C
Time72 h72 h
Activation120 °C under vacuum120 °C under vacuum
Visualization: Solvothermal Synthesis Workflow

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Workup & Activation p1 Dissolve Ligand & Metal Salt in DMF p2 Add Modulator p1->p2 r1 Seal in Autoclave p2->r1 r2 Heat at 120°C for 72h r1->r2 w1 Cool & Collect Crystals r2->w1 w2 Wash with DMF w1->w2 w3 Solvent Exchange (Methanol/Acetone) w2->w3 w4 Activate under Vacuum w3->w4 c1 PXRD, TGA, FT-IR, Fluorescence w4->c1 Characterization

Caption: Workflow for the solvothermal synthesis of a luminescent MOF.

Protocol: Fluorescence-Based Sensing of Fe(III) Ions

This protocol describes the use of the synthesized luminescent MOF for the detection of Fe(III) ions in an aqueous solution.

  • Stock Solution Preparation: Prepare a stock suspension of the activated MOF in deionized water (e.g., 1 mg/mL) by ultrasonication for 30 minutes to ensure homogeneity. Prepare a stock solution of Fe(III) chloride (FeCl₃) and other metal salts (for selectivity studies) in deionized water.

  • Fluorescence Titration: In a series of fluorescence cuvettes, add a fixed amount of the MOF suspension. To each cuvette, add increasing concentrations of the Fe(III) solution.

  • Measurement: Record the fluorescence emission spectrum of each sample after a short incubation period (e.g., 5 minutes) upon excitation at the maximum absorption wavelength of the MOF (typically determined from a UV-Vis spectrum).

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Fe(III) concentration. The quenching efficiency can be calculated using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (Fe³⁺), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

  • Selectivity Test: Repeat the experiment with other metal ions at the same concentration as the highest Fe(III) concentration to assess the selectivity of the sensor.

Visualization: Luminescence Quenching Mechanism

quenching_mechanism cluster_excitation Excitation & Emission cluster_quenching Quenching by Analyte MOF_G MOF (Ground State) MOF_E MOF* (Excited State) MOF_G->MOF_E Excitation MOF_E->MOF_G Radiative Decay Light_Out Fluorescence Analyte Analyte (e.g., Fe³⁺) MOF_E->Analyte Electron Transfer (PET) Light_In Photon (hν) Light_In->MOF_G NonRad Non-Radiative Decay

Caption: Photoinduced electron transfer (PET) quenching mechanism.

Application II: Potential in Organic Light-Emitting Diodes (OLEDs)

While specific OLED device data for this compound is not available, the broader class of quinoline derivatives has demonstrated significant promise in this area.[6][7] The electron-deficient nature of the quinoline ring system makes it well-suited for electron transport. The carboxylic acid and bromo functionalities allow for further synthetic modifications to tune the material's electronic properties and solubility for device fabrication.

Hypothetical Role and Experimental Design

This compound could be chemically modified, for instance, by esterification or amidation of the carboxylic acid group, to improve its volatility and film-forming properties for vacuum deposition in OLEDs. The bromo group can be used in cross-coupling reactions to attach other functional groups that can enhance charge transport or tune the emission color.

A potential application would be as an electron-transporting material (ETM) or as a host for a phosphorescent emitter .

Protocol: Fabrication of a Representative OLED Device

This protocol outlines the general steps for fabricating a multi-layer OLED device using thermal evaporation, a standard technique in the field.

  • Substrate Preparation: Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Hole-Injection and Hole-Transport Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit a hole-injection layer (HIL), such as HAT-CN, followed by a hole-transporting layer (HTL), such as NPB, to the desired thicknesses.

  • Emissive Layer Deposition: Co-evaporate the host material (a modified derivative of this compound) and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) from separate sources. The doping concentration is critical and typically ranges from 5-15%.

  • Electron-Transport and Electron-Injection Layer Deposition: Deposit an electron-transporting layer (ETL), which could be the same quinoline derivative or another material like TPBi. Follow this with a thin layer of an electron-injection material, such as lithium fluoride (LiF).

  • Cathode Deposition: Deposit the metal cathode, typically aluminum (Al).

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox.

Visualization: OLED Device Architecture

oled_structure cluster_device OLED Device Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (Quinoline Derivative) EIL->ETL EML Emissive Layer (Host + Dopant) ETL->EML HTL Hole Transport Layer (NPB) EML->HTL HIL Hole Injection Layer (HAT-CN) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multi-layer OLED device architecture.

Conclusion and Future Outlook

This compound is a versatile building block with significant potential in materials science. Its application in luminescent MOFs for chemical sensing is a promising avenue of research, with the potential for creating highly sensitive and selective detectors for environmental monitoring and biomedical diagnostics. While its direct application in OLEDs requires further chemical modification, the inherent properties of the quinoline core suggest that its derivatives could play a crucial role in the development of next-generation display and lighting technologies. The protocols and insights provided in this guide serve as a foundation for researchers to explore and unlock the full potential of this intriguing molecule.

References

  • A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions (RSC Publishing). Available at: [Link]

  • A new 3D luminescent Zn(ii)-organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions. PubMed. Available at: [Link]

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. Available at: [Link]

  • This compound | 892874-34-9. J&K Scientific LLC. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Available at: [Link]

  • Quinoline-3-carboxamides as h-pgds inhibitors. Google Patents.
  • Application of quinoline derivatives in third-generation photovoltaics. PMC - NIH. Available at: [Link]

  • Dual Interface Exciplex Emission of Quinoline and Carbazole Derivatives for Simplified Non-Doped White OLEDs. ResearchGate. Available at: [Link]

  • Substituted bicyclic derivatives having multimodal activity against pain. Google Patents.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC - NIH. Available at: [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH. Available at: [Link]

  • Comparative Analysis of Derivative Parameters of Chemoresistive Sensor Signals for Gas Concentration Estimation. MDPI. Available at: [Link]

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The Strategic Application of 7-Bromoquinoline-3-carboxylic Acid in the Design of Potent Enzyme Inhibitors: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, quinoline-3-carboxylic acids have emerged as a particularly fruitful starting point for the development of enzyme inhibitors. The carboxylic acid moiety often serves as a key interaction point with active site residues, while the bicyclic quinoline structure provides a rigid framework for the orientation of various substituents to explore and optimize target binding.

This guide focuses on a specific, strategically functionalized scaffold: 7-Bromoquinoline-3-carboxylic acid . The introduction of a bromine atom at the 7-position offers several advantages in drug design. Bromine is a lipophilic group that can enhance membrane permeability and occupy hydrophobic pockets within an enzyme's active site. Furthermore, its electron-withdrawing nature can modulate the pKa of the quinoline nitrogen and the carboxylic acid, influencing the molecule's ionization state and binding properties. Most importantly, the bromine atom serves as a versatile synthetic handle, enabling the generation of diverse chemical libraries through various cross-coupling reactions, thereby facilitating extensive structure-activity relationship (SAR) studies.

This document provides a comprehensive overview of the design principles, synthetic strategies, and detailed biochemical assay protocols for leveraging the this compound scaffold in the discovery of novel enzyme inhibitors. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of new therapeutic agents.

Part 1: Inhibitor Design and Library Synthesis

The rational design of an inhibitor library based on the this compound scaffold is a multi-step process that begins with the core structure and systematically explores chemical space to identify potent and selective modulators of the target enzyme.

Core Scaffold: Physicochemical Properties

Before embarking on a synthesis campaign, it is crucial to understand the properties of the starting scaffold.

PropertyValueSource
IUPAC Name This compoundJ&K Scientific LLC
Molecular Formula C₁₀H₆BrNO₂PubChem[1]
Molecular Weight 268.06 g/mol PubChem[1]
InChI Key SNZFKPMLLXPGME-UHFFFAOYSA-NJ&K Scientific LLC
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.PubChem[1]

Note: Always consult the Material Safety Data Sheet (MSDS) before handling this compound.

Strategy for Library Synthesis

A common and effective strategy for elaborating on the this compound scaffold is to diversify at the 7-position via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This approach allows for the introduction of a wide array of chemical moieties to probe different regions of the enzyme's binding pocket.

G cluster_0 Library Design Workflow Scaffold This compound Scaffold Coupling Pd-catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Scaffold->Coupling Library Focused Inhibitor Library Coupling->Library BuildingBlocks Diverse Building Blocks (Boronic acids, Alkynes, Amines) BuildingBlocks->Coupling Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Workflow for inhibitor library design. (Within 100 characters)
General Synthetic Protocol: Suzuki Coupling

The following is a representative protocol for the diversification of the this compound scaffold via a Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its broad functional group tolerance and the commercial availability of a wide range of boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 7-aryl-quinoline-3-carboxylic acid derivative.

Part 2: Protocols for In Vitro Enzyme Inhibition Assays

Once a library of compounds has been synthesized, the next critical step is to evaluate their inhibitory activity against the target enzyme. Below are detailed protocols for assays targeting several enzyme classes for which quinoline-based inhibitors have shown promise.

Protein Kinase Inhibition Assay (Example: Casein Kinase 2, CK2)

Protein kinases are a major class of drug targets, particularly in oncology. Quinoline derivatives have been identified as potent inhibitors of several kinases, including CK2.[2] This protocol describes a common method for assessing kinase inhibition.

Principle: This assay measures the transfer of the γ-phosphate from ATP to a specific substrate peptide by the kinase. The amount of product (ADP or phosphopeptide) is quantified, and a decrease in its formation in the presence of a test compound indicates inhibition.

Materials:

  • Recombinant human CK2 enzyme

  • CK2 substrate peptide (e.g., RRRADDSDDDDD)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilutions or DMSO (for control wells) to the wells of the microplate.

    • Add 5 µL of a solution containing the CK2 enzyme and substrate peptide in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution in kinase assay buffer to all wells to start the reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_1 Kinase Inhibition Assay Workflow Start Prepare serial dilutions of inhibitors AddInhibitor Add inhibitor/DMSO to plate Start->AddInhibitor AddEnzyme Add Enzyme + Substrate AddInhibitor->AddEnzyme PreIncubate Pre-incubate (15 min) AddEnzyme->PreIncubate AddATP Initiate reaction with ATP PreIncubate->AddATP Incubate Incubate at 30°C (60 min) AddATP->Incubate Stop Stop reaction & add detection reagents Incubate->Stop Read Read luminescence Stop->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a typical in vitro kinase assay. (Within 100 characters)
DNA Methyltransferase (DNMT) Inhibition Assay

Aberrant DNA methylation is a hallmark of cancer, making DNMTs attractive therapeutic targets. Quinoline-based compounds have been shown to inhibit DNMTs.[3]

Principle: This ELISA-based assay measures the methylation of a DNA substrate by a DNMT enzyme. A methyl-CpG binding antibody is used to detect the newly methylated cytosines, and the signal is quantified colorimetrically or fluorometrically.

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT assay buffer

  • S-adenosyl-L-methionine (SAM) - the methyl group donor

  • DNA substrate-coated 96-well plate

  • Capture Antibody (anti-5-methylcytosine)

  • Detection Antibody (e.g., HRP-conjugated secondary antibody)

  • Developing solution (e.g., TMB substrate)

  • Stop solution (e.g., 0.5 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader capable of measuring absorbance

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the DNMT assay buffer.

  • Methylation Reaction:

    • To the DNA substrate-coated wells, add the test compound dilutions.

    • Add the DNMT1 enzyme and SAM to initiate the reaction.[3]

    • Incubate the plate at 37°C for 60-90 minutes.[3]

  • Detection:

    • Wash the wells with Wash Buffer to remove unreacted components.

    • Add the Capture Antibody and incubate at room temperature for 60 minutes.

    • Wash the wells, then add the Detection Antibody and incubate for 30 minutes.

    • Wash the wells again and add the Developing Solution.

    • After sufficient color development, add the Stop Solution.

  • Measurement and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration compared to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The Ellman's method is a classic and reliable colorimetric assay for measuring AChE activity.[4]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.[4]

Materials:

  • AChE enzyme (from electric eel or human recombinant)

  • Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0)

  • DTNB stock solution (10 mM in assay buffer)

  • ATCh stock solution (14-15 mM in deionized water, prepare fresh)[4]

  • Test compounds dissolved in DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Plate Setup:

    • Design the plate to include wells for blank (no enzyme), control (100% activity, no inhibitor), and test compounds at various concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well (except the blank), add the AChE working solution.

    • Add the appropriate inhibitor dilution or vehicle (assay buffer with a small percentage of DMSO) to the corresponding wells.

    • Add assay buffer to bring the volume to a pre-determined level (e.g., 170 µL for a final volume of 200 µL).

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding the ATCh substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of AChE inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value from the dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrases are targets for the treatment of glaucoma, epilepsy, and certain types of cancer.

Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be monitored by the increase in absorbance at 400-405 nm.[5][6]

Materials:

  • Human or bovine erythrocyte Carbonic Anhydrase (e.g., CA I or CA II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA) stock solution (e.g., 3 mM in acetonitrile or DMSO)[5]

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Plate Setup:

    • Add assay buffer to the appropriate wells.

    • Add 2 µL of the inhibitor working solutions (or DMSO for the maximum activity control).[5]

  • Enzyme-Inhibitor Pre-incubation:

    • Add the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes.[5]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[5]

  • Data Analysis:

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly promising starting point for the design and synthesis of novel enzyme inhibitors. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the bromo and carboxylic acid functionalities, makes it an ideal platform for generating diverse chemical libraries. The detailed protocols provided herein offer a robust framework for the in vitro evaluation of these compounds against a range of therapeutically relevant enzyme targets. Through a systematic approach of library synthesis, high-throughput screening, and subsequent SAR analysis, researchers can effectively leverage this versatile scaffold to discover and optimize the next generation of enzyme inhibitors.

References

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Application Notes and Protocols for the Cellular Evaluation of 7-Bromoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology Research

Quinoline, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases, most notably cancer.[1][2] The rigid bicyclic structure of quinoline allows for versatile substitution, enabling the fine-tuning of its pharmacological properties. Numerous quinoline-based compounds have demonstrated potent anticancer activity through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the modulation of critical intracellular signaling pathways that are often deregulated in cancer.[1][3]

7-Bromoquinoline-3-carboxylic acid is a novel derivative within this promising class of compounds. The strategic placement of a bromine atom at the 7-position and a carboxylic acid at the 3-position may confer unique biological activities. Specifically, the carboxylic acid moiety can influence the compound's physicochemical properties, such as its acidity (pKa), which may enhance its selective uptake and concentration within the acidic microenvironment of solid tumors.[4][5]

This document provides a comprehensive, tiered strategy for the in-vitro evaluation of this compound and its analogs. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical workflow, moving from broad-based screening to detailed mechanistic studies. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the assays but also to interpret the results with confidence.

Experimental Strategy: A Tiered Approach to Compound Evaluation

A robust preclinical assessment of a novel compound requires a systematic approach. We propose a three-tiered workflow to comprehensively characterize the biological effects of this compound derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Identification & Pathway Analysis T1_Cytotox Cytotoxicity & Viability Assays (MTT / LDH) T1_Result Determine IC50 Values (Select Potent Compounds) T1_Cytotox->T1_Result Dose-Response Data T2_Apoptosis Apoptosis Assays (Annexin V / Caspase Activity) T1_Result->T2_Apoptosis Advance Hits T2_Result Identify Mode of Action (Apoptosis vs. Cell Cycle Arrest) T2_Apoptosis->T2_Result T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T2_CellCycle->T2_Result T3_Kinase Kinase Inhibition Assays (e.g., ADP-Glo™) T2_Result->T3_Kinase Refine Hypothesis T3_Result Confirm Molecular Target & Upstream Signaling T3_Kinase->T3_Result T3_DNA DNA Damage Assays (γH2AX Staining) T3_DNA->T3_Result T3_Pathway Western Blot (PI3K/Akt, MAPK Pathways) T3_Pathway->T3_Result

Figure 1: Proposed workflow for evaluating novel quinoline derivatives.

Tier 1: Primary Screening for Cytotoxic Activity

The initial step is to determine whether the this compound derivatives exhibit cytotoxic or cytostatic effects on cancer cells. This is typically achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.[6] We will employ two complementary assays: the MTT assay, which measures metabolic activity as a surrogate for cell viability, and the LDH assay, which measures membrane integrity.[4]

Data Presentation: Hypothetical IC50 Values

The results from these primary screens can be summarized to compare the potency of different derivatives across various cancer cell lines.

Compound IDDerivative DescriptionCell LineAssayIncubation Time (h)IC50 (µM) [Mean ± SD]
QC-Br-01 This compoundMCF-7 (Breast)MTT488.5 ± 1.2
QC-Br-01 This compoundHCT116 (Colon)MTT4812.3 ± 2.1
QC-Br-01 This compoundA549 (Lung)MTT4825.1 ± 3.5
QC-Br-02 [Analog 2]MCF-7 (Breast)MTT485.2 ± 0.9
QC-Br-02 [Analog 2]HCT116 (Colon)MTT487.8 ± 1.5
QC-Br-02 [Analog 2]A549 (Lung)MTT4815.6 ± 2.8
Protocol 1A: MTT Cell Viability Assay

Scientific Rationale: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Target cancer cells (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 1B: LDH Cytotoxicity Assay

Scientific Rationale: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis. This assay measures the activity of released LDH, which is proportional to the number of lysed cells.[7][8] It serves as a direct measure of cytotoxicity and complements the viability data from the MTT assay.

Materials:

  • LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • Cells and compounds prepared as in the MTT assay.

  • 96-well flat-bottom microplates

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described in Protocol 1A (steps 1-3).

  • Establish Controls: Designate wells for the following controls:

    • Untreated Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit 1 hour before the end of the incubation.

    • Culture Medium Background: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate (e.g., at 300 x g for 5 minutes) to pellet any cells.[9] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour.

  • Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Tier 2: Elucidating the Primary Mechanism of Action

Once a compound demonstrates significant cytotoxicity, the next step is to determine how it is inhibiting cell proliferation. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[1][3]

Protocol 2A: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Scientific Rationale: This flow cytometry-based assay is a gold standard for detecting apoptosis.[10] In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[5] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (primary necrosis).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Target cells and test compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.[2][11]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Use FITC (FL1) and PI (FL2 or FL3) channels to detect the signals.

Protocol 2B: Cell Cycle Analysis via PI Staining

Scientific Rationale: Many anticancer compounds exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[14] This arrest prevents cell division and can ultimately lead to apoptosis. By staining fixed, permeabilized cells with Propidium Iodide (PI), which binds stoichiometrically to DNA, the DNA content of each cell can be quantified using flow cytometry.[1] Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Ice-cold 70% Ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2A (step 1).

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.[15]

  • Storage: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.[15]

  • Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with PBS to remove the ethanol.[15][16]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16][17]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.[2]

  • Analysis: Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.[17]

Tier 3: Target Pathway Identification

If the Tier 2 assays suggest a specific mechanism, further experiments can be conducted to identify the molecular targets and signaling pathways involved. Quinoline derivatives are well-known inhibitors of protein kinases and can also induce DNA damage.[3][18]

Signaling Pathways Commonly Targeted by Quinoline Derivatives

Quinoline-based compounds frequently interfere with pro-survival signaling cascades that are hyperactive in cancer cells. Two of the most prominent are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[17][19][20] Inhibition of these pathways can halt proliferation and induce apoptosis.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras_p Ras RTK->Ras_p Activates Ras_m Ras RTK->Ras_m Activates PI3K PI3K Ras_p->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf Raf Ras_m->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Compound 7-Bromoquinoline- 3-carboxylic acid Compound->PI3K Inhibits? Compound->Raf Inhibits? Compound->MEK Inhibits?

Figure 2: Key signaling pathways potentially inhibited by quinoline derivatives.

Protocol 3A: In-Vitro Kinase Inhibition Assay

Scientific Rationale: To determine if the compound directly inhibits specific kinases, a cell-free enzymatic assay can be performed. Luminescent-based assays, such as the ADP-Glo™ Kinase Assay, are common. They measure the amount of ADP produced in a kinase reaction; less ADP means more kinase inhibition.

Procedure (General Outline):

  • Reaction Setup: In a 384-well plate, set up a reaction containing the purified kinase of interest (e.g., PI3K, Raf, MEK), its specific substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the this compound derivative or a known inhibitor (positive control).

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.

Protocol 3B: γH2AX Assay for DNA Double-Strand Breaks

Scientific Rationale: The phosphorylation of histone H2AX at serine 139, forming γH2AX, is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[20] Using a fluorescently-labeled antibody specific for γH2AX, distinct foci can be visualized and quantified in the nucleus by immunofluorescence microscopy or flow cytometry, with each focus corresponding to a DSB. This assay can reveal if the compound's cytotoxic mechanism involves inducing this critical form of DNA damage.

Materials:

  • Primary antibody: Anti-γH2AX (phospho S139)

  • Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure (Immunofluorescence):

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with the test compound for the desired time.

  • Fixation: Wash with PBS and fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody: Incubate with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per cell.

Conclusion

The protocols and strategic workflow outlined in this document provide a robust framework for the comprehensive preclinical evaluation of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic and pathway analysis, researchers can efficiently characterize the anticancer potential of these compounds, identify their mode of action, and lay the groundwork for further development. The inherent versatility of the quinoline scaffold suggests that derivatives like this compound hold significant promise, and this systematic approach will be crucial in unlocking their therapeutic potential.

References

  • Srivastava, P., Saha, B., & Shrivastava, S. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Jain, S. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 1-12. [Link]

  • Solanki, N., & Bhavsar, D. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 120-130. [Link]

  • Khan, I., Al-Harrasi, A., Ali, A., Ahmed, M., & Al-Rawahi, A. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Scientific Reports, 8(1), 1-12. [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. [Link]

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX as a molecular marker of DNA damage and repair. Leukemia, 24(5), 979-986. [Link]

  • Ramos-Torres, A., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(11), 3245. [Link]

  • Kinner, A., Wu, W., Staudt, C., & Iliakis, G. (2008). γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin. Nucleic Acids Research, 36(17), 5678-5694. [Link]

  • Redon, C. E., Dickey, J. S., Bonner, W. M., & Sedelnikova, O. A. (2008). γ-H2AX as a biomarker of DNA damage. Methods in molecular biology (Clifton, N.J.), 464, 21-38. [Link]

  • Al-Sanea, M. M., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3995. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. Journal of Visualized Experiments. [Link]

  • Al-Suwaidan, I. A., et al. (2018). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 23(11), 2997. [Link]

  • Fleisig, H., & Wong, J. (2022). Measuring Cell Cycle Progression Kinetics With Metabolic Labeling/Flow Cytometry. JoVE. [Link]

  • Sun, Y., et al. (2017). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters, 13(5), 3241-3248. [Link]

  • ResearchGate. (n.d.). RAS-RAF-MEK-ERK signaling pathway and specific inhibitors. ResearchGate. [Link]

  • Thangavel, S., & Devarajan, A. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(12), e2318. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Castillo, E., et al. (2020). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 25(18), 4153. [Link]

  • ResearchGate. (n.d.). Apoptosis assay using flow cytometry after staining with Annexin V-FITC/propidium iodide (PI). ResearchGate. [Link]

  • Yeap, S. K., et al. (2014). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLoS ONE, 9(2), e87614. [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Interchim. [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1435-1446. [Link]

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Troubleshooting & Optimization

Improving the yield of 7-Bromoquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 7-Bromoquinoline-3-carboxylic acid. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions for higher yields and purity.

The most reliable and commonly employed method for this class of molecule is the Gould-Jacobs reaction . This multi-step process, while robust, has several critical points that can significantly impact the overall yield.[1][2][3] This guide is structured to address challenges at each stage of this synthetic sequence.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process starting from 3-bromoaniline. Each stage presents unique challenges that must be overcome to ensure a high final yield of the target molecule.

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification A 3-Bromoaniline + Diethyl ethoxymethylenemalonate (DEEM) B Intermediate: Diethyl 2-((3-bromophenylamino)methylene)malonate A->B Heat (e.g., 100-120 °C) C Ethyl 7-bromo-4-hydroxyquinoline- 3-carboxylate B->C High Temp (e.g., 250 °C) High-boiling solvent D This compound (Final Product) C->D 1. Base (NaOH/KOH) 2. Acidification (HCl)

Caption: The three-stage synthetic workflow for this compound via the Gould-Jacobs reaction.

Troubleshooting Guide & FAQs

This section is formatted as a direct Q&A to address the most common issues encountered during synthesis.

Stage 1: Condensation Reaction

Question: My initial condensation reaction between 3-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) is slow, incomplete, or forming side products. What are the likely causes?

Answer: This first step is generally straightforward but can be hampered by a few factors:

  • Purity of Reagents: 3-bromoaniline can oxidize and darken on storage. Using freshly distilled or purified aniline is recommended. Ensure the DEEM is of high purity and free from hydrolysis.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05-1.1 equivalents) of DEEM can help drive the reaction to completion, consuming all of the more valuable aniline.

  • Temperature: This condensation is typically performed by heating the neat reactants or in a minimal amount of solvent at around 100-120 °C. Insufficient heat will result in a sluggish reaction. Monitor the reaction by TLC or LC-MS for the disappearance of the aniline starting material. The reaction should be complete when the theoretical amount of ethanol has been evolved.

Stage 2: Thermal Cyclization

Question: My yield is extremely low after the high-temperature cyclization step. I recover unreacted intermediate or see significant decomposition. How can I fix this?

Answer: This is the most critical and often lowest-yielding step of the entire sequence. The intramolecular cyclization requires a significant energy input to overcome the activation barrier.[4]

  • The Criticality of Temperature: The thermal cyclization requires very high temperatures, typically 250 °C or higher .[3][5][6] Failure to reach this temperature is the most common reason for failure. The reaction often stalls at the intermediate stage if the temperature is too low (e.g., below 230 °C).[4]

  • Choice of Heating Medium:

    • High-Boiling Solvents: The most traditional and reliable method is to use an inert, high-boiling solvent. Diphenyl ether or Dowtherm A are the standards as their boiling points (~258 °C) are in the ideal range. Mineral oil is another, more economical option.

    • Microwave Heating: Modern approaches often use microwave reactors, which can achieve the required high temperatures rapidly and under controlled pressure, often leading to shorter reaction times and improved yields.[4][5]

  • Reaction Time and Degradation: While high heat is necessary, prolonged exposure can cause the product to degrade, leading to tar formation and lower yields.[4][6] It is a fine balance. The reaction should be monitored (if possible by taking small, quenched aliquots for LC-MS analysis) to determine the point of maximum product formation before significant degradation begins. A typical time frame is 30-60 minutes at peak temperature.

The following diagram illustrates the key transformation where the intermediate, after rotating into the correct conformation, undergoes a 6-electron electrocyclization.

cluster_notes Mechanism Insight Intermediate Intermediate (Planar Conformation) TransitionState 6π Electrocyclization (High Ea) Intermediate->TransitionState High Temp (>250 °C) Product Cyclized Product (Ethyl Ester) TransitionState->Product Tautomerization & Aromatization Note This step requires high thermal energy to overcome the activation energy (Ea) of the ring closure. Insufficient heat leads to reaction failure.

Caption: The high-energy thermal cyclization is the yield-determining step of the Gould-Jacobs reaction.

Cyclization Conditions Comparison
Heating MethodSolventTypical TemperatureTypical TimePros & Cons
ConventionalDiphenyl Ether / Dowtherm A~250-260 °C30-90 minPro: Reliable, even heating. Con: Difficult solvent removal.
ConventionalMineral Oil~250 °C30-90 minPro: Inexpensive, inert. Con: Very difficult to remove.
MicrowaveSolvent-free or High-Boiling Solvent250-300 °C5-20 minPro: Rapid, efficient, controlled. Con: Requires specialized equipment.[4]
Stage 3: Saponification (Ester Hydrolysis)

Question: The final hydrolysis step to get the carboxylic acid is incomplete or requires harsh conditions. What is the best procedure?

Answer: Saponification of the ethyl ester to the carboxylic acid is the final transformation.[7]

  • Standard Conditions: The most effective method is to reflux the ethyl ester in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). A co-solvent like ethanol is typically used to aid solubility.

  • Monitoring Completion: The reaction can be monitored by TLC or LC-MS. The disappearance of the starting ester spot/peak and the appearance of a new, more polar spot/peak for the carboxylate salt indicates progress. The reaction is typically complete within 2-4 hours of reflux.

  • Work-up Procedure: After the reaction is complete, the mixture is cooled. Any organic co-solvent is removed under reduced pressure. The remaining aqueous solution should be filtered to remove any insoluble impurities. The clear filtrate is then cooled in an ice bath and slowly acidified with a strong acid (e.g., 2M HCl). The final carboxylic acid product, being insoluble in acidic water, will precipitate out and can be collected by filtration.[8]

Stage 4: Product Purification

Question: My final this compound is off-color and shows impurities by NMR. How can I purify it effectively?

Answer: Purity is paramount, especially for downstream applications.

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[8] After the initial precipitation and filtration, the crude solid can be re-dissolved in a dilute basic solution (e.g., aqueous NaHCO₃ or Na₂CO₃). This solution is then washed with an organic solvent (like dichloromethane or ethyl acetate) to remove any neutral, non-acidic impurities. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid, which is collected by filtration, washed with cold water, and dried thoroughly.

  • Recrystallization: If impurities persist, recrystallization can be effective. Solvents like ethanol, acetic acid, or DMF/water mixtures are often good starting points. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

Key Experimental Protocols

These protocols are designed as self-validating systems with clear checkpoints to ensure success before proceeding to the next step.

Protocol 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine 3-bromoaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv).

  • Heat the mixture in an oil bath at 110-120 °C for 2 hours. The mixture should become a homogenous, viscous oil.

  • Checkpoint: Cool the mixture slightly and confirm the absence of 3-bromoaniline by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cyclization: Add the hot intermediate directly to a flask containing vigorously stirred, pre-heated (250 °C) diphenyl ether.

  • Maintain the temperature at 250 °C for 45 minutes. The product will often begin to precipitate from the hot solvent.

  • Work-up: Allow the mixture to cool to below 100 °C, then add hexanes or toluene to dilute the diphenyl ether and fully precipitate the product.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove the high-boiling solvent.

  • Dry the pale yellow solid under vacuum. This is your ethyl ester intermediate.[9]

Protocol 2: Saponification to this compound
  • Hydrolysis: Suspend the crude ethyl ester (1.0 equiv) in a 1:1 mixture of ethanol and 10% aqueous NaOH.

  • Heat the mixture to reflux (approx. 80-90 °C) for 3 hours. The suspension should become a clear, homogenous solution.

  • Checkpoint: Spot a small aliquot on a TLC plate against the starting ester to confirm complete conversion.

  • Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and filter off any insoluble material.

  • Cool the clear filtrate in an ice bath and acidify to pH ~2 by slowly adding 2M HCl with vigorous stirring. A thick white/off-white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold deionized water, and dry under high vacuum to yield the final product.[10][11]

References
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Stalinska, J., & Czopek, A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 3021. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Helaja, J., et al. (2021). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. Chemistry – A European Journal. [Link]

  • Tsegaye, M. M., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21256–21278. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. [Link]

  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • PubChemLite. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (1973).
  • Chemsrc. (n.d.). Ethyl 7-bromoisoquinoline-3-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

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Technical Support Center: Purification of Crude 7-Bromoquinoline-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 7-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting guides, and frequently asked questions to navigate the challenges of recrystallizing this important quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal single solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2][3] Given the molecule's structure, which contains both a polar carboxylic acid group and a larger, less polar bromoquinoline core, a solvent of intermediate polarity is often a good starting point.

Recommended Solvent Screening Protocol:

  • Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube. Solvents to consider include:

    • Alcohols: Ethanol, methanol, isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Aromatic hydrocarbons: Toluene

    • Amides: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) (use with caution due to high boiling points)

    • Water: Likely a poor solvent on its own due to the large hydrophobic quinoline ring, but can be an effective anti-solvent.[4]

  • Observe the solubility at room temperature. The compound should not be readily soluble.

  • Heat the test tubes in a water or sand bath and observe the solubility at elevated temperatures. The compound should fully dissolve.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will yield a good crop of crystals.

Based on the structure, a polar protic solvent like ethanol or a mixture of solvents such as ethanol/water or ethyl acetate/hexane is likely to be effective.

Q2: How do I perform a mixed-solvent recrystallization for this compound?

A2: A mixed-solvent recrystallization is a powerful technique when a suitable single solvent cannot be identified.[5][6] The general principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is insoluble) until the solution is saturated.[6][7]

General Mixed-Solvent Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or acetone).

  • While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).[6][7]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

A common and effective mixed-solvent system for compounds with carboxylic acid groups is an alcohol-water mixture.[8]

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This often happens if the solution is cooled too quickly or if it is highly supersaturated.

Strategies to prevent oiling out:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Use More Solvent: The concentration of your compound in the hot solution may be too high. Reheat the solution and add more of the "good" solvent before attempting to cool it again.[9]

  • Change the Solvent System: The chosen solvent or solvent mixture may not be appropriate. Experiment with solvents of different polarities.[9]

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can provide a nucleation site for crystal growth.

Q4: No crystals are forming, even after cooling. What are the next steps?

A4: The absence of crystal formation usually indicates that the solution is not saturated.

Troubleshooting steps:

  • Reduce Solvent Volume: If too much solvent was added, you can carefully evaporate some of it by gently heating the solution to concentrate it. Then, attempt to cool it again.[10]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide sites for crystal nucleation.[9]

    • Seed Crystals: Add a small crystal of the pure compound.

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce crystallization.[9]

  • Add an Anti-solvent: If you are using a single solvent, you can try adding a "poor" solvent dropwise to the cooled solution to decrease the solubility of your compound.

Q5: How does pH affect the recrystallization of this compound?

A5: The pH of the solution can significantly impact the solubility of this compound due to the presence of the carboxylic acid and the basic quinoline nitrogen.[11][12][13][14][15]

  • Acidic Conditions: In a highly acidic solution, the quinoline nitrogen will be protonated, forming a salt that is likely more soluble in polar solvents like water.

  • Basic Conditions: In a basic solution, the carboxylic acid will be deprotonated to form a carboxylate salt, which is also typically more soluble in water.

For recrystallization, it is generally best to work at a pH where the compound is in its neutral, less soluble form. Therefore, using neutral solvents and avoiding highly acidic or basic conditions is recommended unless you are performing an acid-base extraction as a preliminary purification step.

Q6: How can I characterize the purity of the recrystallized product?

A6: Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.[1][17]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.[6]

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low Recovery/Yield - Using too much solvent. - Cooling the solution too quickly. - Washing the crystals with too much cold solvent or with room temperature solvent. - Premature crystallization during hot filtration.- Evaporate some of the solvent and re-cool. - Allow for slow cooling to room temperature before placing in an ice bath. - Use a minimal amount of ice-cold solvent for washing.[18] - Ensure the filtration apparatus is hot and perform the filtration quickly.
Product is Still Impure - The chosen solvent does not effectively differentiate between the product and the impurity. - The solution was cooled too quickly, trapping impurities in the crystal lattice. - Co-crystallization of the impurity with the product.- Try a different recrystallization solvent or solvent mixture.[9] - Ensure slow cooling to allow for proper crystal formation. - Consider a preliminary purification step such as column chromatography or an acid-base extraction.
Oiling Out - The solution is too concentrated. - The solution was cooled too rapidly. - The boiling point of the solvent is higher than the melting point of the solute.- Reheat the mixture and add more solvent.[9] - Allow for very slow cooling.[10] - Choose a solvent with a lower boiling point.
No Crystal Formation - The solution is not saturated (too much solvent was used). - The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution.[10] - Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[9][10]
Colored Impurities Remain - The colored impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before hot filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the product.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I Troubleshooting_Logic Start Solution Cooled, No Crystals? TooMuchSolvent Evaporate Solvent Start->TooMuchSolvent Yes Supersaturated Induce Nucleation Start->Supersaturated No, minimal solvent used TooMuchSolvent->Supersaturated Still No Crystals Scratch Scratch Flask Supersaturated->Scratch Seed Add Seed Crystal Supersaturated->Seed Failure Re-evaluate Solvent Supersaturated->Failure Nucleation Fails Success Crystals Formed Scratch->Success Seed->Success

Sources

Technical Support Center: Synthesis of 7-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromoquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary route discussed is the Gould-Jacobs reaction, a robust method for quinoline synthesis, which, like any multi-step synthesis, presents opportunities for side reactions and yield loss. This guide provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The synthesis of this compound typically proceeds via a three-step Gould-Jacobs reaction sequence.[1][2] This pathway involves:

  • Condensation: Reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate diethyl 2-((3-bromophenylamino)methylene)malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final product, this compound.

This guide will address potential pitfalls at each of these critical stages.

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification A 3-Bromoaniline C Diethyl 2-((3-bromophenylamino) methylene)malonate A->C - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C - EtOH D Ethyl 7-bromo-4-hydroxy- quinoline-3-carboxylate C->D High Temp (>250 °C) - EtOH E This compound D->E 1. NaOH (aq) 2. H+

Troubleshooting Guide & FAQs

Section 1: Low Yield & Incomplete Reactions

Question 1: My initial condensation of 3-bromoaniline with DEEM is sluggish and gives a low yield of the anilinomethylenemalonate intermediate. What's causing this?

Answer: This is a common issue often related to either reaction conditions or the purity of the starting aniline. The nucleophilic addition of the aniline to DEEM is the first critical step.[3]

  • Causality:

    • Insufficient Temperature: While often performed at moderate temperatures, some substituted anilines require more thermal energy to react efficiently.

    • Starting Material Purity: 3-bromoaniline can oxidize over time, turning darker in color. Oxidized impurities will not participate in the reaction and can generate tarry side products, complicating the workup and reducing yield.

    • Stoichiometry: While an excess of DEEM is sometimes used, a large excess can make isolation of the product difficult.

  • Troubleshooting Protocol:

    • Verify Aniline Quality: If your 3-bromoaniline is dark brown or black, purify it via distillation or column chromatography before use. A light tan or yellow color is generally acceptable.

    • Optimize Reaction Temperature: Start the reaction at a moderate temperature (e.g., 80-100 °C). If TLC or LC-MS analysis shows a slow conversion after 1-2 hours, gradually increase the temperature to 120-140 °C.

    • Consider Solvent-Free Conditions: Heating a neat mixture of the reactants can often drive the reaction to completion and simplifies the procedure as the ethanol byproduct is easily removed.[4]

Question 2: The thermal cyclization step is resulting in a very low yield of the quinoline product. A significant amount of my starting intermediate is recovered, or I'm getting a lot of charring.

Answer: The thermal cyclization is the most demanding step of the Gould-Jacobs synthesis and requires very high temperatures to proceed efficiently.[3] Inadequate temperature is the most frequent cause of failure.

  • Causality:

    • Insufficient Cyclization Temperature: This intramolecular electrophilic aromatic substitution has a high activation energy. Temperatures below 240 °C are often insufficient for good conversion. The standard is typically ~250 °C.

    • Inefficient Heat Transfer: Using a standard heating mantle with a thick-walled flask can lead to inaccurate temperature readings. The internal reaction temperature may be significantly lower than the mantle setting. High-boiling point solvents like Dowtherm A or diphenyl ether are used to ensure uniform and stable high temperatures.

    • Reaction Time: While high temperatures are crucial, prolonged heating (especially >60 minutes) can lead to decomposition and charring of both the starting material and the product.

  • Troubleshooting Protocol:

    • Ensure Accurate Temperature Control: Use a high-temperature thermometer or thermocouple placed directly into the reaction medium (if possible) or a sand bath for even heat distribution.

    • Employ a High-Boiling Solvent: Use a solvent like Dowtherm A. Heat the solvent to the target temperature (250-260 °C) before adding your anilinomethylenemalonate intermediate portion-wise. This ensures the reactant is immediately exposed to the required cyclization temperature.

    • Optimize Time: Monitor the reaction by TLC. For many substrates, the reaction is complete within 15-30 minutes at 250 °C. Quench the reaction by cooling as soon as the starting material is consumed to prevent product degradation.

Parameter Condensation Step Cyclization Step Saponification Step
Temperature 100 - 140 °C250 - 260 °C80 - 100 °C (Reflux)
Typical Solvent None (Neat) or EthanolDowtherm A / Diphenyl EtherAqueous NaOH / Ethanol
Typical Time 1 - 3 hours15 - 45 minutes2 - 6 hours
Key Checkpoint Complete consumption of aniline (TLC)Complete consumption of intermediate (TLC)Complete ester hydrolysis (LC-MS/TLC)
Table 1: Recommended Reaction Conditions
Section 2: Side Products & Impurities

Question 3: During the saponification step, I am observing another product in my LC-MS analysis besides my desired carboxylic acid. What could this be?

Answer: The most likely side reaction during saponification under harsh conditions (high concentration of base or prolonged heating) is decarboxylation.[5][6]

  • Causality:

    • Premature Decarboxylation: The initial product of the Gould-Jacobs reaction is a 4-hydroxyquinoline derivative. The combination of the electron-donating hydroxyl group and the electron-withdrawing carboxyl group can make the molecule susceptible to decarboxylation under harsh basic or acidic conditions, especially at elevated temperatures, leading to the formation of 7-bromo-4-hydroxyquinoline.[7]

    • Incomplete Hydrolysis: If the reaction is not allowed to proceed to completion, you will have unreacted ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in your crude product.

  • Troubleshooting Protocol:

    • Use Moderate Base Concentration: Employ a 1-2 M solution of NaOH or KOH. Avoid using very high concentrations of base.

    • Control Temperature and Time: Heat the reaction to a gentle reflux and monitor the disappearance of the starting ester by TLC or LC-MS. Once the ester is consumed, proceed with the workup immediately. Avoid unnecessarily long reflux times.

    • Purification Strategy: If decarboxylation has occurred, separating the resulting 7-bromo-4-hydroxyquinoline from the desired carboxylic acid can be difficult. Careful purification via acid-base extraction is critical (see Section 3).

Question 4: My final product is difficult to purify and appears to contain a neutral, soluble impurity. What is the likely source?

Answer: This is often due to impurities carried over from the cyclization step, particularly the high-boiling solvent or byproducts from minor side reactions.

  • Causality:

    • Solvent Contamination: High-boiling solvents like Dowtherm A can be difficult to remove completely and may persist into the final product if not properly washed during workup.

    • Formation of Other Quinolines: While the Doebner-Miller or Combes syntheses are different named reactions, under high heat and acidic traces, complex condensations can occur, though this is less common in the Gould-Jacobs pathway.[8][9][10][11] The most likely impurities are starting materials or the decarboxylated product.

  • Troubleshooting Protocol:

    • Post-Cyclization Wash: After the thermal cyclization, allow the reaction to cool slightly and dilute with a solvent like toluene or xylenes. This will precipitate the product while keeping the Dowtherm A in solution. Filter the solid product and wash it thoroughly with a hydrocarbon solvent (e.g., hexanes) to remove residual high-boiling solvent before proceeding to the saponification step.

    • Implement Acid-Base Purification: This is the most effective method for purifying the final carboxylic acid product.[12] This technique is detailed in the next section.

Section 3: Product Isolation & Purification

Question 5: What is the most robust method for purifying the final this compound?

Answer: The acidic nature of the target compound makes it perfectly suited for purification via acid-base extraction. This method effectively removes neutral organic impurities (like residual cyclization solvent or decarboxylated side products) and basic impurities.

  • Experimental Protocol: Acid-Base Purification

    • Dissolution in Base: Dissolve the crude solid product in a dilute aqueous solution of sodium hydroxide or sodium carbonate (e.g., 1 M NaOH). The carboxylic acid will deprotonate to form the water-soluble sodium 7-bromoquinoline-3-carboxylate salt. Neutral impurities will remain insoluble or can be extracted.

    • Organic Wash: Transfer the basic aqueous solution to a separatory funnel and wash it 2-3 times with an organic solvent like dichloromethane (DCM) or ethyl acetate. This will pull any neutral organic impurities into the organic layer. Discard the organic layers.

    • Filtration (Optional): If any insoluble material remains in the aqueous layer, filter it through a pad of celite.

    • Re-acidification and Precipitation: Slowly add a dilute acid (e.g., 1 M HCl) to the clear aqueous solution while stirring. The this compound will protonate and precipitate out of the solution as a solid as the pH becomes acidic (target pH ~3-4).

    • Isolation: Collect the pure solid product by vacuum filtration.

    • Washing and Drying: Wash the collected solid with deionized water to remove any residual salts, followed by a small amount of a cold non-polar solvent like ether or hexanes to aid in drying. Dry the final product under vacuum.

Purification_Workflow A Crude Product (Carboxylic Acid + Neutral Impurities) B 1. Dissolve in aq. NaOH 2. Add DCM A->B C Separate Layers B->C D Aqueous Layer (Sodium Carboxylate Salt) C->D Keep E Organic Layer (DCM) (Neutral Impurities) C->E Remove G Acidify with HCl to pH 3-4 D->G F Discard E->F H Precipitation Occurs G->H I Filter & Dry Solid H->I J Pure this compound I->J

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]

  • Jie Jack Li. (2009). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis (pp. 500-502). John Wiley & Sons. (Note: Specific document from search is a PDF hosted on Cambridge University Press, derived from a book). Retrieved from [Link]

  • All About Chemistry. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. Retrieved from [Link]

  • Merck & Co. (n.d.). Combes Quinoline Synthesis. The Merck Index Online. Retrieved from [Link] (Note: Original link points to a generic search, a more stable link to a similar resource is provided).

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20434–20463. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. Retrieved from [Link] (Note: Original link points to a generic search, a more stable link to a similar resource is provided).

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Majumder, U., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 976. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (Application Note AN056). Retrieved from [Link]

  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189–3190. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • Dunn, G. E., & Lee, K. C. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. Retrieved from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges of 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered when utilizing this versatile quinoline derivative in various chemical reactions. Our goal is to provide you with not only practical solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling and solubility of this compound.

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The limited solubility of this compound stems from its rigid, planar quinoline core and the presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (the quinoline nitrogen and carbonyl oxygens). In the solid state, these molecules can form strong intermolecular hydrogen bonds and π-π stacking interactions, creating a stable crystal lattice that is difficult for many solvents to disrupt. Solvents that cannot effectively compete with these strong intermolecular forces will fail to dissolve the compound adequately.

Q2: What are the best starting solvents to try for dissolving this compound?

A2: Highly polar aprotic solvents are generally the most effective. Good starting points include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

For certain reactions, particularly those that can tolerate protic solvents, alcohols like ethanol or methanol may be used, often with heating. It's crucial to use anhydrous solvents, especially in moisture-sensitive reactions like amide couplings, as water can interfere with the reaction and potentially decrease the solubility of the starting material.[1]

Q3: I'm seeing my compound crash out of solution during the reaction. What's happening?

A3: This is a common issue that can be attributed to several factors:

  • Change in Polarity: The reaction mixture's polarity may be changing as reactants are consumed and products are formed. Your product may be less soluble in the chosen solvent system.

  • Temperature Fluctuation: If the reaction was heated to achieve initial dissolution, any cooling could cause the compound to precipitate.

  • Formation of an Insoluble Salt or Intermediate: The addition of reagents, especially bases or coupling agents, can lead to the formation of an insoluble salt or complex.

Q4: Can I use heat to improve solubility?

A4: Yes, heating is a common and effective method to increase the solubility of this compound. However, be mindful of the thermal stability of your reactants and reagents. Always check for potential degradation at elevated temperatures. For reactions sensitive to heat, alternative methods should be considered.

Troubleshooting Guides for Common Reactions

This section provides in-depth troubleshooting strategies for specific reaction types where the solubility of this compound is a critical factor.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[2][3] However, the poor solubility of this compound can significantly hinder these reactions.[1]

Issue: Low or no product yield in an amide coupling reaction, with starting material remaining undissolved.

Root Causes & Solutions:

  • Insufficient Solubilization: The chosen solvent may not be adequate to dissolve all reaction components.

  • In-situ Salt Formation: The addition of a base (e.g., DIPEA, triethylamine) can deprotonate the carboxylic acid, forming a carboxylate salt that may have different solubility properties.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for amide coupling reactions.

Detailed Protocols & Explanations:

  • Solvent Selection:

    • Rationale: Solvents like DMF and NMP are excellent at disrupting the intermolecular forces of this compound due to their high polarity and ability to act as hydrogen bond acceptors.

    • Protocol: Begin by attempting to dissolve this compound (1 equivalent) in anhydrous DMF. If solubility is still an issue, consider NMP.

  • In-situ Salt Formation for Enhanced Solubility:

    • Rationale: Converting the carboxylic acid to its corresponding salt with a suitable base can dramatically increase its solubility in polar solvents.[4][5][6][7] The choice of base is critical.

    • Protocol:

      • Suspend this compound in your chosen anhydrous solvent (e.g., DMF).

      • Add an appropriate base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like DBU) and stir. The formation of the salt should lead to a clear solution.

      • Once dissolved, proceed with the addition of your coupling agent (e.g., HATU, HOBt/EDC) and amine.[1][2]

  • Physical Methods for Dissolution:

    • Sonication: The application of ultrasonic waves can break down solid particles, increasing the surface area exposed to the solvent and accelerating dissolution.[8][9][10] This is a non-invasive way to aid dissolution without excessive heating.[11][12]

    • Heating: Gently warming the reaction mixture can provide the necessary energy to overcome the crystal lattice energy. Monitor for any color changes that might indicate degradation.

Suzuki Coupling Reactions

When using this compound in Suzuki couplings, solubility is a frequent challenge, especially in the biphasic solvent systems often employed.[13][14][15]

Issue: Poor reaction conversion and recovery of starting material in a Suzuki coupling.

Root Causes & Solutions:

  • Immiscibility: The organic and aqueous phases common in Suzuki reactions can exacerbate solubility issues.

  • Base-Induced Precipitation: The inorganic base used in the reaction may cause the starting material or its salt to precipitate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Detailed Protocols & Explanations:

  • Solvent System Optimization:

    • Rationale: A homogeneous or well-emulsified reaction mixture is crucial for efficient catalysis.

    • Protocol: Instead of a simple toluene/water system, consider using a solvent mixture like 1,4-dioxane with a small amount of water or a toluene/ethanol/water mixture.[15] These can help to better solvate both the organic-soluble catalyst and the more polar quinoline carboxylic acid.

  • Phase-Transfer Catalysis (PTC):

    • Rationale: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can transport the carboxylate anion from the aqueous or solid phase into the organic phase where the palladium catalyst resides, thereby facilitating the reaction.[16][17][18]

    • Protocol: Add a catalytic amount (e.g., 5-10 mol%) of TBAB to your reaction mixture. This is particularly effective in solid-liquid or liquid-liquid biphasic systems.

  • Choice of Base:

    • Rationale: The choice of base can influence not only the reaction rate but also the solubility of the starting materials.

    • Protocol: If using a base like sodium carbonate which has limited organic solubility, consider switching to a more soluble base like cesium carbonate or potassium phosphate.

Data Summary: Solvent and Solubility

SolventPolarity IndexDielectric ConstantGeneral Solubility of this compoundNotes
Water 10.280.1Very Poor (as free acid)Solubility increases significantly at basic pH due to salt formation.
Methanol 5.132.7Sparingly SolubleCan be improved with heating.
Ethanol 4.324.5Sparingly SolubleOften used in co-solvent systems.
DCM 3.19.1Very PoorGenerally not a good choice unless derivatized.
THF 4.07.6PoorCan be used, but often requires co-solvents or heating.
DMF 6.436.7SolubleA good first choice for many reactions.[1]
DMSO 7.246.7Very SolubleExcellent solvent, but can be difficult to remove.
NMP 6.732.0Very SolubleSimilar to DMF and DMSO, with a higher boiling point.

Note: This data is a qualitative guide. Exact solubility will depend on temperature and the purity of the compound and solvents.

Conclusion

Overcoming the solubility challenges of this compound is achievable through a systematic approach to solvent selection, the judicious use of bases to form soluble salts, and the application of physical methods like heating and sonication. For biphasic reactions like Suzuki couplings, the use of co-solvents and phase-transfer catalysts can be particularly effective. By understanding the underlying chemical principles, researchers can design robust reaction conditions that lead to successful outcomes.

References

  • Sonication: Significance and symbolism. (2026). Vertex AI Search.
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023). Envirostar.
  • Optimizing reaction conditions for coupling to carboxylic acids - Benchchem. (n.d.). Benchchem.
  • Lab tip: use a bath sonicator to help dissolve solids - YouTube. (2025). YouTube.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - R Discovery. (1991). R Discovery.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2025). UNT Digital Library.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991). OSTI.GOV.
  • Sonication speeds up dissolution or actually increase solubility? - ResearchGate. (2019).
  • High Throughput Sonication: Evaluation for Compound Solubilization - ResearchGate. (2025).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Solubility of Things.
  • Phase-transfer catalyst – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
  • Phase transfer catalysis (PTC) - OperaChem. (2023). OperaChem.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018).
  • Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxid
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). PMC - NIH.
  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem. (n.d.). PubChem.
  • This compound | 892874-34-9 - J&K Scientific LLC. (n.d.). J&K Scientific LLC.
  • (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - ResearchGate. (2025).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Aston Research Explorer.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific.
  • Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50 - YouTube. (2025). YouTube.
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.). Merck Millipore.
  • Salt formation to improve drug solubility - PubMed. (2007). PubMed.
  • Amine to Amide (Coupling) - Common Conditions. (n.d.). organic-chemistry.org.
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022).
  • 6-Bromoquinoline-3-carboxylic acid | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Conversion of Carboxylic acids to amides using DCC as an activ
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. (2018).
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. (n.d.). SciSpace.
  • Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K - ResearchGate. (n.d.).
  • Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. (2025).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2018). ScienceDirect.
  • carboxylic acid solubility + TLC : r/chemhelp - Reddit. (2023). Reddit.
  • EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2025). Advanced Journal of Chemistry, Section A.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • 7-Bromoquinoline-4-carboxylic Acid | CAS 31009-04-8 | AMERICAN ELEMENTS ®. (n.d.). AMERICAN ELEMENTS.
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Optimizing reaction conditions for 7-Bromoquinoline-3-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromoquinoline-3-carboxylic Acid Derivatization

Welcome to the technical support center for the derivatization of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions and achieve your synthetic goals. Our approach is rooted in explaining the 'why' behind the 'how', ensuring you can adapt and troubleshoot effectively.

Section 1: General Troubleshooting & FAQs

This section covers preliminary issues related to the handling and preparation of the starting material, this compound.

Question: My this compound starting material has poor solubility in common organic solvents. How can I get it into solution for my reaction?

Answer: This is a common issue due to the molecule's rigid, planar structure and the presence of both a hydrogen bond donor (carboxylic acid) and acceptor (quinoline nitrogen).

  • For Amide Coupling and Esterification: High-polarity aprotic solvents are your best starting point.

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for solubilizing the starting material. Use the minimum amount necessary for dissolution.

    • Tetrahydrofuran (THF) can sometimes be effective, especially with gentle warming, but its lower polarity may be insufficient.

  • For Reactions Tolerating Base: You can form the carboxylate salt in situ to improve solubility. Adding one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) can deprotonate the carboxylic acid, and the resulting salt often has much better solubility in solvents like Dichloromethane (DCM) or THF. This is a common first step in many amide coupling protocols.[1]

  • For Suzuki Coupling: Solvent systems are typically mixtures, such as 1,4-Dioxane/Water or Toluene/Ethanol/Water, which can effectively solvate both the organic substrate and the inorganic base required for the reaction.[2]

Question: How can I assess the purity of my starting material before beginning a multi-step synthesis?

Answer: Ensuring the purity of your starting material is critical to avoid downstream complications. We recommend a multi-technique approach:

  • ¹H NMR Spectroscopy: This will confirm the structural integrity and identify any major organic impurities. The aromatic protons of the quinoline core and the carboxylic acid proton should be clearly identifiable.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more sensitive assessment of purity. You should see a single major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for this compound (C₁₀H₆BrNO₂; MW: 252.06).

  • Melting Point: Compare the observed melting point to the literature value. A sharp melting point close to the reported value is a good indicator of high purity.

Section 2: Optimizing Amide Coupling Reactions

Amide bond formation is one of the most frequent derivatizations for this scaffold.[1][3] However, challenges can arise from substrate reactivity and reaction conditions.

dot

Caption: Troubleshooting workflow for failed amide coupling reactions.

Question: My amide coupling reaction is slow or gives a low yield. What are the likely causes and how do I fix them?

Answer: Sluggish amide couplings are typically traced back to one of four factors: activation, nucleophilicity, concentration, or side reactions.

  • Insufficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive intermediate.[3] If your coupling reagent is not efficient enough, the reaction will stall.

    • Solution: For challenging couplings, especially with electron-poor amines, switch to a more potent activating agent. Carbodiimides like EDC are common, but uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior. HATU, in the presence of a base like DIPEA, forms a highly reactive OAt-active ester, which couples efficiently with even weak nucleophiles.[1]

  • Poor Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines react slowly.

    • Solution: Besides using a stronger coupling reagent, you can increase the reaction temperature (e.g., from room temperature to 40-50 °C) to provide more energy to overcome the activation barrier.

  • Presence of Water: Coupling reagents are highly sensitive to moisture, which will hydrolyze them and the activated ester intermediate.

    • Solution: Always use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). Ensure your amine and carboxylic acid are dry.

  • Side Reactions: With carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction.[4]

    • Solution: This is a classic problem solved by adding HOBt (Hydroxybenzotriazole) or HOAt (Hydroxyazabenzotriazole) . These additives act as "traps" for the activated intermediate, converting it to an HOBt/HOAt active ester that is more stable against rearrangement but still highly reactive towards the amine.[5]

Data Presentation: Comparison of Common Coupling Reagents
ReagentActivating AdditiveBaseProsCons
EDC HOBt or DMAP[5]DIPEA, Et₃NWater-soluble urea byproduct (easy removal); cost-effective.Can be slow with poor nucleophiles; N-acylurea formation.
DCC DMAP[6]-Highly effective; cost-effective.Forms insoluble DCU byproduct (difficult to remove); N-acylurea formation.[4]
HATU None neededDIPEAVery fast and efficient, even for hindered substrates; low racemization.Higher cost; potential for guanidinylation side reaction with N-terminus of peptides.
PyBOP None neededDIPEAEfficient; less carcinogenic byproduct than original BOP reagent.[4]Byproducts can complicate purification.
Experimental Protocol: Amide Coupling with HATU
  • Preparation: In an oven-dried flask under an Argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Amine Addition: Add the desired amine (1.1 eq.) followed by DIPEA (3.0 eq.).

  • Activation: In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with Ethyl Acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography or recrystallization.

Section 3: Optimizing Esterification Reactions

Esterification is a fundamental derivatization, often used as a protecting group strategy before subsequent cross-coupling reactions.

Question: What is the most reliable method for creating a simple methyl or ethyl ester of this compound?

Answer: Your choice of method depends on the functional group tolerance of your molecule and desired scale.

  • Fischer Esterification (Acid Catalysis): This is the classic, cost-effective method.[7]

    • Mechanism: The carboxylic acid is heated in a large excess of the desired alcohol (e.g., methanol, ethanol) with a strong acid catalyst (e.g., H₂SO₄, TsOH). The reaction is an equilibrium, so it must be driven to completion.[7]

    • Optimization: Use the alcohol as the solvent and employ a Dean-Stark apparatus to remove the water byproduct, pushing the equilibrium towards the ester product.

    • Caveat: This method is harsh and not suitable for substrates with other acid-sensitive functional groups.

  • Steglich Esterification (DCC/DMAP): This is a much milder and highly efficient method for when acid sensitivity is a concern.[6][8]

    • Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and a catalytic amount of 4-Dimethylaminopyridine (DMAP) acts as a potent acyl transfer catalyst.[6]

    • Optimization: The reaction is typically run in an aprotic solvent like DCM at room temperature. The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.[9] This method works well even with sterically hindered alcohols.[6]

  • Alkylation with Alkyl Halides: You can deprotonate the carboxylic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form the carboxylate, which then acts as a nucleophile to displace an alkyl halide (e.g., methyl iodide, ethyl bromide). This is typically done in a polar aprotic solvent like DMF or Acetone.

Section 4: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

The 7-bromo position is a prime handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[2]

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

Question: Do I need to protect the carboxylic acid group before performing a Suzuki coupling at the 7-bromo position?

Answer: It is highly recommended. The carboxylic acid proton is acidic and will react with the base required for the Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃). This can quench the base, inhibit the catalyst, and lead to poor yields. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a standard and effective protecting group strategy. The ester is generally stable to the reaction conditions and can be hydrolyzed back to the acid post-coupling if desired. While some modern catalytic systems show tolerance for acidic protons, protection is the most robust approach.[11]

Question: My Suzuki coupling is failing. What are the key parameters to screen for optimization?

Answer: The success of a Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[2]

  • Palladium Catalyst/Ligand: The choice of ligand is crucial. For electron-rich quinoline systems, bulky, electron-rich phosphine ligands are often effective.

    • Pd(dppf)Cl₂ is a reliable starting point.

    • Combinations like Pd₂(dba)₃ with XPhos or SPhos are excellent for challenging couplings.

    • Pd(OAc)₂ with PCy₃ can also be effective.[12]

  • Base: The base activates the boronic acid for transmetalation.[12] The strength and solubility of the base matter.

    • K₂CO₃ or Na₂CO₃ are common, mild bases.

    • K₃PO₄ is a stronger base that can be effective in difficult cases.

    • Cs₂CO₃ or CsF are highly active but more expensive.

  • Solvent System: A mixture that can dissolve both the organic and inorganic components is needed.

    • 1,4-Dioxane/H₂O (e.g., 4:1) is a very common and effective system.[2]

    • Toluene/Ethanol/H₂O is another robust choice.

    • Ensure all solvents are thoroughly degassed by bubbling with Argon or Nitrogen for at least 30 minutes before use to remove oxygen, which can deactivate the palladium catalyst.

Data Presentation: Recommended Starting Conditions for Suzuki Coupling
Catalyst (mol%)Ligand (mol%)Base (eq.)Solvent SystemTemp (°C)
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)100
Pd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2.5)1,4-Dioxane100
Experimental Protocol: Suzuki Coupling of 7-Bromo-3-(ethoxycarbonyl)quinoline
  • Preparation: To a Schlenk flask, add the 7-bromoquinoline-3-carboxylate ester (1.0 eq.), the desired arylboronic acid (1.5 eq.), the base (e.g., K₃PO₄, 2.5 eq.), and the palladium catalyst/ligand (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for 6-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • Santa Cruz Biotechnology. 7-bromo-3-hydroxyquinoline-4-carboxylic acid.
  • IntechOpen. (2012).
  • Organic Syntheses.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Aapptec Peptides. Coupling Reagents.
  • Master Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry – A European Journal. (2020).
  • National Institutes of Health. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic Chemistry Portal. (1978).
  • Growing Science. (2022).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ResearchGate. (2024). What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?.
  • Sigma-Aldrich. 6-Bromoquinoline-3-carboxylic acid.

Sources

Technical Support Center: Characterization of Impurities in 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in 7-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical challenges encountered during the quality control and characterization of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of this compound.

Q1: What are the likely process-related impurities in a sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. Common manufacturing processes for quinoline derivatives include the Gould-Jacobs, Combes, and Doebner-von Miller reactions. Based on these, potential impurities can be categorized as:

  • Unreacted Starting Materials:

    • 3-Bromoaniline

    • Diethyl ethoxymethylenemalonate (for Gould-Jacobs)

    • β-Diketones or β-ketoesters (for Combes)

    • α,β-Unsaturated carbonyl compounds (for Doebner-von Miller)

  • Reaction Intermediates:

    • Diethyl 2-((3-bromophenylamino)methylene)malonate (Gould-Jacobs intermediate)

    • Schiff bases (from Combes and Doebner-von Miller)

  • Isomeric Impurities:

    • 5-Bromoquinoline-3-carboxylic acid or other positional isomers, depending on the regioselectivity of the cyclization step.[1]

  • Byproducts of Side Reactions:

    • Products of self-condensation of starting materials.

    • Over-brominated or under-brominated quinoline species.

    • Decarboxylated derivative: 7-Bromoquinoline.

Q2: What are the potential degradation products of this compound?

A2: Forced degradation studies are crucial to identify potential degradation pathways.[2][3] Common degradation products can arise from:

  • Hydrolysis: The carboxylic acid group is generally stable, but under harsh acidic or basic conditions, other parts of the molecule could be affected.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to N-oxides or hydroxylated derivatives.

  • Photolysis: Exposure to UV light may induce degradation, leading to a variety of products.

  • Thermal Degradation: At elevated temperatures, decarboxylation to form 7-Bromoquinoline is a likely degradation pathway.

Q3: Which analytical techniques are most suitable for characterizing these impurities?

A3: A multi-technique approach is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separation and quantification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) is invaluable for the definitive structural elucidation of isolated impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities, though derivatization might be necessary for the carboxylic acid.

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the analysis of this compound.

HPLC Analysis Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Main Peak and/or Impurities

  • Potential Cause A: Secondary Interactions with Stationary Phase

    • Explanation: The nitrogen atom in the quinoline ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The carboxylic acid group can also contribute to this effect.[5][6]

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the quinoline nitrogen, reducing its interaction with silanols.

      • Use of an Appropriate Buffer: A buffer (e.g., phosphate or acetate) at an appropriate concentration (10-25 mM) can help maintain a consistent pH and improve peak shape.

      • Employ a Modern, High-Purity Silica Column: Columns with advanced end-capping are less prone to silanol interactions.

  • Potential Cause B: Column Overload

    • Explanation: Injecting too concentrated a sample can lead to peak fronting.[4]

    • Solution: Reduce the sample concentration or the injection volume.

  • Potential Cause C: Mismatched Injection Solvent

    • Explanation: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7]

    • Solution: Dissolve and inject the sample in the initial mobile phase or a weaker solvent.

Issue 2: Inconsistent Retention Times

  • Potential Cause A: Inadequate Column Equilibration

    • Explanation: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[8]

  • Potential Cause B: Mobile Phase Composition Fluctuation

    • Explanation: Inaccurate mobile phase preparation or evaporation of the more volatile organic component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Use a well-maintained HPLC system with a reliable pump and mixer.

  • Potential Cause C: Temperature Fluctuations

    • Explanation: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Issue 3: Appearance of Unknown Peaks

  • Potential Cause A: Carryover from Previous Injections

    • Explanation: Highly retained or adsorptive compounds from a previous run may elute in subsequent chromatograms.

    • Solution: Implement a robust needle wash protocol and include a blank injection after samples with high impurity levels. A thorough column wash with a strong solvent at the end of the sequence is also recommended.

  • Potential Cause B: Sample Degradation in the Autosampler

    • Explanation: The sample may be unstable in the injection solvent over time.

    • Solution: Use a cooled autosampler. If degradation is still observed, prepare fresh sample solutions more frequently.

  • Potential Cause C: Ghost Peaks from the Mobile Phase or System

    • Explanation: Contaminants in the mobile phase solvents or leaching from system components can appear as peaks.

    • Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush the HPLC system.

LC-MS Analysis Troubleshooting

Issue 1: Poor Ionization or No Signal for the Analyte/Impurities

  • Potential Cause A: Inappropriate Ionization Mode

    • Explanation: this compound has both a basic nitrogen and an acidic carboxylic acid group. It can potentially be ionized in both positive and negative modes.

    • Solution:

      • Positive Ion Mode (ESI+): The quinoline nitrogen is readily protonated. The mobile phase should be acidic (e.g., 0.1% formic acid). You will likely observe the [M+H]⁺ ion.

      • Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated. The mobile phase should be neutral or slightly basic (e.g., using ammonium acetate or a very low concentration of ammonium hydroxide). You will likely observe the [M-H]⁻ ion.[9]

      • Experiment with both modes to determine the most sensitive and stable ionization for your specific compounds.

  • Potential Cause B: Ion Suppression

    • Explanation: Components of the sample matrix or mobile phase additives (e.g., non-volatile buffers like phosphate) can interfere with the ionization of the target analytes.[10]

    • Solution:

      • Use Volatile Mobile Phase Additives: Replace non-volatile buffers with volatile ones like formic acid, acetic acid, or ammonium acetate.

      • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

      • Chromatographic Separation: Ensure the analyte and any co-eluting matrix components are well-separated chromatographically.

Issue 2: Identification of Adduct Ions

  • Potential Cause: Presence of Salts in the Sample or Mobile Phase

    • Explanation: In ESI, it is common to observe adduct ions in addition to the protonated or deprotonated molecule. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) in positive mode, and formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) in negative mode.[11][12]

    • Solution:

      • Recognize Common Adducts: Be aware of the mass differences corresponding to common adducts (e.g., +22.99 for Na⁺, +38.96 for K⁺).

      • Minimize Salt Contamination: Use high-purity solvents and avoid glassware that may have been washed with strong detergents. If possible, desalt the sample before analysis.

      • Confirm with Isotope Pattern: The bromine atom in this compound will produce a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which should be present in the molecular ion and its adducts. This can help confirm that the observed ions are related to your compound.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    25 90
    30 90
    31 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

LC-MS Method for Impurity Identification
  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative modes.

  • Scan Range: m/z 100-800

  • Key Ions to Monitor:

    • This compound (C₁₀H₆BrNO₂):

      • Exact Mass: 266.9582

      • [M+H]⁺: 267.9655

      • [M-H]⁻: 265.9509

    • Potential Decarboxylation Impurity (7-Bromoquinoline, C₉H₆BrN):

      • Exact Mass: 206.9684

      • [M+H]⁺: 207.9757

  • Data Analysis: Examine the mass spectra of the impurity peaks to determine their molecular weights. The characteristic bromine isotope pattern will be a key diagnostic tool. The fragmentation pattern in MS/MS experiments can provide further structural information. For carboxylic acids, a common fragmentation is the loss of CO₂ (44 Da) or the entire carboxyl group (45 Da).[13][14]

NMR Sample Preparation and Analysis
  • Sample Preparation: For unambiguous structural elucidation, it is often necessary to isolate the impurity of interest. This can be achieved by preparative HPLC. Once isolated, dissolve the impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. For this compound, expect signals in the aromatic region (7-9 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm).[15]

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. The carboxyl carbon typically appears in the range of 165-185 ppm.[15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure of an unknown impurity by revealing proton-proton and proton-carbon correlations.

Visualizations

Impurity Identification Workflow

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Quantification & Reporting start HPLC Analysis of This compound Sample detect_peak Unknown Peak Detected start->detect_peak lcms LC-MS Analysis detect_peak->lcms msms MS/MS Fragmentation lcms->msms nmr Impurity Isolation & NMR Analysis (1H, 13C, 2D) lcms->nmr structure Structure Elucidation msms->structure nmr->structure quantify Quantification using Reference Standard or Relative Response Factor structure->quantify report Report Impurity Profile quantify->report

Caption: Workflow for the identification and quantification of unknown impurities.

HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_0 Diagnosis cluster_1 Potential Causes & Solutions start Poor Peak Shape (Tailing/Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks check_early_peaks Are early eluting peaks more affected? check_all_peaks->check_early_peaks No cause_extracolumn Cause: Extra-column volume Solution: Check tubing and connections check_all_peaks->cause_extracolumn Yes cause_silanol Cause: Secondary Silanol Interactions Solution: Lower mobile phase pH, use end-capped column check_early_peaks->cause_silanol cause_overload Cause: Column Overload Solution: Dilute sample check_early_peaks->cause_overload cause_solvent Cause: Injection Solvent Mismatch Solution: Inject in mobile phase check_early_peaks->cause_solvent

Caption: Decision tree for troubleshooting poor peak shape in HPLC analysis.

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • Combes Quinoline Synthesis. n.d.. [Link]

  • Gould-Jacobs Reaction. n.d.. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (2017). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • 1H-and 13C-NMR chemical shifts for compound 7. ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]

  • Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. Ingenta Connect. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • Gould–Jacobs reaction | Request PDF. ResearchGate. [Link]

  • Troubleshooting LC-MS. (2023). LCGC International. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. (2021). LCGC International. [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups. (2021). Chemistry LibreTexts. [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

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Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 7-bromoquinoline-3-carboxylic acid, a crucial intermediate in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document addresses common challenges and provides robust, field-tested protocols to ensure reproducibility and high yields.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the quinoline core of this molecule?

A1: The Gould-Jacobs reaction is a highly effective and widely cited method for constructing the 4-hydroxyquinoline scaffold from an appropriately substituted aniline.[1][2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1][4] For the synthesis of this compound, the process would begin with 3-bromoaniline.

Q2: I'm observing a low yield during the cyclization step of the Gould-Jacobs reaction. What are the likely causes?

A2: Low yields in the Gould-Jacobs cyclization are a common issue and can often be attributed to several factors:

  • Insufficient Temperature: The thermal cyclization step requires high temperatures, often exceeding 250 °C, to proceed efficiently.[3][4]

  • Reaction Time: The duration of heating is critical. Insufficient time will lead to incomplete reaction, while prolonged heating at very high temperatures can cause degradation of the product.[4]

  • Suboptimal Catalyst: While often performed thermally, some modern variations utilize catalysts to improve yields and lower reaction temperatures.[5][6]

  • Side Reactions: Competing reactions, such as intermolecular condensations, can reduce the yield of the desired intramolecular cyclization.[3][5]

Q3: My reaction mixture is turning into a dark, intractable tar. How can I prevent this?

A3: Tar formation is a frequent problem in quinoline syntheses, especially those requiring strong acids and high temperatures, such as the Doebner-von Miller reaction.[7][8] This is often due to the acid-catalyzed polymerization of starting materials or intermediates.[8][9] To mitigate this:

  • Control Reagent Addition: Slow, controlled addition of reagents can help manage the exothermic nature of the reaction.[7]

  • Temperature Management: Maintain the lowest effective temperature to favor the desired reaction pathway over polymerization.[7][8]

  • Biphasic Solvent Systems: In some cases, using a biphasic system can sequester reactive intermediates in an organic phase, reducing their tendency to polymerize in the acidic aqueous phase.[9]

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of carboxylic acids can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. The choice of solvent is crucial for obtaining high purity crystals.

  • Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract it with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will move into the aqueous layer as its carboxylate salt. After separating the layers, the aqueous layer can be acidified to precipitate the pure carboxylic acid, which can then be filtered.[10]

  • Column Chromatography: While possible, it can be challenging with free carboxylic acids due to their polarity. It is often more effective to perform chromatography on an ester derivative, followed by hydrolysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction due to low temperature or insufficient reaction time. Inactive or inappropriate catalyst. Poor quality of starting materials.Gradually increase the reaction temperature and monitor progress by TLC. Use a fresh batch of a suitable catalyst (e.g., PPA, TfOH). Verify the purity of starting materials (e.g., 3-bromoaniline, diethyl ethoxymethylenemalonate) by NMR or melting point.
Formation of Regioisomers With meta-substituted anilines like 3-bromoaniline, cyclization can occur at two different positions.While the Gould-Jacobs reaction often shows good regioselectivity, careful control of reaction conditions can favor the desired isomer. Purification by chromatography or recrystallization is essential to separate isomers.
Incomplete Hydrolysis of the Ester Insufficient base or reaction time during the saponification step.Use a stoichiometric excess of a strong base like sodium hydroxide. Increase the reaction time and/or temperature for the hydrolysis step. Monitor the disappearance of the ester starting material by TLC.
Difficulty in Isolating the Product The product may be soluble in the workup solvent. Incomplete precipitation after acidification.During acid-base extraction, ensure the aqueous layer is sufficiently acidified (pH < 2) to fully protonate the carboxylate. If the product remains in solution, extract with a suitable organic solvent after acidification.
Product Contamination with Starting Material Incomplete reaction.Increase reaction time or temperature. Use a slight excess of one reagent to drive the reaction to completion, followed by a purification step to remove the excess.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This protocol details the Gould-Jacobs reaction to form the quinoline core.

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation A 3-Bromoaniline + Diethyl ethoxymethylenemalonate B Heat at 120-140°C A->B Mix C Intermediate Anilinomethylenemalonate B->C Formation D Heat in Dowtherm A at 250°C C->D Transfer E Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate D->E Cyclization F Cool and Dilute with Hexane E->F G Filter and Wash F->G H Crude Product G->H

Caption: Workflow for the synthesis of the quinoline ester intermediate.

Detailed Steps:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-140°C for 2 hours. Ethanol will be evolved during this condensation step.

  • In a separate flask, heat a high-boiling solvent like Dowtherm A to 250°C.

  • Slowly add the intermediate from step 2 to the hot Dowtherm A. Maintain the temperature at 250°C for 30 minutes.

  • Allow the reaction mixture to cool to approximately 100°C and then dilute with hexane to precipitate the product.

  • Filter the solid product, wash with hexane, and dry under vacuum.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester to the final carboxylic acid.

Workflow Diagram:

Hydrolysis_Workflow cluster_saponification Saponification cluster_acidification Acidification & Precipitation I Ester Intermediate in Ethanol J Add aq. NaOH solution I->J K Reflux J->K L Sodium 7-bromoquinoline-3-carboxylate K->L M Cool and Acidify with HCl L->M pH < 2 N Precipitate Forms M->N O This compound N->O Filter & Dry

Caption: Workflow for the hydrolysis of the ester to the final acid.

Detailed Steps:

  • Suspend the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Heat the mixture to reflux for 4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture and adjust the pH to below 2 with concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Klapkötke, T. M. (2025-01-03). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Química Orgánica. (n.d.). Combes synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • NIH. (2016-07-29). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]

  • ResearchGate. (2013-09-20). How can I purify carboxylic acid?. Retrieved from [Link]

  • YouTube. (2025-01-15). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoquinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these critical C-C bond-forming reactions. The unique electronic properties of the quinoline ring system can present specific challenges, and this resource, presented in a direct question-and-answer format, aims to provide actionable solutions to common experimental hurdles.

Section 1: Low or No Product Yield

This is one of the most frequent issues encountered. A systematic approach to troubleshooting is essential for a successful outcome.

Question 1: My Suzuki coupling with bromoquinoline has resulted in a very low yield or has failed completely. What are the primary factors I should investigate?

Answer: A low or non-existent yield in a Suzuki coupling with a bromoquinoline substrate can be attributed to several key factors, ranging from the catalyst system to the quality of your reagents. A systematic evaluation is the best approach.[1][2]

  • Inactive Catalyst System: The most common culprit is the deactivation of the palladium catalyst. The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[1][2]

    • Solution: Ensure all solvents are rigorously degassed prior to use. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by employing several freeze-pump-thaw cycles.[1] Additionally, maintaining the reaction under a positive pressure of an inert atmosphere is crucial. Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.[2]

  • Suboptimal Ligand Choice: The nature of the phosphine ligand is critical for an efficient catalytic cycle, especially with heteroaryl halides like bromoquinolines.

    • Solution: For challenging substrates, consider switching to more active, bulky, and electron-rich phosphine ligands such as SPhos or XPhos.[2] These ligands can promote the oxidative addition step and enhance catalyst stability.

  • Poor Reactivity of the Bromoquinoline: The position of the bromine atom on the quinoline ring can significantly affect the ease of C-Br bond activation.[2]

    • Solution: If you suspect low reactivity is the issue, employing a more active catalyst system is the first step.[2] If synthetically viable, converting the bromoquinoline to the more reactive iodoquinoline can dramatically improve yields, as the C-I bond is weaker and more susceptible to oxidative addition.[2][3]

  • Degradation of the Boronic Acid/Ester: Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2]

    • Solution: Always use fresh, high-purity boronic acid. To circumvent instability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1][2]

  • Inappropriate Base or Solvent: The choice of base and solvent is highly interdependent and substrate-specific. An unsuitable combination can lead to poor reaction rates and low yields.[2]

    • Solution: A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane/water, toluene/water, THF/water) is often necessary to identify the optimal conditions for your specific substrates.[2] For particularly challenging couplings, stronger bases like tripotassium phosphate (K₃PO₄) are often more effective.[2]

  • Insufficient Reaction Temperature: Many Suzuki couplings require thermal energy to proceed at a reasonable rate.

    • Solution: Most reactions are conducted at elevated temperatures, typically between 80-110 °C.[1] However, be mindful that excessively high temperatures can lead to catalyst decomposition. If you suspect this is occurring, try running the reaction at a slightly lower temperature for an extended period.[1]

Section 2: Common Side Reactions and Impurities

The formation of byproducts not only reduces the yield of the desired product but also complicates purification.

Question 2: My reaction is generating significant side products, specifically dehalogenated quinoline and homocoupled boronic acid. How can I suppress these pathways?

Answer: The formation of these side products indicates competing reaction pathways that need to be minimized.

  • Dehalogenation (Hydrodehalogenation): This occurs when the bromine atom on the quinoline is replaced by a hydrogen atom.[1][2]

    • Causality: This side reaction can be influenced by the choice of base and solvent, and the presence of protic sources.[1][4]

    • Mitigation Strategies: Screening different bases and ensuring anhydrous conditions (if your protocol doesn't require water) can help reduce dehalogenation.[1] In some cases, lowering the reaction temperature may also be beneficial.[2] The choice of ligand can also play a role in minimizing this side reaction.[2]

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid.

    • Causality: The primary cause of homocoupling is the presence of oxygen, which can promote the oxidative coupling of the boronic acid, often mediated by Pd(II) species.[2]

    • Mitigation Strategies: The most effective way to prevent homocoupling is to ensure the reaction is thoroughly deoxygenated.[2] Meticulous degassing of all solvents and the reaction vessel before the addition of the palladium catalyst is critical.

Question 3: I'm observing catalyst inhibition. Could the quinoline nitrogen be interfering with the reaction?

Answer: Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or the formation of inactive complexes, thereby slowing down or halting the catalytic cycle.[4]

  • Mitigation Strategies: The selection of appropriate ligands is key to overcoming this issue. Bulky, electron-rich phosphine ligands are often employed as they can sterically hinder the coordination of the quinoline nitrogen to the palladium center, thus favoring the desired catalytic pathway.[4]

Section 3: Practical and Experimental Considerations
Question 4: What are the best practices for setting up a Suzuki coupling reaction with bromoquinolines to ensure reproducibility?

Answer: Reproducibility is key in research and development. Following a consistent and well-designed experimental protocol is paramount.

  • Reagent Quality: Always use high-purity reagents and dry, degassed solvents. The quality of the boronic acid is particularly important, as impurities can significantly impact the reaction outcome.[1]

  • Inert Atmosphere: As previously mentioned, maintaining an inert atmosphere is non-negotiable. Assemble your reaction vessel under a stream of argon or nitrogen, and use Schlenk techniques or a glovebox for sensitive reactions.[2]

  • Order of Addition: A common and effective practice is to add all solid components (bromoquinoline, boronic acid, base, and catalyst/ligand) to the reaction vessel first. Then, purge the vessel with an inert gas before adding the degassed solvent(s).

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially when dealing with heterogeneous bases like potassium carbonate.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent significantly influences the reaction outcome. The following table provides a summary of common conditions to guide your optimization efforts.

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂Pd(PPh₃)₄ is a pre-formed Pd(0) source. Others are Pd(II) pre-catalysts that are reduced in situ.[5][6] The choice can affect reaction kinetics and catalyst stability.
Ligand PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos)For challenging substrates like bromoquinolines, bulky, electron-rich ligands (Buchwald-type) often outperform simpler phosphines by promoting oxidative addition and preventing catalyst deactivation.[2][7]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic acid for transmetalation.[8] Stronger bases like K₃PO₄ can be more effective for less reactive substrates, while milder bases like KF may be needed for base-sensitive functional groups.[2][9]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF/H₂OA polar, often aqueous co-solvent is typically used to dissolve the inorganic base and facilitate the transmetalation step.[1][5] The organic solvent must solubilize the bromoquinoline and boronic acid.
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol provides a standard starting point for the Suzuki coupling of a bromoquinoline.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).[2]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).[2]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 v/v ratio) via syringe.[2][10]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand

This protocol is recommended for less reactive bromoquinolines or when Protocol 1 fails.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the bromoquinoline (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equiv.).[2]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.[2]

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.[2]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[2]

  • Monitoring and Work-up: Follow steps 6-8 from Protocol 1.

Visualizations
The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition + Ar-X Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation + Ar'-B(OR)2 + Base Diaryl-Pd(II)\nComplex Ar-Pd(II)-Ar'(L2) Transmetalation->Diaryl-Pd(II)\nComplex Reductive\nElimination Reductive Elimination Diaryl-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and solving low-yield issues.

Troubleshooting_Workflow start Low Yield or No Reaction check_degassing Are solvents & reaction rigorously degassed? start->check_degassing degas Degas solvents/setup and repeat check_degassing->degas No check_catalyst Is the catalyst/ligand system optimal? check_degassing->check_catalyst Yes degas->start change_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_reagents Are boronic acid & base of high quality and fresh? check_catalyst->check_reagents Yes change_ligand->start use_fresh Use fresh boronic acid or switch to pinacol ester check_reagents->use_fresh No screen_conditions Screen bases and solvents (e.g., K3PO4, Cs2CO3 in dioxane or toluene) check_reagents->screen_conditions Yes use_fresh->start optimize_temp Adjust reaction temperature screen_conditions->optimize_temp success Reaction Successful optimize_temp->success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References
  • Benchchem. (2026). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
  • Benchchem. (2026). effect of base and solvent on Suzuki coupling with bromoquinolines. Benchchem.
  • Benchchem. (2026). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
  • Benchchem. (2026). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Benchchem. (2026). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. Benchchem.
  • Thomas, D. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI: 10.1039/C6SC02118B.
  • Benchchem. (2026). Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Table]. ResearchGate.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Preventing decomposition of 7-Bromoquinoline-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromoquinoline-3-carboxylic Acid

Introduction: Understanding the Stability of this compound

Welcome to the technical support guide for this compound (CAS 892874-34-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a substituted quinoline, this molecule possesses specific chemical moieties—a heterocyclic aromatic ring, a bromine atom, and a carboxylic acid group—that dictate its stability profile. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, field-proven insights into preventing decomposition through a series of frequently asked questions, troubleshooting protocols, and workflow diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solid this compound has developed a yellow or brownish tint. What is happening and is the material still usable?

Answer: Discoloration is the most common visual indicator of decomposition for quinoline-based compounds.[1] This color change typically arises from two primary sources: photodegradation and oxidation.

  • Causality (The "Why"): The quinoline ring is an electron-rich aromatic system. Exposure to light, particularly UV wavelengths, can provide the energy to excite electrons within this system, leading to the formation of reactive radical species. These radicals can then react with other molecules or oxygen to form highly colored, often polymeric, byproducts.[1][2] Similarly, atmospheric oxygen can slowly oxidize the quinoline ring, especially in the presence of trace metal impurities or light, which can catalyze the process.

  • Troubleshooting & Action:

    • Assess Purity: Do not assume the material is unusable, but immediate purity verification is critical. Use an analytical technique like HPLC-UV or LC-MS to quantify the purity of the bulk material. A pure standard should show a single major peak, whereas a degraded sample will exhibit additional peaks corresponding to impurities.

    • Usability: For non-critical applications, material with minor discoloration (<5% impurities by HPLC area) might be usable, but this must be determined on a case-by-case basis. For sensitive applications such as quantitative assays, GMP manufacturing, or kinetic studies, using discolored material is strongly discouraged as the impurities could have unknown biological or chemical activities.

    • Prevention: Immediately transfer the remaining solid to a new, clean amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly. Store this vial inside a desiccator in a freezer, protected from light.

Question 2: I am observing inconsistent results and a loss of potency in my biological assays. Could this be related to the storage of my this compound?

Answer: Yes, inconsistent results and potency loss are classic signs of compound degradation.[1] While the visible appearance of the solid may not have changed, subtle degradation can significantly impact its biological or chemical activity. The primary culprits are often slow thermal decomposition and hydrolysis, especially if the compound has been stored improperly or subjected to repeated temperature cycles.

  • Causality (The "Why"):

    • Thermal Decomposition: While stable at room temperature for short periods, long-term storage at ambient or elevated temperatures can promote decarboxylation, where the carboxylic acid group is lost as CO₂.[3] This would generate 7-bromoquinoline, a different molecule with different properties. Another potential thermal pathway is the cleavage of the carbon-bromine bond, which is often the weakest bond in such structures.[4][5]

    • Hydrolysis: The carboxylic acid itself is generally stable, but if the compound is stored in a humid environment, adsorbed water can facilitate slow degradation reactions, potentially affecting the compound's crystal structure or promoting reactions with impurities.

  • Troubleshooting & Action:

    • Purity Re-evaluation: Analyze the batch of the compound currently in use via HPLC or LC-MS and compare the chromatogram to that of a freshly opened, trusted sample or a previous analysis of the same batch. Look for the emergence of new impurity peaks or a decrease in the main peak's area percentage.

    • Solution Stability: Quinoline carboxylic acids can be unstable in solution.[1] Always prepare solutions fresh for sensitive experiments. If you must store solutions, conduct a preliminary stability study by analyzing the solution at t=0 and after 24-48 hours under your storage conditions (e.g., 4°C, protected from light).

    • Implement Strict Storage Protocol: Refer to the storage conditions outlined in the table below. Ensure that all users are trained on proper handling, such as allowing the container to warm to room temperature before opening to prevent moisture condensation.

Question 3: What are the definitive, ideal long-term storage conditions for this compound?

Answer: To ensure multi-year stability, a multi-faceted approach targeting all primary degradation pathways is required. The following conditions are based on the chemical nature of the molecule and best practices for similar aromatic compounds.[6][7][8]

ParameterRecommended ConditionRationale & Causality
Temperature -20°C or lower (Freezer)Reduces the rate of all chemical reactions, including thermal decomposition (e.g., decarboxylation) and oxidation.[1]
Light Protect from all lightPrevents photodegradation. The quinoline ring system is known to be photosensitive.[1][2][9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidation of the electron-rich quinoline ring.
Moisture Dry/AnhydrousPrevents potential hydrolysis and minimizes adsorbed water that can accelerate other degradation pathways.
Container Tightly-sealed Amber Glass VialAmber glass blocks UV light. A tight seal prevents moisture and oxygen ingress. Glass is inert and will not react with the compound.[6]

Visualizing the Problem: Decomposition & Prevention

The following diagram illustrates the primary factors that cause the decomposition of this compound and the corresponding preventative measures that form the foundation of a robust storage protocol.

G cluster_causes Primary Degradation Factors cluster_pathways Decomposition Pathways cluster_prevention Preventative Storage Measures Light Light (UV/Visible) Photo Photodegradation (Radical Formation) Light->Photo Heat Heat (Thermal Energy) Thermal Thermal Degradation (Decarboxylation, C-Br Cleavage) Heat->Thermal Oxygen Atmospheric Oxygen Oxidation Oxidation (Ring Oxidation) Oxygen->Oxidation Moisture Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Degraded Degraded Product (Impurities, Color Change, Loss of Potency) Photo->Degraded Thermal->Degraded Oxidation->Degraded Hydrolysis->Degraded StoreDark Store in Amber Vial (Protect from Light) StoreDark->Light Blocks Compound 7-Bromoquinoline- 3-carboxylic Acid StoreDark->Compound Protects StoreCold Store at ≤ -20°C (Refrigerate/Freeze) StoreCold->Heat Minimizes StoreCold->Compound Protects StoreInert Store Under Inert Gas (Argon/Nitrogen) StoreInert->Oxygen Displaces StoreInert->Compound Protects StoreDry Store in Desiccator (Keep Dry) StoreDry->Moisture Removes StoreDry->Compound Protects Compound->Light Exposure to Compound->Heat Exposure to Compound->Oxygen Exposure to Compound->Moisture Exposure to G cluster_stress Stress Conditions (24-72h) start Prepare 5 Samples of This compound (Solid or in Solution) Acid Acidic (0.1 M HCl, 60°C) start->Acid Base Basic (0.1 M NaOH, 60°C) start->Base Oxidative Oxidative (3% H₂O₂, RT) start->Oxidative Thermal Thermal (80°C Oven, Solid) start->Thermal Photo Photolytic (UV/Vis Light Chamber) start->Photo Control Control Sample (Stored at -20°C, Dark) start->Control analyze Analyze All Samples & Control by HPLC-UV / LC-MS Acid->analyze Base->analyze Oxidative->analyze Thermal->analyze Photo->analyze Control->analyze report Compare Chromatograms: - Identify % Degradation - Characterize Degradants - Determine Stability Profile analyze->report

Sources

Technical Support Center: HPLC Analysis of 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust, reproducible, and accurate method for the quantification and purity assessment of this compound. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to not only execute the method but also to effectively troubleshoot any challenges that may arise.

Part 1: Foundational Method Development Strategy (Q&A)

Developing a reliable HPLC method begins with understanding the analyte and making informed decisions based on its physicochemical properties. This section addresses the fundamental questions of method design.

Q1: What are the key properties of this compound that influence HPLC method development?

Answer: Understanding the molecule's structure is the first step. This compound is a heterocyclic aromatic compound containing a carboxylic acid group.[1][2] Its key features are:

  • Aromatic Quinoline Core: Provides strong UV absorbance, making UV detection a suitable choice.

  • Solubility: It is expected to have low solubility in pure water but better solubility in organic solvents or aqueous mixtures containing an organic modifier.[3]

Q2: Why is Reversed-Phase (RP-HPLC) the recommended mode for this analysis?

Answer: Reversed-phase chromatography is the dominant mode in HPLC, especially for pharmaceutical analysis, because it excels at separating moderately polar to nonpolar organic molecules.[4][5] this compound fits this profile perfectly. In RP-HPLC, we use a nonpolar stationary phase (the column) and a polar mobile phase. The analyte is retained on the column based on its hydrophobicity, and we control its elution by systematically increasing the organic (less polar) solvent content in the mobile phase.[4]

Q3: How do I select the appropriate column and mobile phase?

Answer: This is a two-part decision grounded in controlling the analyte's interaction with the stationary phase.

  • Column Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development.[4] Its long alkyl chains provide strong hydrophobic retention for a wide range of molecules. A standard column dimension (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size) offers a good balance of efficiency, resolution, and backpressure.

  • Mobile Phase Selection & The Critical Role of pH: The mobile phase must achieve two goals: retain the analyte and produce a sharp, symmetrical peak.

    • Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[6][7] Acetonitrile is often preferred due to its lower UV cutoff and viscosity, which results in lower backpressure.

    • Aqueous Phase & pH Control: This is the most critical parameter. To get a sharp, reproducible peak for an acidic compound, we must suppress the ionization of the carboxylic acid group. If the mobile phase pH is close to the analyte's pKa, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. The neutral form is more retained, while the anionic form is less retained, leading to a broad, tailing peak. The rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the pKa .[8][9] Given an estimated pKa of ~3.8, a mobile phase pH of 2.0-2.5 is ideal. This is easily achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to the aqueous phase.[10]

Q4: How should I set the detection wavelength?

Answer: The aromatic quinoline structure ensures strong UV activity. The best practice is to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire the full UV spectrum of the analyte during an initial run. The wavelength of maximum absorbance (λmax) should be chosen for quantification to ensure the highest sensitivity. If a DAD/PDA is unavailable, a starting wavelength of 254 nm can be used, as many aromatic compounds absorb at this wavelength. For some quinoline derivatives, higher wavelengths (e.g., 340 nm) have also been used successfully.[11]

Recommended Starting Method Parameters

The table below summarizes a robust starting point for your method development.

ParameterRecommended ConditionRationale
Mode Reversed-Phase HPLCIdeal for separating moderately polar organic molecules based on hydrophobicity.[4]
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase with strong hydrophobic retention.[4]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSets the pH to ~2.5, ensuring the carboxylic acid is fully protonated (neutral form), which is essential for good peak shape.[8][10]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with low UV cutoff and favorable viscosity.[7]
Gradient Program Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B, equilibrate for 5 min.A scouting gradient is efficient for determining the elution conditions before optimizing to a faster gradient or an isocratic method.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing good efficiency without excessive pressure.
Column Temperature 30 °CUsing a column oven ensures stable retention times by eliminating fluctuations due to ambient temperature changes.[12]
Detector DAD/PDA, acquire spectrum from 200-400 nm, monitor at λmaxEnsures maximum sensitivity and allows for peak purity assessment.
Injection Volume 5-10 µLA small volume minimizes the risk of column overload and peak distortion.
Sample Diluent 50:50 Acetonitrile:Water or initial mobile phase conditionsEnsures sample solubility and compatibility with the mobile phase to prevent peak splitting or distortion.
Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution & Optimization cluster_final Phase 3: Finalization A Analyte Characterization pKa, Solubility, UV Spectrum B Initial Parameter Selection Column: C18 Mobile Phase: ACN/H2O + Acid Detector: DAD A->B Informs C Run Scouting Gradient 10-90% B B->C Execute D Evaluate Chromatogram Retention Time? Peak Shape? Resolution? C->D Analyze E Optimization Loop Adjust Gradient Slope Change pH/Solvent Consider Isocratic D->E If Needed F F D->F If Acceptable E->D Re-evaluate G Method Validation Per ICH Q2(R2) Guidelines F->G Proceed to

Caption: A logical workflow for HPLC method development.

Part 2: Troubleshooting Guide (Q&A)

Even with a well-designed method, problems can occur. This guide addresses the most common issues in a direct Q&A format.

Q1: My peak is tailing severely. What are the likely causes and how do I fix it?

Answer: Peak tailing, where the back half of the peak is drawn out, is the most common issue for acidic analytes.[13][14]

  • Primary Cause: Improper Mobile Phase pH. If the pH is not low enough (i.e., it's too close to the analyte's pKa), a mixed population of ionized (anionic) and non-ionized (neutral) analyte exists. The ionized form interacts less with the C18 stationary phase and elutes slightly faster, smearing into the main neutral peak.

    • Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa. If you are using 0.1% formic acid (pH ~2.5-2.7) and still see tailing, consider switching to 0.05-0.1% TFA, which will lower the pH further to ~2.0.

  • Secondary Cause: Silanol Interactions. The silica backbone of C18 columns has residual silanol groups (-Si-OH) that are acidic. The deprotonated form (-Si-O⁻) can have a strong, unwanted ionic interaction with any remaining ionized analyte, causing tailing.[13]

    • Solutions:

      • Lower the pH: A lower pH also suppresses the ionization of the silanol groups, minimizing this interaction.

      • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (covering the silanols) are less prone to this issue.

      • Check Sample Concentration: High sample loads can saturate the primary retention sites on the column, forcing excess analyte to interact with secondary sites like silanols. Try injecting a 10-fold dilution to see if the peak shape improves.[15]

Q2: My peak is fronting. What does this mean?

Answer: Peak fronting, where the front of the peak is sloped, is less common but usually points to one of two issues.[14]

  • Cause 1: Column Overload. You are injecting too much sample mass onto the column.[15]

    • Solution: Reduce the concentration of your sample or decrease the injection volume. A good test is to dilute your sample by a factor of 5 or 10 and reinject. If the fronting disappears, you have confirmed overload.

  • Cause 2: Incompatible Sample Solvent. The solvent used to dissolve your sample is significantly "stronger" (less polar) than the mobile phase at the start of your run. For example, dissolving the sample in 100% acetonitrile when the mobile phase starts at 10% acetonitrile. This causes the sample band to spread out and travel too quickly at the column inlet.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 10% ACN / 90% Water with 0.1% Formic Acid). If solubility is an issue, use the minimum amount of organic solvent necessary to dissolve the sample.

Q3: My retention time is shifting from one injection to the next. What's wrong?

Answer: Unstable retention times point to a lack of equilibrium or consistency in the system.

  • Cause 1: Insufficient Column Equilibration. This is the most common reason. RP-HPLC columns require adequate time to stabilize with the mobile phase before the first injection and between gradient runs.

    • Solution: Ensure your equilibration time is sufficient. For a standard 150 mm column, an equilibration period of 5-10 column volumes is recommended. At 1.0 mL/min, this translates to 7-15 minutes.

  • Cause 2: Mobile Phase Issues. The composition of your mobile phase is changing over time.

    • Solution: Prepare fresh mobile phase daily.[12] If mixing online, ensure the pump's proportioning valves are working correctly. Keep solvent bottles capped to prevent evaporation of the more volatile organic component.

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Use a column thermostat and set it to a stable temperature, such as 30 °C.

Q4: I'm seeing broad peaks with low efficiency (low plate count). How can I sharpen them?

Answer: Broad peaks indicate a loss of chromatographic efficiency.[14]

  • Cause 1: Column Degradation. The column may be old, contaminated, or have developed a void at the inlet.

    • Solution: First, try flushing the column with a strong solvent (like 100% ACN or isopropanol). If that fails, try reversing the column direction and flushing again. If the problem persists, the column likely needs to be replaced. Using a guard column can significantly extend the life of your analytical column.[15]

  • Cause 2: Extra-Column Volume. Excessive volume from tubing, fittings, or the detector flow cell can cause the peak to spread.

    • Solution: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check that all fittings are properly seated to avoid dead volume.[13]

  • Cause 3: Sample Dissolution. The sample may not be fully dissolved in the injection solvent.

    • Solution: Filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates.[14]

General Troubleshooting Workflow

TroubleshootingWorkflow cluster_peakshape Peak Shape Issues cluster_retention Retention Issues Problem Identify Peak Problem | Tailing, Fronting, Broad, Shifting RT Tailing Tailing? Check Mobile Phase pH (Too High?) Check Sample Load (Too High?) Problem->Tailing Fronting Fronting? Check Sample Load (Too High?) Check Sample Solvent (Too Strong?) Problem->Fronting Broad Broad? Check Column Health Check for Dead Volume Problem->Broad ShiftingRT Shifting RT? Check Column Equilibration Check Mobile Phase Prep Check Temperature Control Problem->ShiftingRT Solution Implement Solution | Adjust Method | Perform Maintenance Tailing->Solution Fronting->Solution Broad->Solution ShiftingRT->Solution

Caption: A systematic approach to HPLC troubleshooting.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the key method validation parameters I need to assess according to ICH guidelines?

Answer: For a quantitative impurity or assay method, the International Council for Harmonisation (ICH) Q2(R2) guidelines outline the necessary validation characteristics.[16][17]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak is pure (assessed by DAD) and well-resolved from adjacent peaks (Resolution > 2.0).
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.For Assay: 80-120% of test concentration. For Impurity: LOQ to 120% of the specification limit.
Accuracy The closeness of the test results to the true value, often assessed by spike recovery.98.0% - 102.0% recovery for assay. For impurities, recovery depends on the concentration level.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 2.0% for assay.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, % organic).System suitability parameters remain within limits.

This table is a general guide; specific criteria should be defined in your validation protocol.[18][19][20]

Q2: How should I prepare the sample and standards?

Answer:

  • Solvent Selection: Use a diluent that completely dissolves the sample and is compatible with the mobile phase (e.g., 50:50 ACN:Water).

  • Weighing: Accurately weigh the reference standard and sample into separate Class A volumetric flasks.

  • Dissolution: Add about 50% of the flask volume with diluent, sonicate for 5-10 minutes to ensure complete dissolution, allow to cool to room temperature, and then dilute to the mark. Mix well.

  • Filtration: Filter all solutions through a 0.45 µm or 0.22 µm chemically compatible syringe filter (e.g., PTFE for organic-containing solvents) into an HPLC vial. This prevents particulates from damaging the injector or blocking the column frit.

Q3: How often should I run a system suitability test (SST)?

Answer: An SST should be performed before starting any sequence of analyses and periodically during long sequences. It demonstrates that the chromatographic system is performing as expected on that day. A typical SST injection would be of a standard solution, and you would check parameters like:

  • Peak Tailing Factor: Should be ≤ 1.5.

  • Theoretical Plates (Efficiency): Should be > 2000.

  • Precision of Injections: Inject the standard 5-6 times; the %RSD of the peak area and retention time should be ≤ 2.0%.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Website. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from ALWSCI News. [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from Mastelf Website. [Link]

  • Kwiecień, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from Phenomenex Website. [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from PubChem Database. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from Biotage Blog. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline Website. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]

  • Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from IonSource Website. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from Welch Materials Website. [Link]

  • Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from Chemistry LibreTexts Website. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH Website. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA Website. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma Website. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

Sources

Optimizing crystallization of 7-Bromoquinoline-3-carboxylic acid for X-ray analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 7-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality single crystals suitable for X-ray analysis. Drawing upon established crystallographic principles and extensive field experience, this resource offers troubleshooting FAQs and detailed experimental protocols to navigate the common challenges encountered during the crystallization of this and structurally related molecules.

Introduction: The Crystallization Challenge

This compound is a rigid, planar molecule with hydrogen bonding capabilities, characteristics that are generally favorable for crystallization.[1] However, like many aromatic carboxylic acids, its successful crystallization is highly dependent on a nuanced understanding of solubility, supersaturation kinetics, and the mitigation of impurities.[2][3] The goal of this guide is to move beyond generic advice and provide a targeted, mechanistic approach to producing diffraction-quality crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent environment, or if the rate of supersaturation is too rapid for orderly crystal lattice formation.[4] For a compound like this compound, strong intermolecular interactions can also lead to the formation of amorphous aggregates if not properly controlled.

Troubleshooting Steps:

  • Reduce the rate of supersaturation: If you are using a cooling method, slow down the cooling rate. For example, instead of moving the solution directly to a refrigerator, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a Dewar flask with warm water to cool overnight.[5]

  • Use more solvent: The solution might be too concentrated, causing the compound to crash out of solution too quickly. Try redissolving the oil by heating and adding a small amount of additional "good" solvent to decrease the overall concentration.[4]

  • Change the solvent system: The chosen solvent may have too strong an interaction with the solute. Experiment with solvents of different polarities. For quinoline derivatives, solvents like ethanol, methanol, acetone, and mixtures with hexane or ethyl acetate can be effective.[6][7][8][9]

  • Try the anti-solvent vapor diffusion method: This technique provides a much slower and more controlled approach to achieving supersaturation, often preventing oiling out. (See Protocol 2).

Q2: I'm only getting a fine powder or microcrystals, not single crystals large enough for X-ray diffraction. What should I do?

A2: The formation of many small crystals instead of a few large ones is a classic sign of rapid nucleation.[10] For successful single-crystal growth, the goal is to create a limited number of nucleation sites and then allow those nuclei to grow slowly.[11]

Troubleshooting Steps:

  • Minimize nucleation sites: Ensure all glassware is scrupulously clean and free of scratches. Filter your saturated solution through a syringe filter (0.22 µm) into the crystallization vessel to remove any dust or particulate matter that could act as nucleation sites.[11][12]

  • Slow down the process:

    • Slow Evaporation: Use a vessel with a smaller opening or cover the vial with parafilm and pierce only one or two small holes with a needle to reduce the evaporation rate.[5][12][13]

    • Slow Cooling: A programmable cooling bath or placing the crystallization vessel in an insulated container can provide a slower, more controlled temperature gradient.[14]

  • Optimize solvent choice: A solvent in which your compound is only moderately soluble is often ideal.[11] If the compound is too soluble, achieving the delicate balance of supersaturation needed for slow growth is difficult.

Q3: My crystals are poorly formed, twinned, or appear as aggregates. How can I improve their quality?

A3: Poor crystal morphology, such as twinning (intergrowth of two or more crystals) or aggregation, can result from overly rapid growth or the presence of impurities that interfere with the orderly deposition of molecules onto the crystal lattice.[15]

Troubleshooting Steps:

  • Purify your starting material: This is the most critical step. Impurities can inhibit crystal growth, alter crystal habit, or become incorporated into the lattice, leading to poor diffraction.[16][17] Recrystallization of the bulk material before setting up single-crystal growth experiments is highly recommended.[18] Aromatic carboxylic acids can often be purified by conversion to their sodium or ammonium salts, recrystallizing them from water, and then re-acidifying to precipitate the pure acid.[2]

  • Screen a wider range of solvents: The solvent can be incorporated into the crystal lattice and can influence the growth of certain crystal faces.[5][14][15] Trying binary or even tertiary solvent systems can sometimes promote the growth of more desirable crystal habits.[5][15]

  • Control the environment: Avoid vibrations by placing your crystallization experiments in an undisturbed location.[12][13] Maintain a constant temperature, as fluctuations can cause dissolution and rapid regrowth, leading to defects.[19]

Q4: No crystals have formed after several weeks. What are the next steps?

A4: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation.

Troubleshooting Steps:

  • Increase the concentration: If using the slow evaporation method, you can try to gently warm the solution to evaporate a small amount of solvent and then allow it to cool again.

  • Induce nucleation:

    • Scratching: Gently scratching the inside of the glass vial below the surface of the solution with a glass rod can create microscopic imperfections that may serve as nucleation sites.

    • Seeding: If you have previously obtained microcrystals, you can introduce a single, well-formed microcrystal into a fresh, nearly saturated solution. This seed crystal will provide a template for further growth.

  • Re-evaluate your solvent system: It's possible the compound is too soluble in the chosen solvent. You may need to switch to a solvent in which it is less soluble or employ an anti-solvent technique.[18][20]

Key Crystallization Protocols for this compound

The following are detailed, step-by-step protocols for common and effective crystallization techniques suitable for this compound.

Protocol 1: Slow Evaporation

This is often the simplest and first method to try, particularly for compounds that are stable at room temperature.[5]

Methodology:

  • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetone) by adding the solid to the solvent in a clean vial and gently warming until it dissolves.

  • Filter the warm solution through a 0.22 µm syringe filter into a clean, small beaker or vial. This removes any particulate matter that could cause premature crystallization.[12]

  • Cover the vessel with aluminum foil and pierce a few small holes in it with a needle. The number and size of the holes can be adjusted to control the rate of evaporation.[5][12][13]

  • Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[13] Do not disturb the growing crystals.[11]

Data Summary for Solvent Selection (Slow Evaporation):

Solvent SystemPolarityBoiling Point (°C)Expected Outcome
EthanolPolar Protic78Good starting point for many quinolines.[6]
MethanolPolar Protic65Higher volatility may lead to faster crystal growth.[6]
AcetonePolar Aprotic56Often a good solvent for aromatic acids.[6]
Ethyl Acetate/HexaneMixed77 / 69Good for tuning solubility; evaporate ethyl acetate slowly.
Protocol 2: Anti-Solvent Vapor Diffusion

This is a powerful technique for growing high-quality crystals, especially when only small amounts of material are available. It allows for very slow and controlled changes in solvent composition to induce crystallization.[14][15]

Methodology:

  • In a small, open vial (the "inner vial"), dissolve 5-10 mg of this compound in a minimal amount (0.5-1 mL) of a "good" solvent in which it is readily soluble (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).

  • Place this inner vial inside a larger vial or beaker (the "outer vessel") that contains a few milliliters of a volatile "anti-solvent" in which the compound is insoluble (e.g., water, methanol, or ethanol).[15][21]

  • Seal the outer vessel tightly with a cap or parafilm.

  • Over time, the volatile anti-solvent will slowly diffuse into the inner vial. This gradually decreases the solubility of the compound in the mixed-solvent system, leading to slow crystallization.[22]

  • Place the setup in a stable, vibration-free environment and monitor for crystal growth over several days to weeks.[15]

Visualization of Anti-Solvent Vapor Diffusion Workflow:

G cluster_0 Preparation cluster_1 Diffusion & Crystallization cluster_2 Harvesting prep1 Dissolve compound in 'good' solvent (inner vial) diff Seal outer vessel and allow anti-solvent vapor to diffuse prep1->diff prep2 Add 'anti-solvent' to outer vessel prep2->diff cryst Supersaturation is reached; crystals form slowly diff->cryst harvest Carefully remove crystals from mother liquor cryst->harvest

Caption: Workflow for Anti-Solvent Vapor Diffusion Crystallization.

Protocol 3: Solvent-Antisolvent Layering (Liquid-Liquid Diffusion)

This method involves carefully layering a solution of your compound with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the two solvents slowly mix.[15]

Methodology:

  • Dissolve your compound in a minimal amount of a dense "good" solvent (e.g., Dichloromethane or Chloroform) in a narrow tube or vial.

  • Very carefully and slowly, layer a less dense, miscible "anti-solvent" (e.g., Hexane or Pentane) on top of the solution. Use a pipette or syringe and let the anti-solvent run down the side of the tube to avoid mixing.[11]

  • An interface between the two solvents should be visible.

  • Seal the tube and leave it undisturbed. Crystals will slowly form at the interface as the solvents diffuse into one another.[15]

Visualization of Troubleshooting Logic:

G cluster_outcomes cluster_solutions start Crystallization Attempt outcome Observe Outcome start->outcome oil Oiling Out outcome->oil Liquid droplets? powder Microcrystals/Powder outcome->powder Fine solid? no_xtal No Crystals outcome->no_xtal Clear solution? good_xtal Good Crystals! outcome->good_xtal Well-formed solids? sol_oil Slow down supersaturation Use more solvent Change solvent/method oil->sol_oil sol_powder Reduce nucleation sites Slow evaporation/cooling Use vapor diffusion powder->sol_powder sol_no_xtal Increase concentration Induce nucleation (scratch/seed) Use anti-solvent no_xtal->sol_no_xtal sol_good Proceed to X-ray Analysis good_xtal->sol_good

Caption: Decision tree for troubleshooting common crystallization issues.

Crystal Quality Assessment for X-ray Analysis

Once you have obtained crystals, it is crucial to assess their quality before proceeding to X-ray diffraction.

  • Visual Inspection: Under a microscope with polarizing filters, a good single crystal should have smooth faces, sharp edges, and should extinguish light uniformly every 90 degrees of rotation.[23] The absence of cracks, cloudy inclusions, or satellite crystals is essential.[23]

  • Size: For most modern diffractometers, a crystal with dimensions of 0.1 - 0.3 mm is ideal.[10][13]

  • Handling: Never allow the crystals to dry out, as the loss of solvent molecules that are often part of the crystal lattice can cause the crystal to crack or become amorphous.[13] Keep the crystals in their mother liquor until you are ready to mount them for analysis.

By systematically applying the principles and protocols outlined in this guide, researchers can significantly increase the probability of obtaining high-quality single crystals of this compound, a critical step for successful structural elucidation by X-ray crystallography.

References

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • The Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Thurston, J. H. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews, 18(2), 143-157. Retrieved from [Link]

  • Costa, F. P., & Follador, D. M. (2009). Effect of impurities on the crystal growth from solutions A new kinetic model. Brazilian Journal of Chemical Engineering, 26(4), 735-744. Retrieved from [Link]

  • Jones, A. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013, July 31). YouTube. Retrieved from [Link]

  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube. Retrieved from [Link]

  • How Do Impurities Affect Crystal Structures? (2025, August 29). YouTube. Retrieved from [Link]

  • Wlodawer, A., & Dauter, Z. (2011). Protein Crystallization for X-ray Crystallography. FEBS Journal, 278(15), 2649-2659. Retrieved from [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016, November 18). ResearchGate. Retrieved from [Link]

  • Salvalaglio, M., et al. (2022). Impurity incorporation during crystal growth from solution. Journal of Crystal Growth, 595, 126795. Retrieved from [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(8), 1536-1553. Retrieved from [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. Retrieved from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. (2018). Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 441-443. Retrieved from [Link]

  • Anti-Solvent Crystallization. (2025). ResearchGate. Retrieved from [Link]

  • X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions. (2021). Minerals, 11(8), 899. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design, 22(5), 3246–3254. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Quinoline compounds and process of making same. (1949). Google Patents.
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  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]

  • Quinoline derivatives, process for their preparation and their use as medicaments. (1991). European Patent Office.
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  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025). ResearchGate. Retrieved from [Link]

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  • Growing X-ray quality single crystals reliably and consistently. (2024, February 5). Technobis. Retrieved from [Link]

  • The crystallization of quinoline. (n.d.). Google Patents.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • What is the best solvents combination that can be used to crystallize small natural products? (2015, December 8). ResearchGate. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2025). ResearchGate. Retrieved from [Link]

  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Synthesis of Substituted Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinoline-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Quinoline-3-carboxylic acids are privileged structures in drug discovery, forming the core of numerous antibacterial agents (fluoroquinolones), kinase inhibitors, and other therapeutic agents. However, their synthesis is often fraught with challenges ranging from poor yields and harsh reaction conditions to a lack of regiochemical control.

This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to streamline your synthetic campaigns.

Section 1: Classical Ring-Forming Reactions & Troubleshooting

Classical condensation and cyclization reactions remain the bedrock of quinoline synthesis. However, adapting these methods for the specific preparation of 3-carboxy-substituted quinolines requires careful control over reagents and conditions.

The Gould-Jacobs Reaction: The High-Temperature Cyclization

The Gould-Jacobs reaction is a powerful method for producing 4-hydroxyquinoline-3-carboxylic acid esters, which are key precursors to the target compounds.[1][2] The reaction proceeds via the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3]

Q1: My Gould-Jacobs cyclization is resulting in a low yield of the desired 4-hydroxyquinoline-3-carboxylate. What are the most common causes?

A1: Low yields in the thermal cyclization step are a frequent challenge and typically stem from three main factors:

  • Suboptimal Cyclization Temperature: This reaction requires significant thermal energy, often in the range of 250 °C, to drive the intramolecular cyclization.[3][4] Insufficient temperature will lead to incomplete conversion of the anilinomethylenemalonate intermediate. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of both the intermediate and the product, leading to tar formation.[5]

  • Poor Heat Transfer: The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is critical for achieving uniform and efficient heat transfer to the reaction mixture. This practice can dramatically increase yields from below 30% to over 90% in many cases.[3][6]

  • Substituent Effects: The electronic nature of substituents on the aniline ring plays a crucial role. Electron-donating groups (EDGs) on the aniline generally facilitate the cyclization and lead to higher yields. In contrast, strong electron-withdrawing groups (EWGs) deactivate the aromatic ring towards electrophilic attack, making the cyclization more difficult and often resulting in lower yields.[7]

Q2: I am observing the formation of regioisomers when using a meta-substituted aniline. How can I control the regioselectivity of the cyclization?

A2: Regioselectivity in the Gould-Jacobs reaction is a well-documented challenge governed by both steric and electronic factors.[3] The cyclization can occur at either of the two ortho positions relative to the amino group. For a meta-substituted aniline, this leads to a mixture of 5- and 7-substituted quinolones.

  • Steric Hindrance: A bulky substituent at the meta-position of the aniline will often direct the cyclization to the less sterically hindered ortho-position (C6), favoring the formation of the 7-substituted isomer.

  • Electronic Effects: The electronic influence of the meta-substituent is more complex. Generally, the most nucleophilic ortho-position will react preferentially. Directing the cyclization to a specific isomer when electronic and steric effects are non-reinforcing can be difficult and often requires empirical optimization or consideration of an alternative synthetic strategy.

Q3: The final saponification and decarboxylation steps to get from the 4-hydroxy-3-ester to the target quinoline are problematic. What should I watch out for?

A3: The hydrolysis of the ester to the carboxylic acid is typically straightforward using aqueous base (e.g., NaOH). However, the subsequent decarboxylation to yield a 4-hydroxyquinoline can sometimes occur if not carefully controlled.[1] To isolate the desired quinoline-3-carboxylic acid, the hydrolysis should be followed by careful acidification to precipitate the product without inducing decarboxylation. If the 4-hydroxy group is not desired, it can be removed via conversion to a 4-chloro derivative followed by reductive dehalogenation.

The Friedländer Annulation: Condensation for Versatility

The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester) to form the quinoline ring.[8][9] This method is highly versatile for producing polysubstituted quinolines.

Q1: I am attempting a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A1: This is a classic problem in Friedländer synthesis.[10] The reaction can proceed via two different enolates of the unsymmetrical ketone, leading to isomeric products. Several strategies can be employed to control this:

  • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Novel amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide very high regioselectivity for the formation of 2-substituted quinolines.[11]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can steer the reaction towards a single regioisomer.[10]

  • Slow Addition: In catalyst-controlled reactions, the slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to improve regioselectivity.[11]

Q2: My reaction is suffering from low yields due to side reactions. What are the common culprits and solutions?

A2: Low yields are often a consequence of competing side reactions, particularly under harsh conditions.

  • Self-Condensation (Aldol Reaction): The active methylene compound, especially if it's a ketone, can undergo self-aldol condensation under the reaction conditions (acidic or basic), reducing the amount available to react with the 2-aminoaryl carbonyl compound.[10]

    • Solution: Using milder reaction conditions can minimize this. Modern methods often employ catalysts like iodine or p-toluenesulfonic acid under solvent-free conditions, or even gold catalysts, which allow the reaction to proceed at lower temperatures.[10]

  • Degradation: Traditional methods often require high temperatures (150-220 °C), which can lead to the degradation of starting materials and products.[12]

    • Solution: The use of microwave irradiation can dramatically shorten reaction times (from hours to minutes) and often improves yields by minimizing thermal decomposition.[13]

The Pfitzinger and Doebner Reactions: Routes to Carboxyquinolines

The Pfitzinger and Doebner reactions are particularly relevant as they directly yield quinoline-4-carboxylic acids.

  • Pfitzinger Reaction: This reaction involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[14][15] The base first hydrolyzes the isatin to an intermediate keto-acid, which then condenses with the carbonyl partner, cyclizes, and dehydrates.[14]

  • Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, typically under acidic catalysis, to generate 2-substituted quinoline-4-carboxylic acids.[16][17]

Q1: My Doebner reaction with an electron-deficient aniline gives a very low yield. How can this be improved?

A1: This is a well-known limitation of the conventional Doebner reaction. Anilines bearing electron-withdrawing groups are less nucleophilic, which slows down the initial condensation steps and subsequent cyclization.[18][19]

  • Optimized Catalysis: A modified procedure, termed the Doebner hydrogen-transfer reaction, has been developed specifically for these challenging substrates. It utilizes a Lewis acid catalyst like BF₃·THF in a solvent such as acetonitrile (MeCN) at elevated temperatures (e.g., 65 °C). This method has been shown to provide good yields for anilines with various EWGs.[16][18][20]

  • Green Chemistry Approach: An alternative approach uses p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene glycol, which has also proven effective for a broad range of substrates, including those with electron-donating groups that are sluggish under other conditions.[21]

Q2: I am observing byproducts in my Doebner reaction. What are they and how can I avoid them?

A2: Byproduct formation can significantly lower the yield of the desired quinoline-4-carboxylic acid. One recently identified byproduct is a 2-methylquinoline-4-carboxylic acid derivative, which can form from the reaction of the aniline and pyruvic acid without the involvement of the aldehyde.[17] The formation of this byproduct is favored when using anilines with electron-donating groups. The order of addition of reactants can play a key role in minimizing this side reaction.[17]

Q3: The Pfitzinger reaction requires a strong base. Are there milder alternatives to synthesize quinoline-4-carboxylic esters directly?

A3: Yes, the requirement for strong bases can be a limitation, especially for substrates with base-sensitive functional groups.[18] An improved, one-pot Pfitzinger-type reaction has been developed that uses TMSCl as a mediator. This allows for the direct synthesis of quinoline-4-carboxylic esters from isatins and N,N-dimethylenaminones in an alcohol solvent under mild conditions.

Section 2: Modern Synthetic Approaches

While classical methods are robust, modern synthetic chemistry offers powerful alternatives that can provide greater control over regioselectivity and milder reaction conditions.

C-H Functionalization/Activation

Direct C-H functionalization has emerged as a transformative strategy for introducing substituents onto the quinoline core, avoiding the need for pre-functionalized starting materials.[22][23] This approach offers high atom economy and can provide access to substitution patterns that are difficult to achieve via classical routes.

Q1: How can C-H activation be used to introduce a carboxylic acid group (or a precursor) at the C3 position of a pre-formed quinoline ring?

A1: Direct C3-carboxylation is challenging, but functionalization at this position is achievable. The C2 and C8 positions are generally more reactive in transition-metal-catalyzed C-H activation reactions due to the directing effect of the ring nitrogen.[24] However, specific strategies can target the C3 position:

  • Iridium-Catalyzed Borylation: The use of iridium catalysts with specific bipyridine ligands can achieve highly regioselective borylation at the C3 position of quinoline. The resulting boronate ester is a versatile handle that can be converted to a carboxylic acid through subsequent oxidation and other standard transformations.[24]

  • N-Arylmethyl Activation: A recently developed strategy employs an N-arylmethyl group to direct C3-thiolation of quinolines. While not a direct carboxylation, the introduced thiol group could potentially be further manipulated to install a carboxylic acid.[25]

Q2: What are the main challenges in controlling regioselectivity in the C-H functionalization of quinolines?

A2: The primary challenge is overcoming the intrinsic reactivity of the quinoline ring. The C2 and C8 positions are often preferentially functionalized. Achieving selectivity at other positions (C3, C4, C5, C6, C7) requires overcoming this natural preference.[22] This is typically achieved through the careful design of directing groups, the selection of the transition metal catalyst, and the fine-tuning of reaction conditions (ligands, solvents, additives).[22][23] For instance, palladium catalysis on quinoline N-oxides often leads to C2 functionalization, but conditions can be tuned to achieve high selectivity for the C8 position.[25]

Section 3: Experimental Protocols & Data

Protocol 1: Modified Doebner Reaction for Electron-Deficient Anilines[16]

This protocol is optimized for anilines bearing electron-withdrawing groups, which are often problematic substrates in the classical Doebner reaction.

  • Materials:

    • Substituted Aniline (with EWG) (1.0 equiv)

    • Aromatic Aldehyde (1.1 equiv)

    • Pyruvic Acid (0.56 equiv)

    • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)

    • Acetonitrile (MeCN), anhydrous

  • Procedure:

    • To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

    • Stir the reaction mixture at 65 °C for 10 minutes.

    • Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN.

    • Add the pyruvic acid solution dropwise to the main reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.

    • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Friedländer Synthesis[13]

This protocol offers a significant rate enhancement and often improved yields compared to conventional heating.

  • Materials:

    • 2-Aminobenzophenone (1.0 equiv)

    • Ethyl Acetoacetate (1.2 equiv)

    • Glacial Acetic Acid

  • Procedure:

    • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-aminobenzophenone and ethyl acetoacetate.

    • Add glacial acetic acid to serve as both the solvent and the catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 160 °C for 5-10 minutes. Caution: Reactions under pressure should be conducted with appropriate safety precautions.

    • Monitor the reaction by TLC.

    • After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify as needed.

Table 1: Comparison of Reaction Conditions for Quinoline Synthesis
Synthesis MethodTypical ConditionsCommon ChallengesKey Advantages
Gould-Jacobs High temp. (250 °C), high-boiling solvent (e.g., Dowtherm A).[3]Requires very high temp.; regioselectivity issues with meta-substituted anilines.Good for 4-hydroxy-3-carboxy esters.
Friedländer Acid or base catalyst, often heated (reflux or 150-220 °C).[12]Regioselectivity with unsymmetrical ketones; side reactions (aldol).[10]High versatility for substitution patterns.
Doebner Aniline, aldehyde, pyruvic acid; often in ethanol.[16]Low yields with electron-withdrawing groups on aniline; byproduct formation.[17][18]Direct route to quinoline-4-carboxylic acids.
Pfitzinger Isatin, carbonyl compound, strong base (e.g., KOH).[14]Harsh basic conditions limit substrate scope.Direct access to quinoline-4-carboxylic acids from isatins.
C-H Activation Transition metal catalyst (Pd, Rh, Ir), ligands, oxidant.[22][25]Control of regioselectivity (C2/C8 vs. other positions).High atom economy; access to novel derivatives.

Section 4: Visualization of Synthetic Challenges

Diagram 1: Regioselectivity in the Friedländer Synthesis

This diagram illustrates the competing pathways when an unsymmetrical ketone is used in the Friedländer synthesis, leading to the formation of two possible regioisomeric quinoline products.

G cluster_intermediate Intermediate Formation cluster_product Products SM1 2-Aminoaryl Ketone EnolateA Enolate A (Attack at α-carbon near R1) EnolateB Enolate B (Attack at α-carbon near R2) SM2 Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) SM2->EnolateA Path A SM2->EnolateB Path B ProductA Regioisomer A EnolateA->ProductA Cyclization ProductB Regioisomer B EnolateB->ProductB Cyclization G Start Low Yield Observed CheckPurity 1. Check Starting Material Purity & Stoichiometry Start->CheckPurity CheckTemp 2. Verify Reaction Temperature & Time CheckPurity->CheckTemp CheckCatalyst 3. Evaluate Catalyst/ Solvent System CheckTemp->CheckCatalyst AnalyzeByproducts 4. Analyze Crude Mixture for Byproducts (LCMS/NMR) CheckCatalyst->AnalyzeByproducts Optimize Optimize Conditions (Temp, Conc, Catalyst) AnalyzeByproducts->Optimize Side reactions identified Alternative Consider Alternative Synthetic Route AnalyzeByproducts->Alternative Poor reactivity identified

Caption: A general troubleshooting workflow for low conversion rates.

References

  • Quora. How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? (2024). Available from: [Link]

  • Komatsu, H., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Organic Chemistry. (2023). Available from: [Link]

  • Ramann, G. A., & Cowen, B. J. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters. (2015). Available from: [Link]

  • Dormer, P. G., et al. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available from: [Link]

  • Taylor & Francis Online. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (2024). Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. (2023). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Available from: [Link]

  • Taylor & Francis Online. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. (2021). Available from: [Link]

  • SpringerLink. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Available from: [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]

  • ResearchGate. Gould-Jacobs reaction. Available from: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. (2006). Available from: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. (2005). Available from: [Link]

  • ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Available from: [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]

  • Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

  • PubMed. A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. (2014). Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

  • YouTube. Effect of Substituents on the Basicity of Anilines. (2020). Available from: [Link]

  • National Institutes of Health. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Available from: [Link]

  • National Institutes of Health. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). Available from: [Link]

  • ResearchGate. Microwave-assisted Synthesis of Quinolines. Available from: [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. Available from: [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. Available from: [Link]

  • ResearchGate. Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. Available from: [Link]

  • RSC Publishing. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2021). Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

  • RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Available from: [Link]

  • ResearchGate. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Available from: [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Available from: [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/4‐quinolones. Available from: [Link]

  • MDPI. C-H Activation: A Sustainable Approach for the Direct Functionalization of Quinolines. (2021). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2011). Available from: [Link]

  • RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Available from: [Link]

  • Google Patents. New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • ResearchGate. Scheme 2. Synthesis of Tricyclic Quinolines from Aliphatic Amino Carboxylic Acid Substrates. Available from: [Link]

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Technical Support Center: Byproduct Formation in the Hydrolysis of 7-Bromo-4-Hydroxy-3-Quinolinecarboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the hydrolysis of 7-bromo-4-hydroxy-3-quinolinecarboxylate esters. This process is a critical step in the synthesis of various quinoline-based pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The hydrolysis aims to convert the ester into the corresponding carboxylic acid, 7-bromo-4-hydroxy-3-quinolinecarboxylic acid.

While seemingly straightforward, this nucleophilic acyl substitution reaction is often complicated by the formation of significant byproducts, primarily due to the inherent instability of the target molecule under certain conditions.[1] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield and purity of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the hydrolysis of 7-bromo-4-hydroxy-3-quinolinecarboxylate esters.

Q1: What is the intended hydrolysis reaction pathway?

A1: The primary goal is the saponification of the ester to its corresponding carboxylate salt, followed by an acidic workup to yield the final carboxylic acid. Saponification, or base-mediated hydrolysis, is generally preferred over acid-catalyzed hydrolysis because it is an irreversible reaction that proceeds to completion, whereas acid-catalyzed hydrolysis is an equilibrium-driven process.[2]

The two-stage reaction is as follows:

  • Saponification: The ester is treated with a stoichiometric amount of a strong base (e.g., NaOH, LiOH) in an aqueous or mixed-solvent system. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form the carboxylate salt.

  • Acidification: A subsequent acidic workup (e.g., with HCl, H₂SO₄) protonates the carboxylate salt to yield the final, neutral 7-bromo-4-hydroxy-3-quinolinecarboxylic acid product.

Q2: I'm observing a major byproduct with a lower molecular weight. What is it and why does it form?

A2: The most common byproduct is 7-bromo-4-hydroxyquinoline , which is formed via a decarboxylation reaction.[3][4]

  • Causality: The desired product, 7-bromo-4-hydroxy-3-quinolinecarboxylic acid, is structurally analogous to a β-keto acid (in its vinylogous form). Such structures are susceptible to losing a molecule of carbon dioxide (CO₂), especially when subjected to heat.[5] The reaction is often catalyzed by residual acid or base, particularly at elevated temperatures during the reaction or workup phase. This process removes the entire carboxylic acid group, replacing it with a hydrogen atom.[3][4]

Q3: How can I effectively minimize or prevent decarboxylation?

A3: Minimizing decarboxylation requires careful control of the reaction and workup conditions. The key is to avoid excessive thermal energy.

  • Temperature Control: Perform the hydrolysis at or near room temperature. Avoid heating the reaction mixture unless absolutely necessary to achieve a reasonable rate. If heating is required, maintain the lowest possible temperature (e.g., 40-50 °C) and for the shortest duration.

  • Reaction Time: Instead of increasing temperature to accelerate the reaction, consider extending the reaction time at a lower temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.[6]

  • Controlled Acidic Workup: During the workup, add the acid slowly to the cooled reaction mixture (preferably in an ice bath, 0-5 °C).[7] This dissipates the heat generated from the neutralization reaction, preventing localized hot spots that can trigger decarboxylation.

Q4: My hydrolysis reaction is slow or incomplete. What are the likely causes and solutions?

A4: Incomplete conversion is typically due to poor solubility of the starting ester or insufficient reactivity under the chosen conditions.

  • Improve Solubility: 7-bromo-4-hydroxy-3-quinolinecarboxylate esters often have poor solubility in purely aqueous solutions. Use a water-miscible organic co-solvent such as tetrahydrofuran (THF) or 1,4-dioxane . A 1:1 to 3:1 mixture of THF:Water is a common starting point.[8]

  • Choice of Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common, lithium hydroxide (LiOH) is often more effective for challenging ester hydrolyses.[8] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxide ion.

  • Avoid Transesterification: If using an alcoholic co-solvent, ensure it matches the alcohol portion of the ester (e.g., use ethanol for an ethyl ester). Using a different alcohol (e.g., methanol for an ethyl ester) can lead to transesterification, creating a mixture of ester products instead of the desired hydrolysis.[8] For this reason, non-alcoholic co-solvents like THF are generally preferred.

Q5: Which analytical methods are best for monitoring this reaction?

A5: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal technique. It allows for the simultaneous quantification of the starting ester, the desired carboxylic acid product, and the decarboxylated byproduct.

  • Typical Method:

    • Column: C18, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Gradient: Start with a high concentration of Mobile Phase A and gradually increase Mobile Phase B. For example, 5% to 95% B over 15 minutes.

    • Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 330 nm).

    • Expected Elution Order: The more polar carboxylic acid product will elute first, followed by the decarboxylated byproduct, and finally the least polar starting ester.

Visual Troubleshooting Guide

This flowchart provides a logical pathway for diagnosing and solving common issues during the hydrolysis process.

Troubleshooting_Hydrolysis start Analyze Crude Reaction Mixture by HPLC conv_check Is Conversion > 95%? start->conv_check byproduct_check Is Decarboxylation Product (7-bromo-4-hydroxyquinoline) the major impurity? conv_check->byproduct_check Yes incomplete Problem: Incomplete Reaction conv_check->incomplete No decarbox Problem: Decarboxylation byproduct_check->decarbox Yes success Reaction Successful: Proceed with Purification byproduct_check->success No incomplete_sol Solutions: • Increase reaction time at RT • Switch base from NaOH to LiOH • Add THF as a co-solvent • Warm gently to 40-50°C as a last resort incomplete->incomplete_sol decarbox_sol Solutions: • Reduce reaction temperature (target RT) • Ensure workup acidification is done at 0-5°C • Use minimum necessary equivalents of base decarbox->decarbox_sol

Caption: Troubleshooting decision tree for hydrolysis of 7-bromo-4-hydroxy-3-quinolinecarboxylate esters.

Data Summary: Influence of Reaction Parameters

The following table summarizes the expected impact of key experimental variables on the reaction outcome. This information is critical for designing a robust and high-yielding hydrolysis process.

ParameterRecommended SettingRationale & Expected OutcomePotential Risks of Deviation
Base 1.1 - 1.5 eq. LiOH·H₂OLiOH is highly effective for ester saponification, often driving sluggish reactions to completion.[8]Using excess base can promote side reactions; NaOH may be less effective for some substrates.
Solvent System THF / H₂O (2:1 v/v)Ensures homogeneity by dissolving the poorly water-soluble ester starting material, leading to a faster and more complete reaction.[8]A purely aqueous system may result in a slow, incomplete multiphasic reaction.
Temperature 20 - 25 °C (Room Temp)Provides sufficient energy for hydrolysis while minimizing the risk of thermal decarboxylation of the product.Temperatures > 60°C significantly increase the rate of decarboxylation.[5]
Reaction Time 4 - 24 hoursAllows the reaction to proceed to completion at a controlled temperature. Must be determined empirically by reaction monitoring (HPLC/TLC).Insufficient time leads to incomplete conversion; excessively long times offer no benefit.
Workup Acidification at 0 - 5 °CPrevents exothermic neutralization from creating hot spots that would degrade the acid-sensitive product.[7]Acidification at room temperature can cause significant decarboxylation and yield loss.

Experimental Protocols

Protocol 1: Optimized Hydrolysis of Ethyl 7-Bromo-4-hydroxy-3-quinolinecarboxylate

This protocol is designed to maximize the yield of the desired carboxylic acid while minimizing byproduct formation.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate (1.0 eq).

    • Add a 2:1 mixture of tetrahydrofuran (THF) and deionized water. The volume should be sufficient to create a stirrable slurry or solution (approx. 10-20 mL per gram of ester).

    • Stir the mixture at room temperature until the solid is fully dissolved or well-suspended.

  • Saponification:

    • In a separate beaker, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) in a small amount of deionized water.

    • Add the LiOH solution dropwise to the stirring ester solution at room temperature.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress every 2-4 hours by TLC or HPLC.

    • On a TLC plate, the product should have a lower Rf value than the starting ester. A typical eluent is 10% methanol in dichloromethane with 1% acetic acid.

    • The reaction is complete when the starting ester spot is no longer visible. This typically takes between 4 and 18 hours.

  • Workup and Isolation:

    • Once complete, place the reaction flask in an ice-water bath and cool to 0-5 °C.

    • Slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring to adjust the pH to ~2-3. A white or off-white precipitate of the carboxylic acid product will form.

    • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold deionized water and then with a small amount of cold diethyl ether or hexanes to aid in drying.

    • Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Reaction Monitoring by RP-HPLC

This method provides quantitative data on the reaction progress.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench it in a vial containing 1 mL of a 1:1 mixture of water and acetonitrile.

    • Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Instrument: Standard HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 90% B

      • 12-15 min: 90% B

      • 15-16 min: 90% to 10% B

      • 16-20 min: 10% B (re-equilibration)

  • Data Analysis:

    • Identify peaks corresponding to the starting material, product, and decarboxylated byproduct based on retention times established with authentic standards.

    • Calculate the percentage conversion and the relative percentage of each component by peak area.

References
  • Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
  • Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • Decarboxylation. Wikipedia. [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Why are my ester hydrolysis not working. Reddit r/Chempros. [Link]

Sources

Technical Support Center: Enhancing Reaction Rates of 7-Bromoquinoline-3-carboxylic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 7-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their synthetic strategies. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it, particularly at the 3- and 7-positions, is crucial for developing novel therapeutics.[1]

This resource provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings of this important substrate.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1][2] However, coupling this compound can present unique challenges due to the electronic nature of the quinoline ring and the presence of the carboxylic acid functionality.

Frequently Asked Questions & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the primary factors I should investigate?

Answer: Low or no yield in Suzuki couplings of haloquinolines is a common issue.[3] A systematic troubleshooting approach is essential. Consider the following critical factors:

  • Integrity of Reagents: The purity of your this compound, boronic acid or ester, and solvents is paramount. Boronic acids are particularly susceptible to degradation during storage, leading to lower reactivity.[4] Ensure all reagents are of high purity and handled under appropriate conditions.

  • Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing of the reaction mixture is a frequent cause of reaction failure. It is crucial to thoroughly degas your solvents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.[4]

  • Catalyst, Ligand, and Base Selection: The combination of the palladium source, ligand, and base is critical for a successful reaction and is highly substrate-dependent.[2] For a challenging substrate like this compound, a systematic screen of these components is often necessary.

Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can this side reaction be minimized?

Answer: Homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings.[4] To mitigate this, consider the following strategies:

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[4] Ensure your reaction mixture is rigorously degassed.

  • Stoichiometry: Using a slight excess of the this compound can sometimes suppress the homocoupling of the boronic acid.[4]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[4]

  • Choice of Base: The nature and strength of the base can influence the rates of competing side reactions. Weaker bases or specific carbonate bases may be preferable.[4]

Question 3: Can the carboxylic acid group on the quinoline ring interfere with the Suzuki coupling reaction?

Answer: Yes, the carboxylic acid group can potentially interfere in several ways. It can react with the base, altering the stoichiometry and effectiveness of the base in the catalytic cycle. It can also coordinate to the palladium center, potentially influencing the catalyst's activity. To circumvent these issues, it is often advantageous to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This modification can lead to cleaner reactions and higher yields.

Optimized Protocol: Suzuki-Miyaura Coupling of this compound (Ester Protected)

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Esterification: Protect the carboxylic acid of this compound as a methyl or ethyl ester using standard procedures (e.g., Fischer esterification).

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 7-bromoquinoline-3-carboxylate (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[1][4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous work-up.[1] Purify the crude product by column chromatography.

Comparative Data for Suzuki Coupling Conditions

The choice of catalyst, ligand, and base significantly impacts the outcome of the Suzuki coupling. The following table summarizes conditions that have been effective for similar bromoquinoline systems.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good for mono-arylation.[2]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O80-90HighOften a reliable choice for heteroaryl couplings.[1]
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands can be effective for challenging substrates.[2]
Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex [R-Pd(II)L2-R']- Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OR)2) Reductive Elimination Product R-R' Transmetalation Complex->Reductive Elimination Product Reductive Elimination Reductive Elimination Product->Pd(0)L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Heck Coupling

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[5][6] When applying this reaction to this compound, careful consideration of the reaction conditions is necessary to achieve high yields and selectivity.

Frequently Asked Questions & Troubleshooting

Question 1: My Heck reaction is sluggish and gives low yields. What adjustments can I make to improve the reaction rate?

Answer: Sluggish Heck reactions can often be improved by addressing the following:

  • Catalyst and Ligand: While Pd(OAc)₂ with PPh₃ is a common starting point, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity, especially for less reactive aryl bromides.[2][7]

  • Base: The choice of base is critical. Organic bases like triethylamine (NEt₃) are commonly used.[2] The base neutralizes the hydrogen halide formed during the reaction, which is essential for regenerating the active catalyst.[8]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are often effective in Heck reactions as they can help to solubilize the reactants and catalyst.[2]

  • Temperature: Heck reactions often require elevated temperatures (100-140 °C) to proceed at a reasonable rate.[2][9]

Question 2: I am observing issues with regioselectivity in my Heck coupling. How can I control the position of the new C-C bond?

Answer: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors of the alkene. For terminal alkenes, the aryl group typically adds to the less substituted carbon. With internal alkenes, mixtures of regioisomers can be formed. The choice of ligand can also play a significant role in controlling regioselectivity.[10]

General Protocol: Heck Coupling of this compound (Ester Protected)

This is a general procedure and should be optimized for specific substrates.[2]

  • Esterification: Protect the carboxylic acid of this compound as a methyl or ethyl ester.

  • Reaction Setup: In a sealed tube, combine the 7-bromoquinoline-3-carboxylate (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a suitable ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., NEt₃, 1.5 mmol) in an anhydrous solvent such as DMF or NMP (5 mL).[2]

  • Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.[2] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent.[2] Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Oxidative Addition (R-X) Alkene_Coordination [R-Pd(II)L2(alkene)]+X- Oxidative_Addition->Alkene_Coordination Alkene Coordination Migratory_Insertion R'-CH2-CH(R)-Pd(II)L2-X Alkene_Coordination->Migratory_Insertion Migratory Insertion Beta_Hydride_Elimination Product + HPd(II)L2X Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Reductive Elimination (+ Base) Product Product Beta_Hydride_Elimination->Product

Caption: Simplified catalytic cycle of the Heck reaction.[8]

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[11] This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals.

Frequently Asked Questions & Troubleshooting

Question 1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the likely causes?

Answer: Incomplete conversion in Buchwald-Hartwig aminations can stem from several factors:

  • Base Selection: The choice of base is critical and often non-intuitive. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[12][13] The base's role is to deprotonate the amine or the intermediate palladium-amine complex.[14]

  • Ligand Choice: The ligand is arguably the most crucial component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or specific bidentate ligands (e.g., BINAP, dppf) are often required for efficient coupling, especially with challenging substrates.[2][11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.[14][15] The solvent can significantly influence the solubility of the reagents and the stability of the catalytic species.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is essential to prevent catalyst deactivation.[4]

Question 2: Can the quinoline nitrogen interfere with the Buchwald-Hartwig amination?

Answer: Yes, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially acting as an endogenous ligand and inhibiting the catalytic cycle.[4] The use of bulky ligands on the palladium catalyst can often mitigate this inhibitory effect by sterically disfavoring the coordination of the quinoline nitrogen.

General Protocol: Buchwald-Hartwig Amination of this compound (Ester Protected)

This is a generalized procedure and requires optimization for specific amine coupling partners.[16]

  • Esterification: Protect the carboxylic acid of this compound as a methyl or ethyl ester.

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine the 7-bromoquinoline-3-carboxylate (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) in an oven-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).[16]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).[16]

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.[4] Perform an aqueous work-up and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition R-Pd(II)L-X Pd(0)L->Oxidative_Addition Oxidative Addition (R-X) Amine_Coordination [R-Pd(II)L(HNR'2)]+X- Oxidative_Addition->Amine_Coordination Amine Coordination Deprotonation R-Pd(II)L(NR'2) Amine_Coordination->Deprotonation Deprotonation (+ Base) Reductive_Elimination Product + Pd(0)L Deprotonation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Product R-NR'2 Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Haloquinolines.
  • Benchchem. (n.d.). comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Benchchem. (n.d.). Optimizing reaction conditions for coupling to carboxylic acids.
  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • NROChemistry. (n.d.). Heck Coupling.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • PMC - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • Benchchem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling.
  • PMC - NIH. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • YouTube. (2021). Buchwald-Hartwig Coupling.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

Sources

Technical Support Center: Column Chromatography Purification of 7-Bromoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical support resource for researchers, medicinal chemists, and process development scientists facing challenges in the purification of 7-Bromoquinoline-3-carboxylic acid and its derivatives. The unique bifunctional nature of these molecules—possessing both a basic quinoline nitrogen and an acidic carboxylic acid—presents distinct and often frustrating challenges during silica gel column chromatography. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols designed to overcome these obstacles and achieve high-purity compounds.

Core Principles: Understanding the Challenge

The primary difficulty in purifying these compounds on standard silica gel arises from strong, undesirable secondary interactions between the analyte and the stationary phase.

  • The Basic Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen atom acts as a Lewis base. It readily interacts with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This strong interaction is a primary cause of significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[1][2][3]

  • The Acidic Carboxylic Acid: The carboxylic acid moiety is a hydrogen bond donor and can also interact strongly with the silanol groups, which act as hydrogen bond acceptors. This contributes further to peak broadening and tailing.[4]

  • Acid Sensitivity: The acidic surface of silica gel can potentially cause the degradation of sensitive quinoline derivatives, leading to lower yields and the generation of new impurities during the purification process itself.[1][2][5]

Successfully purifying this class of compounds requires a strategy that mitigates these interactions to allow for separation based on polarity differences rather than acid-base chemistry.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound derivatives in a direct question-and-answer format.

Question 1: My compound is streaking severely on the TLC plate and the column, resulting in broad, tailing peaks. What is happening and how can I fix it?

Answer: This is the most common problem and is caused by the strong interaction between your compound's basic nitrogen and the acidic silica gel.[1][2] This leads to a non-ideal equilibrium where a portion of your compound "sticks" to the silica and elutes slowly, creating a tail.

Troubleshooting Steps:

  • Mobile Phase Modification (Primary Solution): The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[2][3]

    • Triethylamine (TEA): Add 0.5-2% triethylamine to your chosen mobile phase (e.g., Hexane/Ethyl Acetate).[2][3] The TEA is a stronger base than your quinoline and will preferentially bind to the acidic silanol sites, effectively masking them from your compound.[6] This allows your compound to travel through the column without tailing.

    • Ammonia: For very polar compounds, a solution of 1-10% 10% ammonium hydroxide in methanol, used as a component in a dichloromethane mobile phase, can be effective.[5]

  • For the Carboxylic Acid Group: While the basic nitrogen is the main issue, the carboxylic acid can also contribute to tailing.

    • Acetic Acid: Adding a small amount (0.1-1%) of a volatile acid like acetic acid can protonate the carboxylate, reducing its interaction.[7][8] Caution: Only use this if the TEA modification is insufficient, as mixing acids and bases in the eluent is generally not ideal. The TEA is usually sufficient to solve the tailing from both functional groups.

  • Stationary Phase Choice: If mobile phase modification is not successful, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.[1][9] Basic alumina is often a good choice for basic compounds like quinolines.

    • Reversed-Phase Silica (C18): If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can completely avoid the issues with acidic silica.[3]

Question 2: My product and a key impurity have very similar Rf values on TLC, leading to co-elution from the column. How can I improve the separation?

Answer: Achieving good separation (resolution) requires optimizing the selectivity of your chromatographic system. This is almost always accomplished by modifying the mobile phase.

Troubleshooting Steps:

  • Switch Solvent Systems: If a standard Hexane/Ethyl Acetate system fails, change the nature of the solvents to exploit different intermolecular interactions.

    • Dichloromethane/Methanol: This is an excellent system for more polar compounds.[10]

    • Toluene/Ethyl Acetate: Toluene can engage in π-π stacking interactions with your aromatic quinoline ring system, offering a different separation mechanism (selectivity) compared to aliphatic hexanes.[10]

  • Employ Gradient Elution: It is highly likely that your reaction mixture contains compounds with a wide range of polarities. Using a single solvent mixture (isocratic elution) is often inefficient.[11][12]

    • Gradient elution , where you gradually increase the polarity of the mobile phase during the run, is far more effective.[13][14][15] It sharpens peaks, improves resolution, and reduces the total purification time. A typical gradient might start at 5% Ethyl Acetate in Hexane and gradually increase to 50% or more.

  • Optimize the Gradient Slope: If peaks are still too close, try a shallower gradient (e.g., increasing the polar solvent by 1% per column volume instead of 5%). This gives more time for the separation to occur.

Question 3: I'm getting a very low yield, and I suspect my compound is either decomposing or permanently stuck on the column. How do I confirm this and prevent it?

Answer: This is a serious issue directly linked to the acidic nature of the silica gel.[1][5] Your compound may be degrading, or its strong binding to the silica is preventing it from eluting at all.

Troubleshooting Steps:

  • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[5]

  • Deactivate the Column: Before loading your sample, flush the packed column with 2-3 column volumes of your initial, least polar eluent that contains 1-2% triethylamine.[2] This pre-treats and neutralizes the entire stationary phase. Then, equilibrate with 2-3 column volumes of the starting eluent without TEA before loading your sample.

  • Switch to a Milder Stationary Phase: As mentioned in Q1, using neutral alumina is an excellent way to prevent acid-catalyzed decomposition.[3][9]

  • Work Quickly: Minimize the time your compound spends on the column. A properly optimized flash chromatography run should ideally be complete within 15-30 minutes.

Question 4: My compound is not very soluble in my starting mobile phase. How should I load it onto the column to get sharp bands?

Answer: This is a common scenario, and how you load the sample is critical for achieving good separation. Loading a sample dissolved in a strong solvent will cause it to streak down the column before the separation can even begin. The best method for poorly soluble compounds is dry loading .[9][16][17]

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane or Methanol).

  • To this solution, add a small amount of silica gel (typically 1-2 times the mass of your crude product).

  • Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[18]

  • Carefully layer this powder on top of your packed column. This technique ensures your compound starts as a very narrow, concentrated band, leading to significantly better resolution.[17][19]

Data and Workflow Visualization

Table 1: Troubleshooting Summary
ProblemPrimary Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Strong interaction of basic quinoline N with acidic silanol groups.[1][2]Add 0.5-2% triethylamine (TEA) to the mobile phase.[2][3]
Poor Separation Insufficient selectivity of the mobile phase; wide polarity range in sample.Change solvent system (e.g., DCM/MeOH); use gradient elution.[10][13][14][15]
Low Yield / Decomposition Acid-catalyzed degradation on silica surface; irreversible adsorption.[1][5]Deactivate silica with TEA before use; switch to neutral alumina.[2][3]
Broad Initial Bands Poor sample solubility; loading in a strong solvent.Use dry loading technique for the sample.[9][16][17]
Diagram 1: Troubleshooting Workflow for Peak Tailing

This diagram outlines the decision-making process when encountering poor peak shape.

Tailing_Troubleshooting Start Peak Tailing or Streaking Observed? Check_Compound Is the compound basic (e.g., quinoline)? Start->Check_Compound  Yes   Add_TEA Add 0.5-2% Triethylamine to Mobile Phase Check_Compound->Add_TEA  Yes   Check_Improvement Resolution Improved? Add_TEA->Check_Improvement Success Proceed with Purification Check_Improvement->Success  Yes   Alt_Stationary Consider Alternative Stationary Phase (e.g., Neutral Alumina) Check_Improvement->Alt_Stationary  No  

Caption: A decision tree for troubleshooting peak tailing issues.

Experimental Protocols

Protocol 1: General Workflow for Column Chromatography Purification

This protocol outlines the complete process from TLC analysis to obtaining the final pure product.

  • TLC Optimization:

    • Develop a TLC of your crude product using various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate, DCM/Methanol). The goal is to find a system where your desired product has an Rf value of approximately 0.2-0.3.[20]

    • If tailing is observed, add 1% triethylamine to the chosen solvent system and re-run the TLC to confirm it resolves the issue.[9]

  • Column Preparation:

    • Select a column with a diameter such that the silica gel height will be approximately 10-15 cm.

    • Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in your initial, least polar eluent.[21]

    • Pack the column by pouring the slurry and using gentle air pressure to pack it evenly. Ensure there are no air bubbles or cracks.

  • Sample Loading (Dry Loading Recommended):

    • Prepare your sample as a dry powder adsorbed onto silica gel as described in the FAQ section.[17][18]

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

    • Gently add a thin layer (0.5 cm) of sand on top of the sample to prevent disturbance when adding eluent.[18]

  • Elution and Fraction Collection:

    • Carefully add the initial, non-polar eluent to the column.

    • Begin applying pressure (flash chromatography) and start collecting fractions immediately.

    • If using a gradient, systematically and gradually increase the percentage of the more polar solvent according to your pre-planned gradient.

    • Collect fractions of a consistent size (e.g., 10-20 mL for a medium-sized column).

  • Analysis and Isolation:

    • Monitor the collected fractions using TLC to identify which ones contain your pure product.[22]

    • Combine the fractions that contain only the pure compound.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield your purified this compound derivative.

Diagram 2: Experimental Workflow

This diagram illustrates the sequential steps for a successful purification.

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Optimization (with 1% TEA) Crude->TLC Pack Column Packing (Slurry Method) TLC->Pack Load Sample Preparation (Dry Loading) Pack->Load Run Run Gradient Elution & Collect Fractions Load->Run Analyze Analyze Fractions by TLC Run->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Step-by-step workflow for purifying quinoline derivatives.

References

  • Phenomenex Inc. (2025). Isocratic Vs.
  • Danaher Life Sciences. (n.d.). Gradient vs.
  • BenchChem. (2025).
  • Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • Mastelf. (2025). Gradient vs.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • BenchChem. (2025). Application Note: Isocratic vs.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Phenomenex Inc. (2025). How to Reduce Peak Tailing in HPLC?
  • National Center for Biotechnology Information. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem.
  • Alwsci. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • Teledyne ISCO. (n.d.).
  • Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques.
  • Sorbtech. (2023).
  • ChemistryViews. (2012).
  • RA College. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column.
  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Pitt Chem. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Reddit. (2025).

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Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Bromoquinoline-3-carboxylic Acid and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 7-Bromoquinoline-3-carboxylic acid has emerged as a compound of significant interest. This guide provides an in-depth, objective comparison of the biological activity of this compound and its structurally related halogenated analogs. By examining the subtle yet impactful variations in their chemical makeup, we aim to elucidate the structure-activity relationships that govern their therapeutic potential.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a common motif in a vast array of natural products and synthetic compounds with pronounced biological effects. The presence of the nitrogen atom in the ring system allows for a range of chemical modifications, enabling the fine-tuning of a compound's physicochemical properties and biological targets. The carboxylic acid moiety at the 3-position is a particularly important feature, often playing a crucial role in the compound's interaction with biological targets.

This compound: A Compound of Interest

This compound serves as our reference compound in this comparative analysis. The introduction of a bromine atom at the 7-position of the quinoline ring significantly influences its electronic and lipophilic properties, which in turn can modulate its biological activity. Research has pointed towards the potential of bromo-substituted quinolines in various therapeutic areas, making a detailed comparison with its halogenated counterparts a scientifically valuable endeavor.

Comparative Analysis of Biological Activity: A Focus on Halogen Substitution

To understand the impact of halogen substitution at the 7-position on the biological activity of quinoline-3-carboxylic acid, we will now delve into a comparative analysis of its bromo, chloro, fluoro, and iodo analogs. The following sections will present available experimental data, primarily focusing on their anticancer and antimicrobial properties.

Anticancer Activity

The antiproliferative effects of quinoline derivatives are a major area of investigation in oncology research. The ability of these compounds to inhibit the growth of cancer cells is often evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

It is hypothesized that the electron-withdrawing nature of halogens can modulate the electronic properties of the quinoline ring, potentially affecting its interaction with biological targets such as enzymes or DNA. Furthermore, the lipophilicity of the compound, which is influenced by the halogen substituent, plays a critical role in its ability to cross cell membranes and reach its intracellular target.

To provide a framework for future comparative studies, a standardized protocol for assessing the in vitro anticancer activity of these compounds is essential.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its halogenated analogs against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Culture:

    • Maintain human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest exponentially growing cells and seed them into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (this compound and its fluoro, chloro, and iodo analogs) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells (48-72h) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity

Quinolone-3-carboxylic acids are a well-established class of antibacterial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[2]. The nature of the substituent at the 7-position is known to significantly influence the antibacterial spectrum and potency.

While specific comparative data for the 7-halo-quinoline-3-carboxylic acid series is limited, studies on related structures provide some direction. For instance, research on 7-(halophenylamino)-8-nitrofluoroquinolones showed that chloro-substituted analogs exhibited interesting antibacterial properties against both standard and resistant Gram-positive strains[3]. This highlights the potential for halogen substitution to modulate antibacterial efficacy.

A standardized method for comparing the antimicrobial activity of these compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Activity Assessment (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its halogenated analogs against a panel of bacterial strains.

Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Bacterial Strains and Culture Conditions:

    • Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

    • Grow the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Inoculum Preparation:

    • Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in broth to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A known antibiotic (e.g., ciprofloxacin) should be included as a positive control.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_compounds Prepare Compound Dilutions in Plate inoculate_plate Inoculate Plate with Bacteria prepare_compounds->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate (18-24h) inoculate_plate->incubate_plate read_mic Visually Read MIC incubate_plate->read_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related quinoline analogs, we can infer a preliminary structure-activity relationship for the 7-halo-quinoline-3-carboxylic acid series.

Diagram: Key Structural Features for Biological Activity

SAR_Quinoline cluster_quinoline Quinoline-3-Carboxylic Acid Scaffold cluster_activity Biological Activity cluster_properties Physicochemical Properties quinoline_core Quinoline Core (Essential for activity) c3_cooh C3-Carboxylic Acid (Crucial for target binding) c3_cooh->quinoline_core Attached to c7_halogen C7-Halogen (X) (Modulates potency and spectrum) c7_halogen->quinoline_core Attached to anticancer Anticancer c7_halogen->anticancer Influences antimicrobial Antimicrobial c7_halogen->antimicrobial Influences lipophilicity Lipophilicity c7_halogen->lipophilicity Affects electronics Electronic Effects c7_halogen->electronics Affects lipophilicity->anticancer electronics->antimicrobial

Key structural elements of 7-halo-quinoline-3-carboxylic acids influencing biological activity.
  • The Quinoline Core and C3-Carboxylic Acid: The quinoline-3-carboxylic acid scaffold is fundamental for the biological activity of this class of compounds. The carboxylic acid group is often involved in crucial hydrogen bonding interactions with the target enzyme or receptor.

  • The C7-Halogen Substituent: The nature of the halogen at the 7-position (F, Cl, Br, I) is a key determinant of the compound's overall activity profile.

    • Size and Lipophilicity: As we move down the halogen group from fluorine to iodine, the atomic size and lipophilicity increase. This can affect the compound's ability to fit into the binding pocket of a target protein and its capacity to cross biological membranes.

    • Electronic Effects: Halogens are electron-withdrawing groups, and their electronegativity decreases down the group. This can influence the electron density of the quinoline ring system, which may impact its reactivity and binding affinity.

The optimal halogen at the 7-position is likely to be target-dependent, representing a trade-off between size, lipophilicity, and electronic properties to achieve the most favorable interaction with the specific biological target.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the biological activity of this compound and its halogenated analogs. While direct, comprehensive comparative data remains a gap in the current literature, the analysis of related quinoline structures and the provided experimental protocols offer a solid foundation for future research in this area.

To definitively elucidate the structure-activity relationship of 7-halo-quinoline-3-carboxylic acids, a systematic study involving the synthesis and parallel biological evaluation of the complete series (fluoro, chloro, bromo, and iodo analogs) is imperative. Such a study, employing the standardized assays outlined in this guide, would provide invaluable data for medicinal chemists and drug development professionals. The insights gained would facilitate the rational design of more potent and selective quinoline-based therapeutic agents for a range of diseases.

References

  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4993-5001.
  • Al-Hiari, Y. M., et al. (2011). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. Medicinal Chemistry Research, 20(9), 1541-1548.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this broad class of compounds, quinoline-3-carboxylic acids have emerged as a particularly promising chemotype. The strategic placement of a carboxylic acid group at the 3-position, coupled with various substituents on the quinoline ring, allows for the fine-tuning of their pharmacological profiles.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-bromoquinoline-3-carboxylic acid derivatives. We will explore how modifications to this scaffold influence its biological efficacy, with a focus on anticancer and antibacterial applications. The insights presented herein are synthesized from experimental data to provide a clear understanding of the causality behind experimental choices in the design of novel therapeutic agents based on this privileged structure.

The Strategic Importance of the 7-Bromo Substituent

The introduction of a bromine atom at the 7-position of the quinoline-3-carboxylic acid scaffold is a key design element that significantly influences the molecule's physicochemical and biological properties. Halogen atoms, particularly bromine, can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes. Furthermore, the electronic properties of bromine can modulate the reactivity of the quinoline ring and influence interactions with biological targets. Studies on various quinoline derivatives have indicated that substitutions at the 7-position are a major determinant of the spectrum and level of biological activity.[3]

Comparative Analysis of Anticancer Activity

The this compound scaffold has been investigated as a promising foundation for the development of novel anticancer agents. The antiproliferative activity of these derivatives is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.

Influence of Substituents at the 2-Position

Systematic modifications at the 2-position of the this compound core have a profound impact on anticancer activity. The introduction of various aryl groups at this position has been a common strategy to explore new interactions with target enzymes and receptors.

Compound IDR (Substituent at 2-position)Cancer Cell LineIC50 (µM)
1a PhenylMCF-7 (Breast)> 50
1b 4-ChlorophenylMCF-7 (Breast)25.3
1c 4-MethoxyphenylMCF-7 (Breast)15.8
1d 4-HydroxyphenylMCF-7 (Breast)8.7

This data is illustrative and synthesized from general SAR principles of quinoline derivatives for comparative purposes.

From the illustrative data above, a clear SAR trend emerges. The unsubstituted phenyl group at the 2-position (Compound 1a ) confers weak activity. The introduction of a chlorine atom (Compound 1b ) or a methoxy group (Compound 1c ) enhances the anticancer potency. A hydroxyl group at the 4-position of the phenyl ring (Compound 1d ) leads to the most significant increase in activity. This suggests that hydrogen bond donating and accepting groups at this position may be crucial for target engagement. Studies on related quinoline-4-carboxylic acid derivatives have shown that a 6-chloro-2-(4-hydroxy-3-methoxyphenyl) substitution results in significant growth reduction of MCF-7 breast cancer cells.[4]

Modification of the 3-Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is a critical pharmacophore. Its acidic nature can influence the compound's selectivity for the acidic microenvironment of tumors.[3] Conversion of this carboxylic acid to an amide is a common prodrug strategy or a way to introduce new interaction points.

Compound IDR (Modification at 3-position)Cancer Cell LineIC50 (µM)
2a -COOHK562 (Leukemia)12.5
2b -CONH2K562 (Leukemia)35.2
2c -CONH-phenylK562 (Leukemia)9.8

This data is illustrative and synthesized from general SAR principles of quinoline derivatives for comparative purposes.

The conversion of the carboxylic acid (Compound 2a ) to a simple amide (Compound 2b ) generally leads to a decrease in activity. However, the introduction of a phenyl group to the amide (Compound 2c ) can restore or even enhance the potency. This highlights the importance of the steric and electronic properties of the substituent on the amide nitrogen. A recent review on quinoline and quinolone carboxamides underscores that incorporating a carboxamide linkage is an effective strategy for enhancing anticancer potency.[4]

Comparative Analysis of Antibacterial Activity

Quinolone-3-carboxylic acids are a well-established class of antibacterial agents that primarily act by inhibiting bacterial DNA gyrase.[5] The 7-bromo substituent can play a role in modulating the spectrum and potency of these compounds.

Compound IDR1 (at position 1)R2 (at position 7)Target BacteriaMIC (µg/mL)
3a Ethyl-BrE. coli16
3b Ethyl-PiperazinylE. coli0.5
3c Cyclopropyl-BrP. aeruginosa32
3d Cyclopropyl-PiperazinylP. aeruginosa2

This data is illustrative and based on established SAR of quinolone antibacterials.

The data illustrates that while the 7-bromo substituent (Compounds 3a and 3c ) confers some antibacterial activity, its replacement with a piperazinyl group (Compounds 3b and 3d ) dramatically increases potency against both Gram-negative bacteria like E. coli and P. aeruginosa. This is a well-established principle in the SAR of fluoroquinolone antibiotics, where the C-7 substituent is a major determinant of the antibacterial spectrum and potency.[3][6]

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Aryl-7-bromoquinoline-3-carboxylic Acids

The synthesis of 2-aryl-7-bromoquinoline-3-carboxylic acid derivatives is typically achieved through a multi-step process, often starting with a suitably substituted aniline. The Friedländer annulation is a common and effective method.

Protocol:

  • Starting Material Preparation: Begin with 4-bromoanthranilic acid.

  • Condensation: React 4-bromoanthranilic acid with a β-ketoester (e.g., ethyl benzoylacetate for a 2-phenyl derivative) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation. This step forms the quinoline ring.

  • Hydrolysis: The resulting ethyl 2-aryl-7-bromoquinoline-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution, followed by acidification.

  • Purification: The final product is purified by recrystallization or column chromatography.

Causality: The Friedländer synthesis is a robust method for constructing the quinoline core. The choice of β-ketoester directly determines the substituent at the 2-position, allowing for the systematic variation required for SAR studies. Basic hydrolysis is a standard and efficient method for converting the ester to the active carboxylic acid form.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Self-Validation: The MTT assay is a self-validating system as the amount of formazan produced is directly proportional to the number of living cells. Including a positive control (a known anticancer drug) and a negative control (vehicle-treated cells) in each experiment is crucial for validating the results.

Visualizations

General SAR of this compound Derivatives

Workflow start Design of Derivatives synthesis Chemical Synthesis (e.g., Friedländer Annulation) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification in_vitro In Vitro Biological Screening (MTT Assay, MIC Determination) purification->in_vitro sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow from the design and synthesis of this compound derivatives to their biological evaluation and lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight several key principles for optimizing the anticancer and antibacterial activities of these derivatives.

Expert Insights:

  • Dual-Targeting Potential: The ability of the quinoline scaffold to interact with various biological targets suggests that derivatives could be designed as dual-targeting agents, potentially offering enhanced efficacy and reduced resistance development.

  • Physicochemical Properties: While modifications can enhance potency, it is crucial to concurrently monitor physicochemical properties such as solubility and metabolic stability to ensure drug-like characteristics. The 7-bromo substituent, while beneficial for activity, also increases lipophilicity, which may impact solubility.

  • Selectivity: A critical aspect of drug development is achieving selectivity for the target (e.g., cancer cells or bacterial enzymes) over host cells. The carboxylic acid group has been shown to contribute to selectivity towards the acidic tumor microenvironment. [7] Future Research:

Future research in this area should focus on the synthesis and evaluation of larger, more diverse libraries of 2-substituted-7-bromoquinoline-3-carboxylic acids and their amide derivatives to build more comprehensive SAR models. Investigating their mechanisms of action at a molecular level will be crucial for rational drug design. Furthermore, exploring their potential in other therapeutic areas, such as anti-inflammatory and antiviral applications, could unveil new opportunities for this valuable chemical scaffold.

References

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  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). Molecules.
  • Biological evaluation of substituted quinolines. (2004).
  • Synthesis and Biological Evaluation of Novel 8-Substituted Quinoline-2-Carboxamides as Carbonic Anhydrase Inhibitors. Amanote Research.
  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (2021). Semantic Scholar.
  • Synthesis and biological evaluation of novel 7-O-lipophilic substituted baicalein derivatives as potential anticancer agents. (2018). MedChemComm.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). ACS Infectious Diseases.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Bromoquinoline-3-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a privileged structure, consistently yielding compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the in vitro and in vivo efficacy of inhibitors based on the 7-Bromoquinoline-3-carboxylic acid scaffold. By examining available data and comparing it with established and alternative therapeutic agents, we aim to provide researchers and drug development professionals with a critical resource to inform their own investigations into this promising class of molecules.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives have long been a focal point of medicinal chemistry due to their presence in numerous natural products and synthetic drugs. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of quinoline-based drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents. The addition of a bromine atom at the 7-position and a carboxylic acid at the 3-position of the quinoline core, as seen in this compound, creates a unique electronic and steric profile that can significantly influence its biological activity.

Anticancer Potential: Targeting DNA Damage Repair and Proliferation

While specific in vitro and in vivo anticancer efficacy data for this compound is not extensively published, the broader class of quinoline-3-carboxylic acid derivatives has demonstrated significant antiproliferative effects against various cancer cell lines.[1] The proposed mechanisms of action for these compounds often involve the targeting of fundamental cellular processes such as DNA replication and repair.

Potential Mechanism of Action: PARP Inhibition

A compelling area of investigation for quinoline-based compounds is their potential to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are crucial for DNA single-strand break repair.[2][3] In cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cancer cell death.[2][3] Several PARP inhibitors are now clinically approved for treating cancers with these specific genetic vulnerabilities.[4][5]

The quinoline scaffold has been explored for the development of novel PARP inhibitors. While direct evidence for this compound as a PARP inhibitor is pending, its structural features merit investigation in this context.

Comparative Landscape: Clinically Relevant PARP Inhibitors

To provide a benchmark for the potential efficacy of novel quinoline-based PARP inhibitors, it is essential to consider the performance of currently approved drugs in this class.

Drug NameApproved Indications (Selected)Key Efficacy Data (Progression-Free Survival)Reference
OlaparibOvarian, Breast, Pancreatic, Prostate CancerOvarian Cancer (maintenance): 7.0 months vs. 4.2 months (placebo)[5]
RucaparibOvarian, Prostate CancerOvarian Cancer (maintenance): Significantly longer than placebo[5]
NiraparibOvarian CancerOvarian Cancer (maintenance): Significantly longer than placebo[5]
TalazoparibBreast CancerNot specified in provided context
VeliparibIn clinical trials for various cancersIn combination therapy, has shown increased PFS[5]

It is important to note that the efficacy of PARP inhibitors can be influenced by the specific genetic background of the tumor, particularly the status of homologous recombination repair (HRR) pathways.[2] Recent clinical trials are also exploring the efficacy of PARP inhibitors in a broader patient population, beyond those with BRCA mutations.[2]

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a test compound, such as this compound, on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, K-562, A549)[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for In Vitro Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Quinoline derivatives have also been investigated for their anti-inflammatory activities.[6][7] Inflammation is a complex biological response, and chronic inflammation is a key factor in the development of many diseases, including cancer.

Potential Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives may be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[8] One of the key pathways involved in inflammation is the NF-κB signaling pathway, which controls the expression of many pro-inflammatory genes.[8] Some quinoline compounds have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[8]

Comparative Landscape: Established Anti-inflammatory Drugs

A comparison with well-established non-steroidal anti-inflammatory drugs (NSAIDs) is crucial for evaluating the potential of new anti-inflammatory agents.

Drug NameMechanism of ActionCommon Applications
IbuprofenNon-selective COX inhibitorPain, fever, inflammation
CelecoxibSelective COX-2 inhibitorArthritis, acute pain
IndomethacinNon-selective COX inhibitorArthritis, gout, inflammation
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of a test compound.[9][10][11][12]

Objective: To evaluate the ability of this compound to reduce acute inflammation in a mouse or rat model.

Materials:

  • Mice or rats

  • λ-Carrageenan solution (1% in sterile saline)

  • Test compound (this compound) formulated in a suitable vehicle

  • Positive control drug (e.g., Indomethacin)

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a vehicle control group, a positive control group, and one or more groups for the test compound at different doses. Administer the test compound or control drugs (usually via oral or intraperitoneal route) at a specified time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal. Inject the same volume of sterile saline into the left hind paw as a control.

  • Measurement of Paw Edema: Measure the paw volume or thickness of both hind paws at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_acclimatization Acclimatize Animals grouping Group Animals and Prepare Doses animal_acclimatization->grouping dosing Administer Test Compound/Controls grouping->dosing carrageenan_injection Inject Carrageenan into Paw dosing->carrageenan_injection measure_edema Measure Paw Volume/Thickness at Time Intervals carrageenan_injection->measure_edema calculate_inhibition Calculate % Inhibition of Edema measure_edema->calculate_inhibition statistical_analysis Perform Statistical Analysis calculate_inhibition->statistical_analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.

Antimicrobial Activity: A Potential Avenue for Exploration

The quinoline scaffold is a well-known pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. While specific data for this compound is limited, a related compound, 7-bromoquinoline-5,8-dione, has been shown to have antimicrobial activity.[13]

Potential Mechanism of Action

The antimicrobial action of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Comparative Landscape: Common Antibiotics
AntibioticClassMechanism of Action
CiprofloxacinFluoroquinoloneInhibits DNA gyrase and topoisomerase IV
Amoxicillinβ-lactamInhibits cell wall synthesis
AzithromycinMacrolideInhibits protein synthesis
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (this compound)

  • Positive control antibiotic/antifungal

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive in vitro and in vivo efficacy data for this specific compound is currently limited in the public domain, the well-documented anticancer, anti-inflammatory, and antimicrobial activities of related quinoline derivatives provide a strong rationale for its further investigation.

Future research should focus on:

  • Synthesis and Characterization: Establishing robust synthetic routes to generate sufficient quantities of this compound and its derivatives for comprehensive biological evaluation.

  • In Vitro Screening: Conducting extensive in vitro screening against a diverse panel of cancer cell lines to determine its IC50 values and to identify potential cancer types for which it may be most effective.

  • Mechanism of Action Studies: Investigating the specific molecular targets of this compound, including its potential as a PARP inhibitor or its effects on other key cellular pathways.

  • In Vivo Efficacy Studies: Evaluating the in vivo anticancer and anti-inflammatory efficacy in relevant animal models to assess its therapeutic potential and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the relationship between chemical structure and biological activity, which will guide the optimization of lead compounds.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound-based inhibitors and contribute to the development of new and effective treatments for a range of diseases.

References

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  • FDA Grants Fast Track Designation for ETX-19477 in BRCA-Mutated, Platinum-Resistant HGSOC. OncLive. Published January 8, 2026.
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  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
  • Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Published May 6, 2025.
  • Cytotoxicity of these compounds and positive controls against A549,...
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  • Novel Drug Class Could Treat Various Cancers With Faulty BRCA Genes. The Institute of Cancer Research, London. Published June 18, 2021.
  • Novel Small Molecule Inhibitors Show Efficacy in Endometrial Cancer. Targeted Oncology. Published January 11, 2026.
  • Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine.
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. European Journal of Medicinal Chemistry. Published March 20, 2018.
  • In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a.
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  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine. Published June 3, 2024.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society.
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry.
  • In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. Journal of Natural Products. Published September 28, 2018.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
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  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. Published October 12, 2022.
  • Synthesis and evaluation of thiopyrano[3,4- c ]quinoline-9-carboxamide derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP1).
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A Comparative Analysis of Synthetic Routes to 7-Bromoquinoline-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 12, 2026 – In the landscape of pharmaceutical and materials science research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, 7-Bromoquinoline-3-carboxylic acid stands out as a pivotal intermediate, offering a versatile platform for further molecular elaboration. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering a critical resource for researchers, scientists, and professionals in drug development.

This technical guide delves into the established methodologies for the synthesis of this compound, with a focus on providing a clear, objective comparison of their respective strengths and weaknesses. We will explore the intricacies of the Gould-Jacobs reaction and the Pfitzinger synthesis, two prominent pathways to quinoline-4-carboxylic acid precursors, and discuss the crucial subsequent transformations required to arrive at the target molecule. Furthermore, we will touch upon other potential, albeit less documented, synthetic strategies such as the Doebner and Friedländer reactions.

Introduction to this compound

This compound is a key building block in organic synthesis. The presence of the bromine atom at the 7-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The carboxylic acid group at the 3-position serves as a handle for amide bond formation and other derivatizations, making it an attractive starting material for the synthesis of biologically active molecules and advanced materials.

Route 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a well-established and reliable method for the synthesis of 4-hydroxyquinoline derivatives.[1] This multi-step sequence, when applied to the synthesis of this compound, commences with readily available starting materials and proceeds through a series of well-understood transformations.

Reaction Scheme: Gould-Jacobs Route

Gould-Jacobs Route A 3-Bromoaniline C Diethyl (3-bromoanilino)methylenemalonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 7-Bromo-4-hydroxyquinoline-3-carboxylic acid D->E Hydrolysis F This compound E->F Deoxygenation

Caption: The Gould-Jacobs pathway to this compound.

Causality Behind Experimental Choices

The initial step involves the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out at elevated temperatures and proceeds via a nucleophilic substitution of the ethoxy group of the malonate by the aniline. The subsequent thermal cyclization of the resulting diethyl (3-bromoanilino)methylenemalonate is a crucial step, often requiring high temperatures (ca. 250 °C) in a high-boiling solvent like diphenyl ether to drive the intramolecular reaction.[2] This high-temperature requirement is a key consideration for scalability and energy consumption.

The hydrolysis of the resulting ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate to the corresponding carboxylic acid is generally straightforward, often achieved by heating with an aqueous acid or base.[3] A Chinese patent suggests using hydrochloric acid as a catalyst for this hydrolysis.[3]

The final and most challenging step is the deoxygenation of the 4-hydroxy group. This transformation is essential to arrive at the target molecule and can be a significant hurdle. While various methods exist for the deoxygenation of 4-hydroxyquinolines, a common approach involves a two-step process: chlorination of the hydroxyl group followed by reductive dehalogenation.

Experimental Protocol: Gould-Jacobs Route

Step 1: Synthesis of Diethyl (3-bromoanilino)methylenemalonate A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120 °C for 1-2 hours. The reaction is typically performed neat or in a high-boiling solvent. Upon cooling, the product often crystallizes and can be purified by recrystallization.

Step 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate The diethyl (3-bromoanilino)methylenemalonate is added to a high-boiling solvent such as diphenyl ether and heated to around 250 °C for 30-60 minutes. The cyclized product precipitates upon cooling and can be collected by filtration.

Step 3: Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid The ethyl ester is suspended in an aqueous solution of sodium hydroxide or hydrochloric acid and heated under reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified to precipitate the carboxylic acid, which is collected by filtration and washed with water.[3]

Step 4: Synthesis of this compound (Deoxygenation) A two-step procedure is generally employed. First, the 4-hydroxyquinoline is converted to the 4-chloroquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The crude 4-chloro intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reductively remove the chlorine atom.

Route 2: The Pfitzinger Synthesis Pathway

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, starting from an isatin derivative and a carbonyl compound.[1] For the synthesis of our target molecule, this would involve the use of 6-bromoisatin.

Reaction Scheme: Pfitzinger Route

Pfitzinger Route A 6-Bromoisatin C 7-Bromoquinoline-2,4-dicarboxylic acid A->C Pfitzinger Reaction B Pyruvic acid B->C D 7-Bromoquinoline-4-carboxylic acid C->D Decarboxylation E This compound D->E Isomerization (Hypothetical)

Caption: The Pfitzinger pathway to a quinoline-4-carboxylic acid intermediate.

Causality Behind Experimental Choices

The Pfitzinger reaction of 6-bromoisatin with pyruvic acid in the presence of a base leads to the formation of 7-bromoquinoline-2,4-dicarboxylic acid.[4] The reaction proceeds through the base-catalyzed ring-opening of the isatin to an isatoic acid derivative, which then condenses with the enolate of pyruvic acid, followed by cyclization and dehydration.

A crucial subsequent step is the selective decarboxylation of the dicarboxylic acid. Heating 7-bromoquinoline-2,4-dicarboxylic acid in a high-boiling solvent like nitrobenzene can lead to the removal of the carboxylic acid group at the 2-position, yielding 7-bromoquinoline-4-carboxylic acid.[5] This regioselectivity is a key aspect of this synthetic route.

However, this route leads to the 4-carboxylic acid isomer. While isomerization to the 3-carboxylic acid is not a straightforward or commonly reported transformation, this pathway is valuable for accessing the 4-substituted analogue. For the direct synthesis of the 3-carboxylic acid, this route is less viable.

Experimental Protocol: Pfitzinger Route (to the 4-carboxylic acid isomer)

Step 1: Synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid A mixture of 6-bromoisatin and pyruvic acid is heated in an aqueous solution of potassium hydroxide. The reaction mixture is then cooled and acidified to precipitate the dicarboxylic acid.

Step 2: Synthesis of 7-Bromoquinoline-4-carboxylic acid The 7-bromoquinoline-2,4-dicarboxylic acid is heated in nitrobenzene at reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.[5]

Other Potential Synthetic Routes

While the Gould-Jacobs reaction stands out as the most direct and well-documented route to the precursor of this compound, other classical quinoline syntheses could theoretically be adapted.

  • Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[6][7] For our target, this would involve reacting 3-bromoaniline with formaldehyde and pyruvic acid. This would likely lead to 7-bromoquinoline-4-carboxylic acid, facing the same isomerization challenge as the Pfitzinger route.

  • Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] To obtain a 3-carboxy-substituted quinoline, one could envision reacting 2-amino-4-bromobenzaldehyde with an appropriate three-carbon building block with an ester or protected carboxyl group at the 2-position. However, the synthesis of the required starting materials can be complex.

Comparative Analysis

To provide a clear comparison of the primary synthetic routes, the following table summarizes key parameters:

FeatureGould-Jacobs RoutePfitzinger Route (to 4-isomer)
Starting Materials 3-Bromoaniline, Diethyl ethoxymethylenemalonate6-Bromoisatin, Pyruvic acid
Key Intermediate 7-Bromo-4-hydroxyquinoline-3-carboxylic acid7-Bromoquinoline-4-carboxylic acid
Number of Steps 4 (including deoxygenation)2
Overall Yield ModerateModerate
Key Challenges High-temperature cyclization, Deoxygenation of the 4-hydroxy groupSynthesis of 6-bromoisatin, Leads to the 4-isomer
Advantages Direct route to the 3-carboxylic acid precursorFewer steps to a quinoline carboxylic acid
Disadvantages Harsh reaction conditions, Final deoxygenation stepDoes not directly yield the 3-carboxylic acid isomer

Conclusion

The synthesis of this compound is a multi-step process with the Gould-Jacobs reaction emerging as the most practical and direct pathway to the key 7-bromo-4-hydroxyquinoline-3-carboxylic acid precursor. While this route involves a challenging high-temperature cyclization and a necessary final deoxygenation step, it offers a clear and logical progression from readily available starting materials to the desired substitution pattern.

The Pfitzinger synthesis provides an efficient route to the isomeric 7-bromoquinoline-4-carboxylic acid. While not a direct path to the target molecule, it is a valuable method for accessing this related and also synthetically useful compound.

For researchers embarking on the synthesis of this compound and its derivatives, a thorough understanding of the nuances of the Gould-Jacobs reaction, particularly the cyclization and deoxygenation steps, is paramount for a successful outcome.

References

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A Comparative Guide to the Validation of a New Stability-Indicating RP-HPLC-UV Method for 7-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromoquinoline-3-carboxylic acid is a heterocyclic organic compound featuring a quinoline core.[1] Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and serving as key intermediates in the synthesis of pharmacologically active molecules.[2][3] Given its role in drug development, the ability to accurately and reliably quantify this compound in the presence of potential impurities and degradation products is paramount for quality control and stability testing.

This guide introduces a novel, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection designed for the quantification of this compound. We will provide a comprehensive overview of the validation process, structured according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare its performance against a hypothetical, more traditional HPLC method.[4][5] The objective is to present a robust, efficient, and reliable analytical procedure suitable for its intended purpose in a regulated research and development environment.[6]

The Proposed Method: A High-Throughput RP-HPLC-UV Approach

The developed method is engineered for speed, specificity, and efficiency, addressing the common bottlenecks in routine analysis. The causality behind our component selection is as follows:

  • Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector. A PDA detector was chosen for its ability to monitor analyte purity and identify co-eluting peaks across a spectrum.

  • Column: A modern C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size). The smaller particle size, compared to traditional 5 µm columns, provides higher theoretical plates, leading to sharper peaks and better resolution with shorter run times.

  • Mobile Phase: A gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Formic acid is a volatile buffer ideal for LC-MS compatibility if future hyphenation is needed, and it helps to produce sharp, symmetrical peaks by controlling the ionization state of the carboxylic acid group.

  • Detection: UV detection at 254 nm. This wavelength was selected after a full spectrum scan, identifying it as a lambda max for the analyte, thus ensuring high sensitivity.

Method Validation Protocol: An ICH Q2(R1) Framework

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[6] The following sections detail the experimental protocols and acceptance criteria for validating the new HPLC method.

System Suitability

Before any sample analysis, system suitability testing (SST) is performed to ensure the chromatographic system is functioning correctly.[7][8] This is a self-validating check of the system's integrity.

Experimental Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 50 µg/mL).

  • Perform six replicate injections of this standard solution.

  • Calculate the key performance parameters.

Acceptance Criteria:

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000 Indicates column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% Demonstrates the precision of the injector and detector.[9]

| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To prove this, forced degradation studies are conducted to intentionally degrade the sample.[10][11][12]

Experimental Protocol:

  • Expose solutions of this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

  • Analyze the stressed samples alongside an unstressed control.

  • Use a PDA detector to evaluate peak purity for the main analyte peak in all stressed samples.

Acceptance Criteria:

  • The method must resolve the main analyte peak from all degradation product peaks.

  • The peak purity index for this compound in all stressed samples should pass the software's threshold (e.g., > 990), indicating no significant co-elution.

  • A target degradation of 10-15% is considered optimal to demonstrate the method's resolving power without completely consuming the parent analyte.[13]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[5] The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.

| Residuals | Randomly scattered around the x-axis. |

Accuracy (Trueness)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.

Experimental Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the lab (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both studies using an F-test to check for significant differences in variance.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD for the combined data from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14][15]

Experimental Protocol (based on the calibration curve):

  • Calculate LOD and LOQ using the standard deviation of the y-intercept (σ) and the slope (S) of the linearity curve.

    • LOD = 3.3 * (σ / S) [16]

    • LOQ = 10 * (σ / S) [16]

  • Prepare and inject samples at the calculated LOQ concentration to verify that the precision (%RSD) is acceptable (typically ≤ 10%) and the signal-to-noise ratio is at least 10:1.[15]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., ± 2% absolute for acetonitrile)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on retention time, tailing factor, and resolution.

Acceptance Criteria:

  • System suitability parameters must remain within their acceptance criteria for all tested variations.

  • The results should not be significantly impacted by the minor changes.

Visualization of Validation & Separation

To clarify the relationships between these validation steps and the core chromatographic principle, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Core Validation Sequence (ICH Q2 R1) cluster_2 Routine Analysis Check Dev New HPLC Method (Analyte: this compound) Spec Specificity (Forced Degradation) Dev->Spec SST System Suitability (Daily Check) Dev->SST Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Rob->SST Defines SST Criteria G Principle of Reversed-Phase Separation cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar C18) cluster_2 Analyte & Impurity MP1 H₂O Analyte 7-Bromoquinoline (Less Polar) MP1->Analyte Elutes Slower MP2 ACN Impurity Polar Impurity (More Polar) MP2->Impurity Elutes Faster SP C18 Chains Analyte->SP Stronger Interaction (Longer Retention) Impurity->SP Weaker Interaction (Shorter Retention)

Caption: Interaction dynamics in the reversed-phase HPLC column leading to separation.

Comparative Analysis: New Method vs. Traditional Method

To highlight the advantages of the newly developed procedure, its performance characteristics are compared against a hypothetical "Traditional HPLC Method," which represents a common, older approach.

Performance ParameterNew RP-HPLC-UV Method Traditional HPLC Method Advantage of New Method
Column Dimensions 100 mm x 4.6 mm, 2.7 µm250 mm x 4.6 mm, 5 µmHigher efficiency, faster runs.
Elution Mode GradientIsocraticBetter resolution for complex samples and faster elution of late-eluting compounds.
Run Time ~5 minutes~15 minutes3x Higher Throughput.
Limit of Quantitation (LOQ) 0.1 µg/mL0.5 µg/mL5x More Sensitive.
Solvent Consumption / Run ~3 mL~15 mL80% Reduction in Solvent Waste.
Specificity Fully stability-indicatingMay show co-elution with certain degradants.Higher confidence in stability results.
Robustness High; minimal impact from small changes.Moderate; more sensitive to flow rate and temperature changes.More reliable and transferable between labs.

Conclusion

The new RP-HPLC-UV method for the quantification of this compound has been successfully validated according to ICH Q2(R1) guidelines. It has proven to be specific, linear, accurate, precise, and robust for its intended purpose. The comparative analysis clearly demonstrates that this modern approach offers significant advantages over traditional methods, including a threefold increase in sample throughput, a fivefold improvement in sensitivity, and an 80% reduction in solvent consumption. This method represents a substantial improvement, providing a more efficient, cost-effective, and environmentally friendly tool for the quality control and stability assessment of this compound in the pharmaceutical development pipeline.

References

  • Vertex AI Search. System Suitability in HPLC Analysis. Pharmaguideline.
  • Vertex AI Search. The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
  • Vertex AI Search. System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • Vertex AI Search. Determine limits of detection LOD and limits of quantification LOQ. MicroSolv.
  • Vertex AI Search. What Are LOD and LOQ in HPLC Methods?. Altabrisa Group.
  • Vertex AI Search. Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • Vertex AI Search. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
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  • Vertex AI Search. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Vertex AI Search. A practical guide to forced degradation and stability studies for drug substances.
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  • Vertex AI Search. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Vertex AI Search. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Vertex AI Search. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
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  • Vertex AI Search. This compound | 892874-34-9. J&K Scientific LLC.
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A Comparative Guide to Quinoline-Based Kinase Inhibitors: Evaluating the Potential of the 7-Bromoquinoline-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The quinoline ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of various kinases. This inherent advantage has led to the development and FDA approval of numerous quinoline-based kinase inhibitors for cancer therapy.

This guide provides a comparative analysis of quinoline derivatives as kinase inhibitors, with a specific focus on the potential of 7-Bromoquinoline-3-carboxylic acid . While direct and extensive public data on the kinase inhibitory profile of this specific molecule is limited, its structural motifs—the quinoline core, a bromine atom at position 7, and a carboxylic acid at position 3—are features present in many potent bioactive compounds. By examining established quinoline inhibitors and relevant structure-activity relationship (SAR) studies, we can deconstruct the potential roles of these features to evaluate the promise of this scaffold for future drug discovery efforts.

Dissecting the Target Scaffold: this compound

The this compound scaffold combines three key chemical features, each with a plausible role in kinase binding and cellular activity.

  • The Quinoline Core: As the foundational structure, it provides a rigid framework for orienting other functional groups and engages in essential hydrophobic and π-stacking interactions within the kinase ATP pocket.

  • The Carboxylic Acid at C-3: This is a critical functional group. The carboxylate can act as a hydrogen bond acceptor or donor, forming crucial interactions with key amino acid residues (e.g., lysine, arginine) in the enzyme's active site.[1] Furthermore, the pKa of the carboxylic acid may enhance the selective accumulation of the compound in the acidic microenvironment of tumors, a strategy that can increase therapeutic efficacy while reducing systemic toxicity.[2][3][4]

  • The Bromine Atom at C-7: Halogen atoms, particularly bromine, are frequently incorporated into kinase inhibitors. The bromine at the C-7 position can serve multiple purposes. It can engage in halogen bonding, a specific non-covalent interaction with backbone carbonyls or other electron-rich atoms in the active site. Its lipophilic nature can enhance hydrophobic interactions, and its presence at the C-7 position has been shown to be favorable for antiproliferative activity in other quinoline series.[5]

A study on related 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives identified them as hit compounds against protein kinase CK2, underscoring the potential of the bromo- and carboxy-substituted quinoline core.[6]

Comparative Analysis with Clinically Approved Quinoline Kinase Inhibitors

To contextualize the potential of this compound, we will compare its structural framework to three FDA-approved quinoline-based drugs. This comparison highlights how different substitutions on the quinoline scaffold achieve potent and selective inhibition of distinct kinase targets.

Compound Structure Primary Kinase Targets Select IC50 Values Key Structural Features & Binding Insights
Cabozantinib

MET, VEGFR2, RETMET: ~5 nMVEGFR2: ~0.035 nM- 4-Phenoxy anilino group: Occupies the adenine region of the ATP pocket.- 6,7-dimethoxy groups: Enhance binding and solubility.- Cyclopropane-1,1-dicarboxamide side chain: Extends into a solvent-exposed region, improving pharmacokinetic properties.
Bosutinib

SRC, ABLSRC: ~1.2 nMABL: ~1 nM- 4-Anilino-3-cyanoquinoline core: The cyano group is a key feature for potency.- 2,4-dichloro-5-methoxy aniline: Forms critical hydrogen bonds and hydrophobic interactions.- N-methylpiperazine side chain: Confers water solubility, essential for oral bioavailability.
Lenvatinib

VEGFR1-3, FGFR1-4, RET, KIT, PDGFRαVEGFR2: ~4 nMFGFR1: ~46 nM- 4-amino-3-chloro-phenol group: Interacts with the hinge region of the kinase.- 7-methoxy group: Similar to Cabozantinib, aids in binding.- Cyclopropanecarboxamide side chain: Projects towards the solvent front, crucial for its multi-kinase inhibitory profile.

Analysis: This comparison reveals a recurring theme: potent quinoline inhibitors often feature a substituent at the C-4 position that interacts with the kinase hinge region, methoxy groups at C-6/C-7 for binding and solubility, and a side chain that improves physicochemical properties. The this compound scaffold differs significantly. It lacks the C-4 hinge-binding moiety and the extended side chain. This suggests it would likely have a different kinase target profile and binding mode, potentially offering novel selectivity. The carboxylic acid at C-3, rather than C-4, is a particularly interesting distinction that could lead to interactions with different residues within the ATP-binding site.

Key Signaling Pathways Targeted by Quinoline Inhibitors

Quinoline-based inhibitors target multiple oncogenic signaling pathways crucial for tumor growth, proliferation, and angiogenesis. The diagram below illustrates a simplified network of receptor tyrosine kinases (RTKs) and downstream pathways commonly inhibited by these agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K MET c-MET MET->PI3K RAS RAS MET->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MEK->ERK ERK->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET

Caption: Simplified RTK signaling pathways targeted by quinoline inhibitors.

Experimental Guide for Evaluating Novel Quinoline Inhibitors

To determine the kinase inhibitory potential of a novel compound like this compound, a systematic experimental approach is required. This workflow progresses from direct enzyme inhibition to cellular effects.

Workflow for Kinase Inhibitor Profiling

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust method for determining direct inhibition of a purified kinase.

Principle: The assay is performed in two steps. First, the kinase reaction occurs, and ATP is converted to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further into the kinase buffer.

    • Prepare kinase, substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1), and ATP solutions in kinase buffer at 2X the final desired concentration.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in buffer) to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of 2X ATP solution. The final reaction volume is 25 µL. Causality: Initiating the reaction with ATP ensures that the inhibitor has time to pre-incubate with the enzyme, which is critical for detecting slow-binding inhibitors.

    • Incubate at room temperature for a specified time (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using "no kinase" (high inhibition) and "vehicle only" (low inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures cell density based on the staining of total cellular protein with the dye sulforhodamine B. It is a reliable method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is directly related to the cell number.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cancer cells (e.g., MCF-7 breast cancer cells).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound (e.g., this compound) in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Cell Fixation and Staining:

    • Gently remove the culture medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. Causality: TCA precipitates proteins and fixes the cells to the plate, preventing cell loss during subsequent washing steps.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Data Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes on a mechanical shaker.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and plot against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The quinoline scaffold remains a highly validated and fruitful starting point for the development of potent kinase inhibitors. While established drugs like Cabozantinib and Bosutinib demonstrate the success of specific substitution patterns, there is vast unexplored chemical space.

This compound represents an intriguing, yet under-characterized, scaffold. Its unique arrangement of a C-3 carboxylic acid and a C-7 bromo group deviates from the common SAR of many approved inhibitors. This divergence presents an opportunity rather than a limitation. The scaffold is an ideal candidate for fragment-based screening or as a starting point for a medicinal chemistry campaign targeting kinases with atypical active site topographies. Future work should focus on synthesizing a library of derivatives to probe the SAR around this core, performing broad kinase panel screening to identify initial hits, and using computational docking to rationalize binding modes. The insights gained from such studies could pave the way for a new class of quinoline-based therapeutics with novel mechanisms and improved selectivity profiles.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

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  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

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  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Bromoquinoline-3-carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors.[1] Specifically, derivatives of 7-Bromoquinoline-3-carboxylic acid have emerged as a promising class of compounds targeting various protein kinases implicated in oncology and other diseases. However, the therapeutic success of any kinase inhibitor hinges not just on its on-target potency but, critically, on its selectivity. Off-target activities can lead to unforeseen toxicities or polypharmacology, confounding clinical outcomes.[2][3]

This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of compounds based on the this compound scaffold. We will explore the methodologies used to assess selectivity, present comparative data for representative compounds, and delve into the structural features that govern their interactions across the human kinome. Our objective is to equip researchers with the necessary framework to interpret selectivity data and make informed decisions in the development of next-generation kinase inhibitors.

The Imperative of Selectivity Profiling

Protein kinases share a high degree of structural homology, particularly within the ATP-binding pocket where most inhibitors compete.[4] This conservation makes achieving high selectivity a formidable challenge. A compound designed to inhibit a specific kinase, for example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anti-angiogenic therapy, might inadvertently inhibit other structurally related kinases, leading to adverse effects.[2] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory requirement but a fundamental step in understanding a compound's true biological activity.[5][6]

Modern drug discovery employs a suite of powerful techniques to build a comprehensive selectivity profile. These range from large-scale binding assays to methods that confirm target engagement within the complex milieu of a living cell.

Key Methodologies for Kinase Profiling:

  • Competition Binding Assays (e.g., KINOMEscan®): This high-throughput platform measures the ability of a test compound to displace a reference ligand from the active site of over 450 kinases. The results are reported as dissociation constants (Kd), providing a quantitative measure of binding affinity.[7][8] This ATP-independent method offers a true measure of thermodynamic binding.[7]

  • Chemical Proteomics (e.g., Kinobeads): This approach uses immobilized, non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. A test compound is then used to competitively elute its specific targets, which are subsequently identified and quantified by mass spectrometry. This method excels at identifying targets in a more native-like environment.[9][10]

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in intact cells or even tissues.[11][12] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[13] By heating cells treated with a compound and measuring the amount of soluble (un-denatured) target protein that remains, researchers can confirm that the compound is reaching and binding to its intended target in a physiological context.[14][15]

Comparative Cross-Reactivity Analysis

To illustrate the practical application of selectivity profiling, we present a comparative analysis of a hypothetical this compound derivative, "Compound A," against Sorafenib, a well-established multi-kinase inhibitor. The data is modeled on typical results obtained from a comprehensive kinase panel screen.

Kinase TargetCompound A (% Inhibition @ 1µM)Sorafenib (% Inhibition @ 1µM)Kinase Family
VEGFR2 (KDR) 98 99 Tyrosine Kinase
BRAF 2595Serine/Threonine Kinase
c-KIT 3592Tyrosine Kinase
PDGFRβ 4298Tyrosine Kinase
RET 1588Tyrosine Kinase
CDK2 812Serine/Threonine Kinase
p38α (MAPK14) 565Serine/Threonine Kinase
SRC 1845Tyrosine Kinase

This table contains representative data for illustrative purposes.

Analysis: The data clearly demonstrates that while both compounds potently inhibit the primary target, VEGFR2, their selectivity profiles diverge significantly. Compound A exhibits a much more selective profile, with minimal inhibition of other key kinases like BRAF, c-KIT, and PDGFRβ at the tested concentration. In contrast, Sorafenib shows potent activity against a broader range of kinases, consistent with its classification as a multi-kinase inhibitor.[16] This highlights how subtle changes to the core scaffold can dramatically influence the cross-reactivity profile.

Structure-Activity Relationships (SAR) Governing Selectivity

The selectivity of quinoline-based inhibitors is dictated by the specific chemical moieties appended to the core ring structure.[17] Studies on various quinoline derivatives have identified key structural regions that influence target binding and selectivity:

  • The 3-Position: The carboxylic acid at the 3-position is often a critical feature for potent inhibition.[17][18] Its ability to form hydrogen bonds within the kinase hinge region is a common binding motif. Modifying this group can drastically alter potency and the selectivity profile.[19]

  • The 7-Position: The bromo-substituent at this position occupies a specific pocket in the target kinase. Altering this group can be a strategy to either enhance affinity for the primary target or to avoid binding to off-targets by introducing steric hindrance.

  • Other Positions (e.g., C2, C4): Substitutions at other positions on the quinoline ring can be tailored to exploit unique features of the target kinase's active site, thereby enhancing selectivity.[20] For instance, adding bulky hydrophobic groups can favor binding to kinases with larger accommodating pockets.[17]

Visualizing Workflows and Pathways

To effectively plan and interpret cross-reactivity studies, it is essential to visualize both the experimental process and the biological context of the targets.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a logical workflow for characterizing a novel this compound derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation A Compound Synthesis (7-Bromoquinoline-3-COOH core) B Primary Target Assay (e.g., VEGFR2 Biochemical Assay) A->B C Determine IC50 / Kd B->C D Broad Kinome Screen (e.g., KINOMEscan® @ 1µM) C->D Advance Potent Hits E Identify Off-Targets (% Inhibition > 50%) D->E F Dose-Response for Hits (Determine Kd for Off-Targets) E->F G Cellular Target Engagement (CETSA®) F->G Validate On- & Off-Target Binding in Cells H Downstream Pathway Analysis (Western Blot for p-ERK, p-AKT) G->H I Cellular Phenotypic Assays (e.g., Anti-proliferation, Anti-migration) H->I

Caption: A phased workflow for kinase inhibitor characterization.
VEGFR2 Signaling and Potential Off-Target Intersections

Understanding the primary signaling cascade of the intended target is crucial for predicting the functional consequences of inhibition. It also helps to hypothesize the impact of engaging off-targets.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates SRC SRC (Off-Target) VEGFR2->SRC Activates RAS RAS VEGFR2->RAS Activates CompoundA Compound A (7-Bromoquinoline Derivative) CompoundA->VEGFR2 Inhibits CompoundA->SRC Weakly Inhibits (Cross-Reactivity) AKT AKT PI3K->AKT Migration Cell Migration SRC->Migration Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration

Caption: VEGFR2 signaling and potential off-target effects of Compound A.

This diagram illustrates that while Compound A effectively blocks the primary VEGFR2 pathway, its weak inhibition of SRC, a known off-target, could also contribute to the observed phenotype (e.g., reduced cell migration), an important consideration for mechanistic studies.[21][22][23]

Experimental Protocols

To provide practical guidance, we outline a generalized protocol for a key assay in cross-reactivity profiling.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol is designed to verify that a compound binds to its intended target (and potential off-targets) in a cellular environment.[11]

Objective: To determine the thermal stabilization of a target protein upon ligand binding in intact cells.

Materials:

  • Cultured cells expressing the target protein(s) of interest.

  • Test compound (e.g., Compound A) and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader).

Methodology:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Treat cells with the test compound at various concentrations or a single high concentration (e.g., 10 µM). Include a vehicle-only control.

    • Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours at 37°C).[11]

  • Heating Step:

    • After incubation, wash the cells with PBS and resuspend in a small volume.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[15]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point. This is typically done by Western blotting or an immunoassay like ELISA or AlphaScreen®.[11][13]

  • Data Analysis:

    • Plot the relative amount of soluble protein against the temperature for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to a higher temperature for the compound-treated sample indicates that the compound has bound to and stabilized the target protein.[14] This confirms target engagement.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. However, this guide underscores the absolute necessity of comprehensive cross-reactivity profiling. By employing a multi-faceted approach that combines broad kinome screening with cellular target engagement assays, researchers can build a detailed understanding of a compound's interaction landscape. This knowledge is paramount for interpreting biological data, predicting potential toxicities, and ultimately developing safer and more effective therapeutic agents. The careful analysis of structure-activity relationships will continue to guide the optimization of this promising chemical series, paving the way for next-generation inhibitors with precisely tailored selectivity profiles.

References

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Chen, Y., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]

  • Höglund, I. P. J., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Höglund, I. P. J., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. ResearchGate. Available at: [Link]

  • Kung, P-P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. Available at: [Link]

  • Mihăeș, R. I., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

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Performance Benchmark: 7-Bromoquinoline-3-carboxylic Acid in Kynurenine 3-Monooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

Introduction: The Critical Role of KMO in Neurodegeneration and the Quest for Novel Inhibitors

The kynurenine pathway (KP) is the principal metabolic route for tryptophan in humans. Under normal physiological conditions, this pathway is essential for generating cellular energy. However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites. A key enzyme at a critical branch point of this pathway is Kynurenine 3-monooxygenase (KMO).[1] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxin quinolinic acid.[2][3] Both 3-HK and quinolinic acid are implicated in the pathogenesis of several neurodegenerative disorders, including Huntington's and Alzheimer's disease.[3][4]

Inhibition of KMO is a promising therapeutic strategy as it not only curtails the production of these neurotoxic metabolites but also shunts the pathway towards the formation of the neuroprotective kynurenic acid (KYNA).[4][5] This dual action of reducing neurotoxicity while enhancing neuroprotection makes KMO an attractive target for drug discovery. The field has seen the development of several potent inhibitors, but the search for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties is ongoing.

This guide introduces 7-Bromoquinoline-3-carboxylic acid , a novel small molecule with a quinoline scaffold, a structure known for its diverse biological activities. We present a comprehensive performance benchmark of this compound in a robust in vitro Kynurenine 3-monooxygenase inhibition assay. Its performance is objectively compared against established, potent KMO inhibitors to provide researchers and drug development professionals with the necessary data to evaluate its potential as a new therapeutic lead.

The Kynurenine Pathway: A Balancing Act of Neuroprotection and Neurotoxicity

To appreciate the significance of KMO inhibition, it is crucial to understand its position within the broader kynurenine pathway. The following diagram illustrates the key metabolic steps and highlights the pivotal role of KMO.

Kynurenine_Pathway cluster_main Main Neurotoxic Branch cluster_side Neuroprotective Branch TRP Tryptophan IDO_TDO IDO / TDO TRP->IDO_TDO KYN L-Kynurenine KMO KMO KYN->KMO Inhibition Target KAT KATs KYN->KAT IDO_TDO->KYN HK3 3-Hydroxykynurenine (3-HK) (Neurotoxic) KMO->HK3 O2, NADPH KYNU_HAAO KYNU / HAAO HK3->KYNU_HAAO QUIN Quinolinic Acid (QUIN) (Excitotoxic) KYNU_HAAO->QUIN KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA

Caption: The Kynurenine Pathway and the central role of KMO.

Comparative Performance Analysis of KMO Inhibitors

The inhibitory potential of this compound was evaluated against recombinant human KMO and compared with three well-characterized inhibitors: Ro 61-8048, UPF-648, and m-Nitrobenzoylalanine (m-NBA). The half-maximal inhibitory concentration (IC50) was determined for each compound, providing a quantitative measure of potency.

CompoundChemical ScaffoldIC50 (nM)Notes
This compound Quinoline Carboxylic Acid28.5 (Hypothetical Data) Novel compound demonstrating potent inhibition. The quinoline core represents a new scaffold for KMO inhibitors.
Ro 61-8048 Phenylthiazolyl-benzenesulfonamide37[6][7][8]A potent and widely used benchmark inhibitor. Known to be brain penetrant and has shown neuroprotective effects in vivo.[6]
UPF-648 4-Aryl-4-oxobutanoic Acid20[9][10]A highly potent and selective KMO inhibitor.[9][10] Its co-crystal structure with KMO has been solved, aiding in drug design.[9]
m-Nitrobenzoylalanine (m-NBA) Benzoylalanine900[2][5][11]One of the first selective KMO inhibitors reported.[5] Serves as a classic, though less potent, reference compound.

Experimental Protocol: Spectrophotometric KMO Inhibition Assay

The following protocol provides a detailed, self-validating methodology for assessing KMO inhibition. The principle of this assay is the measurement of the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the KMO-catalyzed hydroxylation of L-kynurenine.[3][12] Inhibitors will slow this reaction, resulting in a smaller decrease in absorbance.

I. Reagent and Sample Preparation
  • Assay Buffer Preparation: Prepare a 1X KMO Assay Buffer. A typical buffer consists of 100 mM TRIS, 10 mM KCl, and 1 mM EDTA, pH 7.8.[13] Ensure all components are fully dissolved and the pH is accurately adjusted.

  • Recombinant Human KMO Enzyme: Thaw the enzyme on ice. Dilute the KMO enzyme to a final concentration of 20 µg/ml in ice-cold 1X KMO Assay Buffer.[12] The specific activity of the enzyme lot should be noted as it is critical for result interpretation.

  • Substrate Solution:

    • Prepare a 10 mM stock solution of NADPH in 1X KMO Assay Buffer.

    • Prepare a 20 mM stock solution of L-Kynurenine in 1X KMO Assay Buffer.

  • Test Compound & Control Inhibitor Preparation:

    • Prepare 10 mM stock solutions of this compound and control inhibitors (Ro 61-8048, UPF-648, m-NBA) in 100% DMSO.

    • Create a serial dilution of each inhibitor in 1X KMO Assay Buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay well should not exceed 1% to avoid solvent-induced enzyme inhibition.[3]

II. Assay Procedure

The assay is performed in a UV-transparent 96-well plate.

  • Reaction Setup: Add the following components to each well:

    • Test Wells: 10 µL of diluted test inhibitor.

    • Positive Control (No Inhibition): 10 µL of 1X KMO Assay Buffer (containing the same percentage of DMSO as the test wells).

    • Negative Control (No Enzyme): 10 µL of 1X KMO Assay Buffer.

  • Enzyme Addition:

    • Add 50 µL of the diluted KMO enzyme (20 µg/ml) to the "Test Wells" and "Positive Control" wells.

    • Add 50 µL of 1X KMO Assay Buffer to the "Negative Control" wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a Substrate Mixture by combining the 10 mM NADPH and 20 mM L-Kynurenine stocks with 1X KMO Assay Buffer. The final concentration in the 100 µL reaction volume should be optimized, but typical starting points are 400 µM for NADPH and 800 µM for L-Kynurenine.

    • Add 40 µL of the Substrate Mixture to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm.[3][12] Measure the absorbance every minute for 90 minutes at room temperature.

III. Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Determine Percent Inhibition:

    • % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control)] * 100

  • IC50 Calculation: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the KMO inhibition screening assay.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_read 3. Data Acquisition & Analysis P1 Prepare Assay Buffer, Enzyme, and Substrates A1 Add Inhibitors & Controls to Wells P1->A1 P2 Serially Dilute Test Compounds P2->A1 A2 Add KMO Enzyme A1->A2 A3 Pre-incubate (15 min) A2->A3 A4 Initiate with NADPH/Kynurenine Mix A3->A4 D1 Kinetic Read at 340 nm (90 min) A4->D1 D2 Calculate Reaction Rates (ΔA340/min) D1->D2 D3 Determine % Inhibition D2->D3 D4 Plot Dose-Response Curve & Calculate IC50 D3->D4

Caption: Step-by-step workflow for the KMO inhibition assay.

Expert Insights and Causality

  • Choice of Assay: The spectrophotometric assay monitoring NADPH consumption is a direct and continuous method, offering robust and reproducible results suitable for high-throughput screening.[14] Its reliance on a fundamental cofactor makes it broadly applicable to any KMO from various species, provided the enzyme is NADPH-dependent.[1]

  • Self-Validation and Controls: The inclusion of a potent, well-characterized inhibitor like Ro 61-8048 serves as a crucial system suitability test. Consistent IC50 values for the control inhibitor across multiple assay runs validate the integrity of the reagents and the protocol. The "No Enzyme" control is essential to correct for any non-enzymatic degradation of NADPH.

  • Kinetic vs. Endpoint Reading: A kinetic read is superior to a single endpoint measurement. It allows for the identification of potential artifacts, such as compound precipitation or fluorescence interference, and ensures that the calculated rate is derived from the initial, linear phase of the reaction, which is critical for accurate inhibition assessment.

  • Significance of the Quinoline Scaffold: The potent (hypothetical) activity of this compound is noteworthy. The quinoline ring system is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions within enzyme active sites. The carboxylic acid moiety is often a key pharmacophoric element, potentially forming critical hydrogen bonds or salt bridges with active site residues, a feature common in many enzyme inhibitors.

Conclusion

This guide provides a benchmark for the performance of This compound as a novel inhibitor of Kynurenine 3-monooxygenase. Based on the (hypothetical) data presented, this compound demonstrates potent inhibition with an IC50 of 28.5 nM, placing it on par with other highly effective KMO inhibitors like Ro 61-8048 and UPF-648. The robust and detailed assay protocol provided herein offers a reliable framework for researchers to validate these findings and further explore the potential of the quinoline carboxylic acid scaffold in developing next-generation therapeutics for neurodegenerative diseases. The promising activity of this new chemical entity warrants further investigation into its mechanism of inhibition, selectivity against other enzymes in the kynurenine pathway, and its efficacy in cell-based and in vivo models.

References

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. PMC.[Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. National Institutes of Health (NIH).[Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers.[Link]

  • KMO Inhibitor Screening Assay Kit (96-well). BPS Bioscience.[Link]

  • Modulation of the kynurenine pathway in search for new neuroprotective agents. Synthesis and preliminary evaluation of (m-nitrobenzoyl)alanine, a potent inhibitor of kynurenine-3-hydroxylase. PubMed.[Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PubMed Central.[Link]

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A Guide to Ensuring Reproducibility in Experiments Utilizing 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Quest for Reproducibility

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 7-Bromoquinoline-3-carboxylic acid, a key intermediate and pharmacophore, is instrumental in the synthesis of novel drug candidates. However, the reproducibility of experimental results using this and similar compounds can be a significant challenge, often stemming from inconsistencies in starting material purity, synthetic protocols, and analytical characterization.

This guide aims to provide a comprehensive framework for researchers to ensure the reliability and reproducibility of their work with this compound. We will delve into a detailed, optimized synthesis protocol, rigorous quality control measures, and a comparative analysis of its performance against relevant alternatives.

I. Synthesis of this compound: A Reproducible Protocol

The Gould-Jacobs reaction provides a reliable and adaptable method for the synthesis of 4-hydroxyquinoline derivatives, which can be readily converted to the corresponding quinoline-3-carboxylic acids.[3][4] The following protocol is a recommended pathway for the synthesis of this compound, with an emphasis on critical parameters for ensuring reproducibility.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Dehydroxylation & Final Product A 3-Bromoaniline C Intermediate Anilinomethylenemalonate A->C Heat (100-120 °C) B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate C->D High-temperature cyclization (e.g., Dowtherm A, 240-250 °C) E 7-Bromo-4-hydroxyquinoline-3-carboxylic acid D->E Aqueous NaOH, then HCl F This compound E->F POCl3, then hydrolysis

Caption: Synthetic workflow for this compound via a modified Gould-Jacobs reaction.

Experimental Protocol: Synthesis

Step 1: Synthesis of Diethyl 2-(((3-bromophenyl)amino)methylene)malonate (Intermediate C)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Allow the reaction mixture to cool to room temperature. The crude product, often a solid, can be purified by recrystallization from ethanol or a mixture of ethanol and water.

Step 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (Intermediate D)

  • In a high-boiling point solvent such as Dowtherm A or diphenyl ether, suspend the purified anilinomethylenemalonate from Step 1.

  • Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature is crucial for the thermal cyclization.

  • Upon cooling, the product will precipitate. Collect the solid by filtration and wash with a suitable solvent like hexane or ether to remove the high-boiling solvent.

Step 3: Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Intermediate E)

  • Suspend the crude ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the ester.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The precipitated carboxylic acid is collected by filtration, washed with water, and dried. A patent for a similar synthesis describes using hydrochloric acid as a catalyst for the hydrolysis of the alkyl ester.[5]

Step 4: Synthesis of this compound (Final Product F)

  • Carefully add phosphorus oxychloride (POCl₃) to the dried 7-bromo-4-hydroxyquinoline-3-carboxylic acid from Step 3.

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture and cautiously pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

II. Protocol Optimization and Troubleshooting for Enhanced Reproducibility

Achieving consistent yields and purity is paramount for reproducible experimental results. The following table outlines common challenges in the synthesis of quinoline derivatives and provides actionable solutions.

Problem Potential Cause Troubleshooting & Optimization Strategy
Low yield in condensation (Step 1) Incomplete reaction; side reactions.Ensure anhydrous conditions. Monitor the reaction by TLC to determine the optimal reaction time. Consider using a mild acid or base catalyst to promote the reaction.
Low yield in cyclization (Step 2) Insufficient temperature; decomposition of the intermediate.Use a high-boiling, inert solvent like Dowtherm A. Ensure the temperature is maintained at 240-250 °C. Gradual heating can minimize decomposition.
Incomplete hydrolysis (Step 3) Insufficient base or reaction time.Use a higher concentration of NaOH or extend the reflux time. Monitor the reaction by TLC until the starting ester is consumed.
Formation of tar-like byproducts Harsh reaction conditions, especially in the dehydroxylation step.Add POCl₃ slowly and control the reaction temperature. Pouring the reaction mixture onto ice helps to dissipate heat and minimize side reactions.
Difficult purification Presence of closely related impurities.Employ column chromatography with a suitable solvent system. Recrystallization from different solvents or solvent mixtures can also be effective.

III. Quality Control and Purity Analysis: A Self-Validating System

The purity of this compound is a critical determinant of experimental reproducibility. A multi-pronged analytical approach is essential for comprehensive characterization and quality control.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization A Crude Product B Purified Product A->B Recrystallization / Chromatography C HPLC-UV (Purity Assessment) B->C D ¹H & ¹³C NMR (Structural Confirmation) B->D E Mass Spectrometry (Molecular Weight Verification) B->E

Caption: Quality control workflow for this compound.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the gold standard for determining the purity of small organic molecules due to its high resolution and sensitivity.[6][7]

Experimental Protocol: HPLC Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Methanol or a mixture of Acetonitrile and Water.

Data Interpretation: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally recommended for use in biological assays to ensure reproducibility.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities.[8][9]

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

  • ~9.3 (s, 1H, H-2)

  • ~8.9 (d, 1H, H-4)

  • ~8.4 (d, 1H, H-8)

  • ~8.2 (d, 1H, H-5)

  • ~7.9 (dd, 1H, H-6)

  • ~13.5 (br s, 1H, COOH)

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ, ppm):

  • ~166 (C=O)

  • ~150-120 (Aromatic carbons)

C. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound and can provide information about its elemental composition.[8] For this compound (C₁₀H₆BrNO₂), the expected monoisotopic mass is approximately 250.958 g/mol .[10] The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) with peaks at m/z and m/z+2 is a key diagnostic feature.

IV. Comparison with Alternative Quinoline-3-Carboxylic Acids

The choice of a specific quinoline-3-carboxylic acid derivative often depends on the desired biological activity and structure-activity relationship (SAR) for a particular target. The 7-bromo substituent can significantly influence the compound's properties, including its lipophilicity and electronic nature, which in turn affects its biological activity.

Compound Key Features Reported Biological Activity (Examples) Considerations for Use
This compound Lipophilic bromo substituent at the 7-position.Precursor for compounds with antimicrobial and anticancer activities.[2][11]The bromo group can act as a handle for further synthetic modifications (e.g., Suzuki or Buchwald-Hartwig coupling).
Quinoline-3-carboxylic acid Unsubstituted parent compound.Shows antiproliferative and anti-inflammatory properties.[12]Serves as a baseline for evaluating the effect of substituents.
6-Bromoquinoline-3-carboxylic acid Isomeric bromo-substituted analog.Also a precursor for biologically active molecules.The position of the bromo group can significantly alter the binding affinity and selectivity for a biological target.
7-Chloroquinoline-3-carboxylic acid Chloro-substituted analog.Often used in the synthesis of antimalarial drugs.The chloro group is less lipophilic than bromo, which may affect cell permeability and metabolic stability.

Quantitative Comparison:

A study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration in Ehrlich ascites cells demonstrated that the inhibitory activity is linearly related to the lipophilicity (π) of the substituent.[8] This suggests that the bromo substituent in this compound likely contributes to its potency in certain biological assays.

Another study on quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2 identified several compounds with IC₅₀ values in the low micromolar range.[13] While this compound was not explicitly tested, this highlights the potential of this scaffold for kinase inhibition.

Conclusion

Reproducibility in experimental science, particularly in drug discovery, is non-negotiable. This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, with a strong emphasis on the critical parameters that ensure reliable and repeatable results. By adhering to the detailed protocols for synthesis and rigorous quality control measures outlined herein, researchers can have greater confidence in the integrity of their starting materials. Furthermore, the comparative analysis of related quinoline-3-carboxylic acids offers valuable insights for rational drug design and the selection of appropriate tool compounds. Ultimately, a commitment to these principles of chemical and analytical rigor will accelerate the translation of promising laboratory findings into impactful therapeutic innovations.

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Statistical analysis of biological data from 7-Bromoquinoline-3-carboxylic acid screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Statistical Analysis of Biological Data from 7-Bromoquinoline-3-carboxylic acid Screening

Introduction: Contextualizing this compound in Drug Discovery

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antiproliferative effects against various cancer cell lines.[1][2][3] this compound, as a member of this class, represents a molecule of interest for novel anticancer agent development. The journey from a compound of interest to a viable drug candidate is paved with rigorous, quantitative biological screening and robust statistical analysis.

This guide provides a comprehensive framework for the statistical analysis of data from a hypothetical high-throughput screening (HTS) of this compound. We will navigate a complete workflow, from the design of a cell-based antiproliferation assay to the statistical modeling required to determine potency and a comparative analysis against established anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental and analytical choices, ensuring a self-validating and trustworthy process.

Part 1: The High-Throughput Screening Workflow for Antiproliferative Activity

To assess the antiproliferative potential of this compound, a quantitative high-throughput screening (qHTS) assay is employed. The objective is to measure the concentration-dependent effect of the compound on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice for this purpose, as it provides a highly sensitive and scalable method based on the quantification of ATP, an indicator of metabolically active cells.[4][5][6]

Experimental Protocol: CellTiter-Glo® Viability Assay

This protocol outlines the screening of this compound and comparator drugs against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer).

  • Cell Culture and Seeding:

    • Maintain cancer cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.

    • Harvest cells at approximately 80% confluency using trypsin.

    • Count the cells and adjust the density to 5,000 cells per 50 µL of medium.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.

    • Incubate the plates for 24 hours to allow cells to attach and resume proliferation.

  • Compound Preparation and Plating:

    • Prepare a 10 mM stock solution of this compound, Doxorubicin (positive control), and Paclitaxel (positive control) in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution series in DMSO to create a range of concentrations. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is common.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound concentration into the assay plates containing cells. This results in a final concentration range spanning from nanomolar to micromolar.

    • Include negative control wells (cells treated with DMSO vehicle only) and positive control wells (cells treated with a known cytotoxic agent like staurosporine at a high concentration, or no cells) on each plate.

  • Incubation:

    • Incubate the assay plates for 72 hours under standard cell culture conditions. This duration is typically sufficient to observe significant effects on cell proliferation.

  • Assay Readout:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[7]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[5]

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Seeding (5,000 cells/well) treatment Compound Treatment (72h incubation) cell_culture->treatment compound_prep Compound Dilution (10-point series) compound_prep->treatment reagent_add Add CellTiter-Glo® Reagent treatment->reagent_add read_plate Measure Luminescence reagent_add->read_plate qc Quality Control (Z') read_plate->qc normalization Data Normalization qc->normalization curve_fit Dose-Response Fitting normalization->curve_fit ic50 IC50 Determination curve_fit->ic50 Statistical_Analysis_Pipeline cluster_params Output Parameters raw_data Raw Luminescence Data normalization Normalization to Controls (% Inhibition) raw_data->normalization curve_fitting Non-linear Regression (4-Parameter Logistic Model) normalization->curve_fitting ic50 IC50 (Potency) curve_fitting->ic50 hillslope Hill Slope curve_fitting->hillslope r_squared R² (Goodness of Fit) curve_fitting->r_squared

Caption: Statistical analysis pipeline for dose-response data.

Part 4: Comparative Analysis

The final step is to compare the potency of this compound with that of standard-of-care chemotherapeutic agents. This contextualizes its activity and helps to assess its potential as a drug candidate. The IC50 value is the key metric for this comparison. A lower IC50 value indicates higher potency.

Table 2: Comparative Antiproliferative Potency (IC50) of Test and Standard Compounds

CompoundMCF-7 (Breast Cancer) IC50 [µM]A549 (Lung Cancer) IC50 [µM]HCT116 (Colorectal Cancer) IC50 [µM]
This compound Hypothetical: 1.2Hypothetical: 2.5Hypothetical: 0.8
Doxorubicin 0.1 - 2.5 [8][9]> 20 [9]Not widely reported
Paclitaxel 0.002 - 0.02 [10]0.005 - 0.05 [11]0.003 - 0.01 [11]

Note: IC50 values for Doxorubicin and Paclitaxel are ranges compiled from literature and can vary based on experimental conditions. [11]

Interpretation of Comparative Data

Based on this hypothetical data:

  • Potency: this compound shows micromolar activity against all three cell lines. It is significantly less potent than Paclitaxel, which is active at the nanomolar level. Its potency is comparable to the reported range for Doxorubicin in MCF-7 cells but appears more effective than Doxorubicin in A549 cells, where Doxorubicin is reported to be largely ineffective. [9]* Selectivity: The compound shows some level of selectivity, being most potent against the HCT116 colorectal cancer cell line (IC50 = 0.8 µM). Further screening against non-cancerous cell lines would be required to determine its therapeutic index (a measure of selectivity for cancer cells over healthy cells).

Conclusion

This guide outlines a robust and statistically sound methodology for evaluating the biological activity of a novel compound like this compound. The process emphasizes the importance of a well-controlled experimental workflow, rigorous quality control using metrics like the Z'-factor, and appropriate statistical modeling with the four-parameter logistic function to derive meaningful potency values. By comparing these results to established drugs, researchers can make informed decisions about the potential of a compound and guide future optimization efforts in the drug discovery pipeline. The integrity of each step, from assay design to data analysis, is paramount for generating trustworthy and reproducible results.

References

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A Comparative Guide to the Antiproliferative Effects of Quinoline-3-Carboxylic Acids in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the antiproliferative activities of quinoline-3-carboxylic acid derivatives across various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, providing not only a synthesis of current research but also practical, field-proven experimental protocols to support further investigation into this promising class of compounds.

Introduction: The Therapeutic Promise of Quinoline-3-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1] Among its many derivatives, quinoline-3-carboxylic acids have emerged as a particularly promising class of compounds due to their potent and often selective antiproliferative effects against various cancer cell lines.[2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles to enhance efficacy and selectivity.[2] This guide will delve into the mechanisms underpinning their anticancer activity, provide a comparative analysis of their efficacy in different cell lines, and offer detailed protocols for their evaluation.

Mechanisms of Antiproliferative Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of quinoline-3-carboxylic acid derivatives are not attributed to a single mechanism but rather to a multifaceted approach that targets several key cellular processes essential for tumor growth and survival. The primary mechanisms that have been elucidated include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[2]

Induction of Apoptosis

A fundamental mechanism by which quinoline-3-carboxylic acids exert their antiproliferative effects is through the induction of apoptosis.[2] This process of programmed cell death is a critical tumor suppressor mechanism that is often dysregulated in cancer. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

Studies have demonstrated that these compounds can modulate the expression of key apoptotic regulatory proteins. For instance, they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[2] This shift disrupts the mitochondrial membrane potential, triggering the release of cytochrome c, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to cell death.[3] Some derivatives have also been shown to activate the extrinsic pathway by engaging death receptors and activating caspase-8.[3]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activation Quinoline-3-Carboxylic Acids Quinoline-3-Carboxylic Acids Bax/Bcl-2 Ratio ↑ Bax/Bcl-2 Ratio Quinoline-3-Carboxylic Acids->Bax/Bcl-2 Ratio Mitochondrion Mitochondrion Bax/Bcl-2 Ratio->Mitochondrion Disruption Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Activation Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Activation Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Simplified overview of apoptosis signaling pathways targeted by quinoline-3-carboxylic acids.

Cell Cycle Arrest

In addition to inducing apoptosis, quinoline-3-carboxylic acid derivatives can halt the proliferation of cancer cells by interfering with the cell cycle.[2] The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. These compounds have been observed to induce cell cycle arrest at various phases, most notably the G2/M phase.[4][5][6][7]

This arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby inhibiting their division and proliferation.[6] The underlying mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins.[2] By altering the activity of these proteins, quinoline derivatives can effectively put a brake on the cancer cell's division machinery.

Comparative Antiproliferative Activity: A Look at Different Cell Lines

The efficacy of quinoline-3-carboxylic acid derivatives can vary significantly depending on the specific chemical structure of the compound and the genetic background of the cancer cell line. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of representative quinoline-3-carboxylic acid derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4m Quinoline-3-carboxylateMCF-7 (Breast)0.33[8]
4n Quinoline-3-carboxylateMCF-7 (Breast)0.33[8]
4k Quinoline-3-carboxylateK562 (Leukemia)0.28[8]
4m Quinoline-3-carboxylateK562 (Leukemia)0.28[8]
Compound 6 N-phenyl-4-hydroxy-2-quinolone-3-carboxamideHCT116 (Colon)12.8[9]
Compound 9 N-phenyl-4-hydroxy-2-quinolone-3-carboxamideHCT116 (Colon)3.5[9]
Compound 9 N-phenyl-4-hydroxy-2-quinolone-3-carboxamideMCF-7 (Breast)19.0[9]
Compound 10 N-phenyl-4-hydroxy-2-quinolone-3-carboxamideK562 (Leukemia)12.6[9]
Compound 11 N-phenyl-4-hydroxy-2-quinolone-3-carboxamideHCT116 (Colon)10.3[9]
Compound 7c 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivativeMCF-7 (Breast)1.73 (µg/mL)[10]

Note: The presented data is a selection from various studies and is intended for comparative purposes. Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

The data reveals that certain derivatives exhibit potent, sub-micromolar activity against specific cell lines, such as compounds 4k and 4m against the K562 leukemia cell line.[8] This highlights the potential for developing derivatives with high selectivity towards particular cancer types. The differences in sensitivity across cell lines can be attributed to a variety of factors, including variations in drug uptake, metabolism, and the expression levels of the molecular targets of these compounds.

Experimental Protocols for Evaluating Antiproliferative Effects

To ensure the scientific rigor and reproducibility of research in this area, this section provides detailed, step-by-step protocols for the most common assays used to assess the antiproliferative effects of quinoline-3-carboxylic acids.

Cell Viability Assays: MTT and SRB

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete culture medium

    • Quinoline-3-carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)[11]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (cells treated with the solvent alone) and untreated controls.

    • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for the MTT cell viability assay.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[12]

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines

    • Complete culture medium

    • Quinoline-3-carboxylic acid derivatives

    • Trichloroacetic acid (TCA), 10% (w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • 1% acetic acid

    • 10 mM Tris base solution

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

    • Cell Fixation: After treatment, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[13]

    • Washing: Remove the TCA and wash the plates five times with tap water.[14]

    • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[14]

    • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound dye.[14]

    • Drying: Allow the plates to air-dry completely.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[13]

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[13]

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]

  • Materials:

    • Treated and untreated cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[16]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[17]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

    • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest the cells as described for cell cycle analysis.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[19]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Conclusion and Future Directions

Quinoline-3-carboxylic acids represent a highly versatile and potent class of antiproliferative agents. Their ability to induce apoptosis and cell cycle arrest through multiple mechanisms makes them attractive candidates for further drug development. The comparative data presented in this guide highlights the importance of both the specific chemical structure and the cellular context in determining the efficacy of these compounds.

Future research should focus on elucidating the precise molecular targets of the most potent derivatives to better understand their mechanisms of action and to guide the rational design of next-generation analogues with improved potency and selectivity. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential of these promising compounds in preclinical cancer models. The detailed experimental protocols provided herein offer a robust framework for researchers to contribute to the advancement of this exciting field of cancer drug discovery.

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  • Wang, Y., et al. (2017). A novel quinazoline-based analog induces G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells via a ROS-dependent mechanism. Biochemical and Biophysical Research Communications, 486(2), 446-452. [Link]

  • Hsieh, Y. H., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Kumar, A., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Journal of Biomolecular Structure and Dynamics, 41(14), 6739-6754. [Link]

Sources

A Technical Guide to Evaluating the Selectivity of 7-Bromoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Within this class, quinoline-3-carboxylic acid derivatives have emerged as a particularly promising chemotype.[3][4] The strategic placement of a carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Notably, some quinoline-3-carboxylic acid derivatives have been shown to exhibit enhanced selectivity for cancer cells by exploiting the acidic tumor microenvironment.[5] This phenomenon, where the carboxylic acid group becomes protonated in the acidic milieu of tumors, increases the compound's lipophilicity and facilitates its preferential uptake by cancer cells over healthy cells.[5]

This guide focuses on a specific subclass: 7-Bromoquinoline-3-carboxylic acid derivatives. The introduction of a bromine atom at the 7-position offers a handle for further chemical modification and can significantly impact the molecule's interaction with its biological targets. We will explore the methodologies for evaluating the selectivity of these derivatives, with a particular focus on their potential as kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[4][6] This guide will provide researchers, scientists, and drug development professionals with a framework for assessing the selectivity of these compounds, supported by illustrative experimental data and detailed protocols.

The Rationale for Selectivity Profiling

In the realm of drug discovery, particularly for indications like cancer, achieving high target selectivity is paramount. For kinase inhibitors, off-target effects are a major cause of toxicity and can limit the therapeutic window of a drug candidate.[7] A promiscuous inhibitor that interacts with multiple kinases can lead to unforeseen side effects, confounding the interpretation of experimental results and posing a risk to patient safety.[6] Therefore, a rigorous evaluation of a compound's selectivity profile across a broad panel of kinases (kinome) is a critical step in the drug development process.[6][7] This "kinome scanning" approach not only helps in identifying potential liabilities but can also uncover novel, therapeutically relevant targets.[6]

A Comparative Analysis of Illustrative this compound Derivatives

To illustrate the process of selectivity evaluation, we will consider a hypothetical series of this compound derivatives. These structures are based on scaffolds reported in the literature as having biological activity.[2][7]

Table 1: Hypothetical Structures of this compound Derivatives

Compound IDR1R2
BQC-01 HH
BQC-02 OHH
BQC-03 NH2H
BQC-04 HPhenyl
BQC-05 H4-Methoxyphenyl
In Vitro Kinase Selectivity Profiling

The primary assessment of selectivity is typically performed using in vitro biochemical assays that measure the direct interaction of the compound with a panel of purified kinases. The data is usually presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a more potent interaction.

Table 2: Illustrative Kinase Inhibition Profile of BQC Derivatives (IC50 in µM)

Compound IDTarget Kinase (CK2)Off-Target Kinase 1 (PKA)Off-Target Kinase 2 (CDK2)Off-Target Kinase 3 (SRC)Selectivity Score (vs. PKA)
BQC-01 5.2>5025.832.1>9.6
BQC-02 2.845.315.118.916.2
BQC-03 0.75 22.58.310.430.0
BQC-04 1.5>5012.614.7>33.3
BQC-05 1.148.110.211.543.7

This data is illustrative and intended for educational purposes.

  • The introduction of an amino group at the 2-position (BQC-03 ) significantly enhances potency against the target kinase, CK2, consistent with findings for similar quinoline-3-carboxylic acids.[4]

  • BQC-03 also demonstrates the highest selectivity against the representative off-target kinases shown. The selectivity score, calculated as the ratio of the IC50 for the off-target kinase to the IC50 for the target kinase, is a useful metric for comparing compounds.

  • The 4-hydroxy substitution (BQC-02 ) also improves potency compared to the parent compound (BQC-01 ), albeit to a lesser extent than the 2-amino substitution.

Cellular Selectivity: Cancer vs. Non-Cancerous Cell Lines

A crucial aspect of selectivity is the differential effect of a compound on cancer cells versus normal, healthy cells. This is often assessed using cell viability assays. The hypothesis that the acidic tumor microenvironment enhances the uptake of quinoline-3-carboxylic acids can be tested in this manner.[5]

Table 3: Illustrative Antiproliferative Activity (IC50 in µM)

Compound IDCancer Cell Line (MCF-7)Non-Cancerous Cell Line (HEK293)Selectivity Index (HEK293/MCF-7)
BQC-01 15.4>50>3.2
BQC-02 8.948.75.5
BQC-03 2.1 35.216.8
BQC-04 4.542.19.4
BQC-05 3.845.512.0

This data is illustrative and intended for educational purposes.

The results in Table 3 align with the kinase inhibition data, with BQC-03 showing the highest potency against the MCF-7 breast cancer cell line.[3] Importantly, it also displays the largest selectivity index, indicating a significantly greater effect on cancer cells compared to non-cancerous cells. This supports the hypothesis that the carboxylic acid moiety contributes to selective accumulation in cancer cells.[3][5]

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Radiometric)

This is a classic and direct method for measuring kinase activity.[7]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the substrate (e.g., a specific peptide), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP, including a radiolabeled ATP variant (e.g., [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed for a defined period at the optimal temperature for the kinase.

  • Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radiolabel incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay (Sulforhodamine B - SRB)

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[1]

Protocol:

  • Cell Plating: Seed cells (both cancer and non-cancerous lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Fixation: Gently fix the cells with a solution like trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with the SRB dye.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

  • Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Kinase Selectivity Profiling Workflow

G cluster_0 Compound Library cluster_1 In Vitro Assays cluster_2 Cellular Assays cluster_3 Data Analysis & Interpretation Compound 7-Bromoquinoline-3- carboxylic Acid Derivatives (BQC-01 to BQC-05) KinasePanel Kinome Scan (e.g., 96-well radiometric assay) Compound->KinasePanel CellLines Cancer (MCF-7) & Non-Cancerous (HEK293) Cell Lines Compound->CellLines IC50_determination IC50 Determination (Dose-Response Curves) KinasePanel->IC50_determination SelectivityScore Kinase Selectivity Score (Off-Target IC50 / Target IC50) IC50_determination->SelectivityScore ViabilityAssay Antiproliferative Assay (e.g., SRB Assay) CellLines->ViabilityAssay Cellular_IC50 IC50 Determination ViabilityAssay->Cellular_IC50 SelectivityIndex Cellular Selectivity Index (Normal Cell IC50 / Cancer Cell IC50) Cellular_IC50->SelectivityIndex SAR Structure-Activity Relationship (SAR) Analysis SelectivityScore->SAR SelectivityIndex->SAR G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Bromoquinoline-3- carboxylic Acid Derivative (e.g., BQC-03) Inhibitor->PI3K Inhibits

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 7-Bromoquinoline-3-carboxylic acid Against Key Oncogenic and Inflammatory Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this chemical family, 7-Bromoquinoline-3-carboxylic acid emerges as a compound of significant interest due to its synthetic tractability and potential for diverse molecular interactions. This guide provides an in-depth, comparative molecular docking study of this compound against three clinically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Aurora A Kinase.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices. We will objectively compare the predicted binding affinity and interaction patterns of our lead compound with established inhibitors for each target, providing a robust framework for its further investigation as a potential therapeutic agent.

The Rationale: Selecting Targets for a Meaningful Comparison

The selection of protein targets is a critical first step in any docking study, directly influencing the translational relevance of the in-silico findings. For this compound, we have strategically chosen three proteins that are well-established drug targets in oncology and inflammation, areas where quinoline derivatives have shown considerable promise.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is a hallmark of many cancers. Its ATP-binding site is a validated target for small molecule inhibitors.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy.

  • Aurora A Kinase: A serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is frequently observed in tumors, making it an attractive target for anticancer drug development.

To provide a rigorous comparative analysis, we will benchmark the docking performance of this compound against the following well-characterized inhibitors:

  • Erlotinib: A potent and selective EGFR inhibitor.

  • Celecoxib: A selective COX-2 inhibitor.

  • MLN8054: A known inhibitor of Aurora A Kinase.

This comparative approach allows for a contextual understanding of the potential efficacy of our lead compound, grounding the in-silico predictions in the reality of established drug-target interactions.

Experimental Design: A Self-Validating Docking Workflow

To ensure the scientific integrity of this study, we will employ a robust and reproducible molecular docking workflow using AutoDock Vina, a widely validated open-source docking engine.[3] The entire process, from protein and ligand preparation to the final analysis, is designed to be a self-validating system.

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Methodology: Protein Preparation

The quality of the initial protein structure is paramount for obtaining meaningful docking results. The following protocol ensures the preparation of a clean and standardized receptor model.

  • Structure Retrieval: Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB):

    • EGFR: PDB ID: 1M17 (in complex with Erlotinib)

    • COX-2: PDB ID: 6COX (in complex with SC-558, a Celecoxib analog)

    • Aurora A Kinase: PDB ID: 2WTV (in complex with an inhibitor)

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This is crucial to ensure that the docking simulation is not influenced by extraneous entities.

  • Protonation and Charge Assignment: Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools. This step is essential for accurately modeling the electrostatic interactions between the protein and the ligand.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina.

Step-by-Step Methodology: Ligand Preparation

Proper ligand preparation is equally critical for a successful docking experiment. This protocol outlines the steps for preparing both the test compound and the reference inhibitors.

  • Structure Generation: Obtain the 3D structure of this compound. This can be done by drawing the 2D structure in a chemical drawing software and converting it to 3D, followed by energy minimization. The structures of the reference inhibitors (Erlotinib, Celecoxib, and MLN8054) can be extracted from their respective co-crystallized PDB files or obtained from a chemical database like PubChem.

  • Torsion Tree Definition: Define the rotatable bonds in the ligand structure using AutoDock Tools. This allows for conformational flexibility of the ligand during the docking process, which is a key aspect of induced-fit binding.

  • Charge Assignment: Assign Gasteiger charges to the ligand atoms.

  • File Format Conversion: Save the prepared ligand structures in the PDBQT file format.

Step-by-Step Methodology: Molecular Docking and Analysis

With the prepared protein and ligand files, the docking simulation can now be performed.

  • Grid Box Definition: Define a grid box that encompasses the known binding site of the respective inhibitor for each target protein. The dimensions and coordinates of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

  • Docking Simulation: Perform the molecular docking using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value to ensure a comprehensive exploration of the conformational space.

  • Pose Selection and Analysis: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable.

  • Interaction Analysis: Visualize and analyze the interactions between the ligand and the protein for the best-ranked pose using software such as PyMOL or Discovery Studio Visualizer. This includes identifying hydrogen bonds, hydrophobic interactions, and other key molecular interactions.

Comparative Performance Analysis

The following table summarizes the predicted binding affinities of this compound and the reference inhibitors against the three target proteins. A more negative binding affinity suggests a stronger predicted interaction.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR This compound -7.8Met793, Leu718, Gly796
Erlotinib (Reference)-9.5Met793, Gln791, Thr790
COX-2 This compound -8.2Arg513, Val523, Ser353
Celecoxib (Reference)-10.1Arg513, His90, Gln192
Aurora A Kinase This compound -7.5Ala213, Leu139, Glu211
MLN8054 (Reference)-9.2Ala213, Arg137, Leu263

Disclaimer: The binding affinities and interacting residues presented in this table are for illustrative purposes and represent hypothetical outcomes of a docking study. Actual results may vary.

Caption: Comparative binding affinities and key interactions.

Interpretation of Results and Future Directions

The hypothetical docking results suggest that this compound demonstrates favorable, albeit lower, binding affinities for all three targets compared to the established inhibitors. This is an encouraging starting point for a novel compound. The predicted interactions with key active site residues, such as Met793 in EGFR and Arg513 in COX-2, indicate that the quinoline scaffold can orient itself within these binding pockets to form meaningful interactions.

The carboxylic acid moiety at the 3-position is likely to play a significant role in forming hydrogen bonds, a common feature of many kinase and COX inhibitors. The bromine atom at the 7-position may contribute to hydrophobic or halogen bonding interactions, potentially enhancing binding affinity and selectivity.

Based on this in-silico study, several future directions can be proposed:

  • In Vitro Validation: The immediate next step is to synthesize or procure this compound and validate its inhibitory activity against EGFR, COX-2, and Aurora A Kinase in biochemical and cell-based assays.

  • Structure-Activity Relationship (SAR) Studies: The quinoline scaffold provides a versatile platform for chemical modification. Synthesizing and testing analogs of this compound with different substituents at various positions will be crucial for optimizing its potency and selectivity.

  • Lead Optimization: Based on the SAR data, further chemical modifications can be made to improve the compound's pharmacokinetic and pharmacodynamic properties, with the ultimate goal of developing a clinical candidate.

This comparative docking guide provides a foundational roadmap for the initial stages of evaluating this compound as a potential therapeutic agent. By grounding our in-silico predictions in a comparative framework with known drugs and employing a robust, self-validating workflow, we can approach the subsequent stages of drug discovery with a higher degree of confidence.

References

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. (n.d.). PubMed Central. [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (n.d.). PubMed. [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (n.d.). ProQuest. [Link]

  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). PubMed. [Link]

  • Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. (n.d.). PubMed. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate. [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (n.d.). PubMed Central. [Link]

  • 1M17: EGFR KINASE DOMAIN. (n.d.). RCSB PDB. [Link]

  • 6COX: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 IN I222 SPACE GROUP. (n.d.). NCBI. [Link]

  • 2WTV: Aurora-A Inhibitor Structure. (n.d.). RCSB PDB. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromoquinoline-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Assessment and Initial Precautions

Based on available data, this compound should be handled as a compound that is:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • A cause of skin irritation .[1][2][3][4]

  • A cause of serious eye irritation .[1][2][3][4]

  • A potential cause of respiratory irritation .[1][2]

Given these hazards, the following immediate safety precautions must be observed when handling this compound for disposal:

  • Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles are mandatory.[2][5] If there is a risk of generating dust, a NIOSH-approved respirator should be used.

  • Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Spill Kit: An accessible and well-stocked chemical spill kit should be available in the laboratory.

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This compound waste must be handled as hazardous waste and segregated accordingly.

Step 1: Designate a Hazardous Waste Container

Select a waste container that is compatible with halogenated organic acids. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition, with a secure, leak-proof lid.

Step 2: Label the Waste Container

Proper labeling is mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The accumulation start date (the date the first drop of waste is added to the container)

Step 3: Segregate from Incompatible Waste

Store the designated waste container in a Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Crucially, segregate this waste from:

  • Bases and Oxidizing Agents: To prevent potentially violent reactions.

  • Non-halogenated organic waste: Mixing halogenated and non-halogenated waste streams can complicate disposal and increase costs.[6]

Disposal Procedures for this compound

The primary route for the disposal of this compound is through a licensed hazardous waste disposal facility, which will typically employ incineration.[7] The following steps outline the process from the laboratory to the final disposal.

Small Quantities (Analytical Scale)

For small amounts of the solid compound or contaminated materials (e.g., weighing paper, gloves):

  • Collection: Carefully place the solid waste and contaminated items directly into the designated and labeled hazardous waste container.

  • Container Sealing: Once waste is added, securely close the container lid. Waste containers should remain closed unless actively adding waste.

  • Storage: Store the container in the SAA, ensuring it is segregated from incompatible materials.

Bulk Quantities and Contaminated Solutions

For larger quantities of the solid or solutions containing this compound:

Option A: Direct Disposal (Recommended)

  • Transfer: Carefully transfer the bulk solid or solution into the designated hazardous waste container. Use a funnel for liquids to prevent spills.

  • Container Management: Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Storage and Pickup: Store the container in the SAA and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Option B: Neutralization of Acidic Solutions (Requires Expert Consultation)

In some cases, neutralization of acidic waste streams may be considered to reduce corrosivity before disposal. However, for a halogenated organic acid, this should only be performed after a thorough risk assessment and with approval from your institution's EHS office.

CAUTION: Neutralization of halogenated organic compounds can be hazardous and may not be permissible for drain disposal depending on local regulations and the toxicity of the resulting salt.

If approved, a general procedure is as follows:

  • Dilution: In a large beaker within a fume hood, dilute the acidic solution with a large volume of cold water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution while stirring continuously. Monitor the pH using a calibrated pH meter.

  • pH Adjustment: Continue adding the base in small portions until the pH of the solution is between 6.0 and 8.0.

  • Waste Collection: The neutralized solution must still be collected as hazardous waste in a properly labeled container. Do not dispose of this solution down the drain , as the halogenated organic component remains.

  • Final Disposal: Arrange for pickup of the neutralized waste by a licensed hazardous waste contractor.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste assess_hazards Assess Hazards: - Irritant (Skin, Eye, Respiratory) - Harmful if Swallowed start->assess_hazards ppe Don Appropriate PPE: - Lab Coat - Gloves - Goggles - (Respirator if dust) assess_hazards->ppe segregate Segregate Waste: - Halogenated Organic Acid - Use Compatible Container (HDPE) ppe->segregate label Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Accumulation Date segregate->label store Store in SAA: - At or near point of generation - Away from incompatibles label->store disposal_decision Disposal Method store->disposal_decision direct_disposal Direct Disposal: - Collect in labeled container - Arrange for EHS pickup disposal_decision->direct_disposal Recommended neutralization Neutralization (with EHS approval): - Dilute and slowly add weak base - Monitor pH to 6.0-8.0 - Collect as hazardous waste disposal_decision->neutralization Expert Consultation final_disposal Final Disposal: - Licensed Hazardous Waste Facility - Incineration direct_disposal->final_disposal neutralization->final_disposal

Caption: Disposal workflow for this compound.

Summary of Key Disposal Information

Parameter Guideline Regulatory Basis
Hazard Classification Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if SwallowedGHS Classification (based on analogs)[1][2]
Waste Classification Hazardous WasteEPA (likely F-listed for halogenated organics)[8][9][10][11][12]
Container Type Compatible, e.g., High-Density Polyethylene (HDPE)EPA Regulations
Labeling Requirements "Hazardous Waste," Chemical Name, Hazards, Accumulation DateEPA & OSHA Regulations
Storage Location Satellite Accumulation Area (SAA)EPA Regulations
Primary Disposal Method Incineration via a licensed hazardous waste facilityEPA Regulations[7]
Neutralization Requires expert consultation and EHS approval; neutralized solution is still hazardous wasteInstitutional and Local Regulations

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to proper waste segregation, labeling, and final disposal through a licensed facility—researchers can ensure they are meeting their regulatory obligations and fostering a culture of safety. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any site-specific requirements.

References

  • EPA Hazardous Waste Codes. (n.d.).
  • PubChem . (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3. Retrieved from [Link]

  • suweb.site. (n.d.). EPA Hazardous Waste Codes.
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20).
  • EPA. (n.d.). Waste Code.
  • Angene Chemical. (2025, August 1). Safety Data Sheet.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • AK Scientific, Inc. (n.d.). 2-Amino-7-bromoquinoline-3-carboxylic acid Safety Data Sheet.
  • TCI Chemicals. (2024, November 9). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet.
  • EPA NEPIs. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • National Institutes of Health . (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • PubMed Central . (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel compounds like 7-Bromoquinoline-3-carboxylic acid is critical. This quinoline derivative, while valuable, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, fostering a deep-seated culture of safety by explaining the causality behind each recommendation.

Foundational Safety: Hazard Assessment and the Hierarchy of Controls

Before any PPE is selected, a thorough risk assessment is paramount. Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[1][2][3] The primary risks are associated with its irritant properties and potential for harm if ingested or inhaled.

Table 1: Hazard Profile of Structurally Related Quinolines

Hazard Classification GHS Hazard Statement Potential Effect Primary Exposure Route
Skin Irritation (Category 2) H315: Causes skin irritation Redness, itching, inflammation, or blistering upon contact.[1] Dermal (Skin Contact)
Eye Irritation (Category 2A) H319: Causes serious eye irritation Redness, pain, or potential for serious eye damage.[1] Ocular (Eye Contact)
STOT SE (Category 3) H335: May cause respiratory irritation Irritation of the lungs and respiratory system.[1] Inhalation

| Acute Toxicity, Oral | H302: Harmful if swallowed | Potential for serious illness or death if ingested.[1][3] | Ingestion |

It is a fundamental principle of laboratory safety that PPE is the last line of defense.[4] We must first prioritize the Hierarchy of Controls , which mandates the use of more effective measures before relying on personal gear.

  • Elimination/Substitution : Not applicable when the specific compound is required.

  • Engineering Controls : These are the most critical physical installations to minimize exposure. All work with this compound must be performed within a certified chemical fume hood to control airborne dust and vapors.[1][5] The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[1][6][7]

  • Administrative Controls : These are the procedural safeguards, such as this Standard Operating Procedure (SOP), rigorous training, and clear labeling.

  • Personal Protective Equipment (PPE) : The final barrier between you and the chemical hazard.

Core PPE Requirements: A Multi-Layered Defense

The appropriate level of PPE is dictated by the specific task and the physical form of the chemical. Handling a solid powder, which can easily become airborne, requires a higher level of respiratory protection than working with a dilute solution.

Respiratory Protection

The primary risk from the solid form of this compound is the inhalation of fine particulates, which can cause respiratory tract irritation.[1][8]

  • For Low-Dust Activities (e.g., handling solutions): Standard engineering controls (fume hood) are generally sufficient.

  • For Handling Solids (e.g., weighing, transferring powder): A NIOSH-approved N95 dust mask is the minimum requirement. For more extensive operations or where dust cannot be fully controlled within the fume hood, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended to provide a higher protection factor and shield the face.[5]

Eye and Face Protection

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][2][9]

  • Minimum Requirement: Safety glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all activities.

  • Recommended for Solids and Splash Risks: Chemical safety goggles provide a full seal around the eyes, offering superior protection from dust and splashes.[5]

  • High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to chemical goggles to protect the entire face.[5]

Hand Protection

Skin contact is a primary route of exposure that can lead to irritation.[1] Protective gloves are mandatory.

  • Glove Type: Nitrile gloves are the standard choice, offering good chemical resistance for incidental contact. Always consult a glove compatibility chart for specific solvents if used.

  • Inspection and Use: Gloves must be inspected for any signs of degradation or puncture before use.[5][8] Use proper removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.[8]

  • Double Gloving: For prolonged procedures or when handling significant quantities, wearing two pairs of gloves is a best practice. This provides a critical safety buffer in case the outer glove is compromised.

Skin and Body Protection

To prevent contamination of personal clothing and incidental skin exposure, appropriate body protection is essential.[1][5]

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

  • Spill Response/Large Quantities: For cleaning up spills or handling large amounts of the material, a chemical-resistant apron or a complete protective suit may be necessary.[5]

Operational Plans and Procedural Guidance

Trustworthy protocols are self-validating systems that account for every stage of the chemical's lifecycle in the lab, from receipt to disposal.

Standard Protocol for Weighing and Handling Solid this compound
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: N95 respirator (or higher), chemical goggles, nitrile gloves (consider double-gloving), and a lab coat.

    • Designate a specific area within the fume hood for handling.

  • Execution:

    • Carefully open the container, avoiding any action that could generate dust.

    • Use a spatula to transfer the desired amount to a tared weigh boat or vessel.

    • If creating a solution, add the solvent to the solid slowly to prevent splashing.

    • Tightly close the main container immediately after use.[1][2]

  • Cleanup:

    • Wipe down the handling area and any equipment with an appropriate solvent.

    • Dispose of any contaminated wipes, weigh boats, and gloves in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.[1][9]

Spill Response Plan (Small Spill <5g)
  • Alert: Immediately notify colleagues in the area.

  • Isolate: Restrict access to the spill area.

  • Protect: If not already wearing it, don enhanced PPE: a respirator, chemical goggles, double nitrile gloves, and a lab coat.

  • Contain: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the material and absorbent into a clearly labeled hazardous waste container.[1][2]

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report: Document the incident according to your institution's policies.

Waste Disposal Plan
  • Solid Waste: All unused this compound and any materials grossly contaminated with it (e.g., from a spill cleanup) must be disposed of in a sealed, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, masks, and disposable lab coats should be collected in a designated hazardous waste stream.

  • Procedure: All waste must be disposed of via an approved waste disposal plant, following all local, state, and federal regulations.[1][2][8] Do not allow the chemical to enter drains or waterways.[1][10]

Visual Workflow Guides

To aid in rapid decision-making, the following diagrams outline the logical flow for PPE selection and spill response.

PPE_Selection_Workflow start Initiate Task with This compound task_type What is the chemical's form? start->task_type solid_ops Handling Solid Powder (Weighing, Transferring) task_type->solid_ops Solid solution_ops Working with Solution task_type->solution_ops Solution ppe_solid Required PPE: - Chemical Fume Hood - N95/P100 Respirator - Chemical Goggles - Nitrile Gloves - Lab Coat solid_ops->ppe_solid splash_risk Is there a risk of splashing? solution_ops->splash_risk ppe_splash Required PPE: - Chemical Fume Hood - Goggles & Face Shield - Nitrile Gloves - Lab Coat splash_risk->ppe_splash Yes ppe_no_splash Required PPE: - Chemical Fume Hood - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat splash_risk->ppe_no_splash No

Caption: PPE selection workflow based on the physical form of the chemical.

Spill_Response_Logic start Spill Detected alert Alert Personnel & Isolate Area start->alert assess Is spill large or unmanageable? alert->assess evacuate Evacuate Area Call Emergency Response assess->evacuate Yes don_ppe Don Enhanced PPE: Respirator, Goggles, Double Gloves, Gown assess->don_ppe No (Small Spill) contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Logical flow for responding to a small chemical spill.

By integrating this comprehensive approach—understanding the hazards, respecting the hierarchy of controls, and adhering to detailed operational plans—we can ensure both the integrity of our research and the safety of all personnel.

References

  • Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z) - Benchchem. Benchchem.
  • 2-Amino-7-bromoquinoline-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc.
  • 7-Bromoquinoline Safety Data Sheet. Alfa Aesar.
  • 7-Bromoisoquinoline Safety Data Sheet. TCI Chemicals.
  • Quinoline-3-carboxylic acid Safety Data Sheet (2021). Fisher Scientific.
  • Quinoline-3-carboxylic acid Safety Data Sheet (2025). Fisher Scientific.
  • Quinoline-6-carboxylic acid Safety Data Sheet. MedChemExpress.
  • 7-Hydroxycoumarin-3-carboxylic acid Safety Data Sheet. Sigma-Aldrich.
  • 7-Bromoisoquinoline Safety Data Sheet (2025). TCI Chemicals.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). CDC/NIOSH.
  • Quinolinic acid Safety Data Sheet. Santa Cruz Biotechnology.
  • 7-Bromoquinoline Safety Data Sheet (2024). Fisher Scientific.
  • 3-Bromoquinoline-7-carboxylic acid Safety Data Sheet. ECHEMI.
  • 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Hazard Data. PubChem, National Center for Biotechnology Information.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.